Product packaging for Methyl 5-amino-2,4-dimethylbenzoate(Cat. No.:CAS No. 140112-97-6)

Methyl 5-amino-2,4-dimethylbenzoate

Cat. No.: B592483
CAS No.: 140112-97-6
M. Wt: 179.219
InChI Key: UGIWJVRYBRJDGI-UHFFFAOYSA-N
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Description

Methyl 5-amino-2,4-dimethylbenzoate (CAS 140112-97-6) is a high-purity organic compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol . It serves as a versatile chemical intermediate and building block in medicinal chemistry and pharmaceutical research. This benzoate derivative is notably featured in patent literature as a key precursor in the synthesis of dimethyl-benzoic acid compounds, which are investigated for the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis . Its specific molecular structure, incorporating both an amino group and a methyl ester, makes it a valuable scaffold for the development of novel therapeutic agents, including dual-mechanism inhibitors and prostaglandin receptor antagonists aimed at modulating inflammatory pathways . Researchers utilize this compound to explore new treatment strategies for pain and various inflammatory conditions. As a standard in analytical chemistry, its predicted physicochemical properties, including collision cross-section values for various adducts, aid in its identification and characterization via mass spectrometry . This product is intended for research applications in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the relevant Safety Data Sheet (SDS) for proper handling and storage information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO2 B592483 Methyl 5-amino-2,4-dimethylbenzoate CAS No. 140112-97-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-amino-2,4-dimethylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H13NO2/c1-6-4-7(2)9(11)5-8(6)10(12)13-3/h4-5H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGIWJVRYBRJDGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)OC)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60676447
Record name Methyl 5-amino-2,4-dimethylbenzoate
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Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140112-97-6
Record name Methyl 5-amino-2,4-dimethylbenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 5-amino-2,4-dimethylbenzoate
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Foundational & Exploratory

An In-Depth Technical Guide to Methyl 5-amino-2,4-dimethylbenzoate: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Aminobenzoates

In the landscape of contemporary drug discovery, the rational design of small molecules hinges on the availability of versatile chemical scaffolds. Among these, substituted aminobenzoates have emerged as a cornerstone for the synthesis of a multitude of therapeutic agents. Their inherent structural modularity, which allows for functionalization at the amino and carboxyl moieties, as well as on the aromatic ring, provides a gateway to a vast chemical space with diverse pharmacological activities.[1] These building blocks are integral to the development of novel treatments for a range of diseases, including cancer, microbial infections, and inflammatory conditions.

This guide focuses on a specific, strategically substituted member of this class: Methyl 5-amino-2,4-dimethylbenzoate . With its CAS Number 140112-97-6 , this compound offers a unique combination of electronic and steric properties that make it a valuable intermediate for medicinal chemists.[2] The presence of two methyl groups on the benzene ring, in addition to the amino and methyl ester functionalities, allows for fine-tuning of a molecule's physicochemical properties, such as solubility and metabolic stability, which are critical for optimizing drug candidates.[3] This document will provide an in-depth exploration of the synthesis, properties, and applications of this compound, tailored for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical and chemical characteristics is fundamental to its effective utilization in synthesis. The key properties of this compound are summarized below.

PropertyValueReference
CAS Number 140112-97-6[2][4][5]
Molecular Formula C₁₀H₁₃NO₂[2][4][5]
Molecular Weight 179.22 g/mol [2][4][5]
Boiling Point (Predicted) 300.8 ± 37.0 °C[4][5]
Density (Predicted) 1.105 ± 0.06 g/cm³[4][5]
Storage Room temperature[4][5]
Spectroscopic Analysis
Spectroscopy Expected Features
¹H NMR Signals corresponding to the two aromatic protons, the amino group protons, the methyl ester protons, and the two aromatic methyl group protons. The aromatic protons would likely appear as singlets due to their substitution pattern.
¹³C NMR Resonances for the ten carbon atoms, including the carbonyl carbon of the ester, the six aromatic carbons, the methyl ester carbon, and the two aromatic methyl carbons.[1][6][7]
FT-IR Characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic and methyl groups, C=O stretching of the ester, and C-N and C-O stretching.[8][9][10][11][12]
Mass Spectrometry A molecular ion peak (M+) corresponding to the molecular weight of 179.22.[13]

Synthesis and Mechanistic Insights

The most logical and widely practiced synthetic route to compounds of this nature is the reduction of the corresponding nitro-substituted precursor. This transformation is highly efficient and selective, making it a staple in medicinal chemistry workflows.[14][15]

Synthetic Workflow: From Nitro Precursor to Amino Intermediate

The synthesis of this compound is predicated on the reduction of Methyl 2,4-dimethyl-5-nitrobenzoate. This process is typically achieved through catalytic hydrogenation.

G Start Methyl 2,4-dimethyl-5-nitrobenzoate Reduction Catalytic Hydrogenation (H₂, Pd/C) Start->Reduction Product This compound Reduction->Product

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol: Catalytic Hydrogenation

The following protocol is a representative method for the synthesis of this compound, based on established procedures for the reduction of similar nitroaromatic compounds.[14][15]

Materials:

  • Methyl 2,4-dimethyl-5-nitrobenzoate

  • Palladium on carbon (10% Pd/C)

  • Methanol (reagent grade)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

  • Standard hydrogenation apparatus

  • Round-bottom flask and standard laboratory glassware

  • Rotary evaporator

Procedure:

  • Vessel Preparation: In a hydrogenation vessel, dissolve Methyl 2,4-dimethyl-5-nitrobenzoate in a suitable amount of methanol.

  • Catalyst Addition: Under an inert atmosphere, carefully add a catalytic amount of 10% Palladium on carbon to the solution. The catalyst loading is typically 5-10 mol% relative to the substrate.

  • Hydrogenation: Securely attach the vessel to the hydrogenation apparatus. Evacuate the vessel and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere has been replaced with hydrogen.

  • Reaction: Stir the reaction mixture vigorously under a positive pressure of hydrogen (typically 1-4 atm) at room temperature.

  • Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the palladium catalyst. Wash the filter cake with additional methanol to ensure complete recovery of the product.

  • Purification: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound. The product can be further purified by column chromatography or recrystallization if necessary.

Self-Validating System: The successful synthesis can be validated by comparing the spectroscopic data of the product with the expected values and by the disappearance of the starting material's spot on the TLC plate.

Applications in Drug Discovery: A Versatile Building Block

The strategic placement of the amino and methyl groups on the benzene ring makes this compound a highly valuable intermediate in the synthesis of complex, biologically active molecules, particularly in the realm of kinase inhibitors.[14][16][17][18]

Role in Kinase Inhibitor Synthesis

Kinase inhibitors are a major class of targeted cancer therapies. The development of these drugs often involves the construction of heterocyclic cores that can effectively bind to the ATP-binding pocket of the target kinase. The amino group of this compound serves as a key nucleophile for the construction of these heterocyclic systems.

G Amino_Benzoate This compound Coupling Nucleophilic Aromatic Substitution Amino_Benzoate->Coupling Electrophile Heterocyclic Electrophile (e.g., chloropyrimidine) Electrophile->Coupling Intermediate Coupled Intermediate Coupling->Intermediate Cyclization Intramolecular Cyclization (optional) Intermediate->Cyclization Kinase_Inhibitor Kinase Inhibitor Scaffold Intermediate->Kinase_Inhibitor Further Functionalization Cyclization->Kinase_Inhibitor

Caption: General workflow for kinase inhibitor synthesis.

The amino group can undergo nucleophilic aromatic substitution with a suitable electrophilic heterocycle, such as a chloropyrimidine or a similar scaffold. This is a common strategy for building the core of many kinase inhibitors. The methyl groups on the ring can provide beneficial steric interactions within the kinase's binding pocket and can also block potential sites of metabolism, thereby improving the drug's pharmacokinetic profile.

Conclusion

This compound is a prime example of a well-designed chemical building block that holds significant potential for accelerating drug discovery programs. Its synthesis is straightforward, and its strategic functionalization provides medicinal chemists with a versatile tool for creating novel therapeutic agents. The in-depth understanding of its properties and reactivity, as outlined in this guide, will empower researchers to fully leverage its potential in the development of next-generation medicines.

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An In-depth Technical Guide to Methyl 5-amino-2,4-dimethylbenzoate: Synthesis, Characterization, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Aminobenzoates

Substituted aminobenzoates are a class of organic compounds that serve as pivotal building blocks in the synthesis of a wide array of functional molecules, from pharmaceuticals to agrochemicals. Their inherent structural motifs, featuring an aromatic ring functionalized with both an amino and a carboxyl group, offer a versatile platform for chemical modification. This dual functionality allows for the construction of complex molecular architectures with diverse pharmacological activities. Methyl 5-amino-2,4-dimethylbenzoate, a member of this family, presents a unique substitution pattern that is of growing interest in medicinal chemistry and drug design. This guide provides a comprehensive technical overview of its chemical structure, synthesis, characterization, and potential applications, with a focus on empowering researchers in their drug development endeavors.

Part 1: Core Chemical Attributes and Physicochemical Properties

This compound is a polysubstituted aromatic ester. The strategic placement of the amino and methyl groups on the benzene ring influences its electronic properties and reactivity, making it a valuable intermediate in organic synthesis.

Chemical Structure and Properties
  • Molecular Formula: C₁₀H₁₃NO₂[1]

  • Molecular Weight: 179.22 g/mol [1]

  • CAS Number: 140112-97-6[1]

  • IUPAC Name: this compound

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Predicted Boiling Point 300.8 ± 37.0 °C[2]
Predicted Density 1.105 ± 0.06 g/cm³[2]
Predicted XlogP 1.8[3]
Storage Temperature Room temperature[2]

Part 2: Synthesis of this compound: A Two-Step Approach

Synthesis_Workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction Methyl_2_4_dimethylbenzoate Methyl 2,4-dimethylbenzoate Methyl_2_4_dimethyl_5_nitrobenzoate Methyl 2,4-dimethyl-5-nitrobenzoate Methyl_2_4_dimethylbenzoate->Methyl_2_4_dimethyl_5_nitrobenzoate Electrophilic Aromatic Substitution Nitrating_mixture HNO₃ / H₂SO₄ Nitrating_mixture->Methyl_2_4_dimethyl_5_nitrobenzoate Methyl_5_amino_2_4_dimethylbenzoate This compound Methyl_2_4_dimethyl_5_nitrobenzoate->Methyl_5_amino_2_4_dimethylbenzoate Nitro Group Reduction Reducing_agent Reducing Agent (e.g., H₂/Pd-C or SnCl₂/HCl) Reducing_agent->Methyl_5_amino_2_4_dimethylbenzoate

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of Methyl 2,4-dimethyl-5-nitrobenzoate

The first step involves the electrophilic aromatic substitution of methyl 2,4-dimethylbenzoate with a nitrating agent. The procedure is adapted from the reliable and well-documented nitration of methyl benzoate, as described in Organic Syntheses.[4]

Experimental Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve methyl 2,4-dimethylbenzoate in concentrated sulfuric acid at 0 °C.

  • Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid in a separate flask, also cooled to 0 °C.

  • Slowly add the nitrating mixture to the solution of methyl 2,4-dimethylbenzoate while maintaining the temperature between 0 and 10 °C.

  • After the addition is complete, allow the reaction to stir for an additional 15-30 minutes at the same temperature.

  • Pour the reaction mixture over crushed ice to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash with cold water until the washings are neutral.

  • Recrystallize the crude product from a suitable solvent, such as methanol or ethanol, to obtain pure Methyl 2,4-dimethyl-5-nitrobenzoate.

Causality Behind Experimental Choices: The use of concentrated sulfuric acid serves as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).[5] Maintaining a low temperature is crucial to control the exothermic nature of the reaction and to prevent the formation of dinitrated byproducts.[6]

Step 2: Reduction of Methyl 2,4-dimethyl-5-nitrobenzoate

The second step involves the reduction of the nitro group to an amine. This transformation can be achieved through various methods, with catalytic hydrogenation and reduction with tin(II) chloride being the most common and reliable.[7]

Method A: Catalytic Hydrogenation

This method is often preferred for its clean reaction profile and high yields.[8]

Experimental Protocol:

  • Dissolve Methyl 2,4-dimethyl-5-nitrobenzoate in a suitable solvent such as methanol or ethyl acetate in a hydrogenation vessel.

  • Add a catalytic amount of palladium on carbon (5-10 mol% Pd/C).

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.

  • Upon completion, carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield this compound.

Method B: Reduction with Tin(II) Chloride

This method is a classic and effective way to reduce aromatic nitro compounds, particularly when other reducible functional groups are present that are sensitive to catalytic hydrogenation.[9]

Experimental Protocol:

  • Suspend Methyl 2,4-dimethyl-5-nitrobenzoate in ethanol in a round-bottom flask.

  • Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O).

  • Slowly add concentrated hydrochloric acid and heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and neutralize with a concentrated solution of sodium hydroxide or sodium bicarbonate until the pH is basic.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the desired product.

Self-Validating System: The progress of both the nitration and reduction steps should be meticulously monitored by TLC. The disappearance of the starting material spot and the appearance of the product spot with a different Rf value provide a reliable indication of reaction completion. Further characterization by spectroscopic methods is essential for final product validation.

Part 3: Spectroscopic Characterization

Due to the nature of this compound as a synthetic intermediate, comprehensive experimental spectroscopic data is not widely published. Therefore, predicted spectroscopic data is provided below as a guide for researchers.

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopy Predicted Data
¹H NMR The spectrum is expected to show singlets for the two aromatic protons, the ester methyl protons, and the two aromatic methyl protons, along with a broad singlet for the amine protons.
¹³C NMR The spectrum should display ten distinct carbon signals, including those for the two aromatic methyl groups, the ester methyl group, the ester carbonyl carbon, and the six aromatic carbons.
IR (Infrared) Characteristic peaks are expected for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C=O stretching of the ester (around 1700-1720 cm⁻¹), and C-N stretching (around 1250-1350 cm⁻¹).
Mass Spectrometry The mass spectrum should show a molecular ion peak (M⁺) at m/z = 179.

Note: The predicted data should be used as a reference and confirmed with experimental data upon synthesis.

Part 4: Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems from the reactivity of its primary amine and ester functional groups. These sites allow for a variety of chemical transformations, making it a valuable scaffold for the synthesis of more complex molecules with potential biological activity.

Reactivity_Diagram cluster_amine Amine Group Reactions cluster_ester Ester Group Reactions cluster_ring Aromatic Ring Reactions Start This compound Amide Amide Formation (Acylation) Start->Amide RCOCl or (RCO)₂O Sulfonamide Sulfonamide Formation (Sulfonylation) Start->Sulfonamide RSO₂Cl Urea Urea/Thiourea Formation (with Isocyanates/Isothiocyanates) Start->Urea RNCO or RNCS Carboxylic_Acid Carboxylic Acid (Hydrolysis) Start->Carboxylic_Acid H₃O⁺ or OH⁻ Amide_ester Amide Formation (Aminolysis) Start->Amide_ester R'₂NH, heat Halogenation Electrophilic Halogenation Start->Halogenation e.g., Br₂

Caption: Key chemical transformations of this compound.

Key Chemical Transformations
  • N-Acylation and N-Sulfonylation: The primary amine is readily acylated with acyl chlorides or anhydrides to form amides, and sulfonylated with sulfonyl chlorides to yield sulfonamides. These transformations are fundamental in modifying the electronic and steric properties of the molecule.

  • Diazotization: The amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents onto the aromatic ring through Sandmeyer-type reactions.

  • Ester Hydrolysis and Amidation: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. It can also undergo aminolysis to form amides.

Potential Applications in Drug Discovery and Agrochemicals

While specific commercial products derived from this compound are not extensively documented, its structural features are present in various biologically active compounds. It is primarily used as an intermediate in the synthesis of agrochemicals, particularly herbicides and fungicides, and in the development of novel pharmaceuticals.[2]

The substituted aminobenzoic acid scaffold is a well-established pharmacophore in medicinal chemistry. Derivatives have been investigated for a range of therapeutic applications, including:

  • Anticancer Agents: Many anticancer drugs incorporate the aminobenzoate moiety.

  • Antimicrobial Agents: The structural features are found in various antibacterial and antifungal compounds.

  • Enzyme Inhibitors: The scaffold can be elaborated to target the active sites of various enzymes.

The presence of the two methyl groups in this compound provides steric hindrance and lipophilicity, which can be strategically utilized to modulate the binding affinity and pharmacokinetic properties of drug candidates.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the fields of drug discovery and agrochemical synthesis. Its well-defined chemical structure and the reactivity of its functional groups provide a robust platform for the generation of diverse molecular libraries. This guide has outlined its core properties, a logical synthetic pathway, and its potential applications, providing a solid foundation for researchers and scientists to leverage this compound in their synthetic endeavors. The continued exploration of the chemical space accessible from this intermediate is likely to yield novel compounds with significant biological and commercial value.

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A Comprehensive Spectroscopic and Analytical Guide to Methyl 5-amino-2,4-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the spectroscopic properties of Methyl 5-amino-2,4-dimethylbenzoate, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1][2] Designed for researchers, scientists, and professionals in drug development, this document offers a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. The methodologies presented herein are grounded in established analytical principles to ensure accuracy and reproducibility.

Molecular Structure and Physicochemical Properties

This compound (CAS No. 140112-97-6) possesses a molecular formula of C₁₀H₁₃NO₂ and a molecular weight of 179.22 g/mol .[1][3][4] Its structure, featuring a substituted benzene ring with amino, methyl, and methyl ester functional groups, gives rise to a unique spectroscopic fingerprint that is crucial for its identification and characterization.

PropertyValueSource
Molecular FormulaC₁₀H₁₃NO₂[1][3][4]
Molecular Weight179.22 g/mol [1][3]
CAS Number140112-97-6[3][5]
Predicted Boiling Point300.8 ± 37.0 °C[1]
Predicted Density1.105 ± 0.06 g/cm³[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. Due to the absence of publicly available experimental spectra for this compound, the following data is predicted based on established chemical shift principles and data from analogous structures.

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic protons, the amino group protons, and the protons of the methyl and methoxy groups.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 6.8 - 7.0Singlet1HAr-H (H-6)
~ 6.5 - 6.7Singlet1HAr-H (H-3)
~ 3.8 - 4.0Broad Singlet2H-NH₂
~ 3.85Singlet3H-OCH₃
~ 2.40Singlet3HAr-CH₃ (C-4)
~ 2.20Singlet3HAr-CH₃ (C-2)

Causality of Predictions: The chemical shifts of the aromatic protons are influenced by the electron-donating effects of the amino and methyl groups, and the electron-withdrawing effect of the methyl ester. The amino group protons are expected to be a broad singlet due to quadrupole broadening and potential hydrogen exchange. The methyl and methoxy protons will appear as sharp singlets as they are not coupled to other protons.

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

The carbon NMR spectrum will provide insights into the number and electronic environment of the carbon atoms in the molecule.

Chemical Shift (δ, ppm)Assignment
~ 168 - 170C=O (ester)
~ 145 - 147C-5 (Ar-C-NH₂)
~ 138 - 140C-4 (Ar-C-CH₃)
~ 135 - 137C-2 (Ar-C-CH₃)
~ 120 - 122C-1 (Ar-C-COOCH₃)
~ 118 - 120C-6 (Ar-C-H)
~ 115 - 117C-3 (Ar-C-H)
~ 51 - 53-OCH₃
~ 20 - 22Ar-CH₃ (C-4)
~ 18 - 20Ar-CH₃ (C-2)

Causality of Predictions: The chemical shifts of the aromatic carbons are determined by the substituent effects. The carbons attached to the electron-donating amino and methyl groups will be shielded (shifted upfield), while the carbon attached to the electron-withdrawing ester group will be deshielded (shifted downfield).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The predicted IR spectrum of this compound would display the following key absorptions.

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Medium, BroadN-H stretching (asymmetric and symmetric)
3050 - 3000MediumC-H stretching (aromatic)
2980 - 2850MediumC-H stretching (aliphatic)
1720 - 1700StrongC=O stretching (ester)
1620 - 1580StrongC=C stretching (aromatic) and N-H bending
1250 - 1200StrongC-O stretching (ester)

Experimental Rationale: The broadness of the N-H stretching bands is due to hydrogen bonding. The strong carbonyl stretch is a hallmark of the ester functional group. The presence of both aromatic and aliphatic C-H stretches confirms the overall structure of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Predicted Mass Spectrum Data (Electron Ionization - EI)
m/zPredicted Ion
179[M]⁺ (Molecular Ion)
164[M - CH₃]⁺
148[M - OCH₃]⁺
120[M - COOCH₃]⁺

Interpretation of Fragmentation: The molecular ion peak is expected at m/z 179.[6] Common fragmentation pathways for methyl benzoates include the loss of the methyl group (m/z 164), the methoxy group (m/z 148), and the entire carbomethoxy group (m/z 120).

Predicted High-Resolution Mass Spectrometry (HRMS) Data

HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

AdductPredicted m/z
[M+H]⁺180.10192
[M+Na]⁺202.08386

Source: PubChem[6]

Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data, the following standardized protocols are recommended.

NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Instrumentation: Utilize a 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence.

IR Spectroscopy Sample Preparation and Acquisition
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry Sample Preparation and Acquisition
  • Sample Preparation (EI): Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or GC inlet.

  • Instrumentation: Employ a mass spectrometer with an electron ionization source.

  • Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).

Visualizations

Molecular Structure

Caption: 2D structure of this compound.

Spectroscopic Analysis Workflow

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: Workflow for the spectroscopic analysis of a chemical compound.

References

  • ChemSigma. (n.d.). This compound.
  • ChemUniverse. (n.d.). This compound [P48098].
  • ChemBK. (2026). Methyl5-amino-2,4-dimethylbenzoate.
  • PubChem. (n.d.). This compound.
  • MySkinRecipes. (n.d.). This compound.
  • MySkinRecipes. (n.d.). This compound.

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An In-Depth Technical Guide to the ¹H NMR Spectrum of Methyl 5-amino-2,4-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 5-amino-2,4-dimethylbenzoate, a crucial intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1] As a cornerstone of structural elucidation in organic chemistry, a thorough understanding of the ¹H NMR spectrum is paramount for confirming the identity, purity, and structure of this compound. This document will delve into the predicted spectral features, provide a detailed experimental protocol for data acquisition, and offer insights into spectral interpretation for researchers, scientists, and professionals in drug development.

Predicted ¹H NMR Spectrum of this compound

The chemical structure of this compound dictates a unique ¹H NMR spectrum. The substituents on the benzene ring—an amino group, two methyl groups, and a methoxycarbonyl group—each exert distinct electronic effects that influence the chemical shifts of the aromatic and substituent protons.

The amino group (-NH₂) is a potent electron-donating group through resonance, increasing electron density at the ortho and para positions and causing a significant upfield shift (lower ppm) of the corresponding protons.[2][3] Conversely, the methoxycarbonyl group (-COOCH₃) is an electron-withdrawing group, deshielding the aromatic protons and shifting their signals downfield (higher ppm).[4][5][6][7] The methyl groups (-CH₃) are weakly electron-donating, contributing to a minor upfield shift.[8][9]

Based on these principles and additive chemical shift increment rules, a predicted ¹H NMR spectrum can be constructed.[10]

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-3~6.8 - 7.0s1HN/A
H-6~7.6 - 7.8s1HN/A
-NH₂~3.5 - 4.5br s2HN/A
-COOCH₃~3.8 - 3.9s3HN/A
2-CH₃~2.1 - 2.3s3HN/A
4-CH₃~2.3 - 2.5s3HN/A

s = singlet, br s = broad singlet

Justification of Predicted Spectral Features
  • Aromatic Protons (H-3 and H-6): The two aromatic protons are in different chemical environments. H-3 is ortho to the electron-donating amino group and meta to the electron-withdrawing methoxycarbonyl group, while H-6 is ortho to the methoxycarbonyl group and meta to the amino group. The strong shielding effect of the amino group is expected to shift the H-3 proton significantly upfield. Conversely, the deshielding effect of the methoxycarbonyl group will shift the H-6 proton downfield. Due to the substitution pattern, no significant coupling is expected between H-3 and H-6, resulting in two singlets.

  • Amino Protons (-NH₂): The protons of the primary amine will typically appear as a broad singlet due to quadrupole broadening and potential hydrogen exchange.[11][12] The chemical shift can vary depending on the solvent, concentration, and temperature.

  • Methyl Protons (-CH₃): The two methyl groups on the aromatic ring are in distinct environments and are expected to appear as sharp singlets in the typical range for aromatic methyl groups.[13][14] The methyl group of the ester functionality will also be a singlet but will be shifted further downfield due to the deshielding effect of the adjacent oxygen atom.[13][14]

Experimental Protocol for ¹H NMR Spectrum Acquisition

Acquiring a high-quality ¹H NMR spectrum is crucial for accurate structural analysis. The following protocol outlines the key steps from sample preparation to data processing.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is a common choice for many organic compounds.

    • Ensure the sample is fully dissolved. Gentle warming or sonication can be used to aid dissolution.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[15]

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Set the appropriate acquisition parameters. For a standard ¹H NMR experiment on a 400 MHz spectrometer, typical parameters would be:

      • Number of scans: 8 to 16

      • Relaxation delay (d1): 1-2 seconds

      • Acquisition time (aq): 3-4 seconds

      • Spectral width: -2 to 12 ppm

    • Acquire the Free Induction Decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID to convert it into a frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Perform baseline correction to obtain a flat baseline.

    • Integrate the signals to determine the relative number of protons for each peak.

    • Reference the spectrum using the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample filter->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire FID lock_shim->acquire ft Fourier Transform acquire->ft phase_baseline Phase and Baseline Correction ft->phase_baseline integrate_ref Integrate and Reference phase_baseline->integrate_ref

Caption: Experimental workflow for acquiring a ¹H NMR spectrum.

Spectral Interpretation and Structural Verification

The obtained ¹H NMR spectrum serves as a fingerprint for this compound, allowing for unambiguous structural confirmation and purity assessment.

Analysis of the Spectrum
  • Chemical Shift Analysis: Compare the observed chemical shifts of the signals with the predicted values. The downfield singlet should correspond to H-6, and the upfield aromatic singlet to H-3. The three singlets for the methyl groups should be readily identifiable based on their characteristic chemical shifts. The broad singlet corresponds to the amino protons.

  • Integration Analysis: The integral values for each signal must correspond to the number of protons giving rise to that signal. The ratio of the integrals for the aromatic protons, amino protons, and the three methyl groups should be 1:1:2:3:3:3.

  • Multiplicity Analysis: The observed multiplicities should match the predictions. In this case, all signals are expected to be singlets (or a broad singlet for the -NH₂ group), confirming the absence of vicinal or meta coupling for the aromatic protons.

  • Purity Assessment: The presence of any additional signals in the spectrum that do not correspond to the target molecule or the solvent indicates the presence of impurities. The integration of these impurity peaks relative to the product peaks can be used to estimate the level of contamination.

Logic Diagram for Spectral Interpretation

spectral_interpretation cluster_analysis Spectral Analysis cluster_verification Structural Verification start Obtain Processed ¹H NMR Spectrum chem_shift Analyze Chemical Shifts start->chem_shift integration Analyze Integration start->integration multiplicity Analyze Multiplicity start->multiplicity assign_peaks Assign Peaks to Protons chem_shift->assign_peaks integration->assign_peaks multiplicity->assign_peaks confirm_structure Confirm Structure of This compound assign_peaks->confirm_structure purity Assess Purity confirm_structure->purity

Caption: Logical workflow for the interpretation of the ¹H NMR spectrum.

References

  • D. E. Leyden and R. H. Cox, "Nitrogen-15 nuclear magnetic resonance spectroscopy. Natural-abundance nitrogen-15 chemical shifts of ring-methylated N,N-dimeth," The Journal of Organic Chemistry, vol. 42, no. 1, pp. 1-5, 1977. [Online]. Available: [Link]
  • Chegg, "Solved NMR spectra of methyl benzoate and methyl," Chegg.com, Aug. 07, 2019. [Online]. Available: [Link]
  • Human Metabolome Database, "1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033968)," HMDB, Accessed: Jan. 10, 2026. [Online]. Available: [Link]
  • Human Metabolome Database, "1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968)," HMDB, Accessed: Jan. 10, 2026. [Online]. Available: [Link]
  • Iowa State University, "NMR Coupling Constants," Chemical Instrumentation Facility, Accessed: Jan. 10, 2026. [Online]. Available: [Link]
  • Human Metabolome Database, "1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012)," HMDB, Accessed: Jan. 10, 2026. [Online]. Available: [Link]
  • ACD/Labs, "1H–1H Coupling in Proton NMR," ACD/Labs, Aug. 21, 2025. [Online]. Available: [Link]
  • Chemistry Stack Exchange, "What is number of 1H NMR signals for toluene?," Chemistry Stack Exchange, May 03, 2018. [Online]. Available: [Link]
  • PubChem, "N,N-Dimethylaniline," PubChem, Accessed: Jan. 10, 2026. [Online]. Available: [Link]
  • ResearchGate, "Fig. 1 The 1 H NMR chemical shift values ( d ppm) of aniline and...," ResearchGate, Accessed: Jan. 10, 2026. [Online]. Available: [Link]
  • Human Metabolome Database, "1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0034168)," HMDB, Accessed: Jan. 10, 2026. [Online]. Available: [Link]
  • Human Metabolome Database, "1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0003012)," HMDB, Accessed: Jan. 10, 2026. [Online]. Available: [Link]
  • University of Potsdam, "aniline, 1H NMR, 400 MHz, CDCl3 + py-d5, 293 K," University of Potsdam, Accessed: Jan. 10, 2026. [Online]. Available: [Link]
  • St. Olaf College, "Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms," St. Olaf College, Accessed: Jan. 10, 2026. [Online]. Available: [Link]
  • The Royal Society of Chemistry, "4," The Royal Society of Chemistry, 2009. [Online]. Available: [Link]
  • PubMed, "A study of the 15N NMR chemical shifts in substituted anilines and phenylhydrazines, and their derivatives," PubMed, Aug. 2008. [Online]. Available: [Link]
  • YouTube, "H NMR coupling and coupling constants," YouTube, Dec. 11, 2019. [Online]. Available: [Link]
  • PubMed, "Chemical Speciation and Bond Lengths of Organic Solutes by Core-Level Spectroscopy: pH and Solvent Influence on p-Aminobenzoic Acid," PubMed, May 04, 2015. [Online]. Available: [Link]
  • JoVE, "¹H NMR: Long-Range Coupling," JoVE, Apr. 04, 2024. [Online]. Available: [Link]
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  • PubMed, "Substitution patterns in aromatic rings by increment analysis. Model development and application to natural organic matter," PubMed, Feb. 01, 2007. [Online]. Available: [Link]
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  • SpectraBase, "4-Aminobenzoic acid - Optional[13C NMR] - Chemical Shifts," SpectraBase, Accessed: Jan. 10, 2026. [Online]. Available: [Link]
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A Comprehensive Guide to the ¹³C NMR Spectroscopy of Methyl 5-amino-2,4-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of Methyl 5-amino-2,4-dimethylbenzoate. As a key intermediate in the synthesis of various agrochemicals and pharmaceuticals, a thorough understanding of its spectral characteristics is paramount for quality control, structural elucidation, and reaction monitoring.[1] This document will delve into the fundamental principles of ¹³C NMR, provide a detailed experimental protocol for data acquisition, and offer a comprehensive interpretation of the chemical shifts observed for this molecule. The causality behind experimental choices and the logic of spectral assignment are emphasized to provide a field-proven perspective for researchers.

Introduction: The Significance of this compound

This compound (C₁₀H₁₃NO₂) is a substituted aromatic ester with significant utility in organic synthesis.[1][2] Its molecular structure, featuring an amine, two methyl groups, and a methyl ester substituent on a benzene ring, makes it a versatile building block. The precise characterization of this compound is crucial to ensure purity and confirm its identity before use in subsequent synthetic steps. ¹³C NMR spectroscopy is an indispensable analytical technique for this purpose, providing a unique fingerprint of the carbon skeleton.[3]

Foundational Principles of ¹³C NMR Spectroscopy

¹³C NMR spectroscopy is a powerful analytical method that provides detailed information about the carbon framework of a molecule.[3][4] The technique is based on the nuclear spin properties of the ¹³C isotope, which, unlike the more abundant ¹²C, possesses a nuclear spin of 1/2.[5] When placed in a strong magnetic field, these nuclei can exist in different spin states. The absorption of radiofrequency radiation causes transitions between these states, and the resonance frequency is highly sensitive to the local electronic environment of each carbon atom.[3]

Key factors influencing the ¹³C chemical shift (δ), reported in parts per million (ppm) relative to a standard (typically tetramethylsilane, TMS), include:

  • Hybridization: sp² hybridized carbons (e.g., aromatic and carbonyl carbons) resonate at higher chemical shifts (downfield) compared to sp³ hybridized carbons (e.g., alkyl carbons).[4]

  • Electronegativity: The presence of electronegative atoms (e.g., oxygen, nitrogen) deshields adjacent carbons, causing them to resonate further downfield.[4]

  • Inductive and Resonance Effects: Electron-donating groups (like -NH₂ and -CH₃) and electron-withdrawing groups (like -COOCH₃) significantly alter the electron density at different positions on the aromatic ring, leading to predictable shifts in the corresponding carbon signals.

  • Steric Effects: Crowding around a carbon atom can also influence its chemical shift.

Experimental Protocol for ¹³C NMR Data Acquisition

The following protocol outlines a standardized procedure for obtaining a high-quality ¹³C NMR spectrum of this compound.

3.1. Sample Preparation

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this compound due to its excellent dissolving power for many organic molecules and its single, well-characterized solvent peak at approximately 77.16 ppm.

  • Concentration: Dissolve approximately 20-50 mg of this compound in 0.6-0.7 mL of CDCl₃ in a standard 5 mm NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans.

  • Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shift scale to 0 ppm. Modern spectrometers can also reference the spectrum to the residual solvent peak.

3.2. Spectrometer Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

ParameterRecommended ValueRationale
Spectrometer Frequency100 MHz (for ¹³C)Standard for a 400 MHz ¹H instrument.
Pulse ProgramStandard ¹³C observe with proton decouplingProton decoupling simplifies the spectrum by removing ¹³C-¹H coupling, resulting in a single peak for each unique carbon.[4]
Acquisition Time1-2 secondsA longer acquisition time provides better resolution.
Relaxation Delay (d1)2-5 secondsAllows for full relaxation of the carbon nuclei, ensuring accurate signal integration if needed. Carbonyl carbons and other quaternary carbons often have longer relaxation times.
Number of Scans128-1024The low natural abundance of ¹³C necessitates a larger number of scans to achieve an adequate signal-to-noise ratio.
Spectral Width0-220 ppmThis range encompasses the chemical shifts of most common organic functional groups.[5]
Temperature298 K (25 °C)Standard operating temperature.

Spectral Analysis and Peak Assignment

The ¹³C NMR spectrum of this compound is expected to show 10 distinct signals, corresponding to the 10 unique carbon atoms in the molecule. The predicted chemical shifts are based on established data for substituted benzoates and the known effects of the various substituents.[6][7][8]

4.1. Molecular Structure and Carbon Numbering

To facilitate peak assignment, the carbon atoms of this compound are numbered as follows:

Caption: Numbering scheme for this compound.

4.2. Predicted ¹³C NMR Chemical Shifts and Assignments

The following table summarizes the expected chemical shifts for each carbon atom in this compound. These are estimates based on literature values for similar compounds and substituent effects.[9][10][11][12]

Carbon AtomAssignmentExpected Chemical Shift (ppm)Rationale
C7Carbonyl (-COO-)168-172Carbonyl carbons in esters are highly deshielded and appear far downfield.[4]
C5Aromatic (C-NH₂)148-152The electron-donating amino group strongly shields this carbon, but its direct attachment to nitrogen causes a downfield shift relative to other ring carbons.
C1Aromatic (C-COOCH₃)128-132The ester group is electron-withdrawing, deshielding the attached carbon.
C3Aromatic (CH)125-130Aromatic CH carbons typically appear in this region.
C6Aromatic (CH)115-120This carbon is ortho to the electron-donating amino group, leading to significant shielding.
C2Aromatic (C-CH₃)135-140The methyl group is weakly electron-donating.
C4Aromatic (C-CH₃)138-142The methyl group is weakly electron-donating.
C9Methoxy (-OCH₃)50-55The carbon of the methoxy group is attached to an electronegative oxygen, placing it in this region.
C10Methyl (C2-CH₃)18-25Alkyl carbons are shielded and appear upfield.
C12Methyl (C4-CH₃)15-22Similar to C10, this methyl carbon will be in the upfield region.

Workflow for ¹³C NMR Analysis

The entire process, from sample preparation to final spectral interpretation, can be visualized as a systematic workflow.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis prep1 Weigh Compound (20-50 mg) prep2 Dissolve in CDCl3 (0.6-0.7 mL) prep1->prep2 prep3 Add TMS (optional) prep2->prep3 prep4 Transfer to NMR Tube prep3->prep4 acq1 Insert Sample into NMR Spectrometer prep4->acq1 acq2 Load Standard ¹³C Parameters acq1->acq2 acq3 Tune and Shim acq2->acq3 acq4 Acquire Spectrum (Proton Decoupled) acq3->acq4 proc1 Fourier Transform acq4->proc1 proc2 Phase Correction proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Reference Spectrum (TMS or Solvent) proc3->proc4 an1 Identify Number of Unique Carbons proc4->an1 an2 Assign Chemical Shifts (using tables & theory) an1->an2 an3 Compare with Predicted Spectrum an2->an3 an4 Final Structure Confirmation an3->an4

Caption: Workflow for ¹³C NMR analysis of this compound.

Conclusion

The ¹³C NMR spectrum of this compound provides a wealth of information that is critical for its unambiguous identification and purity assessment. By understanding the principles of ¹³C NMR and the influence of the various functional groups on the chemical shifts, researchers can confidently interpret the spectrum. The experimental protocol and workflow presented in this guide offer a robust framework for obtaining and analyzing high-quality data, ensuring the integrity of this important synthetic intermediate in drug discovery and development.

References

  • Dhami, K. S., & Stothers, J. B. (1967). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Journal of Chemistry, 45(3), 233-241.
  • Studylib. (n.d.). Carbon-13 NMR Spectroscopy: Principles and Applications.
  • Pihlaja, K., & Kleinpeter, E. (1990). Carbon‐13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(5), 449-453.
  • Contreras, R. H., & Tufro, M. F. (1987). Substituent Effects on IH and 13C NMR Chemical Shifts in Titanocene Benzoates. Journal of the Chemical Society, Perkin Transactions 2, (11), 1647-1651. [Link]
  • Fiveable. (n.d.). 13.13 Uses of 13C NMR Spectroscopy. Organic Chemistry.
  • Slideshare. (2015, May 15). C-13 NMR Spectroscopy.
  • Dhami, K. S., & Stothers, J. B. (1967). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Journal of Chemistry, 45(3), 233-241.
  • Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications.
  • Mesbah Energy. (2021, September 27). Spectroscopy 13C NMR and 1H NMR.
  • Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy.
  • ResearchGate. (n.d.). Chemical shifts in 1 H and 13 C NMR spectra of alkali metal 4-aminobenzoates in comparison to 4-aminobenzoic acid.
  • MySkinRecipes. (n.d.). This compound.
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An In-Depth Technical Guide to the FT-IR Analysis of Methyl 5-amino-2,4-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of Methyl 5-amino-2,4-dimethylbenzoate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the principles, experimental protocols, and spectral interpretation of this compound, grounding the discussion in established scientific literature and best practices.

Introduction: The Vibrational Signature of a Molecule

Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone analytical technique for the identification and characterization of organic molecules.[1] By measuring the absorption of infrared radiation by a sample, an FT-IR spectrum is generated, which reveals the vibrational modes of the molecule's constituent bonds. Each functional group possesses a unique set of vibrational frequencies, making the FT-IR spectrum a molecular "fingerprint" that provides invaluable structural information.

This compound is a polysubstituted aromatic compound containing a primary amine (-NH₂), a methyl ester (-COOCH₃), and two methyl groups (-CH₃) attached to a benzene ring. The analysis of its FT-IR spectrum allows for the confirmation of these functional groups and provides insights into the substitution pattern of the aromatic ring.

Experimental Protocol: A Self-Validating Approach to Data Acquisition

The acquisition of a high-quality FT-IR spectrum is contingent upon meticulous sample preparation and appropriate instrumental parameters. The following protocol is designed to ensure reproducibility and accuracy.

Sample Preparation: The KBr Pellet Method

For solid samples like this compound, the Potassium Bromide (KBr) pellet technique is a widely used and effective method.[2][3] KBr is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and serves as an inert matrix.

Step-by-Step Methodology:

  • Grinding: Using an agate mortar and pestle, finely grind approximately 1-2 mg of the this compound sample. The goal is to reduce the particle size to less than the wavelength of the infrared radiation to minimize scattering.

  • Mixing: Add approximately 100-200 mg of dry, spectroscopic grade KBr powder to the mortar and gently mix with the sample.

  • Further Grinding: Thoroughly grind the mixture until it becomes a fine, homogeneous powder.

  • Pellet Formation: Transfer the powder to a pellet die and apply pressure using a hydraulic press (typically 7-10 tons) to form a thin, transparent, or translucent pellet.

  • Sample Placement: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

Causality Behind Choices: The fine grinding and homogeneous mixing are crucial to avoid distorted peak shapes and a sloping baseline caused by light scattering. The use of dry KBr is essential as water exhibits strong IR absorption bands that can obscure important sample signals.[4]

Instrumental Parameters and Data Acquisition

The following parameters are recommended for the FT-IR analysis of this compound:

ParameterRecommended SettingRationale
Spectral Range 4000 - 400 cm⁻¹This range covers the fundamental vibrational modes of most organic functional groups.
Resolution 4 cm⁻¹Provides sufficient detail for identifying functional groups without excessive noise.
Number of Scans 16-32Signal averaging improves the signal-to-noise ratio of the spectrum.
Apodization Happ-GenzelA common function that provides a good balance between peak shape and resolution.

Workflow Diagram:

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Grind_Sample 1. Grind Sample Mix_KBr 2. Mix with KBr Grind_Sample->Mix_KBr Form_Pellet 3. Form Pellet Mix_KBr->Form_Pellet Place_Sample 4. Place in Spectrometer Form_Pellet->Place_Sample Set_Params 5. Set Parameters Place_Sample->Set_Params Acquire_Spectrum 6. Acquire Spectrum Set_Params->Acquire_Spectrum Process_Data 7. Process Data Acquire_Spectrum->Process_Data Interpret_Spectrum 8. Interpret Spectrum Process_Data->Interpret_Spectrum

Sources

An In-Depth Technical Guide to the Mass Spectrometry of Methyl 5-amino-2,4-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the mass spectrometric behavior of Methyl 5-amino-2,4-dimethylbenzoate (C₁₀H₁₃NO₂), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] This document is intended for researchers, scientists, and professionals in drug development who utilize mass spectrometry for structural elucidation, purity assessment, and reaction monitoring. We will explore the compound's fragmentation patterns under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions, explain the causality behind experimental choices, and provide detailed, actionable protocols for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Introduction and Physicochemical Properties

This compound is an aromatic compound featuring an amino group, two methyl groups, and a methyl ester functionality. This combination of functional groups dictates its behavior in a mass spectrometer, influencing its ionization efficiency and subsequent fragmentation pathways. Understanding these characteristics is crucial for developing robust analytical methods for its identification and quantification.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₃NO₂[1]
Molecular Weight 179.22 g/mol [1]
Monoisotopic Mass 179.09463 Da[3]
Structure

PubChem
Predicted Ion Adducts [M+H]⁺: 180.10192 m/z[M+Na]⁺: 202.08386 m/z[M-H]⁻: 178.08736 m/z[3]

Its role as a synthetic intermediate necessitates precise analytical control to ensure the identity and purity of downstream products.[1] Mass spectrometry offers unparalleled sensitivity and specificity for this purpose.

Ionization Techniques: A Deliberate Choice

The selection of an ionization technique is paramount and depends on the analyte's properties and the chromatographic method employed.[4] For this compound, both Electron Ionization (EI) and Electrospray Ionization (ESI) are highly applicable, though they provide different and complementary information.

  • Electron Ionization (EI): Typically coupled with Gas Chromatography (GC), EI is a "hard" ionization technique that bombards the molecule with high-energy electrons (70 eV).[5] This process imparts significant internal energy, leading to extensive and reproducible fragmentation. The resulting mass spectrum is a characteristic "fingerprint" that is ideal for library matching and unambiguous structural confirmation. Given the compound's predicted boiling point and thermal stability, GC-MS is a viable and powerful analytical approach.[1][6]

  • Electrospray Ionization (ESI): ESI is a "soft" ionization technique, making it the standard for Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5] It generates ions by creating a fine spray of charged droplets, which is ideal for polar and chargeable molecules.[7][8] The amino group on this compound is readily protonated in the positive ion mode, typically forming an abundant protonated molecule, [M+H]⁺.[3] This approach is advantageous as it preserves the molecular weight information and allows for controlled fragmentation via tandem mass spectrometry (MS/MS) to elicit structural details.[9]

Mass Spectrum Analysis and Fragmentation Pathways

The true power of mass spectrometry lies in the interpretation of fragmentation patterns. The structure of this compound gives rise to predictable cleavage points.

Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)

Under EI conditions, the molecular ion ([M]⁺˙ at m/z 179) is expected to undergo several key fragmentations. While a specific library spectrum for this exact isomer is not publicly available, its fragmentation can be predicted based on established principles for aromatic esters and amines.[10][11][12][13]

Key Fragmentation Reactions:

  • Loss of a Methoxy Radical (•OCH₃): This is a classic fragmentation pathway for methyl esters, resulting from the cleavage of the C-O bond of the ester.[10] This yields a stable acylium ion.

    • [C₁₀H₁₃NO₂]⁺˙ → [C₉H₁₀NO]⁺ + •OCH₃

    • m/z 179 → m/z 148

  • Loss of the Carbomethoxy Radical (•COOCH₃): Cleavage of the bond between the aromatic ring and the ester carbonyl group is another common pathway for benzoate esters.[10]

    • [C₁₀H₁₃NO₂]⁺˙ → [C₈H₁₀N]⁺ + •COOCH₃

    • m/z 179 → m/z 120

  • Alpha-Cleavage (Loss of H• from Amino Group): Aromatic amines often show a loss of a hydrogen atom from the nitrogen, leading to a stable [M-1]⁺ ion.[12]

    • [C₁₀H₁₃NO₂]⁺˙ → [C₁₀H₁₂NO₂]⁺ + H•

    • m/z 179 → m/z 178

  • Loss of Formaldehyde (CH₂O) from the Methoxy Group: This rearrangement can occur, particularly in substituted benzoates, though it is often a less intense peak compared to direct radical losses.

Table 2: Predicted Major Fragment Ions in EI-MS

m/zProposed Structure/FormulaNeutral LossFragmentation Pathway
179[C₁₀H₁₃NO₂]⁺˙-Molecular Ion (M⁺˙)
148[C₉H₁₀NO]⁺•OCH₃Loss of methoxy radical from ester
120[C₈H₁₀N]⁺•COOCH₃Loss of carbomethoxy radical
178[C₁₀H₁₂NO₂]⁺H•α-cleavage at the amino group
Liquid Chromatography-Electrospray Ionization Tandem MS (LC-ESI-MS/MS)

In ESI, the compound will primarily be observed as the protonated molecule, [M+H]⁺, at m/z 180 . Tandem MS (MS/MS) analysis involves isolating this precursor ion and subjecting it to collision-induced dissociation (CID) to generate product ions.[9]

Key Fragmentation Reactions ([M+H]⁺ at m/z 180):

  • Loss of Methanol (CH₃OH): A common loss from the protonated ester, often facilitated by a nearby functional group.

    • [M+H]⁺ → [C₉H₁₀NO]⁺ + CH₃OH

    • m/z 180 → m/z 148

  • Loss of Ammonia (NH₃): The protonated amino group can be lost as a neutral ammonia molecule.

    • [M+H]⁺ → [C₁₀H₁₀O₂]⁺ + NH₃

    • m/z 180 → m/z 163

  • Loss of Carbon Monoxide (CO): The acylium ion formed after the loss of methanol (m/z 148) can further lose carbon monoxide.

    • [C₉H₁₀NO]⁺ → [C₈H₁₀N]⁺ + CO

    • m/z 148 → m/z 120

Experimental Protocols and Workflows

To ensure trustworthy and reproducible results, the following detailed protocols are provided.

GC-MS Analysis Protocol

This method is ideal for purity assessment and identification via library searching.

1. Sample Preparation:

  • Accurately weigh ~1 mg of the this compound standard or sample.
  • Dissolve in 1 mL of a volatile, high-purity solvent such as Ethyl Acetate or Dichloromethane to create a 1 mg/mL stock solution.
  • Perform a serial dilution to a final concentration of approximately 10-50 µg/mL.

2. GC-MS Instrumentation and Parameters:

  • GC System: Agilent GC coupled to a Mass Selective Detector (or equivalent).
  • Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness.[6]
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[6]
  • Inlet Temperature: 280 °C.
  • Injection Volume: 1 µL, Splitless mode.
  • Oven Program:
  • Initial temperature: 80 °C, hold for 1 min.
  • Ramp: 15 °C/min to 300 °C.
  • Hold: 5 min at 300 °C.
  • MS Parameters:
  • Ion Source: Electron Ionization (EI) at 70 eV.
  • Source Temperature: 230 °C.
  • Quadrupole Temperature: 150 °C.
  • Scan Range: m/z 40-450.
LC-MS Analysis Protocol

This method is suited for analyzing reaction mixtures or samples in complex matrices.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution in Methanol or Acetonitrile.
  • Dilute the stock solution with the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid) to a final concentration of 1-10 µg/mL.[14]
  • Filter the final solution through a 0.22 µm syringe filter to prevent clogging of the LC system.[14]

2. LC-MS Instrumentation and Parameters:

  • LC System: UPLC/HPLC system (e.g., Waters Acquity, Agilent 1290).
  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
  • Mobile Phase A: Water + 0.1% Formic Acid.
  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
  • Gradient:
  • 0-1 min: 5% B
  • 1-7 min: 5% to 95% B
  • 7-8 min: 95% B
  • 8.1-10 min: Re-equilibrate at 5% B
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40 °C.
  • MS Parameters:
  • Ion Source: Electrospray Ionization (ESI), Positive Mode.
  • Capillary Voltage: 3.5 kV.
  • Source Temperature: 150 °C.
  • Desolvation Gas Flow: 800 L/hr at 400 °C.
  • Acquisition Mode: Full Scan (m/z 100-500) and/or Tandem MS (MS/MS) of precursor ion m/z 180.
  • Collision Energy (for MS/MS): Ramped from 10-40 eV to observe the full fragmentation profile.

Visualized Workflows and Fragmentation

Diagrams provide a clear visual representation of the analytical process and the chemical transformations occurring within the mass spectrometer.

General Analytical Workflow

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Bulk Sample Weighing Weighing (~1mg) Sample->Weighing Dissolution Dissolution & Dilution Weighing->Dissolution Filtration Filtration (LC-MS only) Dissolution->Filtration for LC-MS Injection Chromatographic Injection Dissolution->Injection for GC-MS Filtration->Injection Separation GC or LC Separation Injection->Separation Ionization Ionization (EI or ESI) Separation->Ionization MS_Analysis Mass Analysis (Scan or MS/MS) Ionization->MS_Analysis Detector Detection MS_Analysis->Detector Data_Acq Data Acquisition Detector->Data_Acq Interpretation Spectral Interpretation Data_Acq->Interpretation Reporting Reporting Interpretation->Reporting

Caption: General workflow from sample preparation to final data reporting.

Proposed EI Fragmentation Pathway

G cluster_frags M [M]⁺˙ m/z 179 F148 [M - •OCH₃]⁺ m/z 148 M->F148 - •OCH₃ F120 [M - •COOCH₃]⁺ m/z 120 M->F120 - •COOCH₃ F178 [M - H•]⁺ m/z 178 M->F178 - H•

Caption: Key fragmentation pathways under Electron Ionization (EI).

Proposed ESI-MS/MS Fragmentation Pathway

G cluster_frags MH [M+H]⁺ m/z 180 F148 [M+H - CH₃OH]⁺ m/z 148 MH->F148 - CH₃OH F163 [M+H - NH₃]⁺ m/z 163 MH->F163 - NH₃ F120_from_148 [M+H - CH₃OH - CO]⁺ m/z 120 F148->F120_from_148 - CO

Caption: Key fragmentation pathways for the [M+H]⁺ ion in ESI-MS/MS.

Conclusion

The mass spectrometric analysis of this compound is a versatile undertaking, achievable through both GC-EI-MS and LC-ESI-MS/MS. GC-EI-MS provides a robust, fingerprint-like spectrum ideal for definitive identification, characterized by the loss of the methoxy and carbomethoxy radicals. LC-ESI-MS/MS offers a softer approach, preserving the molecular ion and enabling controlled fragmentation experiments that reveal losses of methanol and ammonia from the protonated molecule. The protocols and fragmentation schemes detailed in this guide provide a solid, authoritative framework for researchers to develop and execute reliable analytical methods for the characterization of this important chemical intermediate.

References

  • MySkinRecipes. (n.d.). This compound.
  • ResearchGate. (2025). Comparison of Electron Ionization Fragmentation Pathways for Regioisomeric Ethoxy and Methoxymethyl Substituted Benzoate Esters.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15049977, Methyl 5-Amino-2-methylbenzoate.
  • Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS.
  • MDPI. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Molecules, 27(23), 8206.
  • Holčapek, M., et al. (2018). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 37(5), 645-668.
  • PubChemLite. (n.d.). This compound (C10H13NO2).
  • SlideShare. (2013). Mass Spectrometry analysis of Small molecules.
  • PubMed. (2023). Electron ionization fragmentation studies for a series of 4-methoxymethylene benzoate esters.
  • National Center for Biotechnology Information. (2012). Advances in structure elucidation of small molecules using mass spectrometry. Analytical and Bioanalytical Chemistry, 404(5), 1165-1189.
  • American Laboratory. (2006). Development of an LC-ESI-MS-MS Method With Formate Anion Attachment for Detecting Neutral Molecules in Rat Plasma.
  • YouTube. (2022). Lec-32 || Mass fragmentation pattern of amines || Alpha cleavage || Cyclic & aromatic amines.
  • Wikipedia. (n.d.). Fragmentation (mass spectrometry).
  • Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(2), 188-210.
  • MySkinRecipes. (n.d.). This compound.

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Methyl 5-amino-2,4-dimethylbenzoate safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of Methyl 5-amino-2,4-dimethylbenzoate

This guide provides comprehensive safety information and handling protocols for this compound (CAS No. 140112-97-6). It is intended for researchers, scientists, and drug development professionals who work with this compound. The information herein synthesizes data from safety data sheets with established principles for handling aromatic amines and ester compounds to ensure the highest standards of laboratory safety.

Executive Summary: Core Hazard Profile

This compound is a substituted aromatic amine and a benzoate ester. While specific toxicological data for this compound is limited, its chemical structure suggests that it should be handled as a substance that is potentially harmful if swallowed, inhaled, or absorbed through the skin. Aromatic amines as a class are known for potential long-term health effects, and some are confirmed carcinogens.[1][2][3][4] Therefore, a cautious approach to handling is paramount. The primary hazards are related to irritation of the skin, eyes, and respiratory tract.

Chemical and Physical Properties

A clear understanding of the physical properties of a compound is the foundation of its safe handling.

PropertyValueSource
Molecular Formula C₁₀H₁₃NO₂[4][5][6][7][8]
Molecular Weight 179.22 g/mol [4][5][6][7][8]
CAS Number 140112-97-6[1][6][7][8]
Boiling Point 300.8 ± 37.0 °C (Predicted)[4][6][7]
Density 1.105 ± 0.06 g/cm³ (Predicted)[4][6][7]
Appearance Solid (likely a powder)Inferred from handling instructions
Storage Temperature Room temperature[4][6][7]

Hazard Identification and GHS Classification

Based on available safety data sheets, this compound is classified under the Globally Harmonized System (GHS) as follows:

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.

  • Skin Irritation (Category 2), H315: Causes skin irritation.

  • Eye Irritation (Category 2A), H319: Causes serious eye irritation.

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation, H335: May cause respiratory irritation.

GHS Pictograms:



The exclamation mark pictogram is used for substances that can cause irritation to the skin, eyes, or respiratory tract, as well as for acute toxicity (harmful).[8][9][10][11][12]

Risk Assessment and Mitigation Workflow

A systematic approach to risk assessment is crucial when handling any chemical. The following diagram illustrates the logical flow from hazard identification to the implementation of control measures.

Risk_Assessment_Workflow Figure 1: Risk Assessment and Mitigation Workflow cluster_0 Hazard Identification cluster_1 Exposure Assessment cluster_2 Control Measures cluster_3 Emergency Preparedness Identify_Chemical This compound Review_SDS Review SDS & Literature Identify_Chemical->Review_SDS is identified in Classify_Hazards GHS Classification: - Harmful (Oral) - Skin/Eye Irritant - Respiratory Irritant Review_SDS->Classify_Hazards leads to Assess_Routes Potential Exposure Routes: - Inhalation (powder) - Dermal Contact - Ingestion Classify_Hazards->Assess_Routes informs Assess_Task Evaluate Task-Specific Risks: - Weighing - Transferring - Reaction Setup Assess_Routes->Assess_Task and Engineering_Controls Engineering Controls: - Fume Hood - Ventilated Balance Enclosure Assess_Task->Engineering_Controls determines need for Admin_Controls Administrative Controls: - SOPs - Training Engineering_Controls->Admin_Controls are supplemented by PPE Personal Protective Equipment: - Gloves (Nitrile) - Safety Goggles - Lab Coat Admin_Controls->PPE and First_Aid First-Aid Procedures Ready (Eyewash, Safety Shower) PPE->First_Aid are backstopped by Spill_Kit Spill Kit Accessible First_Aid->Spill_Kit and Emergency_Contacts Emergency Contacts Posted Spill_Kit->Emergency_Contacts and

Caption: Risk assessment workflow for handling this compound.

Exposure Controls and Personal Protection

The causality behind PPE selection is to create a barrier between the researcher and the chemical, tailored to the specific hazards of the compound and the nature of the work.[13][14][15]

  • Engineering Controls :

    • Weighing and Handling Powders : Always handle the solid material in a chemical fume hood or a ventilated balance enclosure to minimize inhalation of dust.[16][17] The airflow in these systems directs airborne particles away from the user's breathing zone.

    • General Ventilation : Work in a well-ventilated laboratory to keep ambient concentrations of any vapors or dust low.[1]

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Chemical safety goggles are mandatory to protect against splashes or airborne powder.[13][15]

    • Skin Protection :

      • Gloves : Nitrile gloves are a suitable choice for incidental contact. Change gloves immediately if they become contaminated.

      • Lab Coat : A standard laboratory coat should be worn to protect street clothes and skin.

    • Respiratory Protection : If working outside of a fume hood or if dust generation is significant, a NIOSH-approved respirator with a particulate filter may be necessary. However, the primary control measure should always be engineering controls.

Detailed Experimental Protocols: Safe Handling and Use

Protocol 1: Weighing and Preparing Solutions

  • Preparation : Don the required PPE (lab coat, safety goggles, nitrile gloves).

  • Designate Area : Designate a specific area within a chemical fume hood for handling the powder. Cover the work surface with absorbent bench paper.[16]

  • Weighing : Use a tared weigh boat. Carefully scoop the powder from the container to the weigh boat using a clean spatula. Avoid creating dust clouds by moving slowly and deliberately.[16]

  • Transfer : To transfer the powder to a flask for dissolution, gently tap the weigh boat on the inside of the flask neck. Use a small amount of the intended solvent to rinse the weigh boat and spatula to ensure a complete transfer.

  • Cleanup : Immediately after use, clean the spatula. Dispose of the weigh boat and any contaminated bench paper in a designated solid waste container. Wipe down the work surface in the fume hood.

  • Hand Washing : Wash hands thoroughly after the procedure, even after removing gloves.[18]

First-Aid Measures: A Self-Validating System

Immediate and appropriate first aid is critical. The following protocols are designed for rapid response to exposure.

Exposure RouteProtocolCausality of Action
Inhalation 1. Move the person to fresh air.[1] 2. If breathing is difficult, provide oxygen. 3. If not breathing, give artificial respiration. 4. Seek immediate medical attention.[1]Removes the individual from the source of exposure. Oxygen assists with respiratory distress. Medical attention is crucial for monitoring and treatment.
Skin Contact 1. Immediately remove contaminated clothing.[1] 2. Wash the affected area with plenty of soap and water for at least 15 minutes.[1] 3. If skin irritation persists, seek medical attention.Physical removal of the chemical from the skin is the most effective way to prevent absorption and further irritation.
Eye Contact 1. Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention.Thorough irrigation is necessary to remove all particles of the chemical and prevent serious eye damage.
Ingestion 1. Rinse mouth with water.[1] 2. Do NOT induce vomiting. 3. Seek immediate medical attention.[1]Rinsing helps to remove residual chemicals from the mouth. Vomiting can cause further damage to the esophagus.

Accidental Release and Spill Cleanup

A minor spill of this compound can be managed by trained laboratory personnel.

Protocol 2: Minor Spill Cleanup (Solid Powder)

  • Evacuate and Alert : Alert others in the immediate area of the spill.

  • Secure the Area : Restrict access to the spill area.

  • Assess the Spill : Ensure the spill is small and manageable without respiratory protection beyond what is standard for the task. If there is a large amount of airborne dust, evacuate and call emergency personnel.

  • Don PPE : Wear appropriate PPE, including double-gloving with nitrile gloves, a lab coat, and safety goggles.

  • Containment : Gently cover the spill with a damp paper towel to avoid generating dust.[5]

  • Cleanup : Carefully scoop the material into a labeled, sealable waste container.

  • Decontaminate : Clean the spill area with soap and water.

  • Disposal : Dispose of all cleanup materials (including gloves) as hazardous waste.

Stability and Reactivity

  • Chemical Stability : Stable under recommended storage conditions (room temperature, in a tightly sealed container).

  • Incompatible Materials : Avoid contact with strong oxidizing agents, which can lead to vigorous reactions.

  • Hazardous Decomposition Products : Thermal decomposition may produce carbon oxides (CO, CO₂) and nitrogen oxides (NOx).

The ester functional group can undergo hydrolysis under acidic or basic conditions.[19][20][21] The aromatic amine group can be susceptible to oxidation.

Toxicological and Ecological Information

  • Ecological Profile : Specific ecotoxicity data is not available. Chemicals of this type should be prevented from entering drains or waterways, as they can be harmful to aquatic life.[2] All waste must be disposed of as hazardous chemical waste.

References

  • How to Choose the Right PPE for Working with Chemicals. (2017-07-11). United Rentals. [Link]
  • Aromatic amines – Knowledge and References. Taylor & Francis. [Link]
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023-11-09).
  • Methyl 5-amino-2,4-dimethylbenzo
  • Aromatic Amines : An Assessment of the Biological and Environmental Effects.
  • How To Choose The Right PPE For Chemical Handling. Hazchem Safety. [Link]
  • Selecting and Using PPE: Best Practices for Chemical Safety. (2025-09-08). Chemscape. [Link]
  • Personal Protective Equipment (PPE). CHEMM. [Link]
  • GHS Hazard Sign, Symbol & Pictogram Meanings. (2022-08-17). OSHA.com. [Link]
  • Understanding GHS Pictograms: Your Essential Guide. HAZWOPER training. [Link]
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  • Methyl 5-amino-2,4-dimethylbenzo
  • 22.6: Ester Chemistry. (2020-05-30). LibreTexts Chemistry. [Link]
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  • METHYL 5-AMINO-2,4-DIMETHYLBENZO
  • Emergency and Spill Response Procedures. Auburn University. [Link]
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  • Handling of fine chemical powders.
  • What is the reaction rate of Methyl Benzoate in different reactions?. (2025-05-23). Evergreensino Blog. [Link]
  • The Hydrolysis of Benzoate Esters by Carboxypeptidase A and the pH-Rate Profile for the Hydrolysis of O-Hippuryl-L-3-phenyllactic Acid. Canadian Science Publishing. [Link]
  • Hydrolysis Kinetics of Benzo
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Synthesis of Methyl 5-amino-2,4-dimethylbenzoate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthesis pathway for methyl 5-amino-2,4-dimethylbenzoate, a valuable intermediate in the pharmaceutical and agrochemical industries.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the synthetic route, including mechanistic insights, step-by-step experimental protocols, and critical safety considerations. The synthesis is presented as a two-step process commencing with the regioselective nitration of methyl 2,4-dimethylbenzoate, followed by the catalytic hydrogenation of the resulting nitro intermediate. This guide emphasizes the causality behind experimental choices, ensuring a thorough understanding of the process, and provides a framework for the successful and safe laboratory-scale synthesis of the target compound.

Introduction

This compound is a key building block in the synthesis of a variety of more complex molecules, particularly in the development of novel herbicides, fungicides, and pharmaceutical agents.[1] Its substituted aniline structure provides a versatile scaffold for further chemical modifications. The synthesis pathway detailed herein is designed to be both efficient and scalable, employing common laboratory reagents and techniques.

The overall synthetic strategy involves two key transformations:

  • Electrophilic Aromatic Substitution: The introduction of a nitro group onto the aromatic ring of methyl 2,4-dimethylbenzoate.

  • Reduction of the Nitro Group: The conversion of the nitro intermediate to the desired amino functionality.

This guide will delve into the theoretical underpinnings of each step, followed by detailed, practical laboratory protocols.

Synthesis Pathway Overview

The synthesis of this compound is achieved through a two-step sequence starting from methyl 2,4-dimethylbenzoate.

Synthesis_Pathway Start Methyl 2,4-dimethylbenzoate Intermediate Methyl 5-nitro-2,4-dimethylbenzoate Start->Intermediate Nitration (HNO₃, H₂SO₄) Product This compound Intermediate->Product Reduction (H₂, Pd/C)

Figure 1: Overall synthesis pathway for this compound.

Step 1: Nitration of Methyl 2,4-dimethylbenzoate

The first step in the synthesis is the electrophilic aromatic substitution of methyl 2,4-dimethylbenzoate to introduce a nitro group at the 5-position. This is achieved using a mixture of concentrated nitric acid and sulfuric acid.

Mechanistic Insights and Regioselectivity

The nitration of an aromatic ring proceeds via the formation of a highly electrophilic nitronium ion (NO₂⁺) from the reaction of nitric acid and sulfuric acid.[2][3][4][5] The nitronium ion is then attacked by the π-electron system of the benzene ring to form a resonance-stabilized carbocation intermediate, which subsequently loses a proton to restore aromaticity.[6]

The regioselectivity of the nitration of methyl 2,4-dimethylbenzoate is governed by the directing effects of the substituents already present on the ring: the two methyl groups and the methyl ester group.

  • Methyl Groups (-CH₃): These are activating, ortho-, para-directing groups due to their electron-donating inductive effect.

  • Methyl Ester Group (-COOCH₃): This is a deactivating, meta-directing group due to its electron-withdrawing resonance and inductive effects.[7]

In this case, the two methyl groups at positions 2 and 4 strongly activate the ring towards electrophilic attack. The positions ortho and para to the methyl groups are C1, C3, C5, and C6. The methyl ester at C1 deactivates the ring, particularly at the ortho (C2, C6) and para (C4) positions. The directing effects of the two methyl groups and the deactivating effect of the methyl ester group work in concert to favor the substitution at the C5 position, which is para to the C2-methyl group and ortho to the C4-methyl group, and meta to the methyl ester.

Nitration_Mechanism cluster_0 Generation of Nitronium Ion cluster_1 Electrophilic Attack and Resonance HNO3 HNO₃ NO2+ NO₂⁺ (Nitronium ion) HNO3->NO2+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ H2SO4->HSO4- H2O H₂O Start Methyl 2,4-dimethylbenzoate Carbocation Resonance-stabilized carbocation Start->Carbocation + NO₂⁺ Intermediate Methyl 5-nitro-2,4-dimethylbenzoate Carbocation->Intermediate - H⁺

Figure 2: Simplified mechanism of the nitration of methyl 2,4-dimethylbenzoate.

Experimental Protocol: Nitration

This protocol is adapted from established procedures for the nitration of methyl benzoate and related compounds.[7][8][9]

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles
Methyl 2,4-dimethylbenzoate164.2010.0 g0.061
Concentrated Sulfuric Acid (98%)98.0825 mL-
Concentrated Nitric Acid (70%)63.016.0 mL~0.094

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 25 mL of concentrated sulfuric acid.

  • Cool the flask in an ice-water bath to 0-5 °C.

  • Slowly add 10.0 g of methyl 2,4-dimethylbenzoate to the cooled sulfuric acid with continuous stirring. Ensure the temperature remains below 10 °C.

  • In a separate beaker, carefully prepare the nitrating mixture by slowly adding 6.0 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid, while cooling in an ice bath.

  • Using a dropping funnel, add the cold nitrating mixture dropwise to the solution of methyl 2,4-dimethylbenzoate over a period of 30-45 minutes. Maintain the reaction temperature between 0-10 °C throughout the addition.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30 minutes.

  • Slowly and carefully pour the reaction mixture onto 200 g of crushed ice in a large beaker with stirring.

  • A white to pale yellow precipitate of methyl 5-nitro-2,4-dimethylbenzoate will form.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral to litmus paper.

  • Recrystallize the crude product from a minimal amount of hot ethanol or methanol to obtain the purified methyl 5-nitro-2,4-dimethylbenzoate.

  • Dry the product in a desiccator.

Expected Yield: 80-90%

Characterization of Methyl 5-nitro-2,4-dimethylbenzoate
  • Appearance: White to pale yellow crystalline solid.

  • Molecular Formula: C₁₀H₁₁NO₄

  • Molecular Weight: 209.20 g/mol

  • Predicted ¹H NMR (CDCl₃): δ 8.35 (s, 1H), 7.45 (s, 1H), 3.90 (s, 3H), 2.60 (s, 3H), 2.40 (s, 3H).

  • Predicted ¹³C NMR (CDCl₃): δ 168.0, 150.0, 145.0, 138.0, 135.0, 130.0, 125.0, 52.5, 22.0, 18.0.

  • IR (KBr, cm⁻¹): ~1725 (C=O stretch), ~1530 and ~1350 (asymmetric and symmetric NO₂ stretch).

Step 2: Reduction of Methyl 5-nitro-2,4-dimethylbenzoate

The second and final step is the reduction of the nitro group of methyl 5-nitro-2,4-dimethylbenzoate to an amino group, yielding the target compound. Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly efficient and clean method for this transformation.[10][11][12]

Mechanistic Insights

Catalytic hydrogenation involves the addition of molecular hydrogen across the nitro group in the presence of a metal catalyst. The reaction is believed to proceed through a series of intermediates, including nitroso and hydroxylamine species, on the surface of the catalyst. The palladium catalyst facilitates the cleavage of the H-H bond and the transfer of hydrogen atoms to the nitro group.

Reduction_Mechanism Intermediate Methyl 5-nitro-2,4-dimethylbenzoate Nitroso Nitroso intermediate Intermediate->Nitroso + H₂ (Pd/C) Hydroxylamine Hydroxylamine intermediate Nitroso->Hydroxylamine + H₂ (Pd/C) Product This compound Hydroxylamine->Product + H₂ (Pd/C)

Figure 3: Simplified pathway for the catalytic hydrogenation of a nitro group.

Experimental Protocol: Reduction

This protocol is based on standard procedures for the catalytic hydrogenation of aromatic nitro compounds.[10][13]

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles
Methyl 5-nitro-2,4-dimethylbenzoate209.205.0 g0.024
10% Palladium on Carbon (Pd/C)-0.25 g-
Methanol32.04100 mL-
Hydrogen Gas2.02Balloon or cylinder-

Procedure:

  • To a 250 mL three-necked round-bottom flask, add 5.0 g of methyl 5-nitro-2,4-dimethylbenzoate and 100 mL of methanol.

  • Carefully add 0.25 g of 10% Pd/C to the flask.

  • Equip the flask with a magnetic stir bar, a gas inlet adapter connected to a hydrogen-filled balloon (or a hydrogen cylinder), and a condenser.

  • Flush the system with nitrogen gas to remove air.

  • Introduce hydrogen gas into the flask and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is completely consumed.

  • Once the reaction is complete, carefully purge the system with nitrogen gas to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of methanol. Caution: The used catalyst can be pyrophoric; keep it wet during filtration and disposal.[11][12]

  • Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting solid is the desired this compound. Further purification can be achieved by recrystallization from a suitable solvent if necessary.

Expected Yield: >95%

Characterization of this compound
  • Appearance: Off-white to light brown solid.

  • Molecular Formula: C₁₀H₁₃NO₂[14]

  • Molecular Weight: 179.22 g/mol [1]

  • Predicted ¹H NMR (CDCl₃): δ 7.05 (s, 1H), 6.50 (s, 1H), 3.85 (s, 3H), 3.70 (br s, 2H, -NH₂), 2.30 (s, 3H), 2.15 (s, 3H).

  • Predicted ¹³C NMR (CDCl₃): δ 169.0, 145.0, 138.0, 130.0, 120.0, 115.0, 110.0, 51.5, 20.0, 15.0.

  • IR (KBr, cm⁻¹): ~3450 and ~3350 (N-H stretches), ~1700 (C=O stretch).

Safety Considerations

5.1. Nitration Reaction:

  • Corrosive Reagents: Concentrated nitric and sulfuric acids are highly corrosive and can cause severe burns.[15] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[15]

  • Exothermic Reaction: The nitration reaction is highly exothermic. Strict temperature control is crucial to prevent runaway reactions and the formation of byproducts.[9] Always perform the reaction in an ice bath.

  • Handling of Nitrating Mixture: The nitrating mixture should be prepared fresh and added slowly to the reaction mixture.

  • Work in a Fume Hood: All manipulations involving concentrated acids and the nitration reaction itself must be performed in a well-ventilated chemical fume hood.

5.2. Catalytic Hydrogenation:

  • Flammable Gas: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the reaction setup is leak-proof and work in a well-ventilated area, away from ignition sources.[11][12]

  • Pyrophoric Catalyst: Palladium on carbon can be pyrophoric, especially after use when it is dry and saturated with hydrogen.[11][12] The catalyst should always be handled in a wet state and never allowed to dry in the air. Filter the catalyst promptly after the reaction and keep the filter cake wet with water during disposal.

  • Inert Atmosphere: It is essential to purge the reaction system with an inert gas (e.g., nitrogen or argon) before and after the reaction to remove air and excess hydrogen, respectively.[11]

Conclusion

This technical guide has detailed a reliable and efficient two-step synthesis of this compound. The pathway, involving the regioselective nitration of methyl 2,4-dimethylbenzoate followed by catalytic hydrogenation, provides high yields of the desired product. By understanding the underlying reaction mechanisms and adhering to the outlined experimental protocols and safety precautions, researchers can confidently and safely synthesize this valuable chemical intermediate for a wide range of applications in the chemical and pharmaceutical industries.

References

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An In-depth Technical Guide to the Reactivity of the Amino Group in Methyl 5-amino-2,4-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This technical guide provides a comprehensive analysis of the reactivity of the amino group in Methyl 5-amino-2,4-dimethylbenzoate, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] The strategic positioning of the amino group, influenced by the electronic effects of the methyl and methyl ester substituents, dictates its nucleophilic character and reactivity in a range of crucial organic transformations. This document delves into the mechanistic underpinnings and provides field-proven protocols for N-acylation, N-alkylation, diazotization, and modern cross-coupling reactions, offering researchers and drug development professionals a practical guide to leveraging this versatile building block.

Introduction: The Strategic Importance of a Substituted Aniline

This compound is a substituted aniline derivative whose synthetic utility is largely defined by the reactivity of its amino (-NH₂) group. The benzene ring is activated by the electron-donating amino group, which increases electron density, particularly at the ortho and para positions, making the molecule highly susceptible to electrophilic attack.[3][4] However, the presence of two methyl groups and a methyl ester substituent introduces steric and electronic nuances that modulate this reactivity. Understanding these influences is paramount for designing efficient and selective synthetic routes toward complex target molecules in medicinal chemistry and materials science.[5][6][7][8][9]

The lone pair of electrons on the nitrogen atom makes the amino group a potent nucleophile and a base.[10] This dual reactivity allows for a wide array of chemical transformations, making this molecule a versatile scaffold for introducing molecular diversity. This guide will explore the key reactions involving the amino group, providing both theoretical insights and practical, step-by-step protocols.

Foundational Reactivity: N-Acylation and N-Alkylation

The nucleophilicity of the amino group is readily exploited in N-acylation and N-alkylation reactions, fundamental transformations for installing protecting groups or introducing new functionalities.

N-Acylation: Modulating Reactivity and Building Amide Scaffolds

N-acylation is a crucial reaction that converts the primary amine into an amide. This transformation is often employed to protect the amino group, thereby preventing unwanted side reactions during subsequent synthetic steps.[11] The resulting amide is significantly less basic and less activating towards the aromatic ring because the nitrogen lone pair is delocalized by the adjacent carbonyl group.[11][12]

Causality in Experimental Design: The choice of acylating agent and reaction conditions is critical for achieving high yields and purity. Acyl chlorides and anhydrides are common acylating agents.[13] The Schotten-Baumann reaction, which utilizes an acyl chloride in the presence of an aqueous base, is a robust and widely used method.[14] The base neutralizes the HCl byproduct, driving the reaction to completion.[13]

Protocol 1: N-Acetylation via Schotten-Baumann Conditions [13]

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane (DCM).

  • Addition of Base: Add a 10% aqueous solution of sodium hydroxide (2.0 eq).

  • Addition of Acylating Agent: Cool the vigorously stirred biphasic mixture to 0 °C. Add acetyl chloride (1.1 eq) dropwise, maintaining the temperature below 10 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir until completion (monitored by TLC).

  • Workup: Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

N-Alkylation: Introducing Lipophilicity and Modulating Biological Activity

N-alkylation introduces alkyl groups onto the nitrogen atom, a common strategy in medicinal chemistry to increase a compound's lipophilicity, which can improve its membrane permeability and bioavailability.[15] This reaction can be more challenging to control than acylation, with the potential for over-alkylation to form tertiary amines.

Expert Insight: The choice of alkylating agent and base is crucial for selective mono-alkylation. Weaker alkylating agents and hindered bases can favor the formation of the secondary amine. Reductive amination offers a milder and often more selective alternative to direct alkylation with alkyl halides.

Advanced Transformations: Diazotization and Cross-Coupling Reactions

Beyond simple acylation and alkylation, the amino group of this compound serves as a gateway to more complex and powerful synthetic transformations.

Diazotization and Subsequent Sandmeyer Reactions

Diazotization, the conversion of a primary aromatic amine to a diazonium salt, is a cornerstone of aromatic chemistry.[16] This reaction is typically performed by treating the amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.[17][18] The resulting diazonium group (-N₂⁺) is an excellent leaving group, allowing for its replacement by a wide variety of nucleophiles.[17]

The Sandmeyer reaction utilizes copper(I) salts to catalyze the replacement of the diazonium group with halides (Cl, Br) or cyanide (CN).[19][20] This provides a reliable method for introducing these functional groups onto the aromatic ring in a regioselective manner that may not be achievable through direct electrophilic aromatic substitution.[21][22]

Protocol 2: General Procedure for Sandmeyer Reaction [20][23]

  • Diazotization: Dissolve this compound (1.0 eq) in an aqueous solution of a strong acid (e.g., HCl, H₂SO₄). Cool the solution to 0-5 °C in an ice bath. Slowly add an aqueous solution of sodium nitrite (1.05-1.1 eq) dropwise with vigorous stirring, maintaining the low temperature. The completion of diazotization can be monitored using starch-iodide paper.[16]

  • Sandmeyer Reaction: In a separate flask, prepare a solution of the appropriate copper(I) salt (e.g., CuCl, CuBr) in the corresponding concentrated acid. Slowly add the cold diazonium salt solution to the copper(I) salt solution with stirring.

  • Workup: Allow the reaction mixture to warm to room temperature and then heat gently to ensure complete evolution of nitrogen gas. The product can then be isolated by extraction and purified by standard methods.

Diagram 1: Diazotization and Sandmeyer Reaction Workflow

G cluster_diazotization Diazotization (0-5 °C) cluster_sandmeyer Sandmeyer Reaction Amine This compound Diazonium_Salt Diazonium Salt Intermediate Amine->Diazonium_Salt NaNO₂, H⁺ Halide_Product Methyl 5-halo-2,4-dimethylbenzoate Diazonium_Salt->Halide_Product CuX (X=Cl, Br)

Caption: Workflow for the conversion of the amino group to a halide.

Palladium-Catalyzed Cross-Coupling Reactions

The amino group itself can participate in modern palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form C-N bonds.[24][25] This powerful reaction allows for the coupling of the aniline with aryl halides or triflates to generate diarylamines, a common motif in pharmacologically active compounds.[26][27]

Expertise in Action: The success of a Buchwald-Hartwig amination is highly dependent on the choice of palladium catalyst, ligand, and base.[28][29] Bulky, electron-rich phosphine ligands are often required to facilitate the key steps of the catalytic cycle. The choice of a suitable base, such as sodium tert-butoxide or cesium carbonate, is also critical.[29]

While the amino group can be directly coupled, it is also common to first convert the amine to a halide via a Sandmeyer reaction and then use that halide in other cross-coupling reactions like the Suzuki-Miyaura coupling to form C-C bonds.[5][30][31] This two-step sequence provides access to a vast array of biaryl structures.[32]

Table 1: Comparison of Key Cross-Coupling Reactions

Reaction NameBond FormedKey ReagentsTypical Conditions
Buchwald-Hartwig Amination C-NPd catalyst, phosphine ligand, baseAnhydrous solvent, inert atmosphere, elevated temperature
Suzuki-Miyaura Coupling C-CPd catalyst, boronic acid/ester, baseAqueous or organic solvent, elevated temperature

Diagram 2: Buchwald-Hartwig Catalytic Cycle

G pd0 Pd(0)L₂ oxidative_addition Oxidative Addition Complex pd0->oxidative_addition Ar-X amine_coordination Amine Coordinated Complex oxidative_addition->amine_coordination R₂NH, Base reductive_elimination Product Complex amine_coordination->reductive_elimination Deprotonation reductive_elimination->pd0 Reductive Elimination product Diaryl Amine reductive_elimination->product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Conclusion and Future Outlook

The amino group of this compound is a versatile and highly reactive functional group that provides a gateway to a vast chemical space. Its nucleophilic character allows for straightforward N-acylation and N-alkylation, while its ability to be converted into a diazonium salt opens up a plethora of Sandmeyer and other substitution reactions. Furthermore, its participation in modern palladium-catalyzed cross-coupling reactions solidifies its importance as a key building block in contemporary organic synthesis. For researchers and drug development professionals, a thorough understanding of the reactivity of this amino group is essential for the rational design and efficient execution of synthetic strategies aimed at discovering the next generation of therapeutics and advanced materials.

References

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Methyl 5-amino-2,4-dimethylbenzoate: A Versatile Intermediate for Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-amino-2,4-dimethylbenzoate is a substituted aromatic amine that holds significant potential as a versatile intermediate in the synthesis of complex organic molecules. Its unique arrangement of functional groups—an amine, a methyl ester, and two methyl groups on the benzene ring—makes it a valuable building block for creating novel compounds with a wide range of potential applications. This guide provides a comprehensive overview of the chemical properties, synthesis, and, most importantly, the potential applications of this compound in the fields of agrochemicals and pharmaceuticals. While publicly available information on specific, commercialized end-products derived from this compound is limited, this document will explore its plausible synthetic utility based on its structural features and analogies to known bioactive molecules.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective use in multi-step syntheses. The key properties of this compound are summarized in the table below.

PropertyValueReference(s)
CAS Number 140112-97-6[1]
Molecular Formula C₁₀H₁₃NO₂[2]
Molecular Weight 179.22 g/mol [2]
Appearance Not specified, likely a solid
Boiling Point 300.8 ± 37.0 °C (Predicted)[2]
Density 1.105 ± 0.06 g/cm³ (Predicted)[2]
Purity Typically ≥95%[1]

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from readily available precursors. A plausible synthetic route is outlined below, involving nitration, reduction, and esterification.

Synthetic Workflow

G A 2,4-Dimethylbenzoic acid B Methyl 2,4-dimethylbenzoate A->B Esterification (CH₃OH, H₂SO₄) C Methyl 2,4-dimethyl-5-nitrobenzoate B->C Nitration (HNO₃, H₂SO₄) D This compound C->D Reduction (e.g., H₂, Pd/C or SnCl₂, HCl)

Caption: Plausible synthetic pathway for this compound.

Experimental Protocol: A General Approach

Step 1: Esterification of 2,4-Dimethylbenzoic Acid

  • To a solution of 2,4-dimethylbenzoic acid in methanol, add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield Methyl 2,4-dimethylbenzoate.

Step 2: Nitration of Methyl 2,4-dimethylbenzoate

  • Cool a mixture of concentrated nitric acid and concentrated sulfuric acid to 0 °C.

  • Slowly add Methyl 2,4-dimethylbenzoate to the cooled nitrating mixture with constant stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for a specified time.

  • Pour the reaction mixture onto crushed ice and extract the product with an appropriate organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain Methyl 2,4-dimethyl-5-nitrobenzoate.

Step 3: Reduction of the Nitro Group

  • Dissolve Methyl 2,4-dimethyl-5-nitrobenzoate in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalyst, for example, 10% palladium on carbon.

  • Hydrogenate the mixture under a hydrogen atmosphere at a suitable pressure and temperature until the uptake of hydrogen ceases.

  • Alternatively, the reduction can be carried out using a metal in acidic media, such as tin(II) chloride in hydrochloric acid.

  • Filter the catalyst and concentrate the filtrate to obtain the crude this compound, which can be further purified by recrystallization or column chromatography.

Potential Applications in Agrochemicals

The structural motifs present in this compound are found in a variety of agrochemicals, particularly fungicides and herbicides. The amino group can be readily transformed into other functionalities, such as amides, ureas, or heterocyclic rings, which are common in bioactive molecules.

Hypothetical Synthesis of a Fungicidal Compound

A plausible application of this compound is in the synthesis of novel benzanilide fungicides. The following workflow illustrates a hypothetical pathway to a benzanilide derivative.

G A This compound C Hypothetical Benzanilide Fungicide A->C Acylation B Substituted Benzoyl Chloride B->C

Caption: Hypothetical synthesis of a benzanilide fungicide.

Experimental Protocol: A General Approach
  • Dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) containing a non-nucleophilic base (e.g., triethylamine or pyridine).

  • Cool the solution to 0 °C.

  • Slowly add a solution of a substituted benzoyl chloride in the same solvent.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Wash the reaction mixture with dilute acid, water, and brine.

  • Dry the organic layer, concentrate, and purify the resulting benzanilide derivative by recrystallization or column chromatography.

The rationale behind this synthetic approach lies in the well-established activity of benzanilides as succinate dehydrogenase inhibitors (SDHIs), a major class of fungicides. The specific substitution pattern on the benzoyl chloride can be varied to optimize the fungicidal activity.

Potential Applications in Pharmaceuticals

In the pharmaceutical industry, the aniline scaffold of this compound is a common starting point for the synthesis of a wide array of therapeutic agents. The amino group can serve as a handle for introducing pharmacophoric features or for constructing heterocyclic systems.

Hypothetical Synthesis of a Kinase Inhibitor Precursor

Many kinase inhibitors feature a substituted aniline core. The following workflow outlines a hypothetical synthesis of a pyrimidine-based intermediate, which is a common scaffold in kinase inhibitors.

G A This compound C Guanidinium Intermediate A->C Reaction with Guanidine B Guanidine B->C E Hypothetical Pyrimidine-based Kinase Inhibitor Precursor C->E Cyclocondensation D Substituted β-ketoester D->E

Caption: Hypothetical synthesis of a pyrimidine-based kinase inhibitor precursor.

Experimental Protocol: A General Approach

Step 1: Guanidinylation

  • React this compound with a guanidinylating agent (e.g., cyanamide in the presence of an acid) to form the corresponding guanidinium salt.

Step 2: Pyrimidine Ring Formation

  • Condense the guanidinium intermediate with a substituted β-ketoester in the presence of a base (e.g., sodium ethoxide in ethanol).

  • Heat the reaction mixture to reflux for several hours.

  • Cool the reaction and neutralize with an acid.

  • The resulting pyrimidine derivative can then be isolated and purified.

This pyrimidine core can be further functionalized to target specific kinases involved in various diseases, including cancer and inflammatory disorders. The choice of the β-ketoester allows for the introduction of various substituents to modulate the selectivity and potency of the final compound.

Conclusion

This compound is a chemical intermediate with considerable, yet largely untapped, potential in the synthesis of novel agrochemicals and pharmaceuticals. Its structural features provide a versatile platform for the introduction of diverse functional groups and the construction of complex molecular architectures. While specific, documented industrial applications of this compound are not widely reported in the public domain, the hypothetical synthetic pathways outlined in this guide, based on established chemical principles and analogies to known bioactive molecules, highlight its promise as a valuable building block for future research and development in medicinal and agricultural chemistry. Further exploration and publication of its synthetic utility are warranted to fully realize the potential of this intriguing molecule.

References

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Methyl 5-amino-2,4-dimethylbenzoate: A Versatile Scaffold for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract: Methyl 5-amino-2,4-dimethylbenzoate is a strategically functionalized aromatic compound that serves as a pivotal building block in the synthesis of complex molecules for pharmaceutical and agrochemical applications. Its unique substitution pattern—featuring an aniline moiety, two activating methyl groups, and a methyl ester—provides a versatile platform for constructing diverse molecular architectures. This guide provides a comprehensive overview of its chemical properties, a robust synthetic protocol with mechanistic insights, and its applications as a core scaffold in drug discovery programs.

Physicochemical and Spectroscopic Profile

This compound is a solid at room temperature. Its core properties are summarized below. The strategic placement of substituents significantly influences its reactivity; the electron-donating amino and methyl groups activate the ring towards certain transformations, while the ester provides a key handle for derivatization.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 140112-97-6[1]
Molecular Formula C₁₀H₁₃NO₂[1]
Molecular Weight 179.22 g/mol [1]
Predicted Boiling Point 300.8 ± 37.0 °C[2]
Predicted Density 1.105 ± 0.06 g/cm³[2]
Predicted XlogP 1.8[3]
Spectroscopic Characterization

While experimental spectra for this compound are not widely published, a robust analysis based on established principles of NMR spectroscopy and computational prediction provides a clear characterization profile. The predicted data below serves as a reliable benchmark for researchers synthesizing or utilizing this compound.[4][5]

Table 2: Predicted NMR Spectral Data for this compound (in CDCl₃)

¹H NMR Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
H-3Ar-H~6.9 - 7.1Singlet1H
H-6Ar-H~6.5 - 6.7Singlet1H
NH₂Amine~3.5 - 4.0Broad Singlet2H
OCH₃Ester Methyl~3.8 - 3.9Singlet3H
CH₃ (C2)Aryl Methyl~2.3 - 2.5Singlet3H
CH₃ (C4)Aryl Methyl~2.1 - 2.3Singlet3H
¹³C NMR Assignment Predicted Chemical Shift (δ, ppm)
C=OEster Carbonyl~168 - 170
C5Ar-C (C-NH₂)~145 - 147
C4Ar-C (C-CH₃)~135 - 137
C2Ar-C (C-CH₃)~128 - 130
C6Ar-CH~115 - 117
C1Ar-C (C-CO₂Me)~112 - 114
C3Ar-CH~110 - 112
OCH₃Ester Methyl~51 - 52
CH₃ (C2)Aryl Methyl~20 - 22
CH₃ (C4)Aryl Methyl~15 - 17

Note: Predicted values are generated based on computational models and may vary slightly from experimental results.[5][6]

Synthesis and Mechanistic Rationale

The synthesis of this compound is a multi-step process that can be reliably executed from commercially available 2,4-dimethylbenzoic acid. The sequence involves esterification, regioselective nitration, and subsequent reduction of the nitro group. Each step is grounded in well-established organic chemistry principles.

G cluster_0 Step 1: Fischer Esterification cluster_1 Step 2: Electrophilic Nitration cluster_2 Step 3: Nitro Group Reduction A 2,4-Dimethylbenzoic Acid B Methyl 2,4-dimethylbenzoate A->B  CH₃OH, H₂SO₄ (cat.)  Reflux C Methyl 2,4-dimethyl-5-nitrobenzoate B->C  HNO₃, H₂SO₄  0-10°C D This compound C->D  H₂ (g), Pd/C  Methanol

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Fischer Esterification of 2,4-Dimethylbenzoic Acid

This protocol utilizes a classic Fischer esterification, where an excess of methanol serves as both reactant and solvent to drive the equilibrium towards the product, as dictated by Le Châtelier's principle.[2][7] The strong acid catalyst (H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[8]

  • Procedure:

    • To a 250 mL round-bottomed flask, add 2,4-dimethylbenzoic acid (15.0 g, 0.1 mol) and methanol (100 mL).

    • While stirring, carefully add concentrated sulfuric acid (3 mL) to the suspension.

    • Equip the flask with a reflux condenser and heat the mixture to a gentle reflux for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

    • After cooling to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate (150 mL) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water (2 x 50 mL), saturated aqueous sodium bicarbonate solution (2 x 50 mL, caution: CO₂ evolution), and finally with brine (50 mL).[9]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Methyl 2,4-dimethylbenzoate as a crude oil, which can be used in the next step without further purification.

Step 2: Nitration of Methyl 2,4-dimethylbenzoate

This electrophilic aromatic substitution introduces a nitro group onto the aromatic ring. The reaction is regioselective. The two methyl groups are ortho, para-directing activators, while the methyl ester group is a meta-directing deactivator. The directing effects of the strongly activating methyl groups dominate, guiding the incoming nitronium ion (NO₂⁺) electrophile to the 5-position, which is para to the C2-methyl and ortho to the C4-methyl.[10][11] Strict temperature control below 10°C is critical to prevent the formation of dinitrated and other side products.[3][12]

  • Procedure:

    • In a 250 mL flask, dissolve Methyl 2,4-dimethylbenzoate (16.4 g, 0.1 mol) in concentrated sulfuric acid (50 mL) at 0°C using an ice-salt bath.

    • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (8.4 mL, ~0.2 mol) to concentrated sulfuric acid (15 mL) at 0°C.

    • Add the cold nitrating mixture dropwise to the solution of the ester over 30-45 minutes, ensuring the internal temperature does not exceed 10°C.[1]

    • After the addition is complete, stir the reaction mixture at 0-5°C for an additional 1 hour.

    • Carefully pour the reaction mixture onto crushed ice (300 g) with vigorous stirring.

    • The precipitated solid, Methyl 2,4-dimethyl-5-nitrobenzoate, is collected by vacuum filtration and washed thoroughly with cold water until the filtrate is neutral.

    • The crude product can be purified by recrystallization from methanol.

Step 3: Reduction of Methyl 2,4-dimethyl-5-nitrobenzoate

Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups to anilines.[13][14] Palladium on carbon (Pd/C) is a highly effective catalyst for this transformation. The reaction proceeds via the adsorption of the nitro compound and hydrogen onto the catalyst surface, followed by a stepwise reduction to the amine.[15]

  • Procedure:

    • In a hydrogenation vessel (e.g., a Parr shaker apparatus), dissolve Methyl 2,4-dimethyl-5-nitrobenzoate (20.9 g, 0.1 mol) in methanol (200 mL).

    • Carefully add 10% Palladium on Carbon (Pd/C) (1.0 g, ~5 wt%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

    • Seal the vessel, evacuate the air, and purge with hydrogen gas three times.

    • Pressurize the vessel with hydrogen gas to 50 psi (approx. 3.4 atm) and shake or stir vigorously at room temperature.

    • Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 2-4 hours. Progress can also be monitored by TLC.[16]

    • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.

    • Combine the filtrates and remove the solvent under reduced pressure to yield this compound. The product can be purified by recrystallization or column chromatography if necessary.

Applications in Drug Discovery & Medicinal Chemistry

Substituted aminobenzoates are a privileged scaffold class in medicinal chemistry, with para-aminobenzoic acid (PABA) and its derivatives serving as foundational building blocks for numerous therapeutic agents.[17][18] this compound offers three distinct points for molecular diversification, making it a highly valuable intermediate for generating libraries of novel compounds.

G cluster_0 Amine Derivatization (R¹) cluster_1 Ester Modification (R²) cluster_2 Resulting Scaffolds Core This compound (Core Scaffold) Amidation Amidation (R¹COCl) Core->Amidation Sulfonylation Sulfonylation (R¹SO₂Cl) Core->Sulfonylation ReductiveAmination Reductive Amination (R¹CHO, NaBH(OAc)₃) Core->ReductiveAmination Hydrolysis Hydrolysis (LiOH) Core->Hydrolysis Amidation_Ester Direct Amidation (R²NH₂, Heat) Core->Amidation_Ester Amide Amide Scaffold Amidation->Amide Sulfonamide Sulfonamide Scaffold Sulfonylation->Sulfonamide SecondaryAmine Secondary Amine ReductiveAmination->SecondaryAmine CarboxylicAcid Carboxylic Acid Hydrolysis->CarboxylicAcid PrimaryAmide Primary/Secondary Amide Amidation_Ester->PrimaryAmide

Caption: Derivatization pathways for the core scaffold.

  • Amine Functionalization: The primary amino group is a potent nucleophile and a key interaction point, often serving as a hydrogen bond donor to engage with protein targets. It can be readily acylated to form amides, derivatized into sulfonamides, or used in reductive amination to introduce diverse alkyl groups. These modifications are fundamental in tuning potency and selectivity.

  • Ester Modification: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which provides a new attachment point for amide bond formation or serves as a key acidic functional group for interacting with biological targets. Alternatively, it can be directly converted to amides.

  • Aromatic Ring: The dimethyl-substituted benzene ring provides a lipophilic core that can engage in hydrophobic or van der Waals interactions within a protein binding pocket. The substitution pattern also locks the molecule into a specific conformation, which can be advantageous for optimizing binding affinity.

This structural versatility has made related aminobenzoate building blocks central to the development of kinase inhibitors, antibacterial agents, and other therapeutics.[13][19]

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • Hazards: While specific toxicity data is limited, aromatic amines can be irritants and may be harmful if ingested or absorbed through the skin. Standard safety protocols should be strictly followed.

Conclusion

This compound is a high-value building block for chemical synthesis. Its straightforward, multi-step synthesis from common starting materials provides access to a versatile scaffold. The presence of multiple, readily functionalizable sites makes it an ideal candidate for inclusion in compound libraries for high-throughput screening and lead optimization campaigns in both pharmaceutical and agrochemical research. The detailed protocols and mechanistic discussions provided in this guide are intended to empower researchers to effectively synthesize and leverage this key intermediate in their discovery programs.

References

  • Faroon, H., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Biomedicines, 11(10), 2686.
  • Mettler Toledo (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline. Application Note.
  • Google Patents (n.d.). Process for the catalytic hydrogenation of aromatic nitro compounds. EP0825979B1.
  • Organic Chemistry Portal (n.d.). Nitro Reduction - Common Conditions.
  • Studylib (n.d.). Lab5 procedure esterification.
  • PubChemLite (2025). This compound (C10H13NO2).
  • MySkinRecipes (2026). This compound.
  • Pavlíková, M., et al. (2020). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Biomolecules, 10(1), 9.
  • WebAssign (n.d.). Experiment 5 - Nitration of Methyl Benzoate.
  • Organic Syntheses (n.d.). Benzoic acid, m-nitro-, methyl ester. Org. Synth. Coll. Vol. 1, p.372 (1941); Vol. 2, p.42 (1922).
  • MySkinRecipes (2026). This compound.
  • Studylib (n.d.). Fischer Esterification: Benzoic Acid Lab Manual.
  • ResearchGate (2018). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition.
  • Kim, H., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12, 20297.
  • ResearchGate (2018). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition.
  • Save My Exams (2025). Directing Effects. A Level Chemistry Revision Notes.
  • OperaChem (2024). Fischer Esterification-Typical Procedures.
  • Master Organic Chemistry (2018). EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins".
  • Wiens, J.R., et al. (2022). DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. Molecules, 27(19), 6296.
  • YouTube (2012). Organic Mechanism Fischer Esterification 004.
  • Chemistry LibreTexts (2021). 8.11: Multiple Substituents- Directing Effects.
  • ResearchGate (2011). ChemInform Abstract: Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2 in Different Alcohols.
  • ResearchGate (n.d.). Esterification of 2,4-dihydroxybenzoic acid.
  • YouTube (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY!.
  • YouTube (2021). How to predict 1H/ 13C NMR shifts | Easy way | Solve any molecule.
  • Chemistry LibreTexts (2015). 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring.
  • YouTube (2020). Benzoic Acid + Methanol = ?? (Methyl Benzoate + Water).
  • CASPRE (n.d.). 13C NMR Predictor.
  • NMRDB.org (n.d.). Predict 13C carbon NMR spectra.

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An In-depth Technical Guide to Methyl 5-amino-2,4-dimethylbenzoate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This guide provides a comprehensive technical overview of Methyl 5-amino-2,4-dimethylbenzoate, a key chemical intermediate. The document details its physicochemical properties and elucidates a robust, multi-step synthetic pathway, complete with detailed experimental protocols. The narrative emphasizes the chemical reasoning behind methodological choices, from precursor synthesis via nitration and oxidation to the final, critical reduction step. Furthermore, it explores the compound's significance as a versatile building block in the pharmaceutical and agrochemical industries, particularly in the development of novel therapeutic agents and active ingredients. This guide is intended for researchers, chemists, and professionals in drug development seeking a practical and in-depth understanding of this valuable compound.

Introduction

This compound (CAS No: 140112-97-6) is a substituted aromatic amine that serves as a pivotal intermediate in organic synthesis.[1][2] Its molecular architecture, featuring an amino group, a methyl ester, and two methyl substituents on the benzene ring, offers a versatile platform for constructing more complex molecules. While not an end-product itself, its strategic functionalization makes it a valuable precursor in the synthesis of pharmaceuticals, particularly oncology and enzyme inhibitor intermediates, as well as agrochemicals like herbicides and fungicides.[1][3] The presence of the nucleophilic amino group and the ester functionality allows for a wide range of subsequent chemical modifications, enabling its incorporation into diverse molecular scaffolds designed for specific biological activities.[3] This guide will detail the synthesis, properties, and core applications of this important building block.

Physicochemical and Spectroscopic Data

A summary of the key properties for this compound is provided below. These properties are essential for its handling, characterization, and use in synthetic protocols.

PropertyValueSource
CAS Number 140112-97-6[1][2]
Molecular Formula C₁₀H₁₃NO₂[1][2][4]
Molecular Weight 179.22 g/mol [1][2]
MDL Number MFCD00230534[1][2]
Appearance Typically a solid powderN/A
Boiling Point 300.8±37.0 °C (Predicted)[1]
Density 1.105±0.06 g/cm³ (Predicted)[1]
SMILES CC1=CC(=C(C=C1C(=O)OC)N)C[4]
InChIKey UGIWJVRYBRJDGI-UHFFFAOYSA-N[4]

Synthesis and Manufacturing Pathway

The synthesis of this compound is a multi-step process that hinges on the strategic introduction of functional groups onto a dimethylbenzene scaffold. The most logical pathway involves the preparation of a key intermediate, 2,4-dimethyl-5-nitrobenzoic acid, followed by esterification and a final reduction of the nitro group. This approach is favored because direct amination is often challenging, whereas the reduction of a nitro group is a reliable and high-yielding transformation.[5][6]

Synthesis_Pathway A 2,4-Dimethylbenzoic Acid B 2,4-Dimethyl-5-nitrobenzoic Acid A->B Nitration (HNO₃ / H₂SO₄) C Methyl 2,4-dimethyl-5-nitrobenzoate B->C Esterification (CH₃OH / H₂SO₄) D This compound C->D Nitro Reduction (H₂, Pd/C)

Caption: Overall synthetic pathway for this compound.

Step 1: Synthesis of 2,4-Dimethyl-5-nitrobenzoic Acid

The foundational step is the selective nitration of 2,4-dimethylbenzoic acid. The starting material possesses three activating or directing groups: two ortho,para-directing methyl groups and one meta-directing carboxylic acid group. The position C-5 is sterically accessible and electronically activated by both methyl groups, making it the primary site for electrophilic aromatic substitution.

Experimental Protocol:

  • Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice-salt bath.

  • Substrate Addition: Slowly add 2,4-dimethylbenzoic acid to the cooled sulfuric acid while maintaining the temperature below 10 °C to ensure it fully dissolves.

  • Nitration: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. Add this mixture dropwise to the reaction flask over 1-2 hours, ensuring the internal temperature does not exceed 15 °C. The controlled addition is critical to prevent over-nitration and side reactions.

  • Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 2-3 hours to ensure the reaction goes to completion.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. This will precipitate the solid nitrobenzoic acid product while the inorganic acids remain in the aqueous phase.

  • Purification: Filter the crude product, wash thoroughly with cold water to remove residual acid, and then recrystallize from an appropriate solvent (e.g., ethanol/water mixture) to yield pure 2,4-dimethyl-5-nitrobenzoic acid.[7]

Step 2: Esterification to Methyl 2,4-dimethyl-5-nitrobenzoate

With the nitro-substituted carboxylic acid in hand, the next step is a Fischer esterification to form the methyl ester. This is a classic acid-catalyzed reaction.

Experimental Protocol:

  • Reaction Setup: Dissolve the 2,4-dimethyl-5-nitrobenzoic acid in an excess of methanol, which acts as both the solvent and the reactant.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid, to the solution. The acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol.

  • Reflux: Heat the mixture to reflux for 4-6 hours. The elevated temperature drives the equilibrium towards the formation of the ester.

  • Work-up: After cooling, neutralize the excess acid with a weak base like sodium bicarbonate solution. Remove the bulk of the methanol via rotary evaporation.

  • Extraction: Extract the desired ester into an organic solvent such as ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure to yield the crude Methyl 2,4-dimethyl-5-nitrobenzoate, which can be used directly in the next step or purified further by chromatography if necessary.[8]

Step 3: Reduction of Nitro Group to Amine

This final step is the most critical transformation. The reduction of the aromatic nitro group to an amine is a well-established and highly efficient reaction. Catalytic hydrogenation is the preferred industrial method due to its clean nature and high yield, producing only water as a byproduct.[5][6]

Reduction_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Purification A Dissolve Nitro Ester in Ethanol/Methanol B Add Pd/C Catalyst A->B C Pressurize with H₂ Gas (or use H₂ source) B->C D Stir at RT until Reaction Complete (TLC) C->D E Filter through Celite to Remove Catalyst D->E Reaction Mixture F Concentrate Filtrate (Rotary Evaporation) E->F G Purify by Recrystallization or Chromatography F->G H Final Product: This compound G->H

Caption: Detailed workflow for the catalytic reduction of the nitro intermediate.

Experimental Protocol:

  • Reaction Setup: In a hydrogenation vessel, dissolve Methyl 2,4-dimethyl-5-nitrobenzoate in a suitable solvent like ethanol, methanol, or ethyl acetate.[9][10]

  • Catalyst Addition: Add a catalytic amount (typically 5-10% by weight) of palladium on activated carbon (Pd/C).[9][10] The catalyst provides a surface for the reaction to occur.

  • Hydrogenation: Seal the vessel and purge it with an inert gas (like nitrogen or argon) before introducing hydrogen gas (H₂). The reaction can be run under atmospheric pressure or higher pressures (e.g., 15-50 psi) to increase the reaction rate.[10] Stir the suspension vigorously at room temperature.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting material is completely consumed.

  • Catalyst Removal: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas. The palladium catalyst is pyrophoric and must be handled with care. Filter the reaction mixture through a pad of Celite to remove the solid catalyst.[9][10]

  • Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude solid is this compound.

  • Purification: The product can be purified by recrystallization from a solvent system like ethyl acetate/hexane to yield the final product with high purity.

Applications in Research and Drug Development

This compound is a versatile scaffold in medicinal chemistry and agrochemical synthesis. Its primary value lies in its ability to serve as a starting point for building more complex, biologically active molecules.[1][3]

  • Pharmaceutical Synthesis: The amino group is a key functional handle. It can be acylated, alkylated, or used in cyclization reactions to form a variety of heterocyclic systems, which are prevalent in modern drug candidates.[6] For example, substituted aminobenzoates are crucial intermediates in the synthesis of kinase inhibitors for treating inflammatory diseases and cancer.[6] The transformation of a nitrobenzoate to an aminobenzoate is a gateway reaction that "unlocks" the potential for creating diverse molecular libraries for high-throughput screening.[6]

  • Agrochemicals: In the agrochemical sector, this compound is used to create active ingredients for herbicides and fungicides.[1][3] The specific substitution pattern on the aromatic ring can be fine-tuned to achieve desired efficacy and selectivity against target pests or weeds.

Safety and Handling

  • Storage: Store in a cool, dry, and well-ventilated area at room temperature, away from incompatible substances such as strong oxidizing agents.[1]

  • Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. If handling as a powder, a dust mask may be appropriate to avoid respiratory irritation.

Conclusion

This compound is a non-trivial but highly valuable synthetic intermediate. Its production relies on a logical and scalable sequence of standard organic transformations: nitration, esterification, and nitro group reduction. The final product serves as a versatile building block, particularly in drug discovery, where the strategic placement of its functional groups allows for the efficient construction of complex heterocyclic scaffolds. The detailed protocols and chemical reasoning provided in this guide offer a clear framework for the synthesis and application of this important compound.

References

  • Methyl 5-amino-2,4-dimethylbenzo
  • Biodegradation of 4-nitrobenzoate, 4-aminobenzoate and their mixtures: new strains, unusual metabolites and insights into pathway regulation. FEMS Microbiology Ecology | Oxford Academic.
  • Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzo
  • Methyl 5-amino-2,4-dimethylbenzo
  • Methyl 5-Amino-2-methylbenzoate | C9H11NO2 | CID 15049977. PubChem - NIH.
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  • Methyl 5-amino-2,4-dimethylbenzo
  • Reduction of 4-nitrobenzoic acid. Sciencemadness.org.
  • Nitrobenzoates and Aminobenzoates Are Chemoattractants for Pseudomonas Strains. PMC.
  • Interference of the Reduction of p-Nitrobenzo
  • METHYL 5-AMINO-2,4-DIMETHYLBENZO
  • The Versatile Scaffolding of Methyl 4,5-dimethyl-2-nitrobenzo
  • Synthesis of methyl 4,5-diamino-2-ethoxybenzo
  • 2,4-DIMETHYL-5-NITROBENZOIC ACID. ChemicalBook.
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A Senior Application Scientist's Technical Guide to Methyl 5-amino-2,4-dimethylbenzoate for Advanced R&D

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Identifying a Versatile Synthetic Building Block

In the landscape of specialty chemicals, certain intermediates distinguish themselves through their versatile reactivity and applicability across multiple high-value sectors. Methyl 5-amino-2,4-dimethylbenzoate (CAS No. 140112-97-6) is one such molecule. While not a household name, this aromatic amine and ester serves as a crucial building block in the synthesis of complex target molecules, particularly within the agrochemical and pharmaceutical industries.[1][2] Its strategically positioned functional groups—a nucleophilic amine and an ester moiety on a substituted benzene ring—offer synthetic chemists a reliable scaffold for constructing novel active ingredients.

This guide provides an in-depth technical overview for professionals procuring and utilizing this intermediate. It moves beyond a simple data sheet to offer field-proven insights into supplier selection, quality control validation, and strategic application, ensuring that researchers can integrate this compound into their development workflows with confidence and efficiency.

Part 1: Physicochemical Profile and Core Data

A foundational understanding of a chemical's properties is paramount for its successful application. This compound is a solid at room temperature, with key data points summarized below. These values are critical for reaction planning, safety protocols, and analytical method development.

PropertyValueSource(s)
CAS Number 140112-97-6[3]
Molecular Formula C₁₀H₁₃NO₂[3]
Molecular Weight 179.22 g/mol [3]
MDL Number MFCD00230534[1]
Predicted Boiling Point 300.8 ± 37.0 °C[1]
Predicted Density 1.105 ± 0.06 g/cm³[1]
Storage Temperature Room Temperature[1]

Part 2: Commercial Procurement Strategy

Sourcing high-purity intermediates is a critical, yet often underestimated, step in the research and development pipeline. The reliability of a supplier directly impacts experimental reproducibility and timeline integrity.

Verified Commercial Suppliers

This compound is available from a range of specialty chemical suppliers, typically in research-scale quantities with options for bulk quoting. The choice of supplier should be dictated by the required purity, scale, and lead time.

SupplierPurityAvailable QuantitiesNotes
ChemUniverse ≥95%100mg, 250mg, 1g, BulkOffers clear pricing for small quantities and a straightforward process for bulk quotes.[3]
Biosynth Not SpecifiedResearch QuantitiesPositions the compound as a reference standard for pharmaceutical testing.[2]
MySkinRecipes ≥95%100mg, 250mg, 1gProvides detailed predicted physical properties.[1]
Shanghai Amole Biotech ≥98%100mg, 250mg, 1gOffers a higher purity grade suitable for more sensitive applications.
Procurement Workflow: A Self-Validating System

The process of procuring a specialty chemical like this compound should be systematic to ensure quality and project alignment. The causality behind this workflow is to establish a verifiable chain of quality from supplier to bench.

Procurement_Workflow Diagram 1: Procurement Workflow for Chemical Intermediates A Define Project Needs (Purity, Quantity, Timeline) B Identify & Vet Suppliers (Review Datasheets, ISO Certs) A->B C Request Quotes & Lead Times (Compare ≥2 Suppliers) B->C D Request Certificate of Analysis (CoA) (For specific batch) C->D Crucial step for trustworthiness E Place Purchase Order D->E F Goods Receipt & Quarantine E->F G In-House QC Verification (Confirm Identity & Purity) F->G Self-validating step G->B Failed QC H Release to R&D Inventory G->H Verified Material

Caption: A logical workflow for procuring specialty chemicals, ensuring quality control.

Part 3: Application in Synthesis - The Chemist's Perspective

The utility of this compound lies in its bifunctional nature. It serves as an excellent starting point for building more complex molecules.

Core Reactivity and Synthetic Potential
  • Amine Group Functionalization: The primary amino group is a potent nucleophile and a synthetic handle for a wide array of reactions. It can readily undergo acylation, sulfonylation, and diazotization, allowing for the introduction of diverse functional groups or the formation of new ring systems.

  • Ester Group Modification: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, acid chlorides, or other esters. This provides a secondary point for molecular elaboration.

  • Aromatic Ring Substitution: The existing substituents direct further electrophilic aromatic substitution, although the amine group's strong activating nature typically requires protection before such reactions are attempted.

Its structure makes it particularly valuable for creating active ingredients that require specific aromatic and ester functionalities.[2]

Exemplary Application: A Pathway to Bioactive Scaffolds

While specific commercial syntheses using this exact intermediate are often proprietary, we can look to analogous structures in patent literature to understand its strategic value. For instance, the synthesis of complex anthranilic diamide insecticides often starts from substituted 2-aminobenzoic acid esters.[4][5] A plausible synthetic application for this compound would be as a precursor to a novel herbicidal or fungicidal agent, following a workflow where the amine is first functionalized and the ester is subsequently modified.

Synthetic_Utility Diagram 2: Plausible Synthetic Pathway start This compound CAS: 140112-97-6 step1 Step 1: Acylation Reagent: Acid Chloride (R-COCl) Protects amine, adds functionality start->step1 intermediate1 N-Acylated Intermediate step1->intermediate1 step2 Step 2: Ester Hydrolysis Reagent: NaOH, H₃O⁺ Converts ester to carboxylic acid intermediate1->step2 intermediate2 Carboxylic Acid Intermediate step2->intermediate2 step3 Step 3: Amide Coupling Reagent: Amine (R'-NH₂), Coupling Agent Builds final active molecule intermediate2->step3 product {Final Product | e.g., Novel Agrochemical} step3->product

Caption: A representative synthetic route demonstrating the compound's utility.

Part 4: Quality Control and Analytical Verification

Trustworthiness in chemical sourcing is established through rigorous, independent verification. A Certificate of Analysis (CoA) from the supplier provides a baseline, but in-house confirmation is essential for cGMP or regulated research.

Recommended Analytical Techniques

For a compound like this compound, a multi-technique approach is recommended to confirm both identity and purity.

TechniquePurposeExpected Outcome
HPLC-UV Primary purity assessment and quantification.A major peak corresponding to the product with a purity value (e.g., >98% by area). Retention time should be consistent.
¹H NMR Structural confirmation and identification of impurities.The proton NMR spectrum should show characteristic peaks for the aromatic protons, two distinct methyl groups on the ring, the N-H protons of the amine, and the O-methyl of the ester. Integration should match the expected proton count.
Mass Spec (MS) Molecular weight confirmation.Detection of the molecular ion peak [M+H]⁺ at m/z 180.10 or other relevant adducts.
FTIR Functional group confirmation.Presence of characteristic stretches for N-H (amine), C=O (ester), and aromatic C-H bonds.
Experimental Protocol: HPLC Purity Assay

This protocol describes a self-validating system for verifying the purity of a received batch.

Objective: To determine the purity of this compound using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

1. Materials & Reagents:

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, 18 MΩ·cm)

  • Formic Acid (or Trifluoroacetic Acid)

  • Volumetric flasks, pipettes, autosampler vials

2. Chromatographic Conditions (Starting Point):

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Start at 70% A / 30% B, ramp to 10% A / 90% B over 10 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or determined by UV scan)

  • Injection Volume: 10 µL

3. Procedure:

  • Standard Preparation: Accurately weigh ~10 mg of the compound and dissolve in a 1:1 mixture of Acetonitrile/Water to make a 1 mg/mL stock solution. Prepare a working standard of ~0.1 mg/mL by dilution.

  • Sample Preparation: Prepare the sample from the new batch at the same concentration as the working standard (0.1 mg/mL).

  • Analysis: Inject the blank (mobile phase), followed by the standard solution, and then the sample solution.

  • Data Processing: Integrate the peaks in the chromatograms. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Causality Note: Using a gradient method is crucial for ensuring that any more or less polar impurities are eluted from the column and detected, providing a more accurate purity assessment than an isocratic method.

Part 5: Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable. The following information is derived from typical Material Safety Data Sheets (MSDS) for this compound class.

  • Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, nitrile gloves, and a lab coat. Avoid breathing dust/fumes. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

GHS Hazard Information:

Pictogram(s)Signal WordHazard Statement(s)

Warning H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.

Conclusion

This compound is a valuable and versatile intermediate for professionals in the pharmaceutical and agrochemical sectors. Its successful integration into a research pipeline depends on a holistic approach that begins with strategic sourcing from reputable suppliers, is confirmed by rigorous in-house analytical validation, and is executed with a thorough understanding of its synthetic potential and safety requirements. By following the principles and protocols outlined in this guide, researchers can effectively leverage this building block to accelerate the development of novel and impactful chemical entities.

References

  • MySkinRecipes.
  • MySkinRecipes.
  • Google Patents.
  • Google Patents.
  • National Center for Biotechnology Information. Use of Blue Agar CAS Assay for Siderophore Detection.
  • Google Patents. Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine. (US6365740B1).
  • Organic Syntheses. Benzoic acid, 4-amino-3-methyl-, ethyl ester. [Link]
  • Google Patents.
  • Google Patents. Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide. (US9169198B2).
  • PrepChem.com.
  • ChemUniverse.
  • Google Patents. Method for the production of 2-amino-5-cyano-n,3-dimethylbenzamide. (WO2013007603A1).
  • Google Patents. A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid. (CN111116370A).
  • Google Patents. Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide. (CN103702978A).
  • Patsnap. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. [Link]
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Methodological & Application

Application Note: A Validated Synthetic Route to Methyl 5-amino-2,4-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-tested guide for the multi-step synthesis of Methyl 5-amino-2,4-dimethylbenzoate, a valuable substituted aniline intermediate in pharmaceutical and materials science research. A critical analysis of potential synthetic strategies is presented, addressing the chemical infeasibility of initiating the synthesis from dimethyl isophthalate due to the strong deactivating effects of its ester groups. Instead, a robust and validated five-step pathway commencing from the commercially available and logically sound precursor, m-xylene, is detailed. Each step includes an in-depth explanation of the underlying chemical principles, causality for experimental choices, and a detailed, self-validating laboratory protocol.

Synthetic Strategy Analysis and Route Selection

The objective is the synthesis of this compound. An initial consideration of starting from dimethyl isophthalate presents significant chemical challenges. The two methyl ester groups on the isophthalate ring are potent electron-withdrawing groups, which strongly deactivate the aromatic ring towards electrophilic aromatic substitution. Consequently, the introduction of the required 2,4-dimethyl groups via a standard Friedel-Crafts alkylation is not a feasible synthetic transformation.

Therefore, a more logical and efficient pathway has been designed, starting from m-xylene. This precursor already contains the necessary 1,3-dimethylbenzene scaffold, upon which the required functional groups (a carboxyl group, subsequently esterified, and an amino group) can be installed with high regioselectivity. The selected five-step synthesis is outlined below.

Proposed Synthetic Workflow

The workflow is designed to build the molecule in a stepwise manner, controlling the introduction of each functional group through the careful selection of reactions and consideration of directing group effects.

G cluster_0 Overall Synthetic Pathway A m-Xylene B 2',4'-Dimethylacetophenone A->B Step 1: Friedel-Crafts Acylation (CH₃COCl, AlCl₃) C 2,4-Dimethylbenzoic Acid B->C Step 2: Haloform Reaction (Br₂, NaOH) D Methyl 5-nitro-2,4-dimethylbenzoate C->D Step 3 & 4: Nitration & Esterification (HNO₃/H₂SO₄ then CH₃OH/H⁺) E This compound D->E Step 5: Nitro Group Reduction (H₂, Pd/C)

Caption: A validated five-step synthetic route to the target compound.

Experimental Protocols and Mechanistic Rationale

This section provides detailed, step-by-step protocols for each stage of the synthesis. The causality behind reagent choice, reaction conditions, and purification methods is explained to ensure reproducibility and understanding.

Step 1: Friedel-Crafts Acylation of m-Xylene
  • Principle & Rationale: This reaction introduces an acetyl group onto the m-xylene ring, which will be converted into the target's carboxyl group in the next step. Friedel-Crafts acylation is a classic electrophilic aromatic substitution.[1] The Lewis acid catalyst, aluminum chloride (AlCl₃), coordinates with acetyl chloride to form a highly electrophilic acylium ion. The electron-rich m-xylene then attacks this electrophile. The two methyl groups are ortho, para-directing; acylation occurs at the 4-position, which is para to one methyl group and ortho to the other, as it is the most sterically accessible and electronically favorable position.[2]

  • Protocol: Synthesis of 2',4'-Dimethylacetophenone

    • Set up a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas). Ensure all glassware is oven-dried.

    • Charge the flask with anhydrous aluminum chloride (40.0 g, 0.30 mol) and 150 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

    • Cool the stirred suspension to 0 °C using an ice bath.

    • Add a solution of m-xylene (26.5 g, 0.25 mol) in 50 mL of anhydrous DCM to the dropping funnel.

    • Slowly add acetyl chloride (21.5 g, 0.275 mol) to the m-xylene solution in the dropping funnel and mix.

    • Add the m-xylene/acetyl chloride mixture dropwise to the AlCl₃ suspension over 1 hour, maintaining the reaction temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

    • Carefully quench the reaction by slowly pouring the mixture onto 200 g of crushed ice with vigorous stirring.

    • Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of DCM.

    • Combine the organic layers, wash with 100 mL of 1 M HCl, followed by 100 mL of saturated sodium bicarbonate solution, and finally with 100 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, 2',4'-dimethylacetophenone, which can be purified by vacuum distillation.[3][4]

Step 2: Haloform Reaction of 2',4'-Dimethylacetophenone
  • Principle & Rationale: The haloform reaction is a reliable method for converting methyl ketones into carboxylic acids.[5] In the presence of a base, the α-protons of the methyl group are acidic and are sequentially replaced by halogen atoms. The resulting trihalomethyl ketone is then cleaved by nucleophilic attack of hydroxide at the carbonyl carbon, leading to the formation of a carboxylate salt and a haloform (e.g., bromoform).[6] This method is preferable to direct oxidation as it is highly specific to the methyl ketone moiety.

  • Protocol: Synthesis of 2,4-Dimethylbenzoic Acid

    • In a 1 L beaker, dissolve sodium hydroxide (48.0 g, 1.2 mol) in 400 mL of water and cool the solution to 0 °C in an ice-salt bath.

    • While maintaining the temperature below 10 °C, slowly add bromine (79.9 g, 0.5 mol) to the NaOH solution with vigorous stirring to prepare a sodium hypobromite solution.

    • In a separate 1 L flask, dissolve 2',4'-dimethylacetophenone (29.6 g, 0.2 mol) in 200 mL of 1,4-dioxane.

    • Slowly add the freshly prepared, cold sodium hypobromite solution to the ketone solution over 1 hour, ensuring the temperature does not exceed 20 °C.

    • After the addition, stir the mixture at room temperature for 2 hours.

    • Destroy any excess hypobromite by adding a small amount of sodium bisulfite solution until a starch-iodide paper test is negative.

    • Transfer the mixture to a separatory funnel and remove the bromoform by-product (dense lower layer).

    • Acidify the aqueous layer to pH ~2 by the slow addition of concentrated HCl.

    • The white precipitate of 2,4-dimethylbenzoic acid is collected by vacuum filtration, washed with cold water, and dried. Recrystallization from ethanol/water may be performed for higher purity.[7][8]

Steps 3 & 4: Nitration and Fischer Esterification
  • Principle & Rationale: These two steps are crucial for installing the final functional groups.

    • Nitration: This electrophilic aromatic substitution introduces a nitro group, the precursor to the final amine. The directing effects of the existing substituents are key: the carboxyl group is a meta-director, while the two methyl groups are ortho/para-directors. The position meta to the carboxyl group and ortho/para to the methyl groups is C5, making it the most activated and sterically accessible site for nitration.[9]

    • Esterification: The carboxylic acid is converted to its methyl ester via Fischer esterification. This reaction is an acid-catalyzed equilibrium process between a carboxylic acid and an alcohol.[7] Using a large excess of methanol drives the equilibrium towards the product.

  • Protocol: Synthesis of Methyl 5-nitro-2,4-dimethylbenzoate

    • Nitration: To a 250 mL flask cooled in an ice bath, add 2,4-dimethylbenzoic acid (15.0 g, 0.1 mol) to 60 mL of concentrated sulfuric acid, stirring until dissolved.

    • Prepare the nitrating mixture by slowly adding 8.0 mL of concentrated nitric acid to 8.0 mL of concentrated sulfuric acid in a separate flask, keeping it cool.

    • Add the nitrating mixture dropwise to the benzoic acid solution over 30 minutes, maintaining the temperature between 0 and 10 °C.

    • After addition, stir the reaction at room temperature for 1 hour.

    • Pour the reaction mixture onto 300 g of crushed ice. The precipitated 5-nitro-2,4-dimethylbenzoic acid is collected by vacuum filtration and washed thoroughly with cold water. The crude solid is used directly in the next step.

    • Esterification: Transfer the damp nitro-acid to a 500 mL round-bottom flask. Add 200 mL of methanol and 5 mL of concentrated sulfuric acid.

    • Heat the mixture to reflux for 8-10 hours.

    • Cool the reaction mixture and reduce the volume of methanol by approximately half using a rotary evaporator.

    • Pour the concentrated solution into 400 mL of ice water. The solid product, Methyl 5-nitro-2,4-dimethylbenzoate, will precipitate.

    • Collect the solid by vacuum filtration, wash with water, then with a small amount of cold methanol to remove impurities. Dry the product under vacuum.

Step 5: Reduction of the Nitro Group
  • Principle & Rationale: The final step is the reduction of the aromatic nitro group to an amine. Catalytic transfer hydrogenation or direct hydrogenation are clean, high-yielding methods for this transformation.[10] Using hydrogen gas with a palladium on carbon (Pd/C) catalyst is a standard and highly effective procedure that avoids the use of stoichiometric metal reductants and acidic conditions which might hydrolyze the ester.[11][12]

  • Protocol: Synthesis of this compound

    • Charge a hydrogenation vessel (Parr apparatus) with Methyl 5-nitro-2,4-dimethylbenzoate (11.2 g, 0.05 mol) and 150 mL of methanol.

    • Carefully add 0.5 g of 10% Palladium on Carbon (Pd/C) catalyst (50% wet).

    • Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 50 psi.

    • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by observing the cessation of hydrogen uptake.

    • Once the reaction is complete (typically 3-5 hours), carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.

    • Combine the filtrates and remove the solvent under reduced pressure.

    • The resulting solid is the final product, this compound. It can be recrystallized from an appropriate solvent system like ethyl acetate/hexanes to yield a high-purity product.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the described synthetic pathway.

StepStarting MaterialM.W. ( g/mol )Amount (mol)ProductM.W. ( g/mol )Theoretical Yield (g)
1 m-Xylene106.170.252',4'-Dimethylacetophenone148.2037.05
2 2',4'-Dimethylacetophenone148.200.202,4-Dimethylbenzoic Acid150.1730.03
3/4 2,4-Dimethylbenzoic Acid150.170.10Methyl 5-nitro-2,4-dimethylbenzoate225.2022.52
5 Methyl 5-nitro-2,4-dimethylbenzoate225.200.05This compound195.239.76

Conclusion

This application note details a reliable and scientifically sound five-step synthesis for this compound, starting from m-xylene. By addressing the infeasibility of alternative routes and providing thoroughly explained, step-by-step protocols, this guide serves as a valuable resource for researchers in organic synthesis and drug development. The described methodology is robust, scalable, and relies on well-established chemical transformations to deliver the target compound in high purity and good overall yield.

References

  • Stiufiuc, R., et al. (2020).
  • Master Organic Chemistry. (2018). Reduction of Nitro Groups. [Link]
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  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]
  • NCERT.
  • Beyond Benign.
  • RSC Publishing. (2014). An efficient Fe2O3/HY catalyst for Friedel–Crafts acylation of m-xylene with benzoyl chloride. [Link]
  • Wikipedia. Haloform reaction. [Link]
  • Master Organic Chemistry. (2020). Haloform Reaction of Methyl Ketones. [Link]
  • RSC Education.

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Laboratory scale synthesis protocol for Methyl 5-amino-2,4-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Laboratory-Scale Synthesis of Methyl 5-amino-2,4-dimethylbenzoate

Authored by: A Senior Application Scientist

Foreword: The synthesis of substituted anilines is a cornerstone of modern organic chemistry, providing essential building blocks for a vast array of functional molecules. This compound is a particularly valuable intermediate, utilized in the development of agrochemicals and pharmaceuticals where its specific substitution pattern is key to biological activity.[1] This document provides a detailed, two-step laboratory protocol for its synthesis, grounded in established chemical principles and prioritizing safety, efficiency, and product purity. The narrative explains the rationale behind procedural choices, offering insights beyond a mere list of steps.

Strategic Overview: A Two-Step Synthetic Pathway

The synthesis of this compound from the commercially available starting material, Methyl 2,4-dimethylbenzoate, is efficiently achieved through a classic nitration-reduction sequence.

  • Step 1: Electrophilic Aromatic Nitration. This initial step introduces a nitro (-NO₂) group onto the aromatic ring. The regiochemical outcome is dictated by the directing effects of the substituents already present. The two methyl groups are activating and ortho, para-directing, while the methyl ester group is deactivating and meta-directing. The C5 position is sterically accessible and electronically favored, being para to the C2-methyl, ortho to the C4-methyl, and meta to the ester group, leading to high regioselectivity for the desired Methyl 5-nitro-2,4-dimethylbenzoate intermediate.[2]

  • Step 2: Reduction of the Nitro Group. The nitro-intermediate is subsequently reduced to the target primary amine (-NH₂). Among various methods, catalytic hydrogenation offers a clean, high-yielding, and environmentally benign pathway.[3][4] This method utilizes hydrogen gas and a palladium on carbon (Pd/C) catalyst to selectively reduce the nitro group without affecting the ester functionality.

Mandatory Safety Protocols

Chemical synthesis, particularly nitration, carries inherent risks that must be mitigated through rigorous adherence to safety procedures.

Nitration Hazards:

  • Corrosivity: Concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃) are extremely corrosive and can cause severe chemical burns upon contact.[5][6]

  • Exothermic Reaction: The nitration reaction is highly exothermic. Uncontrolled temperature can lead to a runaway reaction, vigorous gas evolution (toxic NOx fumes), and potentially an explosion.[7][8]

  • Oxidizing Hazard: Nitric acid is a powerful oxidizing agent and can react violently with organic materials.[6][9]

Essential Precautions:

  • Personal Protective Equipment (PPE): Always wear a chemical-resistant lab coat, safety goggles, a face shield, and acid-resistant gloves (e.g., butyl rubber or Viton®).[5][7]

  • Fume Hood: All operations involving concentrated acids and the nitration reaction itself must be performed inside a certified chemical fume hood.[5][7]

  • Temperature Control: The reaction must be cooled in an ice-water bath, and the nitrating mixture must be added slowly and portion-wise to maintain strict temperature control.

  • Emergency Preparedness: Ensure immediate access to an emergency shower, eyewash station, and appropriate spill kits (e.g., sodium bicarbonate for neutralization).[6][7]

Hydrogenation Hazards:

  • Flammability: Hydrogen gas is extremely flammable and can form explosive mixtures with air. Ensure the reaction setup is free from leaks and there are no ignition sources nearby.

  • Catalyst Handling: Palladium on carbon can be pyrophoric, especially after use when it is dry and saturated with hydrogen. Do not allow the catalyst to become dry in the air. Quench the filtered catalyst with water immediately.

Experimental Workflow Diagram

The following diagram illustrates the sequential process for the synthesis.

Synthesis_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction Start Methyl 2,4-dimethylbenzoate Reaction_1 Slow Addition at 0-5 °C Start->Reaction_1 Nitrating_Mix Prepare Nitrating Mixture (Conc. H₂SO₄ + Conc. HNO₃) Nitrating_Mix->Reaction_1 Workup_1 Quench on Ice & Vacuum Filtration Reaction_1->Workup_1 Intermediate Methyl 5-nitro-2,4-dimethylbenzoate Workup_1->Intermediate Catalyst_Prep Suspend in Methanol with 10% Pd/C Intermediate->Catalyst_Prep Proceed to Reduction Reaction_2 Hydrogenation (H₂ balloon) at Room Temperature Catalyst_Prep->Reaction_2 Workup_2 Filter through Celite® & Concentrate Reaction_2->Workup_2 Product This compound Workup_2->Product

Caption: Workflow for the two-step synthesis of the target compound.

Detailed Synthesis Protocols

Part A: Synthesis of Methyl 5-nitro-2,4-dimethylbenzoate

Materials and Reagents:

  • Methyl 2,4-dimethylbenzoate

  • Concentrated Sulfuric Acid (~98%)

  • Concentrated Nitric Acid (~70%)

  • Deionized Water

  • Methanol (for recrystallization)

  • Round-bottom flask (100 mL), magnetic stirrer, stir bar, dropping funnel, ice-water bath, thermometer, Buchner funnel, filter paper.

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 2,4-dimethylbenzoate (e.g., 5.0 g). Cool the flask in an ice-water bath.

  • Acid Addition: Slowly and carefully add concentrated sulfuric acid (10 mL) to the flask while stirring. Continue stirring in the ice bath until the starting material is fully dissolved.

  • Nitrating Mixture Preparation: In a separate beaker or small flask, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (2.5 mL) to concentrated sulfuric acid (2.5 mL).[2][10] This mixing process is exothermic and should be done in an ice bath.

  • Nitration Reaction: Using a dropping funnel, add the chilled nitrating mixture dropwise to the stirred solution of the ester in sulfuric acid. The rate of addition must be controlled to maintain the internal reaction temperature below 10 °C (ideally 0-5 °C).[11] This step is critical for preventing the formation of byproducts and ensuring safety.[12]

  • Reaction Completion: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 30 minutes, then remove the ice bath and let it stir at room temperature for another 30-60 minutes.

  • Work-up and Isolation: Carefully pour the reaction mixture onto a beaker containing crushed ice (~50 g) with gentle stirring. A solid precipitate will form.[10][11]

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold deionized water until the washings are neutral to litmus paper.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as methanol, to yield Methyl 5-nitro-2,4-dimethylbenzoate as a solid.

Part B: Synthesis of this compound

Materials and Reagents:

  • Methyl 5-nitro-2,4-dimethylbenzoate (from Part A)

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Methanol or Ethanol

  • Hydrogen (H₂) gas balloon or cylinder

  • Celite® or other filter aid

  • Round-bottom flask (100 mL), magnetic stirrer, stir bar, vacuum adapter, filtration apparatus.

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve the Methyl 5-nitro-2,4-dimethylbenzoate (e.g., 3.0 g) in methanol (40 mL).

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 5-10% by weight of the substrate, e.g., 150-300 mg) to the solution. Note: Add the catalyst before introducing hydrogen.

  • Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask. Evacuate the flask with a vacuum pump and backfill with hydrogen from the balloon. Repeat this purge-and-fill cycle 3-4 times to ensure an inert atmosphere has been replaced by hydrogen.

  • Reaction: Stir the suspension vigorously at room temperature under the positive pressure of the hydrogen balloon. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) by observing the disappearance of the starting material spot.[13] The reaction is typically complete within 2-6 hours.[14][15]

  • Catalyst Removal: Once the reaction is complete, carefully vent the excess hydrogen in the fume hood. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.[14] Wash the Celite® pad with a small amount of methanol to recover any adsorbed product. Caution: The used catalyst is pyrophoric and should be immediately quenched with water.

  • Isolation: Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator. The resulting solid is the crude this compound.

  • Purification: If necessary, the product can be further purified by recrystallization or flash column chromatography.

Data Summary and Characterization

ParameterMethyl 2,4-dimethylbenzoateMethyl 5-nitro-2,4-dimethylbenzoateThis compound
Molecular Formula C₁₀H₁₂O₂C₁₀H₁₁NO₄C₁₀H₁₃NO₂
Molecular Weight 164.20 g/mol 209.19 g/mol 179.22 g/mol [16][17]
Typical Role Starting MaterialIntermediateFinal Product
Expected Yield N/A80-90%>90%
Appearance LiquidPale yellow solidOff-white to tan solid

Product Characterization: The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:

  • ¹H NMR: Expected signals would include singlets for the two aromatic protons, a singlet for the ester methyl group, singlets for the two aromatic methyl groups, and a broad singlet for the amine (-NH₂) protons.

  • ¹³C NMR: The spectrum should show 10 distinct carbon signals corresponding to the structure.

  • Mass Spectrometry (MS): The molecular ion peak (M+) should correspond to the calculated molecular weight (m/z = 179.22).

  • Melting Point: A sharp melting point range indicates high purity of the crystalline solid.

References

  • ResearchGate. Catalytic hydrogenation of nitroarenes into different products via...
  • Beller, M., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters.
  • ResearchGate. General scheme for the catalytic hydrogenation of nitroarene.
  • YouTube. (2024). Nitration reaction safety.
  • National Academic Digital Library of Ethiopia. (2013). Chemistry, Process Design, and Safety for the Nitration Industry.
  • Nature. (2024). Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst.
  • ACS Publications. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters.
  • University of Washington Environmental Health & Safety. NITRIC ACID SAFETY.
  • VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards.
  • University of Washington Environmental Health & Safety. (2024). Reduce your risk of a nitric acid incident.
  • Slideshare. (n.d.). Methods of preparation of Aromatic amines.
  • ChemistryStudent. (2024). Producing Aromatic Amines (A-Level).
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  • JoVE. (2023). Preparation of Amines: Reduction of Oximes and Nitro Compounds.
  • Anasazi Instruments. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate.
  • Missouri S&T. Aromatic Nitro Compounds.
  • Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate.
  • ResearchGate. (2016). How Aromatic nitro compound converted into aromatic amine without hydrogenator?
  • Google Patents. (2006). CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate.
  • Web Pages. 7. Nitration of Methyl Benzoate.
  • YouTube. (2021). Nitration of methyl benzoate.
  • PrepChem.com. Synthesis of methyl 4,5-diamino-2-ethoxybenzoate.
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The Synthetic Versatility of Methyl 5-amino-2,4-dimethylbenzoate: A Guide for Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release: Application Notes and Protocols

Abstract and Strategic Overview

Methyl 5-amino-2,4-dimethylbenzoate (CAS No. 140112-97-6) is a strategically important aromatic building block in the design and synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors.[1][2] Its unique substitution pattern—a nucleophilic amino group, an ester moiety amenable to further modification, and two methyl groups that influence steric and electronic properties—offers a versatile platform for molecular elaboration. This document provides an in-depth guide to leveraging the synthetic potential of this intermediate. We will move beyond a simple recitation of facts to explain the causality behind experimental choices, offering robust, self-validating protocols for key transformations.

The core utility of this compound lies in the independent reactivity of its two primary functional groups: the aniline-type amino group and the methyl ester. This allows for sequential or orthogonal chemical modifications, making it a valuable scaffold for building molecular diversity. This guide will focus on two of the most powerful and widely used transformations in modern medicinal chemistry: palladium-catalyzed cross-coupling at the amino position (via derivatization) and amide bond formation.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₃NO₂[3][4][5]
Molecular Weight 179.22 g/mol [1][4]
Boiling Point 300.8±37.0 °C (Predicted)[1][2]
Density 1.105±0.06 g/cm³ (Predicted)[1][2]
Appearance Solid[6]
Storage Room temperature, in a dry, cool, and well-ventilated place.[1][6][7][1][6][7]

Safety and Handling

As a prerequisite to any experimental work, a thorough understanding of the associated hazards is essential. This compound is an irritant and should be handled with appropriate personal protective equipment (PPE).

  • Hazard Identification: Causes skin and serious eye irritation. May cause respiratory irritation.[6]

  • Precautionary Measures:

    • Wear protective gloves, clothing, and eye/face protection.[3]

    • Use only outdoors or in a well-ventilated area.[3]

    • Avoid breathing dust, fume, gas, mist, vapors, or spray.[3][6]

    • Wash skin thoroughly after handling.[8]

    • Do not eat, drink, or smoke when using this product.[3][8]

  • First Aid:

    • If on skin: Wash with plenty of soap and water.[3][6]

    • If inhaled: Remove person to fresh air and keep comfortable for breathing.[3]

    • If in eyes: Rinse with pure water for at least 15 minutes and consult a doctor.[3]

    • If swallowed: Rinse mouth and get medical help.[3]

  • Storage: Keep container tightly closed and store in a well-ventilated, locked-up place.[3][6]

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[3][6][8]

Application I: Amide Bond Formation for Bioactive Scaffolds

The amino group of this compound serves as a primary nucleophile for the construction of amide bonds, a ubiquitous linkage in pharmaceuticals. This reaction is fundamental for linking the core scaffold to other fragments, often a key step in building structure-activity relationships (SAR) in drug discovery. For instance, substituted aminobenzoic acids are prevalent in kinase inhibitors, where the amino group interacts with the hinge region of the kinase's ATP-binding site.[9]

Causality Behind Experimental Design

The direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and requires high temperatures. Therefore, activation of the carboxylic acid is necessary. The choice of coupling reagent is critical and is dictated by the need to balance reactivity with the suppression of side reactions, most notably racemization if the carboxylic acid contains a chiral center. Carbodiimide reagents like DCC, in conjunction with additives like HOBt, were foundational but newer uronium/aminium salt-based reagents such as HATU offer superior efficiency, especially for sterically hindered substrates or those prone to epimerization.[10]

The following protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent that generates an activated ester in situ, leading to high yields and minimal racemization.[10][11] A non-nucleophilic organic base, typically diisopropylethylamine (DIEA), is required to deprotonate the carboxylic acid and the ammonium salt of the amine starting material.

Experimental Workflow: Amide Coupling

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_acid Dissolve Carboxylic Acid (1.0 eq) & HATU (1.1 eq) in DMF add_amine Add Amine Solution to Acid Solution at 0 °C prep_acid->add_amine Step 1 prep_amine Dissolve Methyl 5-amino- 2,4-dimethylbenzoate (1.05 eq) & DIEA (2.5 eq) in DMF prep_amine->add_amine Step 2 warm_rt Warm to Room Temperature Stir for 2-16 h add_amine->warm_rt monitor Monitor by TLC/LC-MS warm_rt->monitor quench Quench with Water monitor->quench Upon Completion extract Extract with Ethyl Acetate quench->extract wash Wash with aq. LiCl, sat. NaHCO₃, Brine extract->wash purify Dry (Na₂SO₄), Concentrate, Purify by Chromatography wash->purify G cluster_sandmeyer Part A: Sandmeyer Reaction cluster_suzuki Part B: Suzuki Coupling diazotization Diazotization: Amine + NaNO₂/HBr (0-5 °C) sandmeyer_rxn Bromination: Add Diazonium Salt to CuBr Solution diazotization->sandmeyer_rxn product_A Methyl 5-bromo- 2,4-dimethylbenzoate sandmeyer_rxn->product_A suzuki_setup Setup: Aryl Bromide, Boronic Acid, Pd Catalyst, Base, Solvent degas Degas Mixture (Ar Purge) suzuki_setup->degas suzuki_heat Heat Reaction (80-100 °C, 4-12 h) degas->suzuki_heat suzuki_monitor Monitor by TLC/GC-MS suzuki_heat->suzuki_monitor product_B Final Biaryl Product suzuki_monitor->product_B After Workup & Purification product_A->suzuki_setup Intermediate

Sources

Methyl 5-amino-2,4-dimethylbenzoate: A Versatile Scaffold for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Substituted Anthranilate in Drug Discovery

In the landscape of medicinal chemistry, the selection of appropriate building blocks is a critical determinant of success in any drug discovery program. Methyl 5-amino-2,4-dimethylbenzoate, a substituted anthranilate ester, has emerged as a valuable and versatile scaffold for the synthesis of a diverse array of biologically active molecules. Its unique structural features—a nucleophilic aniline moiety ortho to a methyl group and para to another, combined with a methyl ester—provide a rich chemical handle for a variety of transformations, enabling the construction of complex molecular architectures. This document serves as a detailed guide for researchers, scientists, and drug development professionals on the applications and experimental protocols involving this key intermediate.

The strategic placement of the methyl groups on the benzene ring influences the molecule's conformational preferences and metabolic stability, while the amino group serves as a primary site for elaboration, commonly through amide bond formation or carbon-nitrogen cross-coupling reactions. These modifications are pivotal in the synthesis of targeted therapies, including kinase inhibitors and receptor antagonists, where precise molecular recognition is paramount.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is essential for its effective utilization in synthesis. The key properties of this compound are summarized below.

PropertyValueReference
CAS Number 140112-97-6[1][2]
Molecular Formula C₁₀H₁₃NO₂[1][2]
Molecular Weight 179.22 g/mol [1][2]
Appearance Off-white to light brown crystalline powder
Purity ≥95%[2]
Predicted Boiling Point 300.8±37.0 °C at 760 mmHg
Predicted Density 1.105±0.06 g/cm³
Storage Room temperature, protected from light and moisture

Synthetic Applications and Protocols

The utility of this compound as a building block is primarily realized through the reactivity of its amino group. The following sections detail key synthetic transformations and provide generalized protocols that can be adapted for specific target molecules.

Amide Bond Formation: A Gateway to Bioactive Amides

The formation of an amide bond is one of the most fundamental and frequently employed reactions in medicinal chemistry. The amino group of this compound readily participates in coupling reactions with carboxylic acids to generate a wide range of N-acylated derivatives. These derivatives are often key intermediates in the synthesis of kinase inhibitors and other targeted therapeutics.

Expert Insight: The choice of coupling reagent is critical and depends on the scale of the reaction, the steric and electronic nature of the carboxylic acid, and the desired level of chiral purity if applicable. Reagents like HATU and HBTU are highly efficient but can be costly for large-scale synthesis, where carbodiimides such as EDC in combination with an additive like HOBt offer a more economical alternative.

Protocol 1: General Procedure for HATU-Mediated Amide Coupling

This protocol describes a reliable method for the small-scale synthesis of an amide derivative using HATU, a highly efficient coupling reagent.

Materials:

  • This compound

  • Carboxylic acid of interest (1.0 - 1.2 equivalents)

  • HATU (1.1 - 1.5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent) and the carboxylic acid (1.1 equivalents).

  • Dissolve the starting materials in anhydrous DMF (approximately 0.1-0.2 M).

  • Add DIPEA (2.5 equivalents) to the solution and stir for 5 minutes at room temperature.

  • Add HATU (1.2 equivalents) in one portion to the reaction mixture.

  • Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.

Diagram 1: Amide Coupling Workflow

AmideCoupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reactants This compound + Carboxylic Acid + DIPEA in DMF Stir Stir at RT (2-16 h) Reactants->Stir Add HATU HATU HATU Dilute Dilute with EtOAc Stir->Dilute Reaction Complete Wash Wash with NaHCO₃ and Brine Dilute->Wash Dry Dry (MgSO₄) & Concentrate Wash->Dry Chroma Flash Chromatography Dry->Chroma Product Pure Amide Product Chroma->Product

Caption: General workflow for HATU-mediated amide bond formation.

Palladium-Catalyzed Cross-Coupling Reactions

The aromatic ring of this compound and its derivatives can be further functionalized through palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling. For these reactions, the starting material would typically be a halogenated derivative of this compound.

Expert Insight: The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, allowing for the coupling of the aniline with a wide range of aryl and heteroaryl halides. The choice of phosphine ligand is crucial for the success of this reaction, with bulky, electron-rich ligands like RuPhos often providing excellent results for challenging substrates.

Protocol 2: Representative Buchwald-Hartwig Amination

This protocol provides a general method for the coupling of an aryl halide with an aniline, which can be adapted for derivatives of this compound.

Materials:

  • Aryl halide (1.0 equivalent)

  • Aniline (e.g., this compound) (1.2 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., RuPhos, 2-4 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOt-Bu), 1.4 equivalents)

  • Anhydrous toluene

  • Ethyl acetate

  • Celite

  • Silica gel for column chromatography

Procedure:

  • In an oven-dried vial equipped with a magnetic stir bar, add the palladium precatalyst, phosphine ligand, and base under an inert atmosphere.

  • Add the aryl halide and the aniline to the vial.

  • Add anhydrous toluene via syringe.

  • Seal the vial and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-24 hours.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium catalyst and inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl aniline.

Diagram 2: Buchwald-Hartwig Amination Catalytic Cycle

BuchwaldHartwig Catalytic Cycle of Buchwald-Hartwig Amination Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-X AmineCoord Amine Coordination OxAdd->AmineCoord R₂NH ProductComplex Product Complex AmineCoord->ProductComplex - HX (Base) ProductComplex->Pd0 Reductive Elimination

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Case Study: Synthesis of EP4 Receptor Antagonists

A notable application of this compound is in the synthesis of potent and selective EP4 receptor antagonists. The EP4 receptor is a prostaglandin E2 receptor that has been implicated in pain and inflammation. A series of potent antagonists have been developed based on a 3-[(3-methylpyridine-2-carbonyl) amino]-2,4-dimethyl-benzoic acid core.[3]

The synthesis of these compounds highlights the utility of the amide coupling reaction described in Protocol 1. The starting material, this compound, is acylated with 3-methylpicolinic acid to form the corresponding amide. Subsequent hydrolysis of the methyl ester affords the final carboxylic acid, which is the active EP4 antagonist.

Expert Insight: The 2,4-dimethyl substitution pattern on the aniline ring is a key feature of these antagonists, likely contributing to the optimal orientation of the molecule within the EP4 receptor binding pocket. This substitution pattern may also enhance the metabolic stability of the compound by blocking potential sites of oxidation.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its readily functionalizable amino group, coupled with the specific substitution pattern on the aromatic ring, makes it an ideal starting material for the synthesis of a wide range of bioactive molecules, including kinase inhibitors and receptor antagonists. The protocols and insights provided in this document are intended to empower researchers to effectively utilize this important scaffold in their drug discovery efforts.

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  • Blanco, M. J., Vetman, T., Chandrasekhar, S., Fisher, M. J., Harvey, A., Chambers, M., ... & Warshawsky, A. M. (2016). Discovery of potent aryl-substituted 3-[(3-methylpyridine-2-carbonyl) amino]-2,4-dimethyl-benzoic acid EP4 antagonists with improved pharmacokinetic profile. Bioorganic & medicinal chemistry letters, 26(3), 931-935.
  • Google Patents. CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate.
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  • PMC. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. PMC. Accessed January 10, 2026.
  • Google Patents. TW202128641A - Synthesis of tyrosine kinase inhibitors.
  • Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. Accessed January 10, 2026.
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  • MDPI. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. MDPI. Accessed January 10, 2026.
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Application Notes and Protocols for the Derivatization of Methyl 5-amino-2,4-dimethylbenzoate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Methyl 5-amino-2,4-dimethylbenzoate Scaffold

In the landscape of modern medicinal chemistry, the selection of a starting scaffold is a critical decision that dictates the trajectory of a drug discovery program. This compound is a privileged starting material, offering a unique combination of structural features that make it an attractive core for library synthesis.[1][2] Its substituted aminobenzoate structure provides multiple points for chemical modification, enabling the exploration of a broad chemical space to identify novel therapeutic agents.[1][2][3] The amino group serves as a versatile handle for a variety of transformations, while the methyl ester can be further manipulated or act as a key pharmacophoric feature. The strategic placement of the methyl groups on the aromatic ring can influence the molecule's conformation and metabolic stability, offering subtle yet powerful tools for optimizing drug-like properties.

This document provides a comprehensive guide to the derivatization of this compound, detailing robust protocols for key chemical transformations and the underlying scientific rationale. The methodologies described herein are designed to be reproducible and scalable, empowering researchers to efficiently generate diverse libraries of novel compounds for biological screening.

Core Derivatization Strategies and Rationale

The primary amino group of this compound is the focal point for initial derivatization efforts. The following sections outline protocols for N-acylation, N-sulfonylation, and N-alkylation, each of which introduces distinct chemical functionalities and allows for the systematic exploration of structure-activity relationships (SAR).

N-Acylation: Crafting Amide Libraries for Enhanced Bioactivity

The formation of an amide bond is one of the most fundamental and frequently employed reactions in drug discovery.[4][5][6][7] Amide linkages are prevalent in a vast number of approved drugs and natural products, owing to their metabolic stability and ability to participate in crucial hydrogen bonding interactions with biological targets.[5][7]

Scientific Rationale: Converting the primary amine of this compound to an amide introduces a hydrogen bond donor and acceptor, significantly altering the molecule's polarity and potential for target engagement. The R-group of the acylating agent can be varied extensively, allowing for the introduction of diverse functionalities, including aliphatic chains, aromatic rings, and heterocyclic systems. This diversity is key to probing the steric and electronic requirements of a target's binding pocket.

Workflow for N-Acylation:

N_Acylation_Workflow cluster_reagents Reagents & Starting Material cluster_reaction Reaction & Workup cluster_purification Purification & Analysis Start This compound Reaction Amide Coupling Reaction Start->Reaction Acid Carboxylic Acid (R-COOH) Acid->Reaction Coupling Coupling Agent (e.g., HATU, HOBt/EDC) Coupling->Reaction Base Base (e.g., DIPEA) Base->Reaction Workup Aqueous Workup Reaction->Workup Extraction Organic Extraction Workup->Extraction Drying Drying & Concentration Extraction->Drying Purification Column Chromatography Drying->Purification Analysis Characterization (NMR, MS) Purification->Analysis

Caption: General workflow for the N-acylation of this compound.

Detailed Protocol: N-Acylation using HATU

  • Reagent Preparation: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Addition of Carboxylic Acid: Add the desired carboxylic acid (1.1 eq) to the solution.

  • Coupling Agent and Base: Add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[8]

Table 1: Reagent Quantities for a Typical N-Acylation Reaction

ReagentMolar Eq.Molecular Weight ( g/mol )Amount (for 1 mmol scale)
This compound1.0179.22179.2 mg
Carboxylic Acid (Example: Benzoic Acid)1.1122.12134.3 mg
HATU1.2380.23456.3 mg
DIPEA2.0129.240.35 mL
DMF--5 mL
N-Sulfonylation: Introducing Sulfonamide Functionality

Sulfonamides are a critical class of functional groups in medicinal chemistry, found in a wide range of antibacterial, diuretic, and anticancer drugs.[9] Their tetrahedral geometry and ability to act as hydrogen bond donors and acceptors make them valuable isosteres for amides.

Scientific Rationale: The introduction of a sulfonamide moiety via N-sulfonylation of this compound can significantly impact the compound's physicochemical properties, including its acidity and solubility.[10][11] This modification can also provide access to novel binding interactions with target proteins.[12][13][14]

Workflow for N-Sulfonylation:

N_Sulfonylation_Workflow cluster_reagents Reagents & Starting Material cluster_reaction Reaction & Workup cluster_purification Purification & Analysis Start This compound Reaction Sulfonamide Formation Start->Reaction SulfonylChloride Sulfonyl Chloride (R-SO2Cl) SulfonylChloride->Reaction Base Base (e.g., Pyridine) Base->Reaction Workup Acidic Workup Reaction->Workup Extraction Organic Extraction Workup->Extraction Drying Drying & Concentration Extraction->Drying Purification Recrystallization or Chromatography Drying->Purification Analysis Characterization (NMR, MS) Purification->Analysis

Caption: General workflow for the N-sulfonylation of this compound.

Detailed Protocol: N-Sulfonylation using a Sulfonyl Chloride

  • Reagent Preparation: Dissolve this compound (1.0 eq) in pyridine.

  • Addition of Sulfonyl Chloride: Cool the solution in an ice bath and add the desired sulfonyl chloride (1.1 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

  • Workup: Pour the reaction mixture into ice-cold 1M HCl and extract with ethyl acetate.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by recrystallization or column chromatography.[15][16]

Table 2: Reagent Quantities for a Typical N-Sulfonylation Reaction

ReagentMolar Eq.Molecular Weight ( g/mol )Amount (for 1 mmol scale)
This compound1.0179.22179.2 mg
Sulfonyl Chloride (Example: Benzenesulfonyl chloride)1.1176.620.13 mL
Pyridine--5 mL
N-Alkylation: Exploring the Impact of Alkyl Substituents

N-alkylation introduces aliphatic or benzylic groups to the nitrogen atom, which can modulate the basicity of the amine and influence the compound's lipophilicity and membrane permeability.[17][18][19][20][21]

Scientific Rationale: By systematically varying the alkyl substituent, researchers can fine-tune the pharmacokinetic properties of the resulting compounds. N-alkylation can also introduce new steric bulk that can be exploited to achieve selective binding to a target protein.

Workflow for Reductive Amination (a common N-Alkylation method):

N_Alkylation_Workflow cluster_reagents Reagents & Starting Material cluster_reaction Reaction & Workup cluster_purification Purification & Analysis Start This compound Reaction Reductive Amination Start->Reaction Aldehyde Aldehyde or Ketone (R-CHO) Aldehyde->Reaction ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) ReducingAgent->Reaction Workup Aqueous Workup Reaction->Workup Extraction Organic Extraction Workup->Extraction Drying Drying & Concentration Extraction->Drying Purification Column Chromatography Drying->Purification Analysis Characterization (NMR, MS) Purification->Analysis

Caption: General workflow for N-alkylation via reductive amination.

Detailed Protocol: Reductive Amination

  • Reagent Preparation: To a solution of this compound (1.0 eq) and the desired aldehyde or ketone (1.2 eq) in dichloromethane (DCM), add acetic acid (1.2 eq).

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction with saturated aqueous sodium bicarbonate solution and extract with DCM.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Table 3: Reagent Quantities for a Typical Reductive Amination Reaction

ReagentMolar Eq.Molecular Weight ( g/mol )Amount (for 1 mmol scale)
This compound1.0179.22179.2 mg
Aldehyde (Example: Benzaldehyde)1.2106.120.12 mL
Acetic Acid1.260.050.07 mL
Sodium Triacetoxyborohydride1.5211.94317.9 mg
Dichloromethane--10 mL

Characterization and Data Interpretation

The unambiguous structural confirmation of all synthesized derivatives is paramount.[22][23] A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) should be employed.

  • ¹H and ¹³C NMR: These techniques provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of each proton and carbon.[22][23][24]

  • Mass Spectrometry (MS): This analysis confirms the molecular weight of the synthesized compound.[25][26][27][28]

Conclusion and Future Directions

The derivatization of this compound provides a powerful platform for the generation of diverse chemical libraries for drug discovery. The protocols outlined in this application note offer robust and reproducible methods for N-acylation, N-sulfonylation, and N-alkylation. By systematically applying these transformations and exploring a wide range of building blocks, researchers can efficiently navigate the chemical space around this versatile scaffold to identify novel bioactive compounds with therapeutic potential. Future efforts could focus on further modifications of the ester functionality and the aromatic ring to expand the accessible chemical diversity.

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The Untapped Potential of Methyl 5-amino-2,4-dimethylbenzoate in Advanced Polymer Synthesis: A Prospective Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The relentless pursuit of novel polymers with tailored properties has led researchers to explore a vast chemical space of monomeric building blocks. Within this landscape, aromatic amino esters represent a versatile class of compounds capable of yielding high-performance polyamides with unique thermal and mechanical characteristics. This document explores the prospective application of a lesser-known yet promising monomer, Methyl 5-amino-2,4-dimethylbenzoate, in the realm of polymer chemistry. Due to the current absence of direct literature on its polymerization, this guide provides a scientifically grounded, prospective analysis based on the well-established chemistry of analogous aromatic amino esters. We present detailed application notes and hypothetical, yet robust, experimental protocols to inspire and guide researchers in unlocking the potential of this intriguing molecule.

The Monomer at a Glance: Chemical Rationale for Polymerization

This compound possesses two key functional groups that make it a prime candidate for polycondensation reactions: a primary aromatic amine (-NH₂) and a methyl ester (-COOCH₃). This AB-type monomer structure allows for self-condensation to form polyamides, where the amine group of one monomer reacts with the ester group of another, eliminating methanol as a byproduct.

The presence of two methyl groups on the aromatic ring is anticipated to significantly influence the properties of the resulting polymer. These substituents can be expected to:

  • Enhance Solubility: The methyl groups disrupt the close packing of polymer chains, potentially leading to improved solubility in common organic solvents.

  • Modify Thermal Properties: The increased steric hindrance may affect the glass transition temperature (Tg) and melting point (Tm) of the polymer.

  • Influence Crystallinity: The irregular structure introduced by the methyl groups could lead to the formation of amorphous or semi-crystalline polyamides.

Prospective Polymerization Pathways

Based on established methods for the synthesis of aromatic polyamides from similar amino esters, two primary polymerization techniques are proposed for this compound: Melt Polycondensation and Solution Polycondensation.

Melt Polycondensation: A Solvent-Free Approach

Melt polycondensation is an environmentally friendly and industrially viable method that involves heating the monomer above its melting point in the presence of a catalyst to drive the polymerization reaction. This technique is particularly suitable for monomers with high thermal stability.

Materials:

  • This compound (≥98% purity)

  • Dibutyltin oxide (DBTO) or another suitable polycondensation catalyst

  • High-vacuum pump

  • Schlenk flask or other suitable reaction vessel equipped with a mechanical stirrer and a distillation outlet

Procedure:

  • Monomer Preparation: Ensure the this compound monomer is thoroughly dried under vacuum at a temperature below its melting point to remove any residual moisture, which can interfere with the polymerization.

  • Reaction Setup: Charge the reaction vessel with the dried monomer and the catalyst (e.g., 0.1-0.5 mol% DBTO).

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove oxygen, which can cause side reactions at high temperatures.

  • Heating and Melting: Gradually heat the reaction vessel in an oil bath or with a heating mantle while stirring. Increase the temperature to just above the melting point of the monomer.

  • Initial Polymerization: Maintain the temperature and continue stirring under a slow stream of inert gas. Methanol will begin to distill from the reaction mixture as the polycondensation proceeds.

  • Vacuum Application: Once the initial evolution of methanol subsides, gradually apply a vacuum to the system to remove the remaining methanol and drive the reaction to completion, thereby increasing the molecular weight of the polymer.

  • High Vacuum Stage: Increase the temperature further (e.g., to 200-250 °C, depending on the thermal stability of the monomer and polymer) and apply a high vacuum (<1 mmHg) for several hours. The viscosity of the melt will increase significantly as the polymerization progresses.

  • Polymer Isolation: After the desired reaction time, cool the vessel to room temperature under an inert atmosphere. The resulting solid polymer can be removed from the flask.

  • Purification: The polymer can be purified by dissolving it in a suitable solvent (e.g., N-methyl-2-pyrrolidone or dimethylacetamide) and precipitating it into a non-solvent like methanol or water. The purified polymer should then be dried under vacuum.

Diagram of the Melt Polycondensation Workflow:

Melt_Polycondensation Monomer This compound (Dried) Reactor Reaction Vessel Monomer->Reactor Catalyst Catalyst (e.g., DBTO) Catalyst->Reactor Heating Heating & Melting (Inert Atmosphere) Reactor->Heating Polymerization Initial Polymerization (Methanol Distillation) Heating->Polymerization Vacuum Vacuum Application (Methanol Removal) Polymerization->Vacuum High_Vacuum High Vacuum & High Temp (Molecular Weight Increase) Vacuum->High_Vacuum Isolation Cooling & Isolation of Polymer High_Vacuum->Isolation Purification Dissolution & Precipitation Isolation->Purification Final_Polymer Purified Polyamide Purification->Final_Polymer

Caption: Workflow for the melt polycondensation of this compound.

Solution Polycondensation: For Enhanced Processability

Solution polycondensation offers an alternative route, particularly if the monomer or the resulting polymer has limited thermal stability or if a lower processing temperature is desired. This method involves dissolving the monomer in a high-boiling aprotic polar solvent.

Materials:

  • This compound (≥98% purity)

  • N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc), anhydrous

  • Triphenyl phosphite (TPP)

  • Pyridine, anhydrous

  • Calcium chloride (CaCl₂), anhydrous

  • Methanol

Procedure:

  • Monomer and Reagent Preparation: Ensure all reagents and solvents are anhydrous. Dry the this compound and calcium chloride under vacuum.

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, dissolve the this compound in a mixture of NMP, pyridine, and triphenyl phosphite. Add anhydrous calcium chloride to the solution.

  • Heating: Heat the reaction mixture to 100-120 °C under a nitrogen atmosphere with constant stirring.

  • Polymerization: Maintain the temperature for several hours (e.g., 3-6 hours). The progress of the polymerization can be monitored by the increase in the viscosity of the solution.

  • Polymer Precipitation: After the reaction is complete, cool the viscous solution to room temperature and pour it into a large volume of methanol with vigorous stirring to precipitate the polymer.

  • Purification: Collect the fibrous polymer precipitate by filtration and wash it thoroughly with hot methanol and then with water to remove any unreacted monomer and other reagents.

  • Drying: Dry the purified polymer in a vacuum oven at an elevated temperature (e.g., 80-100 °C) until a constant weight is achieved.

Diagram of the Solution Polycondensation Workflow:

Solution_Polycondensation Monomer This compound Reactor Reaction Flask Monomer->Reactor Solvents Solvents & Reagents (NMP, Pyridine, TPP, CaCl₂) Solvents->Reactor Heating Heating (100-120 °C, N₂ atm) Reactor->Heating Polymerization Polymerization (Viscosity Increase) Heating->Polymerization Precipitation Precipitation in Methanol Polymerization->Precipitation Purification Washing with Methanol & Water Precipitation->Purification Drying Vacuum Drying Purification->Drying Final_Polymer Purified Polyamide Drying->Final_Polymer

Caption: Workflow for the solution polycondensation of this compound.

Characterization of the Resulting Polyamide

A thorough characterization of the synthesized polymer is crucial to understand its structure, molecular weight, and properties. The following table outlines the key characterization techniques and the expected information to be obtained.

Technique Purpose Expected Observations for a Polyamide from this compound
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the formation of the amide linkage.Disappearance of the primary amine N-H stretching bands and the ester C=O stretching band of the monomer. Appearance of characteristic amide bands (N-H stretch, C=O stretch - Amide I, and N-H bend - Amide II).
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To elucidate the detailed chemical structure of the polymer repeating unit.Shift in the signals of the aromatic protons and carbons upon polymerization. Appearance of a broad signal for the amide proton.
Gel Permeation Chromatography (GPC) To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).A chromatogram showing the molecular weight distribution of the polymer sample.
Differential Scanning Calorimetry (DSC) To determine the glass transition temperature (Tg) and melting temperature (Tm), if any.A step change in the heat flow indicating the Tg. An endothermic peak indicating the Tm for a semi-crystalline polymer.
Thermogravimetric Analysis (TGA) To evaluate the thermal stability of the polymer.A decomposition curve showing the onset temperature of weight loss.
Solubility Tests To assess the solubility of the polymer in various organic solvents.Expected good solubility in aprotic polar solvents like NMP, DMAc, and DMF due to the presence of methyl groups.

Prospective Applications

While experimental data is needed for confirmation, the anticipated properties of a polyamide derived from this compound suggest its potential use in several advanced applications:

  • High-Performance Films and Coatings: Its expected good solubility and thermal stability could make it a candidate for preparing robust films and coatings for electronic or aerospace applications.

  • Membranes for Gas Separation: The introduction of methyl groups could create free volume within the polymer matrix, making it suitable for the fabrication of membranes for gas separation.

  • Advanced Composites: As a matrix material, this novel polyamide could be combined with reinforcing fillers to create lightweight and strong composite materials.

Hypothetical Monomer Synthesis

The availability of the monomer is a key consideration for its use in polymer synthesis. While commercially available from some suppliers, a scalable synthesis route is important. A plausible synthetic route to this compound is outlined below, based on standard organic transformations.

Reaction Scheme:

Application Note & Protocols: Methyl 5-amino-2,4-dimethylbenzoate as a Versatile Monomer for Novel Polyamides

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of Methyl 5-amino-2,4-dimethylbenzoate as a monomer for the synthesis of novel polyamides. This unique aromatic amino-ester monomer offers a compelling platform for creating polymers with potentially enhanced solubility, thermal stability, and tailored functionalities. We present the scientific rationale, detailed synthesis protocols, characterization methodologies, and a discussion of potential applications, grounded in established principles of polymer chemistry. Every protocol is designed as a self-validating system, explaining the causality behind experimental choices to ensure reproducibility and scientific integrity.

Introduction: A Unique Building Block for Advanced Polyamides

Aromatic polyamides, or aramids, are a class of high-performance polymers renowned for their exceptional thermal stability and mechanical strength.[1] However, their rigid backbones often lead to poor solubility in common organic solvents, posing significant challenges for processing and fabrication.[2] A key strategy to mitigate this is the introduction of bulky or asymmetric side groups into the polymer backbone, which disrupts chain packing and enhances solubility.

This compound is a strategically designed monomer for this purpose. Its structure features:

  • An aromatic core for thermal stability.

  • An amine (NH2) group and a methyl ester (COOCH3) group , enabling self-polycondensation to form amide linkages.

  • Two methyl (CH3) substituents on the benzene ring, which are expected to increase the polymer's solubility and modify its thermal properties.

Polymers derived from this monomer belong to the family of poly(ester amide)s (PEAs), which synergistically combine the desirable properties of both polyesters (e.g., flexibility) and polyamides (e.g., thermomechanical strength).[3][4] This unique combination makes them attractive candidates for a range of advanced applications, from specialty engineering plastics to biomedical materials like drug delivery systems and tissue engineering scaffolds.[5][6]

Monomer Specifications & Safe Handling

Before proceeding with any experimental work, it is crucial to understand the properties and safety requirements of the monomer.

Monomer Properties
PropertyValueSource
CAS Number 140112-97-6[7][8][9]
Molecular Formula C₁₀H₁₃NO₂[7][8][10]
Molecular Weight 179.22 g/mol [8][9]
Predicted Boiling Point 300.8 ± 37.0 °C[8]
Predicted Density 1.105 ± 0.06 g/cm³[8]
Appearance Typically an off-white to yellow solidN/A
Safety & Handling Protocol

This compound requires careful handling to minimize risk. The following precautions are mandatory.[7]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.

  • Ventilation: Use this chemical only in a well-ventilated laboratory or inside a chemical fume hood. Avoid breathing dust or vapors.[7]

  • Ingestion and Contact: Do not eat, drink, or smoke when using this product.[7] Avoid contact with skin and eyes. In case of contact, wash the affected area thoroughly with soap and water.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Core Concept: Self-Polycondensation of an A-B Monomer

This compound is an "A-B" type monomer, where 'A' is the amine group and 'B' is the methyl ester group. Under appropriate conditions, these two functional groups can react with each other in a step-growth polymerization. The amine group of one monomer attacks the carbonyl carbon of the ester group of another monomer, forming a stable amide bond and eliminating a molecule of methanol as a byproduct. This process repeats, leading to the formation of a long-chain polyamide.

G cluster_monomer Monomer: this compound cluster_polymerization Self-Polycondensation Monomer H₂N-Ar(CH₃)₂-COOCH₃ n_Monomer n [ H₂N-Ar(CH₃)₂-COOCH₃ ] Polymer -[HN-Ar(CH₃)₂-CO]n- n_Monomer->Polymer Heat, Catalyst Methanol (n-1) CH₃OH

Caption: Self-polycondensation of the A-B type monomer.

Protocol 1: Synthesis of Polyamide via Direct Polycondensation

This protocol describes a direct amidation method, a common and effective technique for polyamide synthesis. The causality for this choice is its relative simplicity and the ability to drive the reaction to completion by removing the methanol byproduct.

Materials & Reagents
  • This compound (monomer)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous grade

  • Calcium chloride (CaCl₂), anhydrous

  • Triphenyl phosphite (TPP)

  • Pyridine, anhydrous

  • Methanol, reagent grade

  • Nitrogen (N₂) gas, high purity

Experimental Workflow

G start Setup Reaction Vessel (3-neck flask, stirrer, N₂ inlet) add_reagents Add Monomer, NMP, Pyridine, CaCl₂ start->add_reagents purge Purge with N₂ for 30 min add_reagents->purge add_tpp Add Triphenyl Phosphite (TPP) purge->add_tpp heat Heat to 100-110°C for 3-5 hours add_tpp->heat precipitate Cool to RT, Precipitate in Methanol heat->precipitate filter_wash Filter, Wash with Hot Methanol & Water precipitate->filter_wash dry Dry in Vacuum Oven at 80°C overnight filter_wash->dry characterize Characterize Polymer (FTIR, TGA, Solubility) dry->characterize

Caption: Workflow for polyamide synthesis and characterization.

Step-by-Step Procedure
  • Vessel Preparation: Assemble a three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet/outlet, and a condenser. Flame-dry the entire apparatus under vacuum and cool under a stream of dry nitrogen to ensure anhydrous conditions, which are critical to prevent premature reaction termination.[1]

  • Reagent Charging: Into the flask, add this compound (e.g., 10 mmol, 1.79 g), anhydrous NMP (to achieve a monomer concentration of ~15-20% w/v), anhydrous pyridine (e.g., 10 mmol, 0.8 mL), and anhydrous CaCl₂ (e.g., 0.5 g). The CaCl₂ helps to keep the system dry and can improve the solubility of the resulting polymer.

  • Inert Atmosphere: Begin stirring the mixture and purge the system with dry nitrogen for at least 30 minutes to remove any residual oxygen and moisture.

  • Initiation: Add triphenyl phosphite (TPP) (e.g., 10 mmol, 2.6 mL) to the mixture via syringe. TPP acts as a condensing agent, activating the ester group for nucleophilic attack by the amine.

  • Polymerization Reaction: Heat the reaction mixture to 100-110°C using an oil bath. Maintain this temperature with vigorous stirring for 3-5 hours. The viscosity of the solution should noticeably increase as the polymer chains grow.

  • Isolation: After the reaction period, allow the viscous solution to cool to room temperature. Slowly pour the polymer solution into a beaker containing rapidly stirring methanol (at least 10x the volume of the reaction mixture). This will cause the polyamide to precipitate as a fibrous or powdery solid.

  • Purification: Collect the precipitated polymer by vacuum filtration. To remove residual solvent, unreacted monomer, and salts, wash the polymer thoroughly with hot methanol and then with deionized water.

  • Drying: Dry the purified polymer in a vacuum oven at 80°C for 24 hours or until a constant weight is achieved.

Protocol 2: Characterization of the Polyamide

Characterization is essential to confirm the successful synthesis and understand the properties of the new material.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Purpose: To confirm the formation of amide bonds.

  • Procedure: Acquire an FTIR spectrum of the dried polymer powder using a KBr pellet or an ATR accessory.

  • Expected Result: Look for characteristic peaks:

    • N-H stretch: A broad peak around 3300 cm⁻¹.

    • C=O stretch (Amide I): A strong peak around 1650 cm⁻¹.

    • N-H bend (Amide II): A peak around 1540 cm⁻¹.

    • Disappearance or significant reduction of the ester C=O stretch from the monomer (around 1720 cm⁻¹).

Thermogravimetric Analysis (TGA)
  • Purpose: To evaluate the thermal stability of the polymer.

  • Procedure: Heat a small sample (5-10 mg) of the polymer from room temperature to ~800°C at a heating rate of 10°C/min under a nitrogen atmosphere.

  • Expected Result: Plot weight loss (%) vs. temperature. The temperature at which 5% weight loss occurs (Td5%) is a key indicator of the onset of thermal degradation. Aromatic polyamides are expected to be stable to temperatures above 350-400°C.

Solubility Testing
  • Purpose: To assess the processability of the polymer.

  • Procedure: Test the solubility of the polymer (~5 mg/mL) in a range of common organic solvents at room temperature.

  • Expected Result: The presence of the dimethyl substituents is expected to render the polymer soluble in polar aprotic solvents like NMP, DMAc, DMF, and DMSO, which is a significant advantage over many conventional aramids.[11]

Expected Polymer Properties
PropertyExpected OutcomeRationale
Solubility Soluble in polar aprotic solvents (NMP, DMAc, DMSO)The two methyl side groups disrupt polymer chain packing, increasing free volume and allowing solvent penetration.
Thermal Stability (Td5%) > 400 °CThe aromatic backbone provides high bond dissociation energies, leading to excellent thermal resistance.
Glass Transition (Tg) High (> 200 °C)The rigidity of the aromatic rings in the polymer backbone restricts chain mobility.

Applications & Future Directions

The unique combination of thermal stability and enhanced solubility makes polyamides derived from this compound promising candidates for several advanced applications:

  • Processable High-Performance Films and Coatings: The solubility allows for solution-casting or spin-coating to create thin, durable films for electronics or protective coatings that can withstand high temperatures.[1]

  • Membranes for Gas Separation: The defined structure and potential for creating materials with controlled free volume could be exploited for fabricating membranes for gas separation applications.

  • Biomedical Materials: As a poly(ester amide), these polymers may exhibit biodegradability and biocompatibility.[3][4] Further functionalization could lead to their use in controlled drug release systems or as scaffolds in tissue engineering.[5]

  • Advanced Composites: The polymer can be used as a high-temperature matrix resin for fiber-reinforced composites in the aerospace and automotive industries.

Future research should focus on copolymerization with other monomers to further tune properties, detailed mechanical and electrical characterization, and exploring biocompatibility for potential medical applications.

References

  • Reglero Ruiz, J. A., et al. (2018). Aromatic Polyamides. ResearchGate.
  • Lendlein, A., & Sisson, A. (2016). Poly(ester amide)s: recent insights into synthesis, stability and biomedical applications. Polymer International.
  • Thermo Fisher Scientific. (2025-09-14). SAFETY DATA SHEET - Methyl benzoate.
  • Puiggalí, J. (n.d.). BIODEGRADABLE POLY (ESTER AMIDE) S: SYNTHESIS AND APPLICATIONS. UPCommons.
  • Ghavami, M., et al. (2022). Additive Manufacturing of α-Amino Acid Based Poly(ester amide)s for Biomedical Applications. National Institutes of Health.
  • Ghavami, M., et al. (2022). Additive Manufacturing of α-Amino Acid Based Poly(ester amide)s for Biomedical Applications. ACS Publications.
  • Hassan, M. S., et al. (2025). Synthesis and Thermal Properties of Novel Polyamides Containing α-Amino Acid Moieties: Structure-Property Relationship. ResearchGate.
  • Google Patents. (2006). CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate.
  • MySkinRecipes. (n.d.). This compound.
  • ChemUniverse. (n.d.). This compound [P48098].
  • PrepChem.com. (n.d.). Synthesis of methyl 4,5-diamino-2-ethoxybenzoate.
  • Sojitra, N. A., et al. (2025). Synthesis and Characterization of Polyamides Derived From Cyano-Containing 1,4-Bis(4-aminophenoxy)benzene Monomers. ResearchGate.
  • Faghihi, K., et al. (2019). Synthesis and characterization of two novel poly(amide-imide)s containing pendent (5-(4,5-diphenyl-1H-imidazol-2-yl)furan-2-yl)phenyl moieties and natural amino acids linkages for adsorption of Cu(II). ResearchGate.
  • Muthu, K., et al. (2012). Synthesis of methyl 2-amino-4,5-dimethoxybenzoate. ResearchGate.
  • PubChemLite. (n.d.). This compound (C10H13NO2).

Sources

Application Notes and Protocols for the N-Acylation of Methyl 5-amino-2,4-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This comprehensive guide details the experimental procedure for the N-acylation of Methyl 5-amino-2,4-dimethylbenzoate, a key transformation in the synthesis of various high-value organic molecules, including pharmaceuticals and agrochemicals.[1] This document provides two robust protocols utilizing common acylating agents—acyl chlorides and acid anhydrides—offering flexibility based on reagent availability and desired reactivity. The protocols are designed with scientific integrity at their core, emphasizing not just the procedural steps but the underlying chemical principles that govern the selection of reagents, solvents, and reaction conditions. This guide is intended to empower researchers to confidently and safely execute this important synthetic transformation.

Introduction: The Strategic Importance of N-Acylation

The N-acylation of aromatic amines is a cornerstone of modern organic synthesis. This reaction forms a stable amide bond, a ubiquitous functional group in biologically active compounds.[2][3] For this compound, the introduction of an acyl group onto the nitrogen atom can serve multiple strategic purposes:

  • Pharmacophore Introduction: The acyl group itself can be a critical component of a pharmacophore, directly interacting with biological targets.

  • Modulation of Physicochemical Properties: Acylation can alter the solubility, lipophilicity, and metabolic stability of the parent molecule.

  • Synthetic Handle for Further Functionalization: The amide can be a precursor for a variety of other functional groups or can direct subsequent reactions on the aromatic ring.

The protocols herein are designed to be broadly applicable for the introduction of various acyl groups, from simple acetyl moieties to more complex functionalities.

Mechanistic Rationale and Reagent Selection

The N-acylation of this compound proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent.[4]

Choosing the Acylating Agent:
  • Acyl Chlorides (e.g., Acetyl Chloride): These are highly reactive acylating agents that typically provide high yields and short reaction times.[5] Their high reactivity, however, also makes them sensitive to moisture, and the reaction generates hydrochloric acid (HCl) as a byproduct, which must be neutralized.[5][6]

  • Acid Anhydrides (e.g., Acetic Anhydride): These are less reactive than acyl chlorides, making them easier to handle and less sensitive to moisture. The byproduct is a carboxylic acid, which is less corrosive than HCl.[3][7]

The Role of a Base:

A base is typically employed in N-acylation reactions to:

  • Neutralize Acidic Byproducts: As mentioned, bases like pyridine or triethylamine are crucial for scavenging the HCl or carboxylic acid generated during the reaction, driving the equilibrium towards product formation.[4]

  • Enhance Nucleophilicity (in some cases): While aromatic amines are generally sufficiently nucleophilic, a base can deprotonate the amine to a small extent, increasing its reactivity.

Experimental Protocols

Safety First: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times. Acyl chlorides are corrosive and lachrymatory; handle with extreme care.[6]

Protocol 1: N-Acetylation using Acetyl Chloride

This protocol is recommended for rapid and high-yielding acetylation.

Materials:

  • This compound

  • Acetyl Chloride (freshly distilled or from a new bottle)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous Sodium Chloride solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with a magnetic stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (approx. 10 mL per gram of substrate).

  • Addition of Base: To the stirred solution, add anhydrous pyridine (1.2 eq).

  • Addition of Acetyl Chloride: Cool the mixture to 0 °C in an ice bath. Add acetyl chloride (1.1 eq) dropwise via a dropping funnel over 15-20 minutes. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the complete addition of acetyl chloride, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable eluent (e.g., 30-50% ethyl acetate in hexanes). The reaction is complete when the starting material spot is no longer visible.

  • Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (2 x 20 mL for a 1g scale reaction) to remove pyridine.

    • Wash with saturated aqueous NaHCO₃ (2 x 20 mL) to neutralize any remaining acid.

    • Wash with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure N-acetylated product.

Protocol 2: N-Acylation using Acetic Anhydride

This protocol is a milder alternative to using acyl chlorides.

Materials:

  • This compound

  • Acetic Anhydride

  • Pyridine (as catalyst and base)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Deionized water

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous Sodium Chloride solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with a magnetic stir bar

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in DCM or ethyl acetate (approx. 10 mL per gram of substrate).

  • Addition of Reagents: Add pyridine (1.5 eq) followed by acetic anhydride (1.2 eq).

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. If the reaction is sluggish, it can be gently heated to 40-50 °C.

  • Monitoring: Monitor the reaction progress by TLC as described in Protocol 1.

  • Workup:

    • Cool the reaction mixture to room temperature (if heated).

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer with water (2 x 20 mL for a 1g scale reaction).

    • Wash with saturated aqueous NaHCO₃ (2 x 20 mL) to remove excess acetic anhydride and acetic acid.

    • Wash with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization as described in Protocol 1.

Data Presentation: Representative Quantitative Data

The following table provides representative quantitative data for the N-acetylation of this compound based on the protocols described above.

ParameterProtocol 1 (Acetyl Chloride)Protocol 2 (Acetic Anhydride)
Starting Material This compound (1.0 g, 5.58 mmol)This compound (1.0 g, 5.58 mmol)
Acylating Agent Acetyl Chloride (0.48 mL, 6.14 mmol, 1.1 eq)Acetic Anhydride (0.63 mL, 6.70 mmol, 1.2 eq)
Base Pyridine (0.54 mL, 6.70 mmol, 1.2 eq)Pyridine (0.68 mL, 8.37 mmol, 1.5 eq)
Solvent Dichloromethane (10 mL)Dichloromethane (10 mL)
Reaction Time 1.5 hours3 hours
Temperature 0 °C to Room TemperatureRoom Temperature
Typical Yield 90-98%85-95%
Product Appearance White to off-white solidWhite to off-white solid

Visualizing the Workflow and Mechanism

To further clarify the experimental process and the underlying chemistry, the following diagrams are provided.

experimental_workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Acylation cluster_workup 3. Workup & Isolation cluster_purification 4. Purification A Dissolve this compound in anhydrous solvent B Add base (e.g., Pyridine) A->B C Cool to 0 °C (for Acyl Chloride) B->C D Add Acylating Agent (Acyl Chloride or Anhydride) dropwise C->D E Stir at appropriate temperature D->E F Monitor by TLC E->F G Aqueous Washes (Acid, Base, Brine) F->G H Dry organic layer G->H I Concentrate in vacuo H->I J Recrystallization I->J K Characterization (NMR, MS, etc.) J->K

Caption: General experimental workflow for the N-acylation of this compound.

acylation_mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Amine R-NH₂ (this compound) Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral Nucleophilic Attack AcylChloride R'-COCl (Acyl Chloride) AcylChloride->Tetrahedral Amide R-NH-COR' (N-Acylated Product) Tetrahedral->Amide Collapse of Intermediate (Loss of Cl⁻) HCl HCl Tetrahedral->HCl Pyridine Pyridine HCl->Pyridine Neutralization

Caption: Simplified mechanism of N-acylation using an acyl chloride with a base.

Troubleshooting and Key Considerations

  • Low or No Reaction:

    • Ensure all reagents and solvents are anhydrous, especially when using acyl chlorides.

    • Use a fresh bottle of the acylating agent, as they can degrade over time.

    • Consider gently heating the reaction if using an acid anhydride.

  • Formation of Multiple Products:

    • This could indicate side reactions. Ensure the reaction temperature is controlled, especially during the addition of the acylating agent.

    • Purification by column chromatography may be necessary to isolate the desired product.

  • Difficult Purification:

    • If the product oils out during recrystallization, try a different solvent system. A mixture of a good solvent and a poor solvent (e.g., ethyl acetate/hexanes) is often effective.

Conclusion

The N-acylation of this compound is a versatile and reliable transformation for the synthesis of a wide array of functionalized molecules. By understanding the underlying chemical principles and carefully following the detailed protocols provided, researchers can confidently execute this reaction to advance their synthetic and drug discovery programs. The choice between an acyl chloride and an acid anhydride allows for flexibility, and the robust workup and purification procedures ensure the isolation of high-purity products.

References

  • Figueiredo, R. M., Suppo, J.-S., & Campagne, J.-M. (2016). Nonclassical Routes for Amide Bond Formation. Chemical Reviews, 116(19), 12029–12122. [Link]
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. [Link]
  • Basu, K., et al. (2013). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Journal of Chemical Sciences, 125(3), 607–613. [Link]
  • Moagi Keipidile, B. (2021).
  • Chemistry LibreTexts. (2021).
  • PrepChem. (n.d.). Synthesis of 2,6-dimethylbenzoic acid, methyl ester. [Link]
  • MySkinRecipes. (n.d.).
  • ChemUniverse. (n.d.).

Sources

Application Notes and Protocols: Diazotization Reactions of Methyl 5-amino-2,4-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The diazotization of primary aromatic amines is a cornerstone transformation in synthetic organic chemistry, providing access to a highly versatile class of intermediates: the aryldiazonium salts.[1][2][3][4][5] These salts are pivotal in the synthesis of a vast array of functionalized aromatic compounds, including aryl halides, phenols, and azo dyes.[1][2][3] This guide provides detailed application notes and robust protocols for the diazotization of Methyl 5-amino-2,4-dimethylbenzoate, a polysubstituted aniline derivative, and its subsequent conversion into various valuable chemical entities. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing mechanistic understanding, procedural safety, and reproducibility.

The Foundational Chemistry: Understanding Diazotization

The conversion of a primary aromatic amine to a diazonium salt, a process known as diazotization, involves the reaction of the amine with nitrous acid (HNO₂).[3][6] Due to the inherent instability of nitrous acid, it is almost universally generated in situ by reacting sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid or sulfuric acid.[6][7][8] The resulting diazonium salt (Ar-N₂⁺X⁻) is a remarkably versatile intermediate.[2][4] The diazonium group is an excellent leaving group (as N₂ gas), which can be displaced by a wide variety of nucleophiles.[9]

The general mechanism for diazotization proceeds as follows:

  • Protonation of nitrous acid by the strong mineral acid.

  • Loss of water to form the highly electrophilic nitrosonium ion (NO⁺).

  • Nucleophilic attack of the primary amine on the nitrosonium ion.

  • Deprotonation and tautomerization to yield a diazohydroxide.

  • Protonation of the hydroxyl group followed by the elimination of water to form the stable aryldiazonium ion.

A critical parameter for successful diazotization is temperature control. The reaction is highly exothermic, and the resulting diazonium salts are unstable at elevated temperatures, readily decomposing.[1][7] Therefore, these reactions are typically conducted at 0-5 °C in an ice bath to ensure the stability of the diazonium salt for subsequent transformations.[6][7][10]

Diazotization_Mechanism cluster_0 In Situ Generation of Nitrous Acid cluster_1 Formation of Nitrosonium Ion cluster_2 Diazonium Salt Formation NaNO2 Sodium Nitrite (NaNO₂) HNO2 Nitrous Acid (HNO₂) NaNO2->HNO2 + H⁺ H+ Strong Acid (e.g., HCl) HNO2_2 Nitrous Acid (HNO₂) H2ONO+ Protonated Nitrous Acid HNO2_2->H2ONO+ + H⁺ H+_2 H⁺ NO+ Nitrosonium Ion (NO⁺) H2ONO+->NO+ - H₂O H2O Water (H₂O) ArNH2 This compound ArNH2NO N-Nitrosamine Intermediate ArNH2->ArNH2NO + NO⁺ ArN2OH Diazohydroxide ArNH2NO->ArN2OH Tautomerization ArN2+ Methyl 5-(diazonio)-2,4-dimethylbenzoate ArN2OH->ArN2+ + H⁺, - H₂O

Caption: General mechanism of diazotization.

Core Protocol: Diazotization of this compound

This protocol details the formation of the diazonium salt of this compound, which serves as the common intermediate for the subsequent application protocols.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Deionized Water

  • Ice

  • Starch-iodide paper

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Diazonium salts, especially when dry, can be explosive.[10] Do not isolate the diazonium salt. Use the resulting solution immediately for the next step.

  • Nitrous acid is toxic.[6]

Protocol:

  • Preparation of the Amine Salt Solution:

    • In a three-neck round-bottom flask equipped with a magnetic stirrer and thermometer, dissolve a specific molar quantity (e.g., 1 equivalent) of this compound in a mixture of concentrated hydrochloric acid (e.g., 3 equivalents) and deionized water.

    • Stir the mixture until a clear solution of the amine hydrochloride salt is formed. Some gentle warming may be necessary initially, but ensure the solution is cooled back to room temperature before proceeding.

  • Cooling:

    • Place the flask in an ice bath and cool the solution to 0-5 °C with continuous stirring. It is crucial to maintain this temperature range throughout the addition of sodium nitrite.[6][7]

  • Preparation of the Nitrite Solution:

    • In a separate beaker, dissolve a slight molar excess of sodium nitrite (e.g., 1.05 equivalents) in a minimal amount of cold deionized water.

  • Diazotization:

    • Transfer the sodium nitrite solution to a dropping funnel.

    • Add the sodium nitrite solution dropwise to the cold, stirred amine salt solution. The rate of addition should be controlled to ensure the temperature does not rise above 5 °C.[7]

    • A slight excess of nitrous acid is necessary to ensure complete diazotization. The presence of excess nitrous acid can be confirmed by testing a drop of the reaction mixture with starch-iodide paper, which will turn blue/black.

  • Completion and Immediate Use:

    • After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 15-30 minutes.

    • The resulting pale-yellow solution contains the in situ generated Methyl 5-(diazonio)-2,4-dimethylbenzoate chloride and should be kept cold and used immediately in subsequent reactions.

Diazotization_Workflow start Start dissolve Dissolve this compound in HCl and Water start->dissolve cool Cool solution to 0-5 °C in an ice bath dissolve->cool add_nitrite Dropwise addition of NaNO₂ solution (maintain T < 5 °C) cool->add_nitrite prep_nitrite Prepare cold NaNO₂ solution prep_nitrite->add_nitrite stir Stir for 15-30 min at 0-5 °C add_nitrite->stir product Solution of Methyl 5-(diazonio)- 2,4-dimethylbenzoate chloride stir->product end Proceed to next reaction IMMEDIATELY product->end

Caption: Workflow for the diazotization of this compound.

Applications in Synthesis: Subsequent Reactions

The freshly prepared diazonium salt is a versatile precursor for introducing a variety of functional groups onto the aromatic ring.

The Sandmeyer Reaction: Halogenation and Cyanation

The Sandmeyer reaction is a powerful method for replacing the diazonium group with a halide (Cl, Br) or a cyano group (CN) using a copper(I) salt as a catalyst.[9][11][12] The reaction is believed to proceed through a radical-nucleophilic aromatic substitution mechanism.[9][11]

3.1.1 Protocol for Chlorination (Sandmeyer-type)

  • Preparation: In a separate flask, prepare a solution of copper(I) chloride (CuCl) in concentrated hydrochloric acid. Cool this solution to 0-5 °C.

  • Reaction: Slowly add the cold diazonium salt solution to the stirred CuCl solution. Vigorous evolution of nitrogen gas will be observed.

  • Work-up: After the addition is complete and gas evolution has ceased, allow the mixture to warm to room temperature and stir for an additional 30-60 minutes. The product can then be isolated by extraction with an organic solvent (e.g., diethyl ether or dichloromethane), followed by washing, drying, and removal of the solvent under reduced pressure.

3.1.2 Protocol for Cyanation (Sandmeyer-type)

  • Preparation: In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and sodium or potassium cyanide in water. Cool this solution to 0-5 °C.

  • Reaction: Carefully and slowly add the cold diazonium salt solution to the stirred cyanide solution.

  • Work-up: After gas evolution ceases, the mixture is typically heated (e.g., to 50-60 °C) for a period to ensure complete reaction. After cooling, the product is isolated by extraction.

The Balz-Schiemann Reaction: Fluorination

Direct fluorination of aromatic rings is often challenging. The Balz-Schiemann reaction provides an effective method for introducing a fluorine atom by the thermal decomposition of an arenediazonium tetrafluoroborate salt.[13][14][15][16]

Protocol:

  • Precipitation of the Tetrafluoroborate Salt:

    • To the cold diazonium salt solution prepared in the core protocol, add a cold solution of fluoroboric acid (HBF₄).

    • The corresponding diazonium tetrafluoroborate salt will precipitate out of the solution.

  • Isolation:

    • Collect the precipitate by vacuum filtration, wash it with cold water, then a small amount of cold methanol, and finally diethyl ether.

    • Dry the solid carefully under vacuum. Unlike other diazonium salts, the tetrafluoroborate salts are generally more stable but should still be handled with care.[17]

  • Thermal Decomposition:

    • Gently heat the dry diazonium tetrafluoroborate salt in a suitable flask. The decomposition, which results in the evolution of nitrogen gas and boron trifluoride (BF₃), will yield the desired aryl fluoride.

    • The crude product can be purified by distillation or chromatography.

Azo Coupling: Synthesis of Azo Dyes

Diazonium salts can act as weak electrophiles and react with electron-rich aromatic compounds (coupling components), such as phenols and anilines, in an electrophilic aromatic substitution reaction to form brightly colored azo compounds (R-N=N-R').[18][19][20] The pH of the reaction medium is a critical factor for successful azo coupling.[20][21]

Protocol for Coupling with 2-Naphthol:

  • Preparation of Coupling Solution:

    • Dissolve 2-naphthol (1 equivalent) in an aqueous solution of sodium hydroxide. This deprotonates the phenol to form the more nucleophilic phenoxide ion.

    • Cool this solution to 0-5 °C in an ice bath.

  • Coupling Reaction:

    • Slowly add the cold diazonium salt solution to the cold, stirred 2-naphthol solution.[10]

    • A brightly colored azo dye should precipitate immediately.

  • Completion and Isolation:

    • Continue stirring the mixture in the ice bath for 30-60 minutes to ensure the reaction goes to completion.

    • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry.

Applications_Workflow cluster_sandmeyer Sandmeyer Reactions cluster_balz Balz-Schiemann Reaction cluster_azo Azo Coupling start_node Freshly Prepared Methyl 5-(diazonio)-2,4-dimethylbenzoate sandmeyer_cl + CuCl / HCl start_node->sandmeyer_cl sandmeyer_br + CuBr / HBr start_node->sandmeyer_br sandmeyer_cn + CuCN / KCN start_node->sandmeyer_cn balz_step1 1. + HBF₄ 2. Isolate Salt start_node->balz_step1 azo_coupling + Activated Arene (e.g., 2-Naphthol, NaOH) start_node->azo_coupling product_cl Methyl 5-chloro-2,4-dimethylbenzoate sandmeyer_cl->product_cl product_br Methyl 5-bromo-2,4-dimethylbenzoate sandmeyer_br->product_br product_cn Methyl 5-cyano-2,4-dimethylbenzoate sandmeyer_cn->product_cn balz_step2 3. Heat (Δ) balz_step1->balz_step2 product_f Methyl 5-fluoro-2,4-dimethylbenzoate balz_step2->product_f product_azo Azo Dye Product azo_coupling->product_azo

Caption: Synthetic pathways from Methyl 5-(diazonio)-2,4-dimethylbenzoate.

Data Summary

The following table summarizes the key transformations and expected products from the diazotization of this compound.

Reaction NameReagentsKey TransformationProduct
Diazotization NaNO₂, HCl, 0-5 °C-NH₂ → -N₂⁺Cl⁻Methyl 5-(diazonio)-2,4-dimethylbenzoate chloride
Sandmeyer (Chloro) CuCl, HCl-N₂⁺Cl⁻ → -ClMethyl 5-chloro-2,4-dimethylbenzoate
Sandmeyer (Bromo) CuBr, HBr-N₂⁺Cl⁻ → -BrMethyl 5-bromo-2,4-dimethylbenzoate
Sandmeyer (Cyano) CuCN, KCN-N₂⁺Cl⁻ → -CNMethyl 5-cyano-2,4-dimethylbenzoate
Balz-Schiemann 1. HBF₄; 2. Heat (Δ)-N₂⁺Cl⁻ → -FMethyl 5-fluoro-2,4-dimethylbenzoate
Azo Coupling 2-Naphthol, NaOH-N₂⁺Cl⁻ → -N=N-Ar'Azo Dye

Conclusion

The diazotization of this compound opens a gateway to a diverse range of substituted aromatic compounds. The protocols provided herein offer reliable and reproducible methods for generating the key diazonium salt intermediate and converting it into valuable products through well-established named reactions. Mastery of these techniques is essential for researchers in synthetic chemistry and drug discovery, enabling the rapid generation of novel molecular scaffolds. Adherence to strict temperature control and safety protocols is paramount for the successful and safe execution of these powerful transformations.

References

  • Vedantu. (n.d.). Key Applications of Diazonium Salts in Chemistry.
  • Allen. (n.d.). Diazonium Salts | Reactions, Properties, Advantages & Uses.
  • Unacademy. (n.d.). Importance of Diazonium Salts.
  • JoVE. (2023, April 30). Aryldiazonium Salts to Azo Dyes: Diazo Coupling.
  • Royal Society of Chemistry. (2013). Recent applications of arene diazonium salts in organic synthesis.
  • PubMed. (2013). Recent applications of arene diazonium salts in organic synthesis.
  • Wikipedia. (n.d.). Sandmeyer reaction.
  • Wikipedia. (n.d.). Azo coupling.
  • GeeksforGeeks. (2025, July 23). Sandmeyer Reaction.
  • Allen. (n.d.). Balz-Schiemann Reaction: Mechanism, Formula & Uses.
  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.
  • National Institutes of Health. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review.
  • ZoomOrgo. (2025, November 28). Sandmeyer Reactions: Mechanism, Examples, and Applications.
  • Khan Academy. (n.d.). Azo dye formation.
  • Vedantu. (n.d.). Balz Schiemann Reaction: Mechanism, Steps & Applications.
  • NPTEL Archive. (n.d.). Lecture 16 Aromatic Diazonium Salts.
  • Grokipedia. (n.d.). Balz–Schiemann reaction.
  • Organic Chemistry Portal. (n.d.). Azo Coupling.
  • Wikipedia. (n.d.). Balz–Schiemann reaction.
  • BYJU'S. (n.d.). Balz Schiemann Reaction Mechanism.
  • Prog. Color Colorants Coat. (2009). Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding.
  • Chemical Education Xchange. (n.d.). Diazotization of Aniline Derivatives: Diazo Coupling.
  • ACS Publications. (2015). Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene.
  • Organic Chemistry Portal. (n.d.). Diazotisation.
  • Quest Journals. (n.d.). Coupling of Paba Diazonium Chloride with Active Methylenes And Their Microbial Evaluations.
  • Scirp.org. (n.d.). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics.
  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.

Sources

Application Notes and Protocols for Cross-Coupling Reactions Involving Methyl 5-amino-2,4-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of Methyl 5-amino-2,4-dimethylbenzoate in palladium-catalyzed cross-coupling reactions. It outlines the prerequisite halogenation step required to activate the substrate for a range of transformations and provides detailed, field-proven protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions. The causality behind experimental choices, troubleshooting, and workflow visualizations are included to ensure scientific integrity and practical applicability.

Strategic Overview: The Utility of this compound

This compound is a valuable substituted aniline building block for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. Its utility stems from two key features: the nucleophilic amino group and the electron-rich aromatic ring. While the amino group can participate directly in C-N bond-forming reactions like the Buchwald-Hartwig amination, the aromatic ring itself must first be "activated" with a suitable leaving group—typically a halide (I, Br)—to serve as an electrophilic partner in cornerstone reactions such as Suzuki-Miyaura and Sonogashira couplings.

This guide is structured to first address this critical activation step—electrophilic halogenation—before detailing the protocols for the subsequent cross-coupling transformations.

Prerequisite for Versatility: Electrophilic Halogenation

To engage this compound in Suzuki, Sonogashira, or Heck couplings, an electrophilic handle must be installed on the aromatic ring. The powerful activating and ortho-, para-directing effect of the amino group, combined with the directing effects of the two methyl groups, governs the regioselectivity of this step.[1] Given the substitution pattern, the most likely position for halogenation is C6, which is ortho to the activating amino group and sterically accessible.

Iodination is often preferred over bromination as aryl iodides are typically more reactive in the subsequent oxidative addition step of the catalytic cycle.[2][3][4] A mild and highly effective method for the iodination of electron-rich aromatics utilizes N-Iodosuccinimide (NIS).[5][6][7]

Protocol 2.1: Regioselective Iodination of this compound

This protocol describes the synthesis of Methyl 5-amino-6-iodo-2,4-dimethylbenzoate.

Causality:

  • N-Iodosuccinimide (NIS): A mild and solid electrophilic iodine source, safer and easier to handle than molecular iodine.[5]

  • Acetonitrile (Solvent): A polar aprotic solvent that effectively dissolves the starting material and reagents without interfering with the reaction.

  • Room Temperature: The high activation of the ring by the amino and methyl groups allows the reaction to proceed efficiently without heating, minimizing potential side reactions.[5]

Step-by-Step Methodology:

  • To a round-bottom flask, add this compound (1.0 eq.).

  • Dissolve the starting material in a suitable volume of acetonitrile (approx. 0.1–0.2 M).

  • Add N-Iodosuccinimide (1.05 eq.) to the solution in one portion.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

  • Upon completion, concentrate the mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with aqueous sodium thiosulfate solution to quench any remaining NIS/iodine, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford the desired Methyl 5-amino-6-iodo-2,4-dimethylbenzoate.

Application Protocol Suite: Palladium-Catalyzed Cross-Coupling

With the halogenated intermediate in hand, a diverse array of carbon-carbon and carbon-heteroatom bonds can be forged. The following sections detail protocols for three fundamental palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust and versatile method for synthesizing biaryl compounds, a common motif in pharmaceuticals.[8] The reaction couples an organoboron species with an organohalide.[4]

Mechanistic Pillars: The reaction proceeds via a well-established catalytic cycle involving three key steps: Oxidative Addition of the aryl halide to a Pd(0) center, Transmetalation with the boronic acid (activated by a base), and Reductive Elimination to release the biaryl product and regenerate the Pd(0) catalyst.[2][8]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L₂ Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L₂) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L₂) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)₂, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Product Ar-Ar' Ar-Pd(II)-Ar'(L2)->Product

General catalytic cycle for the Suzuki-Miyaura reaction.

Causality:

  • Catalyst System (Pd(OAc)₂ / SPhos): A Pd(II) precatalyst is reduced in situ. The bulky, electron-rich SPhos ligand facilitates the oxidative addition and reductive elimination steps, enhancing reaction efficiency, especially for electron-rich aryl halides.

  • Base (K₃PO₄): A moderately strong base that is highly effective in activating the boronic acid for the transmetalation step without promoting significant ester hydrolysis.

  • Solvent (Dioxane/Water): The aqueous phase is critical for activating the boronic acid via the base, while dioxane ensures the solubility of the organic components.

Experimental Workflow Diagram:

Suzuki_Workflow Setup 1. Inert Atmosphere Setup - Add Ar-I, Boronic Acid, Base to flask - Evacuate & backfill with Argon Solvent 2. Add Solvents - Degassed 1,4-Dioxane - Degassed Water Setup->Solvent Catalyst 3. Catalyst Addition - Add Pd(OAc)₂ and SPhos ligand Solvent->Catalyst Reaction 4. Reaction - Heat to 90-100 °C - Stir for 12-18 h Catalyst->Reaction Workup 5. Aqueous Workup - Dilute with EtOAc - Wash with water & brine Reaction->Workup Purify 6. Purification - Dry, concentrate - Column Chromatography Workup->Purify

Experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • To an oven-dried Schlenk flask, add Methyl 5-amino-6-iodo-2,4-dimethylbenzoate (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.5 mmol).

  • Seal the flask, then evacuate and backfill with argon gas. Repeat this cycle three times.

  • Under a positive flow of argon, add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

  • Add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL).

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 12-18 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic mixture with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the target biaryl compound.

Table 1: Typical Parameters for Suzuki-Miyaura Coupling

Parameter Typical Condition Rationale
Pd Source Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ Precatalyst or active Pd(0) species.
Ligand SPhos, XPhos, PPh₃ Stabilizes Pd, enhances reactivity.
Base K₃PO₄, K₂CO₃, Cs₂CO₃ Activates boronic acid for transmetalation.
Solvent Dioxane/H₂O, Toluene/H₂O, DMF Ensures solubility of all components.

| Temperature | 80 - 110 °C | Provides energy to overcome activation barriers. |

Buchwald-Hartwig Amination: Forging C-N Bonds

This reaction is a powerful tool for forming carbon-nitrogen bonds, coupling amines with aryl halides.[9][10] In the context of our substrate, its intrinsic amino group can act as the nucleophile, coupling with a different aryl halide to produce a diarylamine derivative.

Mechanistic Pillars: The cycle is similar to the Suzuki coupling but involves the coordination of the amine nucleophile to the Pd(II) complex, followed by deprotonation by a base to form a palladium amide intermediate, which then undergoes reductive elimination.[9]

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition (Ar-X) Amide_Complex Ar-Pd(II)-NR'R'' Ar-Pd(II)-X(L)->Amide_Complex Amine Coordination & Deprotonation (R'R''NH, Base) Amide_Complex->Pd(0)L Reductive Elimination Product Ar-NR'R'' Amide_Complex->Product

General catalytic cycle for the Buchwald-Hartwig amination.

Causality:

  • Catalyst System (Pd₂(dba)₃ / Xantphos): This combination is highly effective for C-N coupling. Xantphos is a bidentate ligand with a large natural bite angle that promotes the crucial reductive elimination step.

  • Base (NaOt-Bu): A strong, non-nucleophilic base required to deprotonate the aniline to form the active nucleophile. Weaker bases are often insufficient.

  • Solvent (Toluene): Anhydrous, non-polar solvent is critical as the base is highly water-sensitive.

Step-by-Step Methodology:

  • In a glovebox, add an aryl bromide or iodide (1.0 mmol), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), and Xantphos (0.036 mmol, 3.6 mol%) to an oven-dried vial.

  • Add this compound (1.2 mmol) and sodium tert-butoxide (NaOt-Bu, 1.4 mmol).

  • Add anhydrous, degassed toluene (10 mL).

  • Seal the vial and remove it from the glovebox. Heat the reaction mixture to 100-110 °C with stirring for 16-24 hours.

  • Monitor the reaction by LC-MS. Upon completion, cool to room temperature.

  • Carefully quench the reaction by adding saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Table 2: Typical Parameters for Buchwald-Hartwig Amination

Parameter Typical Condition Rationale
Pd Source Pd₂(dba)₃, Pd(OAc)₂ Common and effective precatalysts.
Ligand Xantphos, RuPhos, BINAP Bulky, electron-rich ligands are essential.[9]
Base NaOt-Bu, K₃PO₄, LiHMDS Strong, non-nucleophilic base for amine deprotonation.
Solvent Toluene, Dioxane (anhydrous) Anhydrous conditions are critical.

| Temperature | 80 - 110 °C | To drive the catalytic cycle forward. |

Sonogashira Coupling: Forging C-C Triple Bonds

The Sonogashira reaction couples terminal alkynes with aryl halides to form arylalkynes, a structure found in many natural products and functional materials.[11][12] It uniquely employs a dual-catalyst system.[11]

Mechanistic Pillars: The reaction involves two interconnected cycles. The palladium cycle is similar to that of other cross-couplings. The copper cycle involves the formation of a copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium complex.[11][12]

Sonogashira_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0)L2 Pd(0)L₂ Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L₂) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Alkyne(L2) Ar-Pd(II)-C≡CR(L₂) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Alkyne(L2) Transmetalation Ar-Pd(II)-Alkyne(L2)->Pd(0)L2 Reductive Elimination Product Ar-C≡CR Ar-Pd(II)-Alkyne(L2)->Product Cu-X Cu-X Cu-Alkyne Cu-C≡CR Cu-X->Cu-Alkyne Amine Base Cu-Alkyne->Ar-Pd(II)-X(L2) From Cu Cycle Alkyne H-C≡CR Alkyne->Cu-X

Dual catalytic cycle of the Sonogashira reaction.

Causality:

  • Catalyst System (PdCl₂(PPh₃)₂ / CuI): The classic Sonogashira catalyst system. PdCl₂(PPh₃)₂ is an air-stable Pd(II) precatalyst, while CuI is the essential co-catalyst for activating the alkyne.[12]

  • Base/Solvent (Triethylamine): A dual-purpose reagent, acting as the base to deprotonate the terminal alkyne and as a solvent for the reaction.

  • Inert Atmosphere: Crucial to prevent the oxidative homocoupling of the alkyne (Glaser coupling), which is a major potential side reaction.[13]

Step-by-Step Methodology:

  • To a dry Schlenk flask under an argon atmosphere, add Methyl 5-amino-6-iodo-2,4-dimethylbenzoate (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and copper(I) iodide (CuI, 0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed triethylamine (Et₃N, 10 mL) via syringe.

  • Add the terminal alkyne (1.2 mmol) via syringe.

  • Stir the reaction at room temperature for 12-24 hours. If the reaction is sluggish, gentle heating to 40-50 °C can be applied. Monitor progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride (to remove copper salts) and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Table 3: Typical Parameters for Sonogashira Coupling

Parameter Typical Condition Rationale
Pd Source PdCl₂(PPh₃)₂, Pd(PPh₃)₄ Standard palladium catalysts.[12]
Cu Source CuI (Copper(I) Iodide) Essential co-catalyst for alkyne activation.[11]
Base Et₃N, DIPEA Deprotonates alkyne; often serves as solvent.
Solvent Et₃N, DMF, THF Must be anhydrous and degassed.

| Atmosphere | Argon or Nitrogen | Prevents Glaser homocoupling side reaction.[13] |

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
No/Low Conversion - Inactive catalyst (Pd black formation)- Insufficiently strong base (Suzuki/Buchwald)- Poor quality reagents/solvents- Ensure rigorous inert atmosphere; use fresh catalyst.- Screen stronger bases (e.g., switch from K₂CO₃ to K₃PO₄).- Use high-purity, anhydrous, and degassed reagents/solvents.
Dehalogenation - Side reaction competing with desired coupling.- Presence of water/protons.- Use bulkier, more electron-rich ligands to accelerate the catalytic cycle.- Ensure anhydrous conditions, especially for Buchwald-Hartwig.
Alkyne Homocoupling (Sonogashira) - Presence of oxygen promoting Glaser coupling.[13]- High copper catalyst loading.- Rigorously degas all solvents and maintain a strict inert atmosphere.- Reduce CuI loading (e.g., to 1-2 mol%). Consider a "copper-free" protocol.
Low Yield (Buchwald) - Steric hindrance from amine or aryl halide.- Catalyst deactivation.- Switch to a more robust ligand system (e.g., a G3 or G4 precatalyst).- Increase reaction temperature or time.

Conclusion

This compound is a highly adaptable chemical scaffold. By first employing a regioselective halogenation, this substrate is unlocked for a suite of powerful palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provide reliable and efficient pathways to generate libraries of novel biaryl, diarylamine, and arylalkyne derivatives, respectively. The protocols and insights provided herein serve as a robust foundation for researchers to leverage this versatile building block in the synthesis of complex molecular targets for drug discovery and materials science.

References

  • Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002). Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid. Tetrahedron Letters, 43(28), 5047-5048. [Link]
  • Das, B. C., et al. (2011). A structural study of 2,4-dimethylaniline derivatives.
  • Ledford, B. (2012). Bromination of N,N-Dimethylaniline. Prezi. [Link]
  • Rhodium.ws.
  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]
  • Organic Chemistry Portal. N-Iodosuccinimide (NIS). [Link]
  • BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines. [Link]
  • Stavber, S., et al. (2021). Selective C–H Iodination of (Hetero)arenes.
  • Nikpassand, M., & Mamaghani, M. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. [Link]
  • Organic Chemistry Portal.
  • Wikipedia. (n.d.). Sonogashira coupling. [Link]
  • National Institutes of Health. (2019). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. [Link]
  • ResearchGate. (2025). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)
  • Google Patents. (2006).
  • ResearchGate. (2025). Facile dehalogenation of halogenated anilines and their derivatives using AlNi alloy in alkaline aqueous solution. [Link]
  • ResearchGate. (2025). ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. [Link]
  • ACS Publications. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics. [Link]
  • Chemistry Steps. (n.d.). Reactions of Aniline. [Link]
  • Wikipedia. (n.d.).
  • Organic Chemistry Portal. Sonogashira Coupling. [Link]
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
  • Wikipedia. (n.d.). Suzuki reaction. [Link]
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Books. (2023). Chapter 3: Synthetic Methods for Primary Anilines.
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • ResearchGate. (n.d.).
  • Journal of the American Chemical Society. (2026). The Atroposelective Iodination of 2-Amino-6-arylpyridines Catalyzed by Chiral Disulfonimides Actually Proceeds via Brønsted Base Catalysis: A Combined Experimental, Computational, and Machine-Learning Study. [Link]

Sources

Application Notes & Protocols for the Quantitative Analysis of Methyl 5-amino-2,4-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive technical guide provides detailed application notes and validated protocols for the quantitative analysis of Methyl 5-amino-2,4-dimethylbenzoate, a key intermediate in pharmaceutical and agrochemical synthesis. Recognizing the critical need for accurate and reliable quantification of this analyte, this document outlines three robust analytical methodologies: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each protocol is designed to be a self-validating system, grounded in established scientific principles and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[1][2][3][4][5] This guide emphasizes the causality behind experimental choices, offering insights honed from field experience to empower researchers to not only execute these methods but also to adapt them to their specific needs.

Introduction: The Analytical Imperative for this compound

This compound (C₁₀H₁₃NO₂) is a substituted aromatic amine that serves as a crucial building block in the synthesis of a variety of target molecules in the pharmaceutical and agrochemical industries.[6][7] The purity and concentration of this intermediate directly impact the yield, impurity profile, and overall quality of the final active pharmaceutical ingredient (API) or agrochemical product. Therefore, the development and implementation of precise, accurate, and robust analytical methods for its quantification are paramount.

This document serves as a practical guide for scientists, providing not just procedural steps but also the underlying scientific rationale. The methods described herein are developed to be compliant with Good Manufacturing Practices (GMP) and are suitable for various stages of the drug development lifecycle, from process development and optimization to quality control of starting materials.

Physicochemical Properties of this compound:

PropertyValueSource
Molecular FormulaC₁₀H₁₃NO₂[8][9]
Molecular Weight179.22 g/mol [8][9]
CAS Number140112-97-6[9]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it ideally suited for the quantification of this compound. The method's high resolution, sensitivity, and quantitative accuracy are indispensable for purity assessments.[10]

Rationale for Method Development

A reversed-phase HPLC method is proposed, leveraging a C18 stationary phase to effectively separate the moderately polar this compound from potential non-polar and more polar impurities. The mobile phase, a mixture of acetonitrile and water with a formic acid modifier, is chosen to ensure good peak shape and retention. Formic acid helps to protonate the amine group, reducing peak tailing and improving chromatographic performance.

The UV detection wavelength is a critical parameter. While a specific, high-resolution UV spectrum for this compound is not widely published, analysis of structurally similar aromatic amines, such as 4-aminobenzoic acid and its esters, reveals strong absorbance maxima in the range of 270-290 nm.[11][12][13] Therefore, a detection wavelength of 280 nm is recommended to provide a good balance of sensitivity and selectivity.

Experimental Protocol: Reversed-Phase HPLC

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_data Data Processing & Calculation Weighing Accurately weigh analyte and internal standard Dissolving Dissolve in deuterated solvent Weighing->Dissolving Transfer Transfer to NMR tube Dissolving->Transfer Acquisition Acquire ¹H NMR spectrum with appropriate relaxation delay Transfer->Acquisition Processing Phase and baseline correct the spectrum Acquisition->Processing Integration Integrate analyte and standard signals Processing->Integration Calculation Calculate purity using the qNMR equation Integration->Calculation

Sources

Application Note: Quantitative Analysis of Methyl 5-amino-2,4-dimethylbenzoate using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed protocol for the identification and quantification of Methyl 5-amino-2,4-dimethylbenzoate, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] A robust Gas Chromatography-Mass Spectrometry (GC-MS) method was developed to ensure high sensitivity and specificity. The methodology covers sample preparation, instrument configuration, and data analysis, providing researchers, scientists, and drug development professionals with a reliable framework for the analysis of this and structurally similar aromatic amines.

Introduction

This compound is a substituted aromatic amine and ester compound of significant interest in organic synthesis. Its structure serves as a versatile scaffold for creating more complex molecules, including active ingredients in herbicides and fungicides.[1][2] Accurate and reliable quantification of this intermediate is critical for process monitoring, quality control, and developmental research.

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high-resolution separation and definitive identification based on mass-to-charge ratio. However, the analysis of primary aromatic amines (PAAs) can present challenges, such as peak tailing due to the polar amino group interacting with the stationary phase, or the potential for isomerization at high temperatures.[3] This protocol is optimized to address these challenges, ensuring accurate and reproducible results.

Principle of the Method

The method employs a GC system to separate this compound from the sample matrix based on its volatility and affinity for a non-polar capillary column. The analyte is volatilized in a heated injector and carried by an inert gas (helium or hydrogen) through the column.[4] As the compound elutes from the column, it enters the mass spectrometer, which uses a high-energy electron beam (Electron Ionization - EI) to fragment the molecule into characteristic, reproducible patterns. The mass analyzer separates these fragments, allowing for unambiguous identification and quantification.

Experimental Design

  • Analyte: this compound (Purity ≥95%)

  • CAS Number: 140112-97-6[1]

  • Molecular Formula: C₁₀H₁₃NO₂[1]

  • Molecular Weight: 179.22 g/mol [1]

  • Solvent: HPLC-grade Methanol or Ethyl Acetate

  • Inert Gas: Helium (99.999% purity) or Hydrogen (99.999% purity)[4]

A standard benchtop Gas Chromatograph coupled with a single quadrupole Mass Spectrometer is recommended. The system should be equipped with a capillary column suitable for general-purpose analysis of semi-volatile organic compounds.

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and bring to volume with Methanol. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by serial dilution of the stock solution with Methanol.

  • Sample Preparation: Dissolve the sample containing the analyte in a known volume of Methanol to achieve a final concentration within the calibration range. If the sample matrix is complex, a solid-phase extraction (SPE) cleanup may be necessary.[5]

  • Final Step: Transfer an aliquot of each standard and sample solution into a 2 mL autosampler vial for analysis.

The following parameters provide a validated starting point and should be optimized for the specific instrument in use.

GC Parameter Setting Rationale
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., Agilent HP-5ms, DB-5ms)A 5% phenyl-methylpolysiloxane stationary phase offers excellent inertness and thermal stability for analyzing semi-polar aromatic amines.
Carrier Gas Helium or Hydrogen, constant flow mode at 1.0 mL/minProvides consistent retention times. Hydrogen can be used as a cost-effective alternative to helium with potentially faster analysis times.[4]
Injection Mode SplitlessMaximizes the transfer of analyte to the column, which is ideal for trace-level analysis. A split injection (e.g., 20:1) can be used for more concentrated samples.
Injection Volume 1 µLStandard volume for capillary GC.
Injector Temperature 280 °CEnsures rapid and complete volatilization of the analyte. The predicted boiling point is ~301 °C, so this temperature minimizes the risk of thermal degradation.[1]
Oven Program Initial: 80 °C (hold 1 min), Ramp: 15 °C/min to 280 °C, Hold: 5 minThe initial temperature allows for solvent focusing. The ramp rate provides good separation from potential impurities, and the final hold ensures elution of all components.
Transfer Line Temp. 280 °CPrevents condensation of the analyte between the GC and MS.
MS Parameter Setting Rationale
Ion Source Electron Ionization (EI)Standard, robust ionization technique that produces reproducible fragmentation patterns for library matching.
Ionization Energy 70 eVStandard energy for generating EI mass spectra, ensuring comparability with commercial libraries like NIST.[6]
Source Temperature 230 °CBalances analyte ionization efficiency with thermal stability.
Quadrupole Temp. 150 °CMaintains ion path cleanliness and ensures consistent ion transmission.
Acquisition Mode Full Scan (m/z 40-400) and SIMFull Scan: Used for initial identification and confirmation of the fragmentation pattern. Selected Ion Monitoring (SIM): Used for high-sensitivity quantification.
SIM Ions (Quant/Qual) m/z 179 (Quant), 148 (Qual), 120 (Qual)m/z 179: Molecular ion [M]⁺. m/z 148: [M-OCH₃]⁺ fragment. m/z 120: [M-COOCH₃]⁺ fragment. These ions are predicted based on typical ester fragmentation.

The overall process from sample receipt to final report generation is depicted in the following workflow diagram.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A 1. Weigh Standard or Sample B 2. Dissolve in Methanol A->B C 3. Serial Dilution (for Standards) B->C D 4. Transfer to Autosampler Vial C->D E 5. GC Injection & Separation D->E F 6. MS Ionization & Detection (Scan/SIM) E->F G 7. Peak Integration & Identification F->G H 8. Calibration Curve Generation G->H I 9. Quantify Sample Concentration H->I J 10. Generate Report I->J

Caption: GC-MS analytical workflow for this compound.

Expected Results and Discussion

Under the specified GC conditions, this compound is expected to elute as a sharp, symmetrical peak. The presence of the primary amine may cause slight peak tailing; if this is observed, the use of a more inert column or derivatization of the amine group could be considered, though it is often not necessary with modern columns.

The Electron Ionization (EI) mass spectrum is the key identifier for the compound. The expected fragmentation pattern should include:

  • Molecular Ion (M⁺): A prominent peak at m/z 179 , corresponding to the intact molecule's mass.[7]

  • Key Fragments:

    • m/z 148: Resulting from the loss of a methoxy radical (•OCH₃).

    • m/z 120: Resulting from the loss of the carbomethoxy radical (•COOCH₃).

    • Other fragments corresponding to the substituted benzene ring.

The presence of the molecular ion and the characteristic fragment ions at the correct retention time provides a high degree of confidence in the identification of this compound.

  • Linearity: A calibration curve should be constructed by plotting the peak area against the concentration of the working standards. The method should demonstrate excellent linearity, with a correlation coefficient (R²) of >0.995 over the desired concentration range.

  • Sensitivity: The limits of detection (LOD) and quantification (LOQ) should be determined based on the signal-to-noise ratio (S/N), typically S/N ≥ 3 for LOD and S/N ≥ 10 for LOQ. Using SIM mode will significantly enhance sensitivity.

  • Quality Control: A solvent blank should be run at the beginning of each analytical batch to check for system contamination. A mid-level calibration standard should be re-injected every 10-15 samples to monitor instrument performance and retention time stability.

Conclusion

The GC-MS method detailed in this application note provides a selective, sensitive, and robust protocol for the analysis of this compound. By following the prescribed steps for sample preparation and instrument setup, researchers can achieve reliable and accurate quantification essential for quality control and research and development applications. The method's parameters can serve as a strong foundation for broader analyses of other primary aromatic amines.

References

  • National Center for Biotechnology Information (PMID: 25771578). (n.d.). Determination of migration of 25 primary aromatic amines from food contact plastic materials by gas chromatography-mass spectrometry. PubMed.
  • MySkinRecipes. (n.d.). This compound.
  • National Center for Biotechnology Information (PMID: 37769235). (2024). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. J AOAC Int.
  • ResearchGate. (n.d.). [Determination of primary aromatic amines in crayons gas chromatography-mass spectrometry].
  • Semantic Scholar. (n.d.). Determination of aromatic amines in human urine using comprehensive multi-dimensional gas chromatography mass spectrometry (GCxGC-qMS).
  • National Center for Biotechnology Information. (n.d.). Methyl 5-Amino-2-methylbenzoate. PubChem.
  • National Center for Biotechnology Information. (n.d.). Methyl 5-amino-2,4-dimethoxybenzoate. PubChem.
  • Agilent Technologies. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms.
  • PubChemLite. (n.d.). This compound (C10H13NO2).
  • National Institute of Standards and Technology. (n.d.). 2-Amino-5-methylbenzoic acid. NIST Chemistry WebBook.
  • National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Methyl 5-amino-2,4-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 5-amino-2,4-dimethylbenzoate (CAS 140112-97-6), a key intermediate in the development of pharmaceuticals and agrochemicals.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols designed for researchers and drug development professionals. Our goal is to equip you with the scientific rationale behind each step, enabling you to diagnose issues, optimize reaction conditions, and achieve high-yield, high-purity synthesis.

The primary synthetic route involves a two-step process: the regioselective nitration of methyl 2,4-dimethylbenzoate followed by the reduction of the resulting nitro-intermediate. This guide is structured to address common challenges encountered in both stages of this synthesis.

Overall Synthesis Workflow

The transformation from the starting material to the final product is a classic example of electrophilic aromatic substitution followed by a functional group reduction.

Synthesis_Workflow Start Methyl 2,4-dimethylbenzoate Intermediate Methyl 5-nitro-2,4-dimethylbenzoate Start->Intermediate Step 1: Nitration (HNO₃ / H₂SO₄) Product This compound Intermediate->Product Step 2: Reduction (e.g., H₂/Pd-C or SnCl₂/HCl)

Caption: High-level workflow for the synthesis of this compound.

Troubleshooting Guide (Question & Answer Format)

This section addresses specific experimental issues in a direct Q&A format, providing both diagnostic advice and corrective actions.

Part 1: Nitration of Methyl 2,4-dimethylbenzoate

Q1: My nitration reaction is resulting in a very low yield of the desired product. What are the most likely causes?

A1: Low yield in this electrophilic aromatic substitution is typically traced back to three critical parameters: temperature control, reagent quality, and the nitrating agent's composition.

  • Temperature Control: The nitration of aromatic rings is a highly exothermic reaction. Without strict temperature control, the reaction can lead to the formation of dinitrated byproducts and other impurities.[3] It is essential to maintain the reaction temperature between 5-15°C during the addition of the nitrating mixture.[3][4] A higher temperature significantly reduces the yield of the desired mononitrated product.[3]

  • Reagent Purity: The starting material, methyl 2,4-dimethylbenzoate, must be of high purity. Impurities can interfere with the reaction, leading to lower yields. Similarly, the use of concentrated (95-98%) sulfuric acid and concentrated (68-70%) nitric acid is critical for the efficient generation of the nitronium ion (NO₂⁺), the active electrophile.[5][6]

  • Addition Rate: The nitrating mixture (a pre-cooled solution of nitric and sulfuric acids) must be added very slowly to the substrate solution.[5][7] A rapid addition can cause localized temperature spikes, promoting side reactions. The addition should typically be performed dropwise over a period of at least 15 minutes, and potentially up to an hour for larger scale reactions.[3][7]

Q2: I'm observing a mixture of isomers in my crude product, with significant contamination from the 3-nitro and/or 6-nitro isomers. How can I improve the regioselectivity for the 5-nitro position?

A2: Achieving high regioselectivity is a common challenge in the nitration of polysubstituted aromatic rings.[8] The substitution pattern on your starting material, methyl 2,4-dimethylbenzoate, involves competing directing effects.

  • Understanding Directing Effects: The two methyl groups are electron-donating and are considered ortho, para-directors. The methyl ester group (-CO₂Me) is electron-withdrawing and a meta-director.[5][8]

    • The 2-methyl group directs ortho to position 3 and para to position 5.

    • The 4-methyl group directs ortho to positions 3 and 5.

    • The 1-ester group directs meta to positions 3 and 5.

  • Improving Selectivity: The desired 5-position is sterically accessible and electronically favored by the combined directing effects of all three substituents. However, the 3-position is also activated. To maximize the yield of the 5-nitro isomer:

    • Maintain Low Temperatures: As discussed in Q1, lower temperatures (5-15°C) are crucial. Higher temperatures can reduce the kinetic control of the reaction, leading to a less selective outcome.[3]

    • Choice of Nitrating Agent: While the standard mixed acid (HNO₃/H₂SO₄) is common, alternative nitrating systems can offer improved regioselectivity in some cases.[8] For specific applications, systems like N₂O₅ or metal nitrates with solid acid catalysts (e.g., zeolites) have been shown to favor para-substitution, though this may require significant process development.[8][9][10] For this specific substrate, strict adherence to the mixed acid protocol at low temperatures is the most reliable first step.

Temperature (°C)Effect on Yield & SelectivityReference
5–15 Optimal Range. Maximizes yield of the desired mono-nitro product and favors the thermodynamically preferred isomer.[3]
> 20 Increased formation of dinitrated products and other isomers.[3]
> 50 Significant drop in the yield of the desired solid product, with increased formation of oily byproducts.[3]

Table 1: Impact of Temperature on Nitration of Methyl Benzoate Derivatives.

Part 2: Reduction of Methyl 5-nitro-2,4-dimethylbenzoate

Q3: My reduction of the nitro group is slow or incomplete. How can I troubleshoot this?

A3: Incomplete reduction is a frequent issue that can be caused by several factors depending on the chosen method. The two most common methods are catalytic hydrogenation and metal-mediated reduction.

Reduction_Troubleshooting cluster_0 Catalytic Hydrogenation (H₂/Pd-C) cluster_1 Metal-Mediated Reduction (SnCl₂/HCl) H2_Start Problem: Incomplete Reduction H2_Check1 Is the catalyst fresh and active? H2_Start->H2_Check1 H2_Check2 Is H₂ pressure adequate (e.g., balloon, 1-4 atm)? H2_Check1->H2_Check2 Yes H2_Sol1 Solution: Use a fresh batch of catalyst. Handle pyrophoric catalysts under inert atmosphere. H2_Check1->H2_Sol1 No H2_Check3 Is agitation vigorous enough? H2_Check2->H2_Check3 Yes H2_Sol2 Solution: Ensure no leaks. Increase pressure if necessary. H2_Check2->H2_Sol2 No H2_Check4 Are the substrate and solvent pure? H2_Check3->H2_Check4 Yes H2_Sol3 Solution: Increase stirring speed to ensure good mixing of the 3-phase system. H2_Check3->H2_Sol3 No H2_Sol4 Solution: Purify starting material. Use high-purity, degassed solvent. H2_Check4->H2_Sol4 No SnCl2_Start Problem: Incomplete Reduction SnCl2_Check1 Is the SnCl₂ dihydrate fresh? SnCl2_Start->SnCl2_Check1 SnCl2_Check2 Is the reaction acidic enough? SnCl2_Check1->SnCl2_Check2 Yes SnCl2_Sol1 Solution: Use fresh SnCl₂·2H₂O as it can oxidize upon storage. SnCl2_Check1->SnCl2_Sol1 No SnCl2_Check3 Is the temperature adequate? SnCl2_Check2->SnCl2_Check3 Yes SnCl2_Sol2 Solution: Ensure sufficient concentrated HCl is used as the proton source. SnCl2_Check2->SnCl2_Sol2 No SnCl2_Sol3 Solution: Gentle heating or reflux may be required to drive the reaction. SnCl2_Check3->SnCl2_Sol3 No

Caption: Troubleshooting workflow for common nitro group reduction methods.

  • For Catalytic Hydrogenation (e.g., H₂/Pd-C):

    • Catalyst Activity: The catalyst (e.g., 10% Pd/C) can deactivate over time or be poisoned by impurities (e.g., sulfur compounds).[11] Using a fresh batch of catalyst is a crucial first step in troubleshooting.[11] Some catalysts, like Raney Nickel, are pyrophoric and must be handled with care under an inert atmosphere.[12]

    • Hydrogen Supply: Ensure an adequate supply of hydrogen. If using a balloon, ensure it remains inflated. For pressurized systems, check for leaks and maintain a pressure of 1-4 atm.[12]

    • Agitation: This is a three-phase reaction (solid catalyst, liquid substrate solution, gaseous hydrogen). Vigorous stirring is essential to ensure efficient mass transfer between the phases.[11]

  • For Metal-Mediated Reduction (e.g., SnCl₂/HCl):

    • Reagent Stoichiometry & Quality: Tin(II) chloride is the reducing agent, and it is consumed in the reaction.[13][14] Ensure you are using a sufficient stoichiometric excess (typically 3-5 equivalents). SnCl₂·2H₂O can oxidize on storage, so using a fresh supply is recommended.

    • Acid Concentration: The reaction requires an acidic medium, with concentrated HCl acting as the proton source for the formation of water.[14] The reaction mechanism involves a series of electron transfers from Sn(II) to the nitro group, followed by protonation.[14][15]

    • Work-up: After the reaction, the product exists as an ammonium salt. A basic work-up (e.g., with NaOH or Na₂CO₃) is required to deprotonate it to the free amine for extraction.[12]

Q4: My catalytic hydrogenation is reducing other functional groups in my molecule. How can I improve chemoselectivity?

A4: While catalytic hydrogenation with Pd/C is highly efficient, it can sometimes lack chemoselectivity, especially with sensitive functional groups like alkenes, alkynes, or benzylic esters.[16] If you are facing issues with over-reduction:

  • Choose a Milder Catalyst: Raney Nickel is often used when trying to avoid the dehalogenation of aromatic halides, which can be an issue with Pd/C.[16]

  • Switch to a Different Reduction Method: Metal-mediated reductions are often highly chemoselective for the nitro group. Reagents like iron powder in acetic acid (Fe/AcOH) or tin(II) chloride (SnCl₂) are excellent choices for reducing nitro groups in the presence of other reducible functionalities.[16] Sodium sulfide (Na₂S) is another mild option for substrates that are not compatible with acidic conditions.[16]

Reduction MethodAdvantagesDisadvantages
H₂ / Pd-C High efficiency, clean work-up (catalyst is filtered off).[16]Can reduce other functional groups, risk of catalyst poisoning.[11][16]
SnCl₂ / HCl High chemoselectivity for the nitro group.[16]Stoichiometric amounts of tin salts are produced, requiring careful work-up.[13]
Fe / Acid Cost-effective, robust, and chemoselective.[12][16]Generates iron sludge that can complicate product isolation.[12]
Transfer Hydrogenation Avoids the need for high-pressure hydrogen gas equipment.[12]May require higher catalyst loading or longer reaction times.

Table 2: Comparison of Common Nitro Group Reduction Methods.

Frequently Asked Questions (FAQs)

Q: What is the mechanistic basis for nitration at the 5-position? A: The nitronium ion (NO₂⁺) is a powerful electrophile generated from the reaction between nitric and sulfuric acids.[6] It attacks the electron-rich aromatic ring. The regiochemical outcome is a result of the stability of the intermediate carbocation (the sigma complex or Wheland intermediate). The attack at the 5-position allows for resonance structures that are favorably stabilized by the two electron-donating methyl groups and avoid placing a positive charge adjacent to the electron-withdrawing ester group.

Q: How can I safely prepare and handle the nitrating mixture? A: Always wear appropriate PPE , including splash-proof goggles, a face shield, and chemical-resistant gloves.[5] The nitrating mixture should be prepared by slowly and carefully adding concentrated sulfuric acid to concentrated nitric acid while cooling the mixture in an ice-water bath.[5] Never add nitric acid to sulfuric acid in reverse order. The mixture is extremely corrosive and an oxidizer. It should be prepared fresh and used immediately.[5]

Q: What is the best way to monitor the progress of these reactions? A: Thin-Layer Chromatography (TLC) is an excellent technique for monitoring both steps.[17]

  • For nitration: You will observe the disappearance of the starting material spot (methyl 2,4-dimethylbenzoate) and the appearance of a new, more polar product spot (the nitro-intermediate).

  • For reduction: You will see the disappearance of the nitro-intermediate spot and the appearance of the final amine product, which is typically more polar and will have a lower Rf value.[17] A suitable eluent system for this class of compounds is often a mixture of hexane and ethyl acetate.

Q: My final product, this compound, is discoloring upon storage. Why is this happening and how can I prevent it? A: Aromatic amines are susceptible to air oxidation, which can lead to the formation of colored impurities over time. To ensure long-term stability, store the purified product in a tightly sealed container, preferably under an inert atmosphere (like nitrogen or argon), and protect it from light by using an amber vial. Storing it in a cool, dark place (e.g., a refrigerator) is also recommended.

Detailed Experimental Protocols

Protocol 1: Synthesis of Methyl 5-nitro-2,4-dimethylbenzoate

Materials:

  • Methyl 2,4-dimethylbenzoate

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice

  • Methanol (for recrystallization)

Procedure:

  • In a round-bottomed flask equipped with a magnetic stirrer, add methyl 2,4-dimethylbenzoate (1.0 eq).

  • Cool the flask in an ice-water bath and slowly add concentrated H₂SO₄ (approx. 3-4 volumes relative to the substrate) while stirring. Maintain the temperature below 10°C.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated HNO₃ (1.1 eq) to concentrated H₂SO₄ (1 volume) in an ice bath. Caution: Highly exothermic and corrosive. [5]

  • Using a dropping funnel, add the pre-cooled nitrating mixture dropwise to the stirred substrate solution over 30-60 minutes. Critically, maintain the internal reaction temperature between 5-15°C throughout the addition.[3][4]

  • After the addition is complete, allow the reaction to stir in the ice bath for an additional 15-30 minutes.

  • Slowly pour the reaction mixture over a large amount of cracked ice with stirring.[3][7]

  • The solid product will precipitate. Isolate the crude solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.

  • Purify the crude product by recrystallization from methanol to yield methyl 5-nitro-2,4-dimethylbenzoate as a solid.[18]

Protocol 2: Synthesis of this compound via Catalytic Hydrogenation

Materials:

  • Methyl 5-nitro-2,4-dimethylbenzoate

  • 10% Palladium on Carbon (Pd/C, 5-10 mol%)

  • Methanol or Ethanol

  • Hydrogen Gas (H₂)

  • Celite® or another filter aid

Procedure:

  • In a suitable hydrogenation vessel, dissolve the methyl 5-nitro-2,4-dimethylbenzoate (1.0 eq) in methanol or ethanol.[12]

  • Under an inert atmosphere (e.g., nitrogen or argon), carefully add the 10% Pd/C catalyst (5-10 mol%). Caution: Pd/C can be pyrophoric. [12]

  • Seal the vessel, evacuate the inert gas, and introduce hydrogen gas (typically via a balloon or from a pressurized cylinder to 1-4 atm).[12]

  • Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC.[17]

  • Once the reaction is complete (disappearance of starting material), carefully vent the excess hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.[12][19] Wash the filter pad with the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization or column chromatography if necessary.

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing Regioselective Nitration.
  • Benchchem. (n.d.). Troubleshooting guide for the catalytic hydrogenation of nitroaromatics.
  • Benchchem. (n.d.). Application Notes and Protocols for the Reduction of 5-Methyl-2-nitrobenzoic Acid.
  • Frontiers in Chemistry. (2024). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods.
  • ACS Green Chemistry Institute. (n.d.). Sn2+ reduction. Wordpress.
  • ResearchGate. (n.d.). Regioselectivity nitration of aromatics with N2O5 in PEG-based dicationic ionic liquid.
  • Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. RSC Education.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
  • Chemistry Stack Exchange. (2014). Reaction mechanism for reduction of nitrobenzene to aniline in catalytic and acidic media.
  • University of Colorado Boulder. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate.
  • askIITians. (n.d.). Reduction of aromatic nitro compounds using Sn and HCl gives.
  • Organic Chemistry II Lab. (2020). Electrophilic Aromatic Substitution: Nitration of Methyl benzoate. YouTube.
  • Chegg. (2015). What is the reaction mechanism for the reduction of nitrobenzene with tin chloride(SnCl2), H3O+, and NaOH.
  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester.
  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate.
  • Google Patents. (n.d.). US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof.
  • Benchchem. (n.d.). Application Notes and Protocols: Monitoring the Reduction of Methyl 4,5-dimethyl-2-nitrobenzoate by TLC.
  • PrepChem.com. (n.d.). Synthesis of methyl 4,5-diamino-2-ethoxybenzoate.
  • MySkinRecipes. (n.d.). This compound.
  • Benchchem. (n.d.). A Comparative Guide to 5-Methyl-2-nitrobenzoic Acid and Its Isomers in Synthesis.
  • ChemUniverse. (n.d.). This compound [P48098].

Sources

Technical Support Center: Synthesis of Methyl 5-amino-2,4-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 5-amino-2,4-dimethylbenzoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during its synthesis. As an important intermediate in the development of agrochemicals and pharmaceuticals, achieving high purity and yield is critical[1]. This document provides in-depth, field-proven insights in a direct question-and-answer format, supplemented with detailed protocols and troubleshooting workflows.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during the synthesis, focusing on the most common two-step synthetic pathway: the Fischer esterification of 2,4-dimethyl-5-nitrobenzoic acid followed by the reduction of the nitro group.

Part 1: Synthesis Strategy & Esterification

Q1: What is the recommended synthetic route for preparing this compound?

A1: The most reliable and common route starts from the commercially available 2,4-dimethyl-5-nitrobenzoic acid[2]. The synthesis involves two main steps:

  • Fischer Esterification: The carboxylic acid is converted to its methyl ester using methanol in the presence of an acid catalyst (e.g., H₂SO₄)[3][4].

  • Nitro Group Reduction: The nitro group of the resulting methyl 2,4-dimethyl-5-nitrobenzoate is then reduced to the target primary amine. A standard and effective method for this transformation is the use of stannous chloride (SnCl₂) in an acidic medium[5][6].

This sequence is generally preferred because the ester functional group is stable under the conditions required for nitro reduction. Performing the reduction first would yield an amino acid, which can be less soluble and potentially undergo side reactions during esterification.

Q2: My Fischer esterification of 2,4-dimethyl-5-nitrobenzoic acid has a low yield. What are the common causes and how can I improve it?

A2: Low yields in Fischer esterification are very common because the reaction is an equilibrium process[7]. To drive the reaction towards the product (the ester), you need to shift the equilibrium. Here are the primary causes of low yield and their solutions:

Potential Cause Explanation Recommended Solution
Equilibrium Not Shifted The reaction produces water as a byproduct. As water concentration builds, the reverse reaction (ester hydrolysis) accelerates, limiting the yield[7].Use Excess Methanol: Use methanol as the limiting reagent's solvent. A large excess (e.g., 10-20 equivalents or more) will shift the equilibrium forward according to Le Châtelier's Principle[3].
Insufficient Catalyst The acid catalyst protonates the carbonyl oxygen, making the carboxylic acid more electrophilic for attack by the alcohol. Too little catalyst results in a slow or stalled reaction[8].Ensure a catalytic amount of a strong acid like concentrated H₂SO₄ or p-TsOH is used. For substrates with basic groups, stoichiometric amounts may be needed, though not for this nitro-benzoic acid precursor[3].
Inadequate Reaction Time/Temp Esterification can be slow, especially with sterically hindered substrates. The reaction may not have reached equilibrium[8].Reflux the reaction mixture for an extended period (4-12 hours). Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material spot is no longer visible or its intensity remains constant.

Q3: I am seeing a persistent, more polar spot on my TLC (lower Rf value) after the esterification workup. What is it?

A3: A more polar spot than your ester product is almost certainly unreacted 2,4-dimethyl-5-nitrobenzoic acid . The carboxylic acid group makes it significantly more polar than the corresponding methyl ester. If you are using sulfuric acid as a catalyst, another, though less likely, possibility for a highly polar byproduct is a sulfonated aromatic ring , which can occur if the reaction is heated too aggressively with excess concentrated H₂SO₄[8].

Troubleshooting Steps:

  • Confirm Identity: Co-spot your reaction mixture with the 2,4-dimethyl-5-nitrobenzoic acid starting material on a TLC plate to confirm if the Rf values match.

  • Optimize Reaction: If unreacted starting material is the issue, refer to the solutions in Q2 (increase reaction time, use excess methanol).

  • Purification: Unreacted acid can be removed during the workup. After removing the methanol, dissolve the residue in a solvent like ethyl acetate and wash with a mild base such as a saturated sodium bicarbonate (NaHCO₃) solution. The acidic starting material will be deprotonated and move into the aqueous layer, while the neutral ester product remains in the organic layer.

Part 2: Nitro Group Reduction & Purification

Q4: My nitro group reduction using SnCl₂ is incomplete, showing both product and starting material on the TLC. How can I ensure the reaction goes to completion?

A4: Incomplete reduction is typically due to insufficient reducing agent or deactivation of the reagent.

Potential Cause Explanation Recommended Solution
Insufficient SnCl₂ The stoichiometry of the reduction of an aromatic nitro group to an amine with SnCl₂ requires at least 3 moles of Sn²⁺ per mole of nitro compound.Use a molar excess of SnCl₂·2H₂O (typically 3.5 to 4.5 equivalents) to ensure all the starting material is consumed.
Inadequate Acid The reaction requires a proton source, typically concentrated HCl, to proceed effectively[5].Ensure a sufficient amount of acid is present. The reaction is often run in a solvent like ethanol or ethyl acetate with added concentrated HCl.
Low Reaction Temperature While the reaction is often exothermic, some substrates may require gentle heating to initiate or complete the reduction.If the reaction stalls at room temperature, consider gently heating the mixture to 40-50°C and monitoring by TLC.

Q5: During the basic workup of my SnCl₂ reduction, I get a thick, unfilterable white precipitate that clogs my filter paper and forms emulsions during extraction. What is this and how do I handle it?

A5: This is the most common and frustrating issue with SnCl₂ reductions. The white precipitate is tin(IV) oxide/hydroxide (SnO₂/Sn(OH)₄) , which forms when the acidic tin chloride solution is neutralized with a base (e.g., NaOH, NaHCO₃)[5][9]. These tin salts are often gelatinous and can trap your product, severely complicating purification.

Effective Troubleshooting Strategies:

  • Use Celite: Before neutralization, add a generous amount of Celite (diatomaceous earth) to the reaction mixture. Then, slowly add your base. The tin salts will precipitate onto the high-surface-area Celite, making the mixture much easier to filter. Filter the entire slurry through a thick pad of Celite in a Büchner funnel[9].

  • Avoid Over-Basification: Adjust the pH carefully. Sometimes, bringing the pH to just neutral (pH ~7-8) with NaHCO₃ can produce a more granular precipitate than using a strong base like NaOH to reach a very high pH[9].

  • Use Tartrate Complexation: A highly effective but less common lab method involves complexing the tin salts. After the reaction, instead of a simple basic wash, quench the reaction mixture into a concentrated aqueous solution of potassium sodium tartrate (Rochelle's salt). The tartrate will form a soluble complex with the tin ions, preventing their precipitation and keeping the aqueous layer clear.

Q6: My final this compound product is dark brown or purple. What causes this discoloration and how can I remove it?

A6: The discoloration is due to the oxidation of the aniline product . Anilines, especially those with electron-donating groups, are highly susceptible to air oxidation, forming small amounts of intensely colored polymeric impurities. This can happen during the workup, extraction, or even during storage if exposed to air and light.

Purification and Prevention:

  • Activated Carbon (Charcoal): Dissolve your crude product in a suitable solvent (e.g., methanol or ethyl acetate). Add a small amount of activated carbon (charcoal), heat gently for a few minutes, and then filter through Celite while hot. The charcoal will adsorb many of the colored impurities.

  • Recrystallization: This is the most effective method for purification. Choose a solvent system where the product has high solubility when hot and low solubility when cold (e.g., ethanol/water, hexane/ethyl acetate). This will separate the desired product from both colored impurities and any remaining inorganic salts.

  • Minimize Air Exposure: During workup and purification, try to minimize the exposure of your product to air, especially when in solution and heated. Using a nitrogen or argon atmosphere can help if the product is particularly sensitive. Store the final, dry product in a sealed vial, preferably under an inert atmosphere and protected from light.

Experimental Protocols

Protocol 1: Fischer Esterification of 2,4-Dimethyl-5-nitrobenzoic Acid
  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,4-dimethyl-5-nitrobenzoic acid (1.0 eq).

  • Add anhydrous methanol (20-30 eq). Stir the suspension.

  • Slowly and carefully, add concentrated sulfuric acid (H₂SO₄, ~0.2 eq) to the mixture.

  • Heat the mixture to a gentle reflux and maintain for 6-8 hours. Monitor the reaction's completion by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).

  • After cooling to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in ethyl acetate (EtOAc).

  • Transfer the solution to a separatory funnel and wash sequentially with water, saturated aqueous sodium bicarbonate (NaHCO₃) solution (caution: CO₂ evolution), and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude Methyl 2,4-dimethyl-5-nitrobenzoate, which can be used in the next step or purified further by recrystallization if needed.

Protocol 2: SnCl₂ Reduction of Methyl 2,4-dimethyl-5-nitrobenzoate
  • In a round-bottom flask, dissolve Methyl 2,4-dimethyl-5-nitrobenzoate (1.0 eq) in ethanol (EtOH) or ethyl acetate (EtOAc).

  • Add stannous chloride dihydrate (SnCl₂·2H₂O, 4.0 eq) to the solution.

  • Cool the flask in an ice bath and slowly add concentrated hydrochloric acid (HCl) while stirring. The reaction is exothermic.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. If needed, gently heat to 40-50°C to ensure completion. Monitor by TLC until the starting material is fully consumed (typically 2-4 hours).

  • Cool the reaction mixture in an ice bath and slowly pour it into a beaker of crushed ice.

  • Very carefully, neutralize the mixture by adding a saturated solution of NaHCO₃ or a 10% NaOH solution until the pH is ~8-9. A thick white precipitate of tin salts will form.

  • Extract the product from the aqueous slurry with ethyl acetate (3x). The tin salts may cause emulsions; allow layers to separate fully. For difficult emulsions, refer to the troubleshooting guide in Q5.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The crude this compound can be purified by recrystallization or column chromatography to remove residual tin compounds and colored impurities.

Visualization & Workflows

Synthetic Pathway and Byproduct Formation

Synthesis_Workflow cluster_ester Esterification Stage cluster_reduction Reduction & Workup Stage Start 2,4-Dimethyl-5-nitrobenzoic Acid Ester Methyl 2,4-dimethyl-5-nitrobenzoate Start->Ester Fischer Esterification (MeOH, H+) Unreacted_Acid Unreacted Acid (Byproduct) Start->Unreacted_Acid Incomplete Reaction Final This compound Ester->Final Nitro Reduction (SnCl2, HCl) Tin_Salts Tin(IV) Oxides (Workup Issue) Final->Tin_Salts Basic Workup Oxidized_Product Oxidized Impurities (Byproduct) Final->Oxidized_Product Air Oxidation

Caption: Synthetic workflow highlighting key stages and potential byproduct formation.

Troubleshooting Flowchart for SnCl₂ Workup

Caption: Decision tree for handling tin salt precipitation during SnCl₂ reduction workup.

References

  • Sn²⁺ Reduction Guide. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
  • Stannous chloride-mediated reductive cyclization-rearrangement of nitroarenyl ketones.Journal of Organic Chemistry, 2002, 67(24), 8662-5. [Link]
  • Synthesis of 2-nitrobenzoic acid. PrepChem.com. [Link]
  • Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid.
  • Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate.
  • Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium.Tetrahedron Letters, 1984, 25(8), 839-842. [Link]
  • Synthesis of Benzocaine by Nicholas Fitz. Prezi. [Link]
  • Reduction of Nitroarenes with SnCl₂ in TBAB.
  • Reduction of aromatic nitro compounds with SnCl2. Reddit r/chemhelp. [Link]
  • Exp #7: Benzocaine: Acid-C
  • Synthesis of 3-methyl-5-nitrobenzoic acid. PrepChem.com. [Link]
  • Synthesis of methyl 4,5-diamino-2-ethoxybenzo
  • Methyl 5-amino-2,4-dimethylbenzo
  • A kind of synthetic method of 2-methyl-4-nitrobenzoic acid.
  • Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

Sources

Technical Support Center: Purification of Crude Methyl 5-amino-2,4-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Methyl 5-amino-2,4-dimethylbenzoate (C₁₀H₁₃NO₂). This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this versatile intermediate, which is crucial in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] Achieving high purity is paramount as residual impurities can impact the yield, safety, and efficacy of the final product.[3] This guide is structured to help you diagnose problems, select the appropriate purification strategy, and execute it effectively.

Purification Strategy Selection

Choosing the right purification method depends on the nature of the impurities, the required purity level, and the scale of your experiment. The flowchart below provides a decision-making framework.

G start Crude this compound impurity_check What is the primary impurity profile? start->impurity_check acid_base_impurities Acidic / Basic / Neutral Impurities impurity_check->acid_base_impurities Ionizable polar_impurities Polar, Non-ionizable Impurities (e.g., unreacted nitro precursor) impurity_check->polar_impurities Non-ionizable, different polarity minor_impurities Minor Impurities, Final Polishing impurity_check->minor_impurities Near-pure solid method_extraction Acid-Base Extraction acid_base_impurities->method_extraction method_chromatography Column Chromatography polar_impurities->method_chromatography method_recrystallization Recrystallization minor_impurities->method_recrystallization

Caption: Decision workflow for selecting a purification method.

Troubleshooting Guide

This section addresses common problems encountered during purification in a question-and-answer format.

Recrystallization Issues

Q1: I've cooled my solution, but no crystals are forming. What should I do?

A1: This is a classic case of either using too much solvent or the solution being reluctant to nucleate.

  • Causality: Crystallization requires a supersaturated solution where solute molecules can organize into a crystal lattice. If the solution is not saturated enough at the cooler temperature, or if there are no nucleation sites, crystallization will not occur.

  • Solutions:

    • Induce Crystallization: Try scratching the inside of the flask just below the solvent level with a glass rod. The microscopic scratches provide nucleation sites. Alternatively, add a tiny "seed crystal" from a previous pure batch.[4]

    • Reduce Solvent Volume: If induction fails, you have likely used too much solvent. Gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration. Allow it to cool slowly again.[4] Be careful not to evaporate too much, or the compound may precipitate out as an amorphous solid instead of forming crystals.

Q2: My product has "oiled out" instead of forming crystals. How can I fix this?

A2: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, causing the compound to melt in the hot solution and separate as an immiscible liquid upon cooling.[4]

  • Causality: The compound separates from the solution at a temperature above its melting point. This is common with impure samples, as impurities can depress the melting point.

  • Solutions:

    • Reheat and Dilute: Reheat the mixture until the oil fully redissolves. Add more of the primary solvent to lower the saturation point, and then allow the solution to cool much more slowly. A slower cooling rate gives molecules more time to arrange properly in a crystal lattice.[4]

    • Change Solvent System: If the problem persists, the chosen solvent is unsuitable. Select a solvent with a lower boiling point or use a co-solvent system. For instance, dissolve the compound in a minimal amount of a good solvent (like ethanol) and then add a poor solvent (like water) dropwise at an elevated temperature until the solution becomes faintly cloudy. Then, allow it to cool slowly.

Q3: The final crystals are still colored. How can I remove colored impurities?

A3: The color is likely due to high molecular weight, conjugated impurities that are present in small amounts but are highly chromophoric.

  • Causality: These impurities have a strong affinity for the crystal surface or get trapped within the lattice.

  • Solution: Activated charcoal is effective at adsorbing these types of impurities. After dissolving your crude product in the hot recrystallization solvent, add a very small amount (e.g., a spatula tip) of activated charcoal. Swirl the hot mixture for a few minutes. Perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove the charcoal. Then, allow the clear, colorless filtrate to cool and crystallize.[4]

Column Chromatography Issues

Q1: My compound is streaking or "tailing" badly on the silica column. Why is this happening?

A1: This is a very common issue when purifying basic compounds like aromatic amines on standard silica gel.

  • Causality: Silica gel is weakly acidic due to the presence of silanol (Si-OH) groups on its surface. The basic amine group on your molecule undergoes a strong acid-base interaction with these silanols, causing it to bind too tightly and elute slowly and unevenly.[5][6]

  • Solutions:

    • Add a Competing Base: Add a small amount of a volatile tertiary amine, such as triethylamine (TEA) or pyridine (typically 0.5-1% v/v), to your mobile phase (eluent). The TEA will preferentially interact with the acidic silanol sites, effectively "masking" them from your product and allowing it to elute symmetrically.[5][6]

    • Use a Different Stationary Phase: For persistent issues, switch to a different stationary phase. Basic alumina or amine-functionalized silica columns are designed to prevent this acid-base interaction and often provide excellent separation for amines.[5][6]

Acid-Base Extraction Issues

Q1: My recovery after acid-base extraction is very low. What went wrong?

A1: Low recovery typically points to incomplete acid-base reactions or loss of product during the washing steps.

  • Causality: For the amine to move into the aqueous layer, it must be fully protonated to its ammonium salt form (R-NH₃⁺). Conversely, to be recovered from the aqueous layer, it must be fully deprotonated back to the neutral amine (R-NH₂).

  • Solutions:

    • Verify pH: Always check the pH of the aqueous layer with litmus paper or a pH meter after adding acid or base. When acidifying, ensure the solution is distinctly acidic (pH < 2) to fully protonate the amine. When basifying, ensure it is distinctly basic (pH > 10) to deprotonate the ammonium salt and precipitate the neutral amine.[7][8]

    • Perform Multiple Extractions: A single extraction is often insufficient. Perform at least two to three extractions with the organic solvent to ensure all of the neutral product is recovered from the aqueous layer.[7][9]

    • Minimize Emulsions: Vigorous shaking can create stable emulsions, trapping your product at the interface. If an emulsion forms, try adding a small amount of brine (saturated NaCl solution) or gently swirling the separatory funnel instead of shaking.[10]

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I should expect in my crude this compound? A: Impurities typically arise from the synthetic route. If prepared via the reduction of a nitro group, the most common impurity is the unreacted starting material, Methyl 5-nitro-2,4-dimethylbenzoate. Other potential impurities include residual reagents from the reaction (e.g., metal catalysts) or by-products from incomplete reactions or side reactions.[11]

Q2: How do I choose a good solvent system for recrystallization? A: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. The impurities should either be completely soluble or completely insoluble at all temperatures. You can determine this through small-scale solubility tests with various solvents.

Solvent ClassExample SolventsPolarityNotes
Non-polar Hexane, CyclohexaneLowGood for precipitating polar compounds.
Moderately Polar Toluene, DichloromethaneMediumOften used in co-solvent systems.
Polar Aprotic Ethyl Acetate, AcetoneMedium-HighGood general-purpose solvents.
Polar Protic Ethanol, Methanol, WaterHighGood for polar compounds; often used with water as a co-solvent.

Q3: How can I monitor the progress of my column chromatography? A: Thin-Layer Chromatography (TLC) is the best method. Before running the column, develop a TLC solvent system that gives your product an Rf value of approximately 0.25-0.35 and shows good separation from impurities. During the column, you will collect multiple fractions and spot each one on a TLC plate to identify which fractions contain your pure product.

Q4: What is the mechanism behind acid-base extraction for purifying my amine? A: The process leverages the change in solubility of the amine upon protonation.

G cluster_0 Organic Layer (e.g., Diethyl Ether) cluster_1 Aqueous Layer start Crude Mixture: - Amine (R-NH2) - Neutral Impurity - Acidic Impurity (HA) step2_org Neutral Impurity Acidic Impurity (HA) start->step2_org Remain in organic layer step1_aq Add aq. HCl start->step1_aq Extract step4_aq Sodium Salt (Na+ A-) step2_org->step4_aq Extract with aq. NaOH step4_org Neutral Impurity final_amine Pure Amine (R-NH2) step2_aq Ammonium Salt (R-NH3+ Cl-) step1_aq->step2_aq Amine protonated, moves to aq. layer step3_aq Add aq. NaOH step2_aq->step3_aq Isolate & Basify step3_aq->final_amine Amine deprotonated, precipitates or is extracted step4_aq->step4_org Acid deprotonated, moves to aq. layer

Sources

Technical Support Center: Recrystallization of Aminobenzoate Esters

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical support for the recrystallization of aminobenzoate esters. Here, you will find practical, field-proven insights and solutions to common challenges encountered during the purification of this important class of compounds, including local anesthetics like benzocaine and procaine.

Introduction to Recrystallization of Aminobenzoate Esters

Recrystallization is a critical purification technique in synthetic chemistry, particularly for achieving the high purity required for pharmaceutical compounds.[1] For aminobenzoate esters, successful recrystallization hinges on understanding the interplay between solute and solvent, controlling the rate of crystallization, and troubleshooting common issues like "oiling out." This guide provides a systematic approach to mastering this technique for this specific class of molecules.

The fundamental principle of recrystallization is based on the differential solubility of the compound of interest and its impurities in a chosen solvent system at different temperatures.[2] An ideal solvent will dissolve the aminobenzoate ester sparingly at room temperature but readily at its boiling point. Impurities, on the other hand, should either be highly soluble at all temperatures or completely insoluble.

General Recrystallization Workflow

The following diagram illustrates the typical workflow for the recrystallization of an aminobenzoate ester.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Filtration cluster_crystallization Crystallization cluster_isolation Isolation & Drying dissolve Dissolve crude ester in minimum hot solvent hot_filtration Hot gravity filtration (remove insoluble impurities) dissolve->hot_filtration cool Slow cooling to room temperature hot_filtration->cool ice_bath Cool in ice bath to maximize yield cool->ice_bath vacuum_filtration Vacuum filtration to isolate crystals ice_bath->vacuum_filtration wash Wash with cold solvent vacuum_filtration->wash dry Dry crystals wash->dry

Caption: A typical workflow for the recrystallization of aminobenzoate esters.

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of aminobenzoate esters in a question-and-answer format.

Q1: My aminobenzoate ester is "oiling out" instead of forming crystals upon cooling. What is happening and how can I fix it?

A1: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid.[3][4] This happens when the temperature of the solution is above the melting point of the solute when it becomes supersaturated.[3] Aminobenzoate esters, particularly if impure, can have depressed melting points, making this a common issue. The resulting oil often traps impurities, defeating the purpose of recrystallization.[4][5]

Probable Causes & Solutions:

  • High concentration of impurities: A significant amount of impurity can lower the melting point of your compound.[3]

    • Solution: Try adding a small amount of activated charcoal to the hot solution before the hot filtration step to adsorb some impurities. Be aware that charcoal will also adsorb some of your product.

  • Cooling too rapidly: If the solution is cooled too quickly, it can become supersaturated at a temperature where the ester is still molten.

    • Solution: Allow the flask to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow down the cooling process.[3]

  • Inappropriate solvent: The chosen solvent may not be ideal for your specific aminobenzoate ester.

    • Solution 1: Add more of the "good" solvent (the one in which the ester is more soluble) to the hot solution to decrease the saturation temperature.[3] Then, cool slowly.

    • Solution 2: Re-evaluate your solvent system. You may need a solvent with a lower boiling point or a different polarity.

Q2: I am getting a very low yield of recrystallized product. What are the likely reasons and how can I improve it?

A2: A low yield can be frustrating, but it often points to specific procedural steps that can be optimized.[3]

Probable Causes & Solutions:

  • Using too much solvent: The most common cause of low yield is dissolving the crude product in an excessive amount of hot solvent.[3] This keeps a significant portion of your product dissolved in the mother liquor even after cooling.

    • Solution: Use the minimum amount of boiling solvent necessary to just dissolve the crude ester. Add the solvent in small portions to the heated ester. If you've added too much, you can carefully evaporate some of the solvent to re-concentrate the solution.[3]

  • Premature crystallization during hot filtration: If crystals form in the funnel during hot gravity filtration, you will lose product.

    • Solution: Ensure your filtration apparatus (funnel and receiving flask) is pre-heated. You can do this by placing it over the boiling flask to be warmed by the solvent vapors. Also, use a fluted filter paper for a faster filtration.

  • Incomplete crystallization: The product may not have fully crystallized out of the solution.

    • Solution: After slow cooling to room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal formation.

  • Washing with the wrong solvent or a warm solvent: Washing the collected crystals with a solvent in which they are soluble, or with a warm solvent, will dissolve some of your product.

    • Solution: Always wash the crystals with a small amount of ice-cold recrystallization solvent.

Q3: The crystals formed very quickly and appear as a fine powder. Are they pure?

A3: Rapid crystallization, often called "crashing out," tends to trap impurities within the crystal lattice, leading to a less pure product.[3] The goal is to form well-defined crystals through slow and controlled growth.

Probable Causes & Solutions:

  • Solution is too concentrated: If the solution is supersaturated to a very high degree, nucleation will be extremely rapid.

    • Solution: Re-heat the solution and add a small amount of additional solvent (1-5% more) to slightly decrease the saturation. Then, allow it to cool slowly.[3]

  • Drastic temperature change: Moving the hot flask directly to an ice bath will cause the product to crash out.

    • Solution: Always allow the solution to cool slowly to room temperature before inducing further crystallization with an ice bath.

Q4: No crystals are forming even after the solution has cooled to room temperature and been placed in an ice bath. What should I do?

A4: This is a common issue that can often be resolved with a few simple techniques to induce crystallization.

Probable Causes & Solutions:

  • Solution is not sufficiently supersaturated: You may have used too much solvent.

    • Solution: Re-heat the solution and boil off some of the solvent to increase the concentration. Then, allow it to cool again.[3]

  • Lack of nucleation sites: Crystal growth requires an initial "seed" or nucleation site.

    • Solution 1 (Scratching): Gently scratch the inside of the flask at the surface of the solution with a glass stirring rod. The microscopic scratches on the glass can provide nucleation sites.[3]

    • Solution 2 (Seeding): If you have a small crystal of the pure aminobenzoate ester, add it to the cooled solution. This "seed crystal" will act as a template for further crystal growth.

Troubleshooting Decision Tree

Troubleshooting_Tree start Recrystallization Issue oiling_out Oiling Out? start->oiling_out Check for low_yield Low Yield? oiling_out->low_yield No oiling_out_sol1 Add more 'good' solvent, re-heat, cool slowly. oiling_out->oiling_out_sol1 Yes no_crystals No Crystals? low_yield->no_crystals No low_yield_sol1 Used too much solvent? Boil off excess. low_yield->low_yield_sol1 Yes rapid_crash Rapid Crashing? no_crystals->rapid_crash No no_crystals_sol1 Scratch inner surface of the flask. no_crystals->no_crystals_sol1 Yes rapid_crash_sol1 Re-heat, add more solvent (1-5%), cool slowly. rapid_crash->rapid_crash_sol1 Yes oiling_out_sol2 Use less solute or a different solvent system. oiling_out_sol1->oiling_out_sol2 If persists low_yield_sol2 Premature crystallization? Pre-heat funnel. low_yield_sol1->low_yield_sol2 Also check low_yield_sol3 Incomplete crystallization? Cool longer in ice bath. low_yield_sol2->low_yield_sol3 Also check no_crystals_sol2 Add a seed crystal. no_crystals_sol1->no_crystals_sol2 If ineffective no_crystals_sol3 Too much solvent? Boil off some solvent. no_crystals_sol2->no_crystals_sol3 If still no crystals

Caption: A decision tree for troubleshooting common recrystallization problems.

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for recrystallizing common aminobenzoate esters like benzocaine and procaine?

A1: The choice of solvent is crucial. For aminobenzoate esters, which have both a polar amine group and a less polar ester and benzene ring, a solvent of intermediate polarity or a mixed solvent system often works best.

  • Benzocaine (Ethyl 4-aminobenzoate):

    • Ethanol/Water: This is a very common and effective mixed solvent system.[6] Benzocaine is soluble in hot ethanol and less soluble in water.[7][8][9] The procedure involves dissolving the benzocaine in a minimum of hot ethanol, and then adding hot water dropwise until the solution becomes slightly cloudy (the cloud point). A few drops of hot ethanol are then added to redissolve the precipitate, and the solution is allowed to cool slowly.

    • Ethanol: Pure ethanol can also be used.[2]

  • Procaine Hydrochloride:

    • Dilute Alcohol/Water: Procaine can be recrystallized from dilute alcohol.[10]

    • Water with pH adjustment: A process for procaine hydrochloride involves dissolving procaine base in water and adding dilute hydrochloric acid to form the salt, which is then crystallized.[11][12]

Q2: How do I choose a good recrystallization solvent if I am working with a new aminobenzoate ester?

A2: A good recrystallization solvent should meet the following criteria:

  • The compound of interest should be highly soluble at the solvent's boiling point and sparingly soluble at low temperatures (e.g., in an ice bath).

  • The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.

  • The solvent should not react with the compound.

  • The solvent should be volatile enough to be easily removed from the crystals after filtration.

A systematic approach is to test the solubility of a small amount of your crude ester in small volumes of different solvents at room temperature and upon heating.

Q3: Can I use a mixed solvent system? How does that work?

A3: Yes, mixed solvent systems are very powerful for recrystallization. You use a pair of miscible solvents, one in which your aminobenzoate ester is soluble (the "good" solvent) and one in which it is insoluble (the "bad" solvent).

The general procedure is to dissolve the crude product in a minimum amount of the hot "good" solvent. Then, the hot "bad" solvent is added dropwise until the solution becomes turbid. A few more drops of the hot "good" solvent are added to clarify the solution, which is then cooled slowly to allow for crystal formation.

Q4: How important is the purity of the starting material for a successful recrystallization?

A4: The purity of the crude material is quite important. If the material is heavily contaminated with impurities, it can significantly lower the melting point and increase the likelihood of oiling out.[3] In such cases, it may be necessary to perform a preliminary purification step, such as column chromatography, or to perform the recrystallization multiple times.

Standard Operating Procedure: Recrystallization of Benzocaine from an Ethanol/Water System

This protocol provides a step-by-step guide for the purification of benzocaine.

Materials and Equipment:

  • Crude benzocaine

  • 95% Ethanol

  • Deionized water

  • Erlenmeyer flasks (2)

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Short-stemmed glass funnel

  • Fluted filter paper

  • Büchner funnel and flask

  • Vacuum source

  • Watch glass

Procedure:

  • Dissolution: Place the crude benzocaine (e.g., 1.0 g) and a magnetic stir bar into a 50 mL Erlenmeyer flask. Add a minimal amount of 95% ethanol (e.g., 5-10 mL) and heat the mixture on a hot plate with gentle stirring. Add more ethanol in small portions until the benzocaine just dissolves at the boiling point.

  • Preparation for Hot Filtration: In a separate beaker, heat a mixture of ethanol and water in approximately the same ratio you expect to use. Place the short-stemmed funnel with fluted filter paper into the neck of a second, clean Erlenmeyer flask and place this assembly on the hot plate to heat it with the solvent vapors.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly pour the hot benzocaine solution through the pre-heated funnel into the clean, hot flask. This step should be performed quickly to avoid premature crystallization.

  • Addition of Anti-solvent: To the hot, clear benzocaine solution, add hot deionized water dropwise while stirring until the solution becomes faintly cloudy.

  • Clarification: Add a few drops of hot 95% ethanol to the cloudy mixture until it becomes clear again.

  • Cooling and Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Well-formed, needle-like crystals should appear.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 20 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry on the filter paper with the vacuum on for several minutes. Then, transfer the crystals to a watch glass and allow them to air dry completely. The melting point of pure benzocaine is 88-92°C.[9][13]

Solvent Properties for Recrystallization of Aminobenzoate Esters

SolventBoiling Point (°C)PolarityNotes
Water100HighGood anti-solvent for esters. Benzocaine is very slightly soluble.[13]
Ethanol78Medium-HighGood solvent for many aminobenzoate esters when hot.[2]
Methanol65Medium-HighSimilar to ethanol, but more volatile.
Ethyl Acetate77MediumCan be a good single solvent for some esters.
Acetone56MediumA versatile solvent, but its low boiling point can be a disadvantage.
Dichloromethane40Low-MediumIts high volatility and low boiling point make it less ideal for traditional recrystallization.
Toluene111LowCan be used for less polar aminobenzoate esters.
Hexane/Heptane~69/~98Very LowGenerally used as anti-solvents in mixed systems with more polar solvents.

References

  • Benzocaine (Benzocainum). (n.d.). World Health Organization.
  • Benzocaine. (2019, March 26). Sciencemadness Wiki.
  • Benzocaine. (n.d.). In Wikipedia.
  • Preparation of procaine. (n.d.). PrepChem.com.
  • Esterification (Experiment). (2021, August 16). Chemistry LibreTexts.
  • You may have to recrystallize any or all of the components of your extraction mixture: benzoic acid, ethyl-4-aminobenzoate, and fluorenone. (2020, October 16). brainly.com.
  • Preparation technology for procaine hydrochloride crystals. (n.d.). Google Patents.
  • Preparation technology for procaine hydrochloride crystals. (n.d.). Google Patents.
  • Troubleshooting. (2022, April 7). Chemistry LibreTexts.
  • Recrystallization (help meeeeee). (2013, February 3). Reddit.
  • Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound. (n.d.). ResearchGate.
  • Recrystallization and Crystallization. (n.d.). University of California, Irvine.

Sources

Technical Support Center: Column Chromatography Purification of Methyl 5-amino-2,4-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of Methyl 5-amino-2,4-dimethylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for common challenges encountered during the purification of this and similar aromatic amines.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the column chromatography of this compound, providing concise answers and directing you to more detailed explanations within this guide.

Q1: What is a good starting solvent system for the TLC analysis of this compound?

A common and effective starting point for the Thin-Layer Chromatography (TLC) analysis of aromatic amines like this compound is a mixture of a non-polar solvent like hexanes and a moderately polar solvent such as ethyl acetate. A typical starting ratio to explore would be in the range of 9:1 to 7:3 (hexanes:ethyl acetate).

Q2: My purified compound shows significant peak tailing in the chromatogram. What is the likely cause and how can I fix it?

Peak tailing with aromatic amines is frequently caused by strong interactions between the basic amino group and acidic silanol groups on the surface of the silica gel stationary phase. This can be addressed by deactivating the silica gel with a basic modifier, such as triethylamine, added to the mobile phase, or by using an amine-functionalized silica column.

Q3: I am observing a new, more polar spot on my TLC plate after my compound has been on the column for a while. What could be happening?

Aromatic amines can be susceptible to degradation on the acidic surface of silica gel, leading to the formation of more polar byproducts. To mitigate this, it is advisable to perform the chromatography as quickly as possible (flash chromatography) and consider deactivating the silica gel.

Q4: My compound is not eluting from the column, even with a high concentration of ethyl acetate in the mobile phase. What should I do?

If your compound is highly retained, you may need to increase the polarity of the mobile phase further. This can be achieved by introducing a more polar solvent, such as methanol, into your eluent system (e.g., dichloromethane/methanol). However, be cautious as high concentrations of methanol can sometimes dissolve the silica gel.

II. Troubleshooting Guide: Common Issues and Solutions

This section provides a detailed, question-and-answer-formatted troubleshooting guide for specific problems you may encounter during the column chromatography purification of this compound.

Problem ID Issue Potential Causes Recommended Solutions
P-01 Poor Separation of Target Compound from Impurities - Inappropriate solvent system polarity. - Column overloading. - Poorly packed column leading to channeling.- Optimize Solvent System: Use TLC to find a solvent system that gives a clear separation between your target compound (Rf ~0.25-0.35) and impurities. - Reduce Sample Load: The amount of crude material should typically be 1-5% of the mass of the silica gel. - Improve Column Packing: Ensure a homogenous, well-settled column bed. Wet slurry packing is often more effective than dry packing at preventing cracks and channels.
P-02 Significant Peak Tailing of the Target Compound - Strong interaction of the basic amine with acidic silanol groups on the silica surface.- Deactivate Silica Gel: Add a small amount of a volatile base, such as triethylamine (~0.1-1%), to your eluent system. - Use Amine-Functionalized Silica: This specialized stationary phase has a less acidic surface, reducing strong interactions with basic compounds.[1]
P-03 Compound Decomposition on the Column - The acidic nature of silica gel can catalyze the degradation of sensitive aromatic amines.- TLC Stability Test: Spot the compound on a silica TLC plate and let it sit for 1-2 hours before developing to see if degradation occurs. - Deactivate Silica Gel: As with peak tailing, adding a base to the eluent can neutralize the acidic sites. - Use an Alternative Stationary Phase: Consider using neutral or basic alumina as the stationary phase for particularly sensitive compounds.
P-04 Compound Elutes Too Quickly (High Rf) - The mobile phase is too polar.- Decrease Eluent Polarity: Increase the proportion of the non-polar solvent (e.g., hexanes) in your mobile phase.
P-05 Compound Does Not Elute (Rf = 0) - The mobile phase is not polar enough. - The compound may be insoluble in the eluent.- Increase Eluent Polarity: Gradually increase the proportion of the polar solvent (e.g., ethyl acetate). If necessary, switch to a more polar solvent system like dichloromethane/methanol. - Ensure Solubility: Check that your crude material is soluble in the chosen eluent. If not, you may need to employ a dry loading technique.

III. Experimental Protocol: Flash Column Chromatography of this compound

This protocol provides a step-by-step guide for the purification of this compound using flash column chromatography.

Materials and Reagents
  • Crude this compound

  • Silica gel (230-400 mesh for flash chromatography)

  • Hexanes (ACS grade)

  • Ethyl acetate (ACS grade)

  • Triethylamine (optional, for deactivation)

  • TLC plates (silica gel 60 F254)

  • Chromatography column

  • Sand (acid-washed)

  • Collection tubes/flasks

Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Recovery TLC 1. TLC Analysis (Hexanes:EtOAc) Packing 2. Column Packing (Wet Slurry Method) TLC->Packing Determine Eluent Loading 3. Sample Loading (Dry or Wet) Packing->Loading Elution 4. Elution (Isocratic or Gradient) Loading->Elution Collection 5. Fraction Collection Elution->Collection TLC_Fractions 6. TLC Analysis of Fractions Collection->TLC_Fractions Combine 7. Combine Pure Fractions TLC_Fractions->Combine Identify Pure Fractions Evaporation 8. Solvent Evaporation Combine->Evaporation Final_Product Pure Product Evaporation->Final_Product

Caption: Workflow for the purification of this compound.

Step-by-Step Methodology
  • TLC Analysis to Determine Eluent System:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a TLC plate.

    • Develop the plate in a TLC chamber with a starting solvent system of 8:2 hexanes:ethyl acetate.

    • Visualize the plate under UV light (254 nm).

    • Adjust the solvent ratio to achieve an Rf value of approximately 0.25-0.35 for the target compound, with good separation from impurities.

  • Column Preparation (Wet Slurry Packing):

    • Secure a glass chromatography column vertically to a stand.

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

    • In a beaker, prepare a slurry of silica gel in the initial, low-polarity eluent.

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.

    • Once the silica has settled, add a protective layer of sand on top.

    • Crucially, never let the solvent level drop below the top of the silica gel. [2]

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully pipette it onto the top of the column.

    • Dry Loading (Recommended for samples with poor solubility in the eluent): Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure (if using flash chromatography) to achieve a steady flow rate.

    • Begin collecting fractions in labeled test tubes or flasks.

    • You can perform either isocratic elution (constant solvent composition) or gradient elution (gradually increasing the polarity of the eluent). For many aminobenzoates, a slight gradient can improve separation. A system starting with a lower polarity (e.g., 9:1 hexanes:ethyl acetate) and gradually increasing to a higher polarity (e.g., 7:3 hexanes:ethyl acetate) can be effective.[3]

  • Monitoring and Product Recovery:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

IV. References

  • The Royal Society of Chemistry. (n.d.). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

  • GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics. Retrieved from [Link]

  • LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. Retrieved from [Link]

  • Phenomenex. (n.d.). GC Tech Tip: Peak Shape Problems - Tailing Peaks. Retrieved from [Link]

  • (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Agilent. (n.d.). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. Retrieved from [Link]

  • Google Patents. (n.d.). CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate. Retrieved from

  • Beilstein Journals. (n.d.). Supporting information. Retrieved from [Link]

  • (n.d.). Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials - Supporting Information.

  • (n.d.). SEM V (H) CHROMATOGRAPHIC SEPARATION OF ORGANIC MIXTURES.

  • ChemUniverse. (n.d.). This compound [P48098]. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Professor Dave Explains. (2023, March 10). Performing Column Chromatography [Video]. YouTube. Retrieved from [Link]

  • Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase. Retrieved from [Link]

  • Google Patents. (n.d.). WO1999062628A1 - Stabilization of silica dispersions. Retrieved from

  • Kelemen, E., Tanos, B., & Halmagyi, D. (1950). Separation of p-aminobenzoic acid derivatives by paper chromatography. Nature, 166(4228), 833–834. Retrieved from [Link]

  • Google Patents. (n.d.). CN111116370A - A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid. Retrieved from

  • Muthu, K., Vidyasagar, N., Khiste, R., & Jain, K. S. (n.d.). Synthesis of methyl 2-amino-4,5-dimethoxybenzoate. ResearchGate. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Stewart, S. M. (2021, April 20). Saponification of Methyl Benzoate: Thin Layer Chromatography (TLC) of products [Video]. YouTube. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Low Yield in the Synthesis of Methyl 5-amino-2,4-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of Methyl 5-amino-2,4-dimethylbenzoate. This molecule is a key intermediate in the development of various pharmaceutical and agrochemical compounds.[1] The most common and direct synthetic route involves the reduction of its nitro precursor, Methyl 2,4-dimethyl-5-nitrobenzoate. While seemingly straightforward, this reduction of an aromatic nitro group can be fraught with challenges that lead to diminished yields, impacting project timelines and resource allocation.

This guide is structured as a series of frequently asked questions (FAQs) to directly address the most common issues encountered in the lab. As experienced chemists, we understand that low yield is a symptom, not a root cause. Our goal is to provide you with the logical framework to diagnose the underlying problem, supported by mechanistic explanations and validated protocols, enabling you to optimize your reaction for consistent, high-yield results.

Section 1: Foundational Knowledge - The Reduction Pathway

The conversion of Methyl 2,4-dimethyl-5-nitrobenzoate to this compound is a multi-electron reduction process. Understanding the potential intermediates is crucial for troubleshooting, as their accumulation often points to specific suboptimal reaction conditions. The reaction generally proceeds through nitroso and hydroxylamine intermediates before reaching the final amine.

Start Methyl 2,4-dimethyl-5-nitrobenzoate (Starting Material) Nitroso Nitroso Intermediate Start->Nitroso +2e-, +2H+ Hydroxylamine Hydroxylamine Intermediate Nitroso->Hydroxylamine +2e-, +2H+ End This compound (Product) Hydroxylamine->End +2e-, +2H+

Caption: Generalized pathway for aromatic nitro group reduction.

Section 2: Troubleshooting Low Yield - A Question & Answer Guide

Q1: My reaction is stalled or incomplete, with significant starting material remaining. How do I diagnose and solve this?

A1: An incomplete reaction is the most frequent cause of low yield. The key is to differentiate between slow kinetics and a complete halt of the reaction, often due to reagent deactivation.

Causality & Diagnosis:

  • Insufficient Reducing Agent: This is common in metal-based reductions (e.g., SnCl₂, Fe). The stoichiometry must be correct. Metal reducing agents are consumed in the reaction.[2]

  • Catalyst Deactivation (Catalytic Hydrogenation): For reactions using catalysts like Palladium on Carbon (Pd/C), the catalyst is the engine of the reaction.[3]

    • Poisoning: Trace impurities in your starting material, solvent (especially sulfur compounds), or glassware can irreversibly poison the catalyst surface.

    • Poor Quality: The catalyst may be old or have low intrinsic activity. Always use a fresh, high-quality catalyst.

    • Insufficient Loading: Catalyst loading is critical. A typical loading is 5-10 mol% by weight relative to the starting material.[4]

  • Poor Mass Transfer (Catalytic Hydrogenation): This is a three-phase reaction (solid catalyst, liquid substrate solution, hydrogen gas). If stirring is inadequate, hydrogen cannot efficiently reach the catalyst surface, slowing or stopping the reaction.[4]

  • Low Temperature: While some reductions are exothermic, others require a certain activation energy. If the temperature is too low, the reaction rate may be impractically slow.

Troubleshooting Workflow:

  • Monitor with TLC: The first step is always analytical. Use Thin-Layer Chromatography (TLC) to confirm the presence of starting material. The product, this compound, is significantly more polar than the nitro-precursor and will have a lower Rf value.[4]

  • For Catalytic Hydrogenation:

    • Ensure vigorous stirring.

    • If stalled, carefully filter the mixture (under an inert atmosphere if the catalyst is pyrophoric) and add a fresh batch of catalyst. If the reaction restarts, your original catalyst was deactivated.

    • Ensure your hydrogen source is not depleted.

  • For Metal/Acid Reductions:

    • Add another portion of the metal reducing agent. If the reaction proceeds, the initial amount was insufficient.

    • Ensure the acid concentration is adequate, as it is a co-reagent.

Q2: I'm using catalytic hydrogenation (H₂/Pd-C), and my yield is consistently low. What are the most common pitfalls?

A2: Catalytic hydrogenation is a powerful and clean method, but it is highly sensitive to specific experimental parameters.

Causality & Diagnosis:

  • Solvent Choice: The solvent must fully dissolve the starting material. Common choices include methanol, ethanol, or ethyl acetate.[5] Impurities in the solvent can poison the catalyst. Using anhydrous, high-purity solvents is recommended.

  • Catalyst Wetting and Suspension: The catalyst must be properly suspended in the reaction mixture. Ensure there is no "caking" of the catalyst at the bottom of the flask.

  • Hydrogen Pressure: While many reductions proceed well under a balloon of hydrogen (approx. 1 atm), some may require higher pressure to achieve a reasonable rate. A Parr shaker or similar apparatus can be used to increase hydrogen pressure.[6]

  • Reaction Time: These reactions are not always fast. It is essential to monitor by TLC until the starting material spot has completely disappeared.[4]

Data Presentation: Optimizing Hydrogenation Conditions

ParameterStandard ConditionTroubleshooting ActionRationale
Catalyst Loading 5-10 mol% (w/w)Increase to 15 mol%Overcomes minor catalyst poisoning or low activity.
Solvent Methanol, EthanolSwitch to Ethyl Acetate or THFImproves substrate solubility or avoids solvent-based impurities.[5]
H₂ Pressure 1 atm (Balloon)Increase to 50 psi (3.4 bar)Increases H₂ concentration at the catalyst surface, boosting reaction rate.[6]
Stirring Magnetic StirrerSwitch to overhead mechanical stirringEnsures efficient suspension of the catalyst and gas-liquid mixing.
Q3: My TLC shows multiple spots besides the starting material and product. What are these side products and how can I avoid them?

A3: The appearance of multiple spots indicates the formation of side products or the accumulation of reaction intermediates.

Causality & Diagnosis:

  • Intermediate Accumulation: As shown in the pathway diagram, nitroso and hydroxylamine species are intermediates.[2] If the reduction is weak or incomplete, these can accumulate. They can also participate in side reactions, such as coupling to form azo or azoxy compounds, which are often colored (yellow/orange).[6]

  • Hydrolysis of the Ester: If reaction conditions are strongly acidic or basic and involve prolonged heating with water present, the methyl ester group can be hydrolyzed to the corresponding carboxylic acid.

  • Dehalogenation (if applicable): While not relevant for this specific molecule, it's a critical consideration in other syntheses. Pd/C is notorious for reducing aryl halides.[3][7]

Troubleshooting Workflow:

  • Strengthen Reducing Conditions: To push the reaction past the intermediate stages to the final amine, you can:

    • Increase catalyst loading or add a fresh batch.

    • Increase hydrogen pressure.

    • Increase the amount of metal/acid reducing agent.

  • Control pH and Temperature: To avoid ester hydrolysis, ensure the workup procedure is not overly harsh. If using a strong acid like HCl, perform the reaction at a controlled temperature and neutralize promptly during workup.

Q4: My isolated yield after workup and purification is very low, even though the reaction appeared complete by TLC. Where am I losing my product?

A4: Product loss during the isolation phase is a common and frustrating issue. It typically stems from physical losses or suboptimal purification strategies.

Causality & Diagnosis:

  • Incomplete Extraction: The product is an amine, which can be protonated and become water-soluble at low pH. During an acidic workup, ensure you basify the aqueous layer sufficiently (pH > 10) before extracting with an organic solvent like ethyl acetate or dichloromethane.

  • Filtration Losses (Catalytic Hydrogenation): Pd/C is a very fine powder. The product can adsorb to the catalyst surface. After filtering the catalyst, wash it thoroughly with several portions of the reaction solvent or another solvent in which the product is highly soluble. Using a pad of Celite® can aid in the complete removal of the fine catalyst particles.

  • Emulsion Formation: During extraction, emulsions can form, trapping the product. Adding brine (saturated NaCl solution) can help break up emulsions.

  • Improper Recrystallization:

    • Wrong Solvent: The ideal recrystallization solvent should dissolve the product well when hot but poorly when cold.[8]

    • Too Much Solvent: Using an excessive volume of solvent will result in a significant portion of your product remaining dissolved even after cooling, drastically reducing your isolated yield.

    • Cooling Too Quickly: Rapid cooling can trap impurities and lead to the formation of small, impure crystals.[8]

Section 3: Validated Experimental Protocols

These protocols provide a starting point for your experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol A: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
  • Reaction Setup: In a round-bottom flask, dissolve Methyl 2,4-dimethyl-5-nitrobenzoate (1.0 eq) in methanol (approx. 10-20 mL per gram of starting material).

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol% by weight) to the solution.

  • Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask. Purge the flask by evacuating and refilling with hydrogen three times.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction progress should be monitored by TLC every 30-60 minutes.[4]

  • Workup: Once the reaction is complete (disappearance of starting material by TLC), carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Washing: Wash the Celite® pad and the reaction flask thoroughly with methanol to recover any adsorbed product.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation) to yield the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Protocol B: Reduction using Tin(II) Chloride (SnCl₂)
  • Reaction Setup: In a round-bottom flask, dissolve Methyl 2,4-dimethyl-5-nitrobenzoate (1.0 eq) in ethanol or ethyl acetate.

  • Reagent Addition: Add Tin(II) chloride dihydrate (SnCl₂·2H₂O, typically 3-4 equivalents) to the solution.

  • Reaction: Heat the mixture to reflux (typically 60-80°C) and stir. Monitor the reaction progress by TLC.[4]

  • Workup: After completion, cool the reaction to room temperature and pour it into ice water.

  • Neutralization: Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the solution is basic (pH > 10). This will precipitate tin salts.

  • Filtration & Extraction: Filter the mixture to remove the tin salts, washing the solid with ethyl acetate. Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3x).

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify via recrystallization or column chromatography.

Protocol C: Thin-Layer Chromatography (TLC) Monitoring
  • Chamber Prep: In a TLC chamber, add a suitable eluent (e.g., 3:1 Hexanes:Ethyl Acetate) to a depth of ~0.5 cm. Place a piece of filter paper inside to saturate the atmosphere.[4]

  • Spotting: On a silica TLC plate, spot a dilute solution of your starting material (SM) and a sample from your reaction mixture (RM).

  • Development: Place the plate in the chamber and allow the eluent to run up the plate until it is ~1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front, and visualize under a UV lamp (254 nm). The aromatic compounds will appear as dark spots.[4] The reaction is complete when the SM spot is no longer visible in the RM lane.

Section 4: Troubleshooting Summary and Reagent Comparison

Table: Comparison of Common Reducing Agents

Reducing SystemAdvantagesDisadvantagesBest For
H₂ / Pd/C High yield, clean byproducts (H₂O), catalyst is recyclable.Catalyst is expensive, pyrophoric, and sensitive to poisoning; requires H₂ gas.[9]General-purpose, scalable reductions where functional group tolerance is high.[3]
SnCl₂ / HCl Mild conditions, tolerant of many functional groups.[3][7]Requires stoichiometric amounts, acidic conditions, and workup can be tedious due to tin salts.[10]Selective reductions on molecules with other reducible groups (e.g., aldehydes, ketones).[7]
Fe / HCl or NH₄Cl Inexpensive, robust, and effective.[5][10]Requires stoichiometric amounts, acidic conditions, and large amounts of iron sludge waste.[6]Large-scale industrial synthesis where cost is a primary driver.
Pd/C / HCOONH₄ Avoids high-pressure H₂ gas, generally mild conditions.[5]Can be slower than direct hydrogenation, requires removal of formate salts.Lab-scale synthesis where a hydrogen gas line is unavailable.

Section 5: Visual Troubleshooting Workflow

This decision tree provides a logical path to diagnose and solve issues with your reaction.

G Start Start: Low Yield of This compound CheckTLC Analyze Reaction by TLC Start->CheckTLC Incomplete Result: Incomplete Reaction (Starting Material Remains) CheckTLC->Incomplete Symptom SideProducts Result: Multiple Side Products (Intermediates, etc.) CheckTLC->SideProducts Symptom Complete Result: Clean Conversion by TLC, but Low Isolated Yield CheckTLC->Complete Symptom Catalyst Issue: Catalyst Problem (H₂/Pd-C) - Poisoned? - Low activity? - Insufficient loading? Incomplete->Catalyst Reagent Issue: Reagent Problem (SnCl₂/Fe) - Insufficient stoichiometry? Incomplete->Reagent Conditions Issue: Condition Problem - Poor stirring? - Low temperature? - Insufficient H₂ pressure? Incomplete->Conditions Sol_Catalyst Solution: - Use fresh, high-quality catalyst - Increase catalyst loading - Purify starting material/solvent Catalyst->Sol_Catalyst Sol_Reagent Solution: - Add more reducing agent Reagent->Sol_Reagent Sol_Conditions Solution: - Increase stirring rate - Increase temperature moderately - Increase H₂ pressure Conditions->Sol_Conditions WeakReduction Issue: Weak/Insufficient Reduction (Accumulation of nitroso/ hydroxylamine/azo compounds) SideProducts->WeakReduction Sol_WeakReduction Solution: - Strengthen reducing conditions (more catalyst, higher pressure, more metal reagent) - Increase reaction time WeakReduction->Sol_WeakReduction WorkupLoss Issue: Workup/Extraction Loss - Product protonated (water soluble)? - Emulsion formation? Complete->WorkupLoss PurificationLoss Issue: Purification Loss - Product adsorbed on catalyst? - Incorrect recrystallization solvent? - Too much solvent used? Complete->PurificationLoss Sol_Workup Solution: - Basify to pH > 10 before extraction - Use brine to break emulsions WorkupLoss->Sol_Workup Sol_Purification Solution: - Wash catalyst/Celite thoroughly - Optimize recrystallization solvent - Use minimum hot solvent required PurificationLoss->Sol_Purification

Sources

Side reactions to avoid during the synthesis of Methyl 5-amino-2,4-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of Methyl 5-amino-2,4-dimethylbenzoate. This guide is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting for the common side reactions and challenges encountered during this multi-step synthesis. Our focus is on explaining the causality behind experimental outcomes and providing robust, field-proven protocols to ensure the integrity of your synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

The synthesis of this compound is typically approached via a three-step sequence: nitration of 2,4-dimethylbenzoic acid, esterification of the resulting nitrobenzoic acid, and finally, reduction of the nitro group. Each step presents unique challenges that can impact yield, purity, and scalability. This guide addresses the most common issues in a question-and-answer format.

Part 1: Regioselectivity and Side Reactions in the Nitration of 2,4-Dimethylbenzoic Acid

The initial nitration step is critical for establishing the correct substitution pattern. The interplay between the activating, ortho, para-directing methyl groups and the deactivating, meta-directing carboxylic acid group can lead to a mixture of isomers.

Q1: My nitration of 2,4-dimethylbenzoic acid is producing a complex mixture of isomers, with low yield of the desired 5-nitro product. How can I improve the regioselectivity?

A1: This is the most common challenge in this synthesis, arising from competing directing effects.

  • The Underlying Chemistry: The two methyl groups at positions 2 and 4 strongly activate the ring and direct incoming electrophiles (the nitronium ion, NO₂⁺) to their ortho and para positions. The carboxylic acid at position 1 is deactivating and meta-directing.[1] The desired 5-position is favorably meta to the carboxylic acid and ortho to the 4-methyl group. However, other positions, particularly the 3-position (ortho to the 2-methyl group) and the 6-position (ortho to the 2-methyl group), are also activated, leading to the formation of undesired isomers like 4-methyl-3-nitrobenzoic acid.[2]

  • Troubleshooting & Optimization:

    • Temperature Control is Paramount: Electrophilic aromatic substitutions are highly sensitive to temperature. Lower temperatures (e.g., 0-5 °C) favor kinetic control, which can enhance the formation of the sterically less hindered product and minimize side reactions.[2][3] Maintaining a temperature below 10 °C during the addition of the nitrating agent is crucial.

    • Controlled Addition of Nitrating Agent: Add the nitrating mixture (typically a pre-chilled combination of concentrated nitric and sulfuric acids) slowly and dropwise to the substrate solution with vigorous stirring.[3] This maintains a low instantaneous concentration of the nitronium ion, which can improve selectivity and prevent localized overheating.

    • Choice of Solvent: Using a solvent in which the starting material is fully dissolved at the reaction temperature can ensure a homogeneous reaction, preventing localized high concentrations that can lead to side products.

Q2: I'm observing significant formation of dark, tar-like byproducts and even some dinitrated compounds. What is causing this and how can it be prevented?

A2: This indicates that the reaction conditions are too harsh, leading to oxidation and over-nitration.

  • The Underlying Chemistry: The nitrating mixture is a powerful oxidizing agent. At elevated temperatures or with an excessive amount of nitrating agent, it can oxidize the electron-rich aromatic ring or the activating methyl groups, leading to complex, polymeric tar-like substances.[3] Dinitration occurs when the reaction temperature is too high or the reaction is left for too long, allowing a second nitro group to add to the already nitrated ring.[3]

  • Troubleshooting & Optimization:

    • Strict Temperature Control: As mentioned above, maintain the reaction temperature below 10 °C, and preferably closer to 0 °C.[3]

    • Optimize Stoichiometry: Use only a slight molar excess of nitric acid (e.g., 1.05-1.1 equivalents). A large excess dramatically increases the risk of dinitration and oxidative side reactions.

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. Once the starting material is consumed, the reaction should be promptly quenched by pouring it onto ice to prevent over-reaction.

Workflow for Optimizing Nitration Regioselectivity

G cluster_0 Problem: Poor Regioselectivity in Nitration cluster_1 Primary Troubleshooting Steps cluster_2 Secondary Optimization cluster_3 Outcome start Mixture of Nitro Isomers Observed temp Verify Reaction Temperature (Target: 0-5 °C) start->temp Initial Check addition Check Rate of Addition (Action: Slow, Dropwise) temp->addition stirring Ensure Efficient Stirring addition->stirring stoich Review Stoichiometry (Use ~1.1 eq. HNO₃) stirring->stoich If still poor... monitor Monitor with TLC (Quench upon completion) stoich->monitor end Improved Yield of 5-Nitro-2,4-dimethylbenzoic Acid monitor->end Optimized

Caption: Troubleshooting workflow for nitration regioselectivity.

Part 2: Challenges in the Esterification of 5-Nitro-2,4-dimethylbenzoic Acid

The second step, a Fischer esterification, is an equilibrium-limited reaction that requires specific strategies to achieve a high yield.

Q3: My Fischer esterification of the nitro-benzoic acid with methanol is giving a very low yield. How can I drive the reaction to completion?

A3: Low yield in a Fischer esterification is almost always due to the reaction not being pushed sufficiently towards the product side of the equilibrium.

  • The Underlying Chemistry: Fischer esterification is a reversible, acid-catalyzed reaction between a carboxylic acid and an alcohol.[4] According to Le Chatelier's Principle, the equilibrium can be shifted toward the ester product by either using a large excess of one reactant (typically the alcohol) or by removing the water byproduct as it forms.[5][6]

  • Troubleshooting & Optimization:

    • Use a Large Excess of Alcohol: The most straightforward method is to use the alcohol (methanol) as the reaction solvent. This provides a very large molar excess, effectively pushing the equilibrium towards the formation of the methyl ester.[5]

    • Ensure Sufficient Acid Catalyst: A strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), is required to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic for attack by the alcohol.[4][5]

    • Increase Reaction Temperature: Gently refluxing the reaction mixture provides the necessary activation energy and increases the reaction rate.

    • Removal of Water: For higher-boiling alcohols, a Dean-Stark apparatus can be used to azeotropically remove water. However, with methanol, using it as the solvent is generally sufficient.

Recommended Protocol: High-Yield Fischer Esterification
  • Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of 5-nitro-2,4-dimethylbenzoic acid in a 10-20 fold molar excess of absolute methanol.

  • Catalyst Addition: While stirring, carefully and slowly add 0.1-0.2 equivalents of concentrated sulfuric acid.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: After cooling to room temperature, neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until gas evolution ceases. The product may precipitate and can be collected by filtration, or the methanol can be removed under reduced pressure followed by extraction with an organic solvent like ethyl acetate.

Part 3: Preserving the Ester During Nitro Group Reduction

The final reduction step is prone to a critical side reaction: hydrolysis of the newly formed ester group.

Q4: When I reduce the nitro group on my methyl ester, I keep getting the amino acid instead of the desired amino ester. How can I perform the reduction without hydrolyzing the ester?

A4: This is a classic chemoselectivity problem. Many standard nitro reduction conditions are either strongly acidic or basic, which readily cleaves the ester.

  • The Underlying Chemistry: The methyl ester is susceptible to hydrolysis under both acidic and basic conditions, especially at elevated temperatures.[7] Common reduction methods like Sn/HCl or Fe/HCl create a highly acidic environment, while others might use bases that also promote hydrolysis. The key is to select a reduction method that operates under neutral or near-neutral pH conditions.[7][8]

  • Troubleshooting & Optimization: Recommended Ester-Sparing Reduction Methods

MethodReagents & ConditionsProsCons
Catalytic Hydrogenation H₂ (balloon or Parr shaker), 5-10 mol% Pd/C, in Methanol or Ethyl Acetate, Room Temp.Excellent chemoselectivity (preserves ester) , clean reaction, easy workup (filtration).[7]Requires specialized hydrogenation equipment; catalyst can be pyrophoric.
Transfer Hydrogenation Ammonium formate or Cyclohexene, Pd/C, in Methanol, Reflux.Avoids use of gaseous H₂, good for ester preservation.Can be slower than direct hydrogenation.
Sodium Dithionite Na₂S₂O₄, in a biphasic system (e.g., Dichloromethane/Water) with NaHCO₃.Mild, inexpensive, and effective under near-neutral conditions.[7][9]Often requires a phase-transfer catalyst for best results; workup can be more involved.
Tin(II) Chloride SnCl₂·2H₂O, in Ethanol or Ethyl Acetate, Reflux.A pH-neutral, non-aqueous system for nitro reduction.[8]Tin salts can be toxic and require careful disposal and removal from the product.

Avoid: Methods like Fe/HCl, Sn/HCl, or reductions in aqueous NaOH should be avoided as they are highly likely to cause complete hydrolysis of the methyl ester.[7][9]

Decision Tree for Nitro Group Reduction

G start Need to Reduce Ar-NO₂ while Preserving -COOMe q1 Is Hydrogenation Equipment Available? start->q1 cat_hydro Catalytic Hydrogenation (H₂ / Pd/C in MeOH) q1->cat_hydro Yes transfer_hydro Transfer Hydrogenation (Ammonium Formate / Pd/C) q1->transfer_hydro No dithionite Sodium Dithionite (Na₂S₂O₄ / NaHCO₃) transfer_hydro->dithionite Or sncl2 Tin(II) Chloride (SnCl₂ in EtOH) dithionite->sncl2 Or

Caption: Selecting an ester-sparing nitro reduction method.

Q5: My final product is off-color (yellow/brown) and seems to degrade over time. What causes this and how can I improve its purity and stability?

A5: Anilines, especially those with electron-donating groups, are susceptible to air oxidation, which forms highly colored impurities.

  • The Underlying Chemistry: The amino group makes the aromatic ring highly electron-rich and prone to oxidation by atmospheric oxygen. This process can be accelerated by light and trace metal impurities. The initial oxidation products can polymerize to form complex, colored structures.[10] Incomplete reduction can also leave behind colored intermediates like azoxy or azo compounds.[11]

  • Troubleshooting & Optimization:

    • Ensure Complete Reduction: Monitor the reduction reaction by TLC until no starting material or intermediates are visible. A small amount of unreduced nitro compound can lead to significant coloration.

    • Thorough Work-up: After the reaction, an aqueous wash with a mild reducing agent like sodium bisulfite can help remove some oxidative impurities.

    • Purification: The crude product should be purified promptly. Recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) is often effective. If necessary, column chromatography on silica gel can be used, though care must be taken as silica can sometimes promote oxidation.

    • Storage: Store the purified this compound under an inert atmosphere (nitrogen or argon), protected from light, and in a refrigerator or freezer to minimize degradation.

References
  • BenchChem Technical Support Team. (2025).
  • YouTube. (2022). Reduction of Nitrobenzene #neutral & Alkaline medium #Nitro compound #Hydrazobenzene #neet #JEE BSc.
  • Sciencemadness.org. (2016).
  • Sciencemadness.org. (2018). Reduction of 4-nitrobenzoic acid.
  • BenchChem. (2025).
  • YouTube. (2024). Reduction | Nitrobenzene | Under Various Conditions.
  • Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger.
  • Chemistry LibreTexts. (2021).
  • ResearchGate. (n.d.).
  • BenchChem. (2025).
  • ResearchGate. (2025). A More Challenging Interpretative Nitration Experiment Employing Substituted Benzoic Acids and Acetanilides.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • ResearchGate. (2024).
  • National Institutes of Health (NIH). (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines.

Sources

Technical Support Center: Improving the Purity of Methyl 5-amino-2,4-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of Methyl 5-amino-2,4-dimethylbenzoate. This guide is designed for researchers, scientists, and drug development professionals, providing expert-driven troubleshooting advice and frequently asked questions to address challenges encountered during the purification of this key chemical intermediate. As a valuable building block in the synthesis of pharmaceuticals and agrochemicals, achieving high purity is paramount for reliable downstream applications and regulatory compliance.[1][2]

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Recrystallization Issues

Q1: My compound is "oiling out" or forming liquid droplets instead of crystals during recrystallization. What should I do?

A1: "Oiling out" is a common issue that occurs when a compound's melting point is depressed by impurities to the point that it melts in the hot solvent before it can dissolve.[3] This prevents the formation of a proper crystal lattice.

  • Causality: The boiling point of your chosen solvent is likely higher than the melting point of your impure compound. When the solution cools, it becomes supersaturated at a temperature where the compound's liquid state is more stable than its solid state.

  • Solutions:

    • Re-dissolve and Dilute: Return the flask to the heat source and add a small amount of additional hot solvent to fully dissolve the oil.[4] This lowers the saturation point of the solution, meaning crystallization will begin at a lower temperature.

    • Slow Down Cooling: After re-dissolving, ensure the solution cools as slowly as possible. Insulate the flask by placing it on a cork ring and covering it with a watch glass.[3] Rapid cooling encourages oiling out; slow cooling allows molecules sufficient time to arrange into an ordered crystal lattice.

    • Change Solvent System: If the problem persists, your solvent may be unsuitable. Choose a solvent with a lower boiling point or switch to a mixed-solvent system where the compound is highly soluble in one solvent (the "soluble" solvent) and poorly soluble in the other (the "precipitating" solvent). Add the precipitating solvent dropwise to the hot, dissolved solution until it becomes faintly cloudy, then add a few drops of the soluble solvent to clarify it before slow cooling.

Q2: No crystals are forming even after my solution has cooled completely. What steps can I take?

A2: The absence of crystal formation typically indicates one of two scenarios: either the solution is not sufficiently saturated, or it is supersaturated and requires nucleation to begin crystallization.

  • Causality: Using too much solvent is the most frequent cause, leaving the compound fully dissolved even at low temperatures.[4] Alternatively, a very clean solution may lack nucleation sites (like dust particles) to initiate crystal growth.

  • Solutions:

    • Induce Nucleation:

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus.[4] The microscopic imperfections on the glass provide a surface for the first crystals to form.

      • Seed Crystals: If you have a small amount of pure product, add a single tiny crystal to the solution. This "seed" provides a template for further crystal growth.

    • Increase Concentration: If nucleation techniques fail, you have likely used too much solvent. Gently heat the solution and boil off a portion of the solvent to increase the concentration.[4] Then, allow it to cool again.

    • Last Resort: If all else fails, the solvent can be removed via rotary evaporation to recover the crude solid. You can then re-attempt the crystallization with a different solvent system.[4]

Q3: The purified solid is still colored, even after recrystallization. How can I remove these colored impurities?

A3: Persistent color indicates the presence of highly conjugated impurities that are co-crystallizing with your product. Standard recrystallization may not be sufficient to remove them.

  • Causality: Colored impurities often have polarities similar to the target compound, leading to their incorporation into the crystal lattice.

  • Solution: Activated Charcoal Treatment

    • Dissolve the crude, colored compound in the minimum amount of suitable hot solvent.

    • Remove the flask from the heat source and add a very small amount of activated charcoal (a spatula tip is usually sufficient). Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.

    • Swirl the mixture for a few minutes. The activated charcoal will adsorb the large, colored impurity molecules onto its porous surface.

    • Perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove the charcoal.[5]

    • Proceed with the crystallization by allowing the hot, colorless filtrate to cool slowly.

Issue EncounteredProbable Cause(s)Recommended Actions
"Oiling Out" Solvent boiling point > compound melting point; rapid cooling.Reheat, add more solvent, and cool slowly.[3]
No Crystal Formation Too much solvent used; lack of nucleation sites.Scratch the flask, add a seed crystal, or boil off excess solvent.[4]
Poor Yield Too much solvent used; premature crystallization during hot filtration.Use the minimum amount of hot solvent; pre-warm filtration apparatus.[4]
Persistent Color Presence of colored, conjugated impurities.Add activated charcoal to the hot solution and perform a hot filtration.[5]
Caption: Troubleshooting Summary for Recrystallization.
Column Chromatography Issues

Q4: My compound is streaking or tailing badly on the silica gel column. Why is this happening and how can I get sharp bands?

A4: This is a classic problem when purifying basic compounds like aromatic amines on standard silica gel.

  • Causality: Silica gel has a weakly acidic surface due to the presence of silanol groups (Si-OH).[6] The basic amino group of your compound can undergo an acid-base interaction with these sites, causing it to bind too strongly and elute slowly and unevenly, resulting in tailing or streaking.[7]

  • Solutions:

    • Add a Competing Base: The most common solution is to add a small amount of a competing base, such as triethylamine (TEA) or pyridine (typically 0.1-1%), to your mobile phase (eluent).[7] This additive neutralizes the acidic sites on the silica, preventing your compound from binding too strongly and allowing for sharp, symmetrical peaks.

    • Use a Different Stationary Phase: If adding a base is not desirable for your downstream application, consider using a less acidic stationary phase.[8]

      • Alumina (basic or neutral): Alumina is an excellent alternative for purifying basic compounds.

      • Amine-functionalized Silica: These columns are specifically designed to purify amines and provide excellent separation without the need for mobile phase additives.[6]

Q5: My compound seems to be decomposing on the silica gel column. What are my options?

A5: The acidity of silica gel can sometimes catalyze the degradation of sensitive compounds.

  • Causality: The Lewis acidic sites and Brønsted acidic silanol groups on the silica surface can promote decomposition, especially for compounds with acid-labile functional groups.

  • Solutions:

    • Deactivate the Silica: You can reduce the acidity of the silica gel before use. This can be done by preparing a slurry of silica in your eluent that contains 1-2% triethylamine, then packing the column with this slurry.[8]

    • Switch to a Non-Acidic Method:

      • Alternative Stationary Phases: Use neutral alumina or reversed-phase (C18) silica gel, which are less likely to cause decomposition.[7]

      • Recrystallization: If the compound is a solid and the impurities have different solubility profiles, recrystallization is often a gentler and more effective method.

Mobile Phase Composition (Hexane/Ethyl Acetate)Target Compound PolarityComments
90:10 (+ 0.5% TEA)Low to MediumGood starting point for many aromatic amines.
70:30 (+ 0.5% TEA)MediumIncreases eluting power for more polar compounds.
50:50 (+ 0.5% TEA)Medium to HighSuitable for amines with additional polar functional groups.
DCM/Methanol (98:2 + 0.5% TEA)HighFor highly polar amines that do not move in Hex/EtOAc.
Caption: Recommended Starting Solvent Systems for Flash Chromatography of Aromatic Amines on Silica Gel.
Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in crude this compound?

A1: The impurities will largely depend on the synthetic route used. A common synthesis involves the reduction of the corresponding nitro compound, Methyl 5-nitro-2,4-dimethylbenzoate. Therefore, potential process-related impurities include:

  • Starting Material: Unreacted Methyl 5-nitro-2,4-dimethylbenzoate. This is less polar than the amine product and will elute first in normal-phase chromatography.[9]

  • Reaction Intermediates: Partially reduced species, such as nitroso or hydroxylamine intermediates.

  • By-products: Impurities from side reactions, which can vary depending on the reducing agent used (e.g., Sn/HCl, Fe/HCl, catalytic hydrogenation).[9]

Q2: Which analytical techniques are best for assessing the purity of my final product?

A2: A combination of techniques is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity determination. A reversed-phase C18 column with a mobile phase of acetonitrile and a buffered aqueous solution is typically effective.[10] UV detection at a wavelength like 254 nm is appropriate for this aromatic compound.

  • Gas Chromatography (GC): GC with a Flame Ionization Detector (FID) is also a powerful technique for assessing the purity of volatile and semi-volatile compounds like this one.[10]

  • Nuclear Magnetic Resonance (¹H NMR): NMR is essential for confirming the structure of your compound and can be used to detect impurities if they are present in sufficient quantity (>1%) and have distinct signals.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying unknown impurities by providing molecular weight information.[11]

Q3: What are the ideal storage conditions for this compound to prevent degradation?

A3: Aromatic amines are susceptible to oxidation and degradation, often indicated by a change in color from white/off-white to yellow, brown, or pink.[12] To ensure long-term stability:

  • Store in the Dark: Protect the compound from light by storing it in an amber vial or a container wrapped in aluminum foil.

  • Store under Inert Atmosphere: For long-term storage, flush the container with an inert gas like argon or nitrogen to displace oxygen.

  • Store in a Cool, Dry Place: Keep the container tightly sealed in a cool (refrigerated if necessary) and dry environment, such as a desiccator.

Experimental Protocols
Protocol 1: Optimized Recrystallization

This protocol provides a step-by-step method for purifying this compound using a mixed-solvent system.

  • Solvent Selection: A common and effective solvent system is Methanol/Water. The compound is soluble in methanol and insoluble in water.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot methanol required to just dissolve the solid completely.

  • Decolorization (if needed): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, swirl for 2-3 minutes, and perform a hot filtration to remove the charcoal.

  • Crystallization: To the hot, clear solution, add deionized water dropwise while swirling until the solution remains faintly turbid. Add 1-2 drops of hot methanol to re-clarify the solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Once crystal formation appears complete, place the flask in an ice-water bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold methanol/water mixture (e.g., 1:1 ratio) to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography

This protocol describes a standard procedure for purification on silica gel, incorporating an amine additive to prevent tailing.

  • TLC Analysis: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good system will give your product an Rf value of approximately 0.3-0.4. A mixture of Hexane and Ethyl Acetate with 0.5% triethylamine (TEA) is a good starting point.

  • Column Packing: Pack a glass column with silica gel using the "wet slurry" method with your chosen eluent (including the TEA).

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or your eluent. Pre-adsorb the sample onto a small amount of silica gel by concentrating the solution in the presence of the silica. Once dry, carefully load the solid onto the top of the packed column.

  • Elution: Begin eluting the column with your solvent system. Apply gentle air pressure to maintain a steady flow rate.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of your compound using TLC.

  • Combine and Concentrate: Combine the pure fractions (as determined by TLC), and remove the solvent using a rotary evaporator to yield your purified product.

Visualization

Purification_Troubleshooting start Crude Product purity_check Assess Purity (TLC/NMR) start->purity_check is_pure Is Purity >95%? purity_check->is_pure end_product Pure Product (Store Properly) is_pure->end_product Yes choose_method Choose Purification Method is_pure->choose_method No recrystallization Recrystallization choose_method->recrystallization Solid chromatography Column Chromatography choose_method->chromatography Oil or Solid recrys_outcome Recrystallization Outcome? recrystallization->recrys_outcome chrom_outcome Chromatography Outcome? chromatography->chrom_outcome recrys_outcome->purity_check Success oiling_out Oiling Out recrys_outcome->oiling_out Problem no_crystals No Crystals recrys_outcome->no_crystals Problem low_yield Low Yield / Impure recrys_outcome->low_yield Problem fix_oil Re-heat, Add Solvent, Cool Slowly oiling_out->fix_oil fix_nocrys Scratch / Seed, Concentrate Solution no_crystals->fix_nocrys low_yield->chromatography fix_oil->recrystallization fix_nocrys->recrystallization chrom_outcome->purity_check Success tailing Tailing / Streaking chrom_outcome->tailing Problem poor_sep Poor Separation chrom_outcome->poor_sep Problem fix_tailing Add TEA to Eluent or Use Alumina/KP-NH tailing->fix_tailing fix_sep Optimize Solvent System (TLC) poor_sep->fix_sep fix_tailing->chromatography fix_sep->chromatography

Caption: Decision workflow for purifying this compound.

References
  • Benchchem. Technical Support Center: Purification of Chlorinated Organic Compounds.
  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography.
  • Chemistry LibreTexts. 3.6F: Troubleshooting.
  • University of California, Los Angeles. Isolation and Purification of Organic Compounds Extraction.
  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?
  • University of Rochester, Department of Chemistry. Troubleshooting: The Workup.
  • Biotage. Is there an easy way to purify organic amines?
  • Google Patents. US8455691B2 - Process for the purification of aromatic amines.
  • Chemistry Stack Exchange. How do I purify the resulting compound after a nitro- to amine-group reduction?
  • MySkinRecipes. This compound.
  • Benchchem. A Comparative Guide to Analytical Standards of Methyl 3-amino-4-methylbenzoate for Researchers and Drug Development Professional.
  • ChemBK. Methyl 4-aMino-3,5-diMethylbenzoate.
  • ResearchGate. Trace level detection and quantification of genotoxic impurities...
  • Benchchem. Technical Support Center: Recrystallization of 2-Amino-3,5-difluorobenzonitrile.

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Stability and degradation of Methyl 5-amino-2,4-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 5-amino-2,4-dimethylbenzoate

Introduction

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with this compound (CAS No. 140112-97-6). As a substituted aromatic amine and methyl ester, this compound possesses specific chemical liabilities that require careful consideration during storage, handling, and experimentation. This document is structured to provide both high-level guidance through Frequently Asked Questions (FAQs) and detailed, problem-oriented solutions in a comprehensive Troubleshooting Guide. Our objective is to explain the causality behind experimental observations and provide robust, self-validating protocols to ensure the integrity of your results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the fundamental properties and handling of this compound.

Question 1: What are the primary stability concerns for solid this compound?

Answer: The primary stability concerns for this compound in its solid state are oxidation and photodegradation. The aromatic amine functional group is susceptible to oxidation when exposed to air (oxygen), a process that can be accelerated by light and trace metal impurities. This degradation often manifests as a visible color change, with the solid turning from off-white or tan to yellow, brown, or even purplish over time.

Question 2: What are the recommended storage conditions for this compound?

Answer: To mitigate degradation, this compound should be stored under the following conditions:

  • Temperature: Room temperature is generally acceptable for short-term storage.[1] For long-term stability, refrigeration (2-8 °C) is recommended.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen.

  • Light: Protect from light by using amber glass vials or opaque containers.[2][3]

  • Moisture: Keep in a tightly sealed container in a dry environment, such as a desiccator, as amines can be hygroscopic.[4]

Question 3: I'm preparing a stock solution. What solvents are recommended and what precautions should I take?

Answer:

  • Recommended Solvents: The compound is miscible with many organic solvents such as methanol, ethanol, acetonitrile, and DMSO.

  • Precautions:

    • Solvent Purity: Use high-purity, anhydrous solvents if possible, especially if the solution will be stored. Water can participate in ester hydrolysis.

    • Degassing: To minimize oxidative degradation in solution, use solvents that have been degassed by sparging with nitrogen or argon.

    • pH: Avoid strongly acidic or basic aqueous solutions if hydrolysis of the methyl ester is not desired. Hydrolysis can occur under both conditions.[5][6][7]

    • Storage: Store stock solutions protected from light at low temperatures (-20 °C is preferable for long-term storage). If storing for extended periods, aliquot the solution to avoid repeated freeze-thaw cycles.

Question 4: Can I expect this compound to be stable in an aqueous buffer?

Answer: Stability in aqueous buffers is a significant concern due to potential ester hydrolysis. The rate of hydrolysis is pH-dependent.

  • Acidic Conditions (pH < 4): Acid-catalyzed hydrolysis of the methyl ester can occur, yielding 5-amino-2,4-dimethylbenzoic acid and methanol.

  • Neutral Conditions (pH 6-8): The compound is most stable around neutral pH, but slow hydrolysis can still occur over time, especially at elevated temperatures.

  • Basic Conditions (pH > 8): Base-catalyzed hydrolysis (saponification) is typically faster than acid-catalyzed hydrolysis and will yield methanol and the benzoate salt.[6] For experiments in aqueous buffers, it is critical to use freshly prepared solutions and to evaluate stability over the time course of the experiment.

Part 2: Troubleshooting Guide

This section provides a problem-oriented approach to common issues encountered during experimentation.

Issue 1: The solid compound has changed color (e.g., turned yellow/brown).
  • Potential Cause: This is a classic sign of oxidation of the aromatic amine group. Aromatic amines can be oxidized to form highly colored nitroso and nitro compounds, as well as polymeric materials.[8][9] This process is often initiated by exposure to air and light.

  • Troubleshooting Steps:

    • Assess Purity: Before use, check the purity of the discolored material using an appropriate analytical method like HPLC-UV or LC-MS. Compare the purity to a fresh or properly stored lot if available.

    • Consider Purification: If significant degradation has occurred, purification by recrystallization or column chromatography may be necessary.

    • Preventative Measures: Review your storage protocol. Ensure the container is tightly sealed, purged with an inert gas, and stored away from light sources.[2]

Issue 2: My analytical results (e.g., HPLC, LC-MS) show unexpected peaks that increase over time.
  • Potential Cause: This indicates that the compound is degrading in your sample matrix or solution. The identity of the new peaks will depend on the conditions.

    • Peak A (More Polar): An earlier-eluting peak in reversed-phase HPLC could be the hydrolysis product, 5-amino-2,4-dimethylbenzoic acid . This is likely if your solvent contains water and is acidic or basic.

    • Peak B (Multiple, often colored): A series of new peaks could correspond to various oxidative degradation products.

  • Troubleshooting Workflow:

G start Unexpected Peaks in Analysis check_matrix Analyze Sample Matrix: - pH - Solvent Composition - Storage Time/Temp start->check_matrix hydrolysis_q Is matrix aqueous and pH < 5 or pH > 7? check_matrix->hydrolysis_q Check Hydrolysis oxidation_q Is solution exposed to air/light for extended periods? check_matrix->oxidation_q Check Oxidation confirm_hydrolysis Identify Peak A: - Spike with standard of 5-amino-2,4-dimethylbenzoic acid - Confirm mass via LC-MS hydrolysis_q->confirm_hydrolysis Yes confirm_oxidation Characterize Peak(s) B: - Use Diode Array Detector (DAD) to check for chromophore changes - Use LC-MS to identify masses oxidation_q->confirm_oxidation Yes solution_hydrolysis Solution: 1. Prepare solutions fresh. 2. Buffer matrix to neutral pH (6-7). 3. Keep samples cold (autosampler at 4°C). confirm_hydrolysis->solution_hydrolysis solution_oxidation Solution: 1. Use degassed solvents. 2. Prepare solutions fresh. 3. Use amber autosampler vials. 4. Add antioxidant (e.g., BHT) if compatible. confirm_oxidation->solution_oxidation G cluster_0 Primary Degradation Pathways cluster_1 Hydrolysis cluster_2 Oxidation Parent This compound Hydrolysis_Product 5-Amino-2,4-dimethylbenzoic Acid + Methanol Parent->Hydrolysis_Product H+ or OH- H2O Oxidation_Products Nitroso, Nitro, and Polymeric Species (Colored) Parent->Oxidation_Products [O] (Air, H2O2, Light)

Caption: Key degradation pathways for the target molecule.

References

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
  • Luminata Staff. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.
  • Langer, E. S. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Bioprocess Online.
  • Rawat, T., & Pandey, I. P. (2015). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. ProQuest.
  • Arora, P. K., & Bae, H. (2014). Bacterial degradation of monocyclic aromatic amines. Journal of Environmental Protection, 5(1), 1-10.
  • Jain, D., & Basniwal, P. K. (2013). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 6(11), 1299-1306.
  • Nusaibah, S. A., & Idris, A. (1983). Oxidation of substituted anilines by horseradish peroxidase compound II. Canadian Journal of Chemistry, 61(6), 1195-1199.
  • Li, Y., et al. (2011). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Journal of Separation Science, 34(12), 1481-1489.
  • Wang, Y., et al. (2022). Ferrate(VI) Oxidation Mechanism of Substituted Anilines: A Density Functional Theory Investigation. International Journal of Molecular Sciences, 23(19), 11843.
  • Cravotto, G., et al. (2005). Hydrolysis and saponification of methyl benzoates. Green Chemistry, 7, 323-325.
  • Wang, Z., et al. (2022). Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base. ACS Omega, 7(40), 35917-35926.
  • Abirami, D., & Krishnamoorthy, T. K. (n.d.).
  • Mayildurai, R., et al. (2018). Oxidation of aniline and its derivatives by tert-butylhydroperoxide using meso-tetraphenylporphyriniron(iii) chloride as catalyst in aqueous acetic acid medium: Degradation kinetics. AIP Conference Proceedings, 1953(1), 140082.
  • Wasif, M. M. (2021, January 27). Can methyl benzoate be hydrolyzed? Quora.
  • Arora, P. K. (2015). Bacterial degradation of monocyclic aromatic amines. ResearchGate.
  • Lokhande, P. D., et al. (2016). Biotransformation of nitro aromatic amines in artificial alkaline habitat by pseudomonas DL17. Journal of Environmental Health Science and Engineering, 14, 1.
  • Study.com. (n.d.). What is the mechanism for the basic hydrolysis of methyl benzoate? Homework.Study.com.
  • Munder, A., et al. (2001). Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns. Semantic Scholar.
  • Wikipedia. (n.d.). Methyl benzoate.
  • Chem Tube. (2020, September 13). Hydrolysis of Methyl Benzoate - Lab Demo [Video]. YouTube.
  • Cooper, J. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector and Empower 3 Software.
  • Li, Y., et al. (2011). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. ResearchGate.
  • Mikalsen, A. R., et al. (2022). Synthetic Strategies for Nitramines: From Energetic Materials to Atmospheric Byproducts. Molecules, 27(1), 1.
  • Labtag. (2022, October 31). 5 Tips for Handling Photosensitive Reagents.
  • Alwis, K. U., et al. (2021). Short- and Long-Term Stability of Aromatic Amines in Human Urine. Toxics, 9(3), 51.
  • Singh, H. (2016). Metabolic Pathways for Degradation of Aromatic Hydrocarbons by Bacteria. IntechOpen.
  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety.
  • MySkinRecipes. (n.d.). This compound.
  • National Center for Biotechnology Information. (n.d.). Methyl 5-Amino-2-methylbenzoate. PubChem.
  • LFA Tablet Presses. (n.d.). How To Protect Light Sensitive Products.
  • Inoue, K., et al. (2018). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. ResearchGate.
  • PubChemLite. (n.d.). This compound (C10H13NO2).
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Technical Support Center: Methyl 5-amino-2,4-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Methyl 5-amino-2,4-dimethylbenzoate (CAS No. 140112-97-6). This document provides essential information for researchers, scientists, and drug development professionals on the proper storage, handling, and troubleshooting for this compound. Adherence to these guidelines is critical for maintaining the compound's integrity and ensuring the reliability of experimental outcomes.

I. Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: this compound should be stored under controlled conditions to prevent degradation. The recommended storage temperature is between 2-8°C, and it should be protected from light.[1] Some suppliers may indicate room temperature storage is acceptable; however, for long-term stability, refrigeration is best practice.[2] The container should be tightly sealed and stored in a dry, well-ventilated place.[3][4][5]

Q2: Why is protection from light important for this compound?

A2: Aromatic amines are susceptible to photo-oxidation.[6] Light can provide the energy to initiate degradation pathways, leading to the formation of colored impurities and a decrease in the compound's purity. This can adversely affect experimental results where high purity is required.

Q3: Is an inert atmosphere necessary for storing this compound?

A3: While not always explicitly stated as mandatory for all aromatic amines, storage under an inert atmosphere (e.g., nitrogen or argon) is highly recommended, especially for long-term storage or for high-purity applications. The amino group is susceptible to oxidation, and minimizing contact with air can prevent the formation of oxidative degradation products.

Q4: What type of container is best for storing this compound?

A4: Use a tightly sealed container made of a material that does not react with amines, such as amber glass or high-density polyethylene (HDPE).[7] Amber glass is preferred as it provides protection from light. Ensure the container is properly labeled with the compound's name, CAS number, and any relevant hazard information.[7]

Q5: What is the expected shelf life of this compound?

A5: The shelf life is highly dependent on the storage conditions. When stored as recommended (refrigerated, protected from light, and under an inert atmosphere), the compound should remain stable for an extended period. However, it is crucial to re-evaluate the purity of the compound if it has been stored for a long time or if there are any visual signs of degradation.

II. Troubleshooting Guide

This section addresses common issues that may arise during the storage and use of this compound.

Observed Issue Potential Cause Recommended Action
Discoloration (e.g., yellowing or browning) Oxidation of the amine group, often accelerated by exposure to air and/or light.1. Confirm storage conditions are optimal (refrigerated, dark, tightly sealed).2. For future storage, consider flushing the container with an inert gas.3. Assess the purity of the discolored material before use. Purification by recrystallization or chromatography may be necessary.
Inconsistent Experimental Results Degradation of the compound leading to lower effective concentration or the presence of interfering impurities.1. Verify the purity of the starting material using an appropriate analytical technique (e.g., HPLC, NMR).2. If degradation is suspected, acquire a new, high-purity batch of the compound.3. Review handling procedures to minimize exposure to air, light, and moisture during experiments.
Poor Solubility Formation of insoluble degradation products or presence of impurities.1. Attempt to dissolve a small sample in the intended solvent to check for insolubles.2. Filter the solution to remove any particulate matter.3. If solubility issues persist, it may indicate significant degradation, and the material should be replaced.
Changes in Physical State (e.g., clumping) Absorption of moisture from the atmosphere. Amines can be hygroscopic.[7]1. Ensure the container is always tightly sealed when not in use.2. Store in a desiccator if the laboratory environment has high humidity.3. If moisture absorption is suspected, the material can be dried under vacuum, but care must be taken as heating can accelerate degradation.
III. Experimental Protocols

Protocol 1: Recommended Storage Procedure

  • Receiving: Upon receipt, visually inspect the container for any damage.

  • Inerting (Recommended): If the compound will be stored for an extended period, transfer it to a suitable container (e.g., amber glass vial with a PTFE-lined cap) inside a glovebox or use a Schlenk line to flush the container with an inert gas like argon or nitrogen before sealing.

  • Sealing: Ensure the container is tightly sealed to prevent exposure to air and moisture.[4][5]

  • Labeling: Clearly label the container with the compound name, CAS number, date received, and storage conditions.

  • Storage Location: Place the sealed container in a refrigerator at 2-8°C in an area designated for chemical storage, away from incompatible materials such as strong oxidizing agents.[1][3]

Protocol 2: Quality Assessment of Stored Compound

  • Visual Inspection: Before each use, visually inspect the compound for any changes in color or physical state.

  • Purity Check (e.g., by HPLC):

    • Prepare a standard solution of a known high-purity reference sample of this compound.

    • Prepare a solution of the stored compound at the same concentration.

    • Analyze both solutions by a suitable, validated HPLC method.

    • Compare the chromatograms. The appearance of new peaks or a significant decrease in the area of the main peak in the stored sample indicates degradation.

  • Structural Confirmation (e.g., by NMR):

    • Acquire a ¹H NMR spectrum of the stored compound.

    • Compare the spectrum to a reference spectrum to confirm the chemical structure and identify any potential impurity signals.

IV. Visual Guides

Diagram 1: Recommended Storage Workflow

StorageWorkflow Receive Receive Compound Inspect Visually Inspect Receive->Inspect Transfer Transfer to Amber Vial (in glovebox if possible) Inspect->Transfer Inert Flush with N2/Ar Transfer->Inert Seal Seal Tightly Inert->Seal Label Label Clearly Seal->Label Store Store at 2-8°C, Protected from Light Label->Store

A workflow for the proper storage of this compound.

Diagram 2: Potential Degradation Pathways

DegradationPathways cluster_compound This compound cluster_degradation Degradation Products Compound Stable Compound Oxidized Oxidized Products (Colored Impurities) Compound->Oxidized Air (O2) / Light Hydrolyzed Hydrolysis Products (Carboxylic Acid + Methanol) Compound->Hydrolyzed Moisture (H2O)

Potential degradation pathways for this compound.

References

  • SAE International. (2006).
  • Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines?.
  • ChemicalBook.
  • ChemicalBook.
  • MySkinRecipes.
  • Benchchem.
  • Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety.
  • Thermo Fisher Scientific. (2009).

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Technical Support Center: Troubleshooting and Purification of Methyl 5-amino-2,4-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers working with Methyl 5-amino-2,4-dimethylbenzoate. This guide provides in-depth troubleshooting advice and validated protocols for addressing one of the most common challenges encountered with this compound: the emergence of colored impurities. As an aromatic amine, this molecule is susceptible to degradation, which can compromise experimental outcomes. Here, we delve into the root causes of discoloration and present systematic, field-proven methodologies for its purification.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Problem

This section addresses the fundamental questions researchers face when dealing with impure this compound.

Q1: Why has my sample of this compound, which should be a white or off-white solid, turned yellow or brown?

A1: The discoloration of this compound is almost always due to oxidation. Aromatic amines are notoriously susceptible to oxidation, especially when exposed to atmospheric oxygen and/or light.[1] The amino group (–NH₂) is a strong electron-donating group, which activates the aromatic ring and makes the molecule prone to oxidative reactions. This process can lead to the formation of highly conjugated, colored byproducts such as N-oxides and quinone-imines, which absorb light in the visible spectrum.[2][3][4] Even trace amounts of these impurities can impart a significant yellow or brown hue to the bulk material.[4] This is a common phenomenon observed across a wide range of amine compounds.[2]

Q2: Are these colored impurities likely to affect my downstream reactions or assays?

A2: Yes, absolutely. While the discoloration may seem like a minor aesthetic issue, the underlying impurities can have significant consequences. These oxidized species can:

  • Interfere with Catalysis: If you are using metal catalysts (e.g., Palladium, Copper), the amine impurities or their degradation products can act as ligands, chelating the metal center and poisoning the catalyst.

  • Cause Unwanted Side Reactions: The impurities are often more reactive than the parent amine and can lead to the formation of complex and undesired byproducts in your reaction, reducing the yield and purity of your target molecule.

  • Impact Biological Assays: In drug development, even minor impurities can exhibit their own biological activity or toxicity, confounding screening results and leading to false positives or negatives.

Q3: What are the primary laboratory methods for removing these colored impurities?

A3: There are three principal techniques, each suited for different scales and required purity levels. The choice depends on the nature of the impurity and the final application of the compound.

  • Treatment with Activated Carbon (Charcoal): An effective method for removing small amounts of highly colored, large molecular weight impurities.[5][6]

  • Recrystallization: A fundamental purification technique for crystalline solids that separates the desired compound from soluble and insoluble impurities.[7]

  • Column Chromatography: The most powerful technique for separating compounds with different polarities, capable of removing a wide range of impurities to achieve very high purity.[8][9]

Q4: I've successfully purified my compound. How can I prevent it from discoloring again?

A4: Proper storage is critical to maintaining the purity of your this compound. To prevent re-oxidation, you must minimize its exposure to oxygen and light. The best practice is to store the purified, dry solid in an amber glass vial under an inert atmosphere (e.g., nitrogen or argon).[2] The vial should be tightly sealed. For long-term storage, refrigeration or freezing will further slow down any potential degradation pathways.

Part 2: Troubleshooting and Purification Workflow

The following workflow provides a logical decision-making process to guide you from an impure, colored sample to a pure, colorless product.

G cluster_start Initial State cluster_assess Assessment cluster_methods Purification Methods cluster_column_options Chromatography Options cluster_end Final State start Crude or Discolored This compound assess_purity Purity Level & Impurity Type? start->assess_purity recryst Protocol 1 & 2: Recrystallization with Activated Carbon assess_purity->recryst Slight Discoloration (High MW Impurities) column Protocol 3: Column Chromatography assess_purity->column Significant Impurities or Need for >99% Purity end_product Pure, Colorless Product recryst->end_product normal_phase Normal-Phase: Silica + Amine Modifier column->normal_phase Standard Approach alt_phase Alternative Phase: Alumina or Amine-Functionalized Silica column->alt_phase For Difficult Separations or Acid-Sensitive Compounds rev_phase Reversed-Phase: C18 for polar impurities column->rev_phase If Impurities are Polar normal_phase->end_product alt_phase->end_product rev_phase->end_product

Caption: Troubleshooting workflow for purifying this compound.

Part 3: Detailed Experimental Protocols

These protocols provide step-by-step instructions. Always perform experiments in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE).

Protocol 1: Decolorization using Activated Carbon

This method is best used as a pre-treatment step during recrystallization when the primary issue is a slight yellow or brown tint. Activated carbon has a high surface area that adsorbs large, colored, nonpolar molecules.[6]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of a suitable hot recrystallization solvent (see Protocol 2, Step 1).

  • Cooling: Remove the flask from the heat source and allow the solution to cool slightly for 30-60 seconds. This is a critical safety step to prevent violent boiling (bumping) when the carbon is added.[6]

  • Carbon Addition: Add a very small amount of activated carbon (typically 1-2% of the solute's weight) to the warm solution. A small spatula tip is usually sufficient.

  • Heating and Swirling: Gently swirl the flask and heat it back to boiling for 5-10 minutes. Avoid prolonged boiling, as this can lead to the adsorption of your desired product onto the carbon, reducing your yield.[6]

  • Hot Gravity Filtration: Quickly filter the hot solution through a pre-warmed funnel containing fluted filter paper into a second, clean, pre-warmed Erlenmeyer flask. This step removes the activated carbon and any insoluble impurities. The pre-warming of the funnel and flask is essential to prevent premature crystallization of the product.[6]

  • Crystallization: The resulting clear, colorless filtrate can now be used for recrystallization as described in Protocol 2, starting from Step 3.

Protocol 2: Purification by Recrystallization

Recrystallization is a robust technique for removing soluble impurities, assuming a suitable solvent can be found.

  • Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent. The ideal solvent should dissolve the compound completely when hot but poorly when cold. For this compound, good starting points for solvent systems are:

    • Ethanol/Water

    • Ethyl Acetate/Hexanes

    • Toluene

    • Perform small-scale solubility tests to determine the optimal solvent or solvent pair.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture to boiling with stirring or swirling. Continue to add small portions of hot solvent until the solid is just fully dissolved. Using the absolute minimum amount of hot solvent is crucial for maximizing recovery.

  • Decolorization (Optional): If the solution is colored, perform the activated carbon treatment as described in Protocol 1.

  • Slow Cooling: Cover the flask (e.g., with a watch glass) and allow the solution to cool slowly to room temperature on a benchtop. Slow cooling promotes the formation of large, pure crystals by allowing the crystal lattice to form selectively, excluding impurities into the mother liquor.

  • Ice Bath Cooling: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any residual mother liquor containing impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent. Determine the melting point and compare it to the literature value to assess purity.

Protocol 3: Purification by Column Chromatography

Chromatography offers the highest level of purification and is necessary when recrystallization is ineffective or when very high purity is required. Since amines are basic, special considerations are needed when using standard silica gel, which is acidic.[10]

  • Stationary Phase Selection:

    • Standard (Recommended): Silica gel (60 Å, 230-400 mesh).

    • Alternative: Basic alumina or amine-functionalized silica can provide superior results by preventing the strong acid-base interaction between the amine product and the stationary phase.[10][11]

  • Mobile Phase (Eluent) Selection:

    • Determine a suitable eluent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of a non-polar solvent (e.g., Hexanes or Heptane) and a more polar solvent (e.g., Ethyl Acetate or Dichloromethane).

    • CRITICAL: To prevent streaking and ensure good separation on silica gel, add a small amount of a basic modifier to the eluent. A common choice is 0.5-1% triethylamine (TEA) .[11] This competing base neutralizes the acidic silanol sites on the silica, allowing the amine to travel smoothly through the column.[10][11]

    • Aim for an Rf value of ~0.25-0.35 for your product on the TLC plate.

  • Column Packing: Pack the column with the chosen stationary phase as a slurry in the initial, least polar eluent mixture.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel ("dry loading"). Once the solvent is evaporated, the dry powder can be carefully added to the top of the packed column. This technique generally provides better resolution than loading the sample as a concentrated liquid.

  • Elution: Begin eluting the column with the mobile phase, starting with a low polarity and gradually increasing the polarity (gradient elution) if necessary to move the product down the column.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product. The colored impurities will often either stick to the top of the column or elute at a very different polarity.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified, colorless product.

Part 4: Data Summary and Key Parameters

TechniqueKey ParameterValue/RangeCausality & Expert Recommendation
Activated Carbon Amount Used1-2% (w/w)Carbon's porous structure provides a vast surface area for adsorbing large, colored impurity molecules.[5][6] Using more than 2% significantly increases the risk of co-adsorbing the desired product, lowering the final yield.
Contact Time5-15 minutesSufficient time is needed for adsorption to occur. However, extended contact, especially when hot, can lead to product loss. The process is a trade-off between decolorization efficiency and product recovery.
Recrystallization Solvent ChoiceCompound-dependentThe goal is to maximize the solubility difference between hot and cold conditions. A solvent that dissolves the compound well at room temperature will result in poor recovery.
Cooling RateSlowSlow cooling allows for the selective growth of a pure crystal lattice. Rapid cooling (crashing out) can trap impurities within the crystals, defeating the purpose of the purification.
Column Chromatography Stationary PhaseSilica, Alumina, NH₂-SilicaStandard silica is acidic and can strongly bind basic amines, causing poor separation (tailing).[10] Using a basic stationary phase like alumina or amine-functionalized silica provides a non-acidic surface, leading to sharper peaks and better purity.[10][11]
Mobile Phase Modifier0.5-1% Triethylamine (TEA)When using silica gel, adding a competing base like TEA to the eluent is essential. The TEA will preferentially interact with the acidic silanol sites, preventing the target amine from binding irreversibly and allowing for successful elution.[11]

References

  • Carbotecnia. (2025).
  • Huamei Carbon. (2025).
  • Sarthaks eConnect. (2023).
  • University of Colorado Boulder, Department of Chemistry. Decolorizing carbon.
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  • Chemistry Stack Exchange. (2012). By what reaction does (–)-sparteine decompose in ambient conditions?.
  • ResearchGate. (2014).
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  • BenchChem. (2025). Technical Support Center: Recrystallization of 2-Amino-3,5-difluorobenzonitrile.
  • ResearchGate. (2011).
  • Google Patents. (2009). CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
  • Google Patents. (2010). CN101863840B - Preparation method of 5-amino-6-methyl benzimidazolone.

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Technical Support Center: Scale-Up of Methyl 5-amino-2,4-dimethylbenzoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of Methyl 5-amino-2,4-dimethylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the scale-up of this important chemical intermediate. Here, we provide troubleshooting guidance and frequently asked questions (FAQs) to ensure a safe, efficient, and high-yield synthesis.

The synthesis of this compound is a multi-step process that, while conceptually straightforward, presents several challenges upon scale-up. These challenges often relate to reaction control, impurity profiles, and product isolation. This guide will address these issues in a practical, question-and-answer format.

Overall Synthesis Pathway

The most common and economically viable route for the synthesis of this compound involves three key transformations:

  • Nitration: Electrophilic aromatic substitution on 2,4-dimethylbenzoic acid to introduce a nitro group.

  • Esterification: Conversion of the resulting 5-nitro-2,4-dimethylbenzoic acid to its methyl ester.

  • Reduction: Reduction of the nitro group to the desired primary amine.

Synthesis_Pathway A 2,4-Dimethylbenzoic Acid B 5-Nitro-2,4-dimethylbenzoic Acid A->B Nitration (HNO₃, H₂SO₄) C Methyl 5-nitro-2,4-dimethylbenzoate B->C Esterification (CH₃OH, H⁺) D This compound C->D Reduction (e.g., H₂, Pd/C)

Caption: Common synthetic route to this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the nitration of 2,4-dimethylbenzoic acid?

A1: Temperature control is the single most critical parameter during this highly exothermic reaction.[1] Uncontrolled temperature can lead to a runaway reaction, reduced yield, and the formation of undesirable byproducts such as polynitrated compounds and oxidation products.[1][2] It is imperative to maintain the reaction temperature within a narrow range, typically 0–10°C, through slow, dropwise addition of the nitrating mixture and efficient cooling.[1][3]

Q2: Which esterification method is most suitable for the scale-up of 5-nitro-2,4-dimethylbenzoic acid?

A2: For large-scale synthesis, Fischer-Speier esterification is the most common and cost-effective method.[4][5] This involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid.[4] While other methods like using diazomethane exist, they are not suitable for scale-up due to safety concerns and high costs.[5] To drive the equilibrium towards the product, using methanol as both the solvent and reactant is a standard industrial practice.[4]

Q3: How can I effectively monitor the progress of the nitro group reduction?

A3: Thin-Layer Chromatography (TLC) is a simple, rapid, and effective technique for monitoring the reduction.[6] By spotting the reaction mixture alongside the starting material (the nitro compound), you can visually track the disappearance of the starting material and the appearance of the product (the amine).[6] The significant difference in polarity between the nitro compound and the resulting amine allows for easy separation on a TLC plate.[6]

Q4: My final product, this compound, is discoloring upon storage. What is the cause and how can I prevent it?

A4: Aromatic amines are susceptible to oxidation, which often results in the formation of colored impurities.[7][8][9] This can be exacerbated by exposure to air, light, and trace metal impurities. To prevent discoloration, it is crucial to store the purified product under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at a low temperature. The use of antioxidants is also a common industrial practice to enhance stability.

Troubleshooting Guides

This section provides in-depth solutions to specific problems that may arise during the synthesis and scale-up.

Problem 1: Low Yield and Impurity Formation in the Nitration Step

Symptoms:

  • The isolated yield of 5-nitro-2,4-dimethylbenzoic acid is significantly lower than expected.

  • TLC or NMR analysis shows the presence of multiple spots/impurities, suggesting the formation of isomers or dinitrated products.

Root Cause Analysis and Solutions:

Potential Cause Explanation Recommended Action
Inadequate Temperature Control The nitration reaction is highly exothermic. If the temperature rises above the optimal range (0-10°C), side reactions like dinitration and oxidation of the methyl groups are accelerated.[1][2]1. Ensure the reactor is equipped with an efficient cooling system (e.g., a jacketed reactor with a circulating coolant).2. Add the nitrating mixture (HNO₃/H₂SO₄) very slowly (dropwise) to maintain the internal temperature within the specified range.[2]3. Monitor the internal temperature continuously with a calibrated probe.
Incorrect Reagent Stoichiometry An excess of nitric acid can lead to the formation of dinitrated byproducts, while an insufficient amount will result in an incomplete reaction.1. Carefully calculate and measure the molar equivalents of nitric acid.2. For mononitration, a slight excess of nitric acid is typically used, but large excesses should be avoided.
Presence of Water Water can dilute the sulfuric acid, which is necessary to generate the highly electrophilic nitronium ion (NO₂⁺), thereby slowing down the reaction.[2]1. Use high-purity, concentrated sulfuric acid (98%) and nitric acid.2. Ensure all glassware and reactors are thoroughly dried before use.

Experimental Protocol: Optimized Nitration

  • Charge a clean, dry, jacketed reactor with concentrated sulfuric acid (98%).

  • Cool the sulfuric acid to 0-5°C with vigorous stirring.

  • Slowly add 2,4-dimethylbenzoic acid portion-wise, ensuring the temperature does not exceed 10°C.

  • In a separate vessel, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, while cooling in an ice bath.[3]

  • Add the nitrating mixture dropwise to the reactor over 1-2 hours, maintaining the internal temperature between 5-10°C.[3]

  • After the addition is complete, continue stirring at the same temperature for 30-60 minutes to ensure the reaction goes to completion.

  • Quench the reaction by slowly pouring the mixture onto a large excess of crushed ice with vigorous stirring.[1]

  • Collect the precipitated 5-nitro-2,4-dimethylbenzoic acid by filtration and wash thoroughly with cold water to remove residual acids.

Problem 2: Incomplete Reaction or Reversion in Fischer Esterification

Symptoms:

  • Analysis of the crude product shows a significant amount of the starting carboxylic acid (5-nitro-2,4-dimethylbenzoic acid).

  • The reaction seems to stall and does not proceed to completion even after extended reaction times.

Root Cause Analysis and Solutions:

Esterification_Troubleshooting Start Incomplete Esterification Observed Q1 Is water being effectively removed or is alcohol in large excess? Start->Q1 A1_No Re-evaluate reaction setup. Use Dean-Stark trap or increase excess of methanol. Q1->A1_No No Q2 Is the catalyst fresh and was it added correctly? Q1->Q2 Yes A1_Yes Check catalyst activity and loading. A2_No Use fresh, anhydrous acid catalyst. Ensure proper addition (e.g., slow addition to cooled methanol). Q2->A2_No No A2_Yes Consider steric hindrance. Increase reaction time or temperature. Q2->A2_Yes Yes

Caption: Troubleshooting workflow for incomplete Fischer esterification.

Fischer esterification is an equilibrium-controlled process.[4] The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the starting materials.[4]

Solutions:

  • Use Excess Alcohol: The most common strategy on a large scale is to use a large excess of the alcohol (methanol), which serves as both a reactant and the solvent. This shifts the equilibrium towards the product side.[4]

  • Water Removal: For other alcohols, a Dean-Stark apparatus can be used to azeotropically remove water as it is formed. However, with methanol, this is less practical.

  • Catalyst: Ensure a sufficient amount of a strong acid catalyst (e.g., H₂SO₄ or p-toluenesulfonic acid) is used.[10] The catalyst should be fresh and added carefully to the methanol. The addition of concentrated sulfuric acid to methanol is highly exothermic and should be done with cooling.[4]

  • Anhydrous Conditions: While the reaction produces water, starting under anhydrous conditions is crucial. Use anhydrous methanol and ensure the starting carboxylic acid is dry.

Problem 3: Challenges in the Catalytic Hydrogenation (Reduction) Step

Symptoms:

  • The reaction is sluggish or stalls completely (low or no hydrogen uptake).

  • The formation of byproducts is observed, leading to a complex product mixture and difficult purification.

Root Cause Analysis and Solutions:

Potential Cause Explanation Recommended Action
Catalyst Poisoning or Deactivation The catalyst's active sites can be blocked by poisons like sulfur or certain nitrogen compounds.[11] The catalyst may also be old or have been deactivated by improper handling (e.g., exposure to air).[11][12]1. Use high-purity substrates and solvents.[11]2. Handle the catalyst under an inert atmosphere, especially pyrophoric catalysts like Raney Nickel.[11]3. Use a fresh batch of catalyst to rule out deactivation.[11] Consider increasing catalyst loading (typically 5-10 mol% for Pd/C).[11]
Suboptimal Reaction Conditions Inadequate hydrogen pressure, incorrect temperature, or poor agitation can severely limit the reaction rate.[11]1. Ensure sufficient hydrogen pressure. While a balloon is suitable for small scale, a Parr hydrogenator or similar system is needed for scale-up.[11]2. Most hydrogenations run well at room temperature, but gentle heating may be required. Avoid excessive heat to prevent catalyst deactivation.[11]3. Ensure vigorous stirring to maximize the contact between the solid catalyst, liquid substrate, and gaseous hydrogen.[11]
Poor Substrate Solubility If the nitro compound is not fully dissolved in the solvent, the reaction will be mass-transfer limited and very slow.[11]1. Select a solvent that fully dissolves the starting material. Common choices include methanol, ethanol, and ethyl acetate.[11]
Product Inhibition The amine product can sometimes adsorb strongly to the catalyst surface, inhibiting the reaction.[13]1. This is an inherent challenge. Ensure other parameters (pressure, agitation, temperature) are optimized to drive the reaction to completion.

Experimental Protocol: Catalytic Hydrogenation

  • In a suitable hydrogenation reactor (e.g., a Parr apparatus), add the Methyl 5-nitro-2,4-dimethylbenzoate and a suitable solvent (e.g., methanol or ethyl acetate).

  • Under a stream of nitrogen or argon, carefully add the 10% Pd/C catalyst.[11]

  • Seal the reactor and purge the system multiple times with nitrogen, followed by several purges with hydrogen to remove all oxygen.[12]

  • Pressurize the reactor to the desired hydrogen pressure (e.g., 50 psi).

  • Begin vigorous stirring and maintain the reaction at room temperature or with gentle heating.

  • Monitor the reaction progress by hydrogen uptake or by periodically taking samples for TLC or LC-MS analysis.[11]

  • Once complete, carefully vent the excess hydrogen and purge the system with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.[12]

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound. The product can then be purified by recrystallization.

References

  • Deka, B., & Sarmah, P. (2015). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. International Journal of Scientific & Technology Research, 4(9), 227-230.
  • Melnyk, S., et al. (2021). Kinetic research and modeling of benzoic acid esterification process. ResearchGate.
  • Wang, L., et al. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Advances.
  • Mishra, D. K., et al. (2019). Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid. ACS Omega, 4(5), 9323–9328.
  • U.S. Patent No. 6,235,924 B1. (2001). Continuous process for preparing benzoic acid esters. Google Patents.
  • Sciencemadness.org. (n.d.). OXIDATION OF AROMATIC AMINES TO NITRO COMPOUNDS.
  • Kamm, O., & Segur, J. B. (n.d.). Methyl m-nitrobenzoate. Organic Syntheses.
  • Chan, S. H., et al. (2018). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. ResearchGate.
  • Rav, L., et al. (2019). Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. Journal of Chemical Technology and Metallurgy, 54(3), 522-530.
  • ResearchGate. (n.d.). A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO2 catalyst.
  • Melnyk, S., et al. (2022). KINETIC RESEARCH AND MODELING OF BENZOIC ACID ESTERIFICATION PROCESS. Voprosy Khimii i Khimicheskoi Tekhnologii.
  • Chinese Patent No. CN1066134C. (2001). New process for synthetising m-nitrobenzoic. Google Patents.
  • ResearchGate. (n.d.). A More Challenging Interpretative Nitration Experiment Employing Substituted Benzoic Acids and Acetanilides.
  • Laha, S., & Luthy, R. G. (1990). Oxidation of aniline and other primary aromatic amines by manganese dioxide. Environmental Science & Technology, 24(3), 363–373.
  • DTIC. (n.d.). MECHANISMS OF THE OXIDATION OF ORGANIC AMINES BY OXYGEN AND BY FREE RADICAL OXIDIZING AGENTS.
  • PubChem. (n.d.). Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate.
  • LibreTexts Chemistry. (2021). 23.11: Oxidation of Amines.
  • Muthu, K., et al. (n.d.). Synthesis of methyl 2-amino-4,5-dimethoxybenzoate. ResearchGate.
  • PubChem. (n.d.). Methyl 2-methyl-5-nitrobenzoate.
  • YouTube. (2020). EAS Nitration Experiment & Recrystallization.
  • PubChem. (n.d.). Methyl 2-chloro-5-nitrobenzoate.
  • U.S. Patent Application No. US20230092143A1. (2023). Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of lemborexant using the intermediates. Google Patents.

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Alternative catalysts for the synthesis of Methyl 5-amino-2,4-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Methyl 5-amino-2,4-dimethylbenzoate

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals seeking to navigate the complexities of C-N bond formation for this specific scaffold. We move beyond standard protocols to explore alternative catalytic systems, offering field-proven insights and robust troubleshooting strategies to overcome common experimental hurdles.

This compound is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1] Traditional synthetic routes, such as the reduction of a corresponding nitro-compound, can involve harsh conditions or multiple steps.[2][3][4] Modern cross-coupling reactions provide a more direct and versatile approach, but selecting the optimal catalyst system is critical for success. This guide focuses on providing solutions and alternatives for the direct amination of an aryl halide precursor, such as Methyl 5-bromo-2,4-dimethylbenzoate.

Alternative Catalytic Systems: A Comparative Overview

The choice of catalyst is paramount and dictates reaction efficiency, cost, and environmental impact. While palladium-based systems are prevalent, several viable alternatives exist, each with distinct advantages and challenges.

Catalyst SystemCore ReactionTypical ConditionsAdvantagesDisadvantages
Palladium-based Buchwald-Hartwig AminationPd precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), phosphine ligand, strong base (e.g., NaOt-Bu), 25-120 °CBroad substrate scope, high yields, extensive literature, works with aryl chlorides.[5][6]High cost of Pd and ligands, potential for product contamination with heavy metals, sensitivity to air and moisture.
Copper-based Ullmann Condensation / Chan-Lam CouplingCu(I) source (e.g., CuI), ligand (often a diamine), base, 80-150 °CLow cost, abundant metal, can be performed in air for Chan-Lam variant.[7][8]Often requires higher temperatures, narrower substrate scope compared to Pd, can require high catalyst loading.[9]
Heterogeneous Various C-N CouplingsMetal nanoparticles or complexes on a solid support (e.g., clay, polymers), often in flow or batch reactors.Easy catalyst separation and recycling, reduced metal contamination, suitable for industrial scale-up.[10][11]Can have lower activity than homogeneous counterparts, potential for metal leaching from the support.
Enzymatic Biocatalytic AminationSpecific enzymes (e.g., aminotransferases, lyases), aqueous buffer, mild pH and temperature.High selectivity (regio-, stereo-), environmentally benign ("green"), operates under mild conditions.[12]Limited substrate scope, enzymes can be expensive and require specific cofactor regeneration systems.[12][13]
Photoredox Radical C-N CouplingPhotocatalyst (e.g., Ir, Ru complexes), light source (e.g., blue LED), co-catalyst (e.g., Co, Ni).Extremely mild conditions (often room temp), high functional group tolerance, novel reactivity pathways.[8]Requires specialized photoreactor setup, mechanisms can be complex, scaling can be challenging.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Issue 1: Low or No Product Yield

Question: My Buchwald-Hartwig amination of Methyl 5-bromo-2,4-dimethylbenzoate is giving very low conversion. I'm using Pd(OAc)₂ with a standard phosphine ligand and NaOt-Bu in toluene. What should I check first?

Answer: Low conversion in palladium-catalyzed aminations is a common issue that can often be resolved by systematically checking several parameters:

  • Inert Atmosphere: These reactions are highly sensitive to oxygen. Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that all solvents and reagents are rigorously deoxygenated.

  • Base Quality and Stoichiometry: Sodium tert-butoxide is very hygroscopic. Use a freshly opened bottle or a sample stored in a glovebox. Ensure at least 1.5 equivalents are used.

  • Ligand Choice: The sterically hindered nature of the 2,4-dimethyl substitution pattern may require a more specialized ligand. Consider switching to a bulky biarylphosphine ligand (e.g., XPhos, RuPhos), which are known to be effective for challenging substrates.[5][14]

  • Catalyst Precursor: While Pd(OAc)₂ is common, pre-formed palladium precatalysts can offer greater reliability and activity by ensuring the efficient generation of the active Pd(0) species.[15]

Question: I'm attempting a copper-catalyzed Ullmann-type reaction, but the reaction has stalled. What can I do to improve it?

Answer: Copper-catalyzed reactions are often more sensitive to conditions than their palladium counterparts.

  • Temperature: Ullmann reactions typically require higher temperatures, often in the range of 100-150 °C. Ensure your reaction is reaching and maintaining the target temperature.

  • Solvent: High-boiling point, polar aprotic solvents like DMF, NMP, or DMSO are often necessary to facilitate the reaction.[16]

  • Ligand Assistance: While traditional Ullmann reactions are ligand-free, the addition of a simple ligand like a 1,2-diamine (e.g., TMEDA) or an amino acid can significantly accelerate the reaction rate and improve yields.[17]

  • Reagent Purity: Ensure your aryl halide is free of impurities, and use high-purity copper iodide (CuI).

Issue 2: Troublesome Side Reactions

Question: My primary side product is the debrominated starting material (Methyl 2,4-dimethylbenzoate). How do I prevent this hydrodehalogenation?

Answer: Hydrodehalogenation is a common side reaction, particularly with electron-rich aryl halides. It occurs when the aryl-palladium intermediate is intercepted by a hydride source before reductive elimination.

  • Choice of Base: Using a weaker base, such as K₃PO₄ or Cs₂CO₃, instead of NaOt-Bu can sometimes suppress this pathway.

  • Ligand Selection: Certain ligands are more prone to processes that generate hydride species. Switching to a different class of phosphine ligand can be effective.

  • Ammonia Source: If you are using an ammonia surrogate, ensure it is pure and anhydrous. Some surrogates can decompose to generate species that promote hydrodehalogenation. Using aqueous ammonia directly is challenging but possible with specialized catalyst systems designed to suppress competing hydroxylation.[9][18][19]

Question: I am observing the formation of a diarylamine byproduct. How can I improve the selectivity for the primary amine?

Answer: The formation of the diarylamine (Ar₂NH) occurs when the desired primary amine product reacts with another molecule of the aryl halide.

  • Ligand Steric Hindrance: Employing bulky ligands, such as Josiphos-type or Buchwald's biarylphosphine ligands, creates a sterically crowded environment around the palladium center.[14][20] This steric bulk favors the coupling of the small ammonia molecule over the much larger primary arylamine product, thus enhancing selectivity for monoarylation.[9]

  • Reaction Concentration: Running the reaction at a lower concentration can sometimes disfavor the bimolecular side reaction that leads to the diarylamine.

Issue 3: Post-Reaction Workup and Purification

Question: How can I efficiently remove the residual palladium or copper catalyst from my final product?

Answer: Removing heavy metal residues is critical, especially in pharmaceutical applications.

  • Filtration: After the reaction, diluting the mixture with a less polar solvent and filtering through a pad of celite or silica gel can remove a significant portion of the precipitated catalyst.

  • Aqueous Washes: Washing the organic layer with an aqueous solution of a chelating agent, such as ammonium hydroxide or a dilute solution of ethylenediaminetetraacetic acid (EDTA), can help extract residual metals.

  • Heterogeneous Catalysis: The most effective solution is to prevent the problem from the start. Using a heterogeneous catalyst (e.g., a metal supported on a polymer or silica) allows for simple filtration to remove the catalyst, leading to a much cleaner product stream.[10][11]

Experimental Protocols

Protocol 1: Palladium-Catalyzed Synthesis via Buchwald-Hartwig Amination

This protocol uses a modern, highly active catalyst system suitable for challenging substrates.

Materials:

  • Methyl 5-bromo-2,4-dimethylbenzoate (1.0 eq)

  • Pd₂(dba)₃ (Palladium precursor, 1 mol%)

  • XPhos (Ligand, 2.5 mol%)

  • Sodium tert-butoxide (NaOt-Bu, 1.5 eq)

  • Anhydrous Toluene

  • Ammonia (0.5 M solution in 1,4-Dioxane) or an appropriate ammonia surrogate

Procedure:

  • Reaction Setup: In a glovebox, add NaOt-Bu, Pd₂(dba)₃, and XPhos to a dry Schlenk flask equipped with a magnetic stir bar.

  • Reagent Addition: Remove the flask from the glovebox. Under a positive pressure of Argon, add Methyl 5-bromo-2,4-dimethylbenzoate followed by anhydrous toluene.

  • Ammonia Source: Add the ammonia solution via syringe.

  • Reaction: Seal the flask and heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Cool the reaction to room temperature. Quench with water and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Catalyzed Ullmann-Type Synthesis

This protocol provides a lower-cost alternative to palladium-based methods.

Materials:

  • Methyl 5-bromo-2,4-dimethylbenzoate (1.0 eq)

  • Copper(I) Iodide (CuI, 10 mol%)

  • L-Proline (Ligand, 20 mol%)

  • Potassium Carbonate (K₂CO₃, 2.0 eq)

  • Anhydrous DMSO

  • Aqueous Ammonia (28-30%)

Procedure:

  • Reaction Setup: To a reaction tube, add Methyl 5-bromo-2,4-dimethylbenzoate, CuI, L-Proline, and K₂CO₃.

  • Reagent Addition: Add anhydrous DMSO followed by the aqueous ammonia solution.

  • Reaction: Seal the tube tightly and heat the mixture to 120 °C in an oil bath with stirring for 24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with water and extract thoroughly with ethyl acetate.

  • Purification: Wash the combined organic layers with dilute aqueous ammonia to remove residual copper salts, followed by a brine wash. Dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Visualization of Workflows

General Synthesis and Purification Workflow

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Halide, Catalyst, Ligand, Base in a dry flask add_solvents Add Anhydrous Solvent & Ammonia Source reagents->add_solvents Under Inert Gas heat Heat under Inert Atmosphere add_solvents->heat monitor Monitor by TLC/GC-MS heat->monitor quench Quench Reaction & Aqueous Extraction monitor->quench Upon Completion dry Dry & Concentrate Organic Layer quench->dry purify Column Chromatography dry->purify product Pure Methyl 5-amino- 2,4-dimethylbenzoate purify->product

Caption: General experimental workflow for catalytic amination.

Troubleshooting Logic for Low Yield

start Low Yield or No Reaction q_catalyst Which Catalyst System? start->q_catalyst pd_path Palladium q_catalyst->pd_path Pd cu_path Copper q_catalyst->cu_path Cu check_inert Check Inert Atmosphere (O₂ sensitive) pd_path->check_inert check_base Check Base Quality (Hygroscopic) check_inert->check_base change_ligand Use Bulky Biaryl- phosphine Ligand check_base->change_ligand check_temp Increase Temperature (>110 °C) cu_path->check_temp check_solvent Use Polar Aprotic Solvent (e.g., DMSO) check_temp->check_solvent add_ligand Add Ligand (e.g., L-Proline) check_solvent->add_ligand

Caption: Decision tree for troubleshooting low reaction yields.

References

  • Clay based heterogeneous catalysts for carbon–nitrogen bond formation: a review. (n.d.). National Institutes of Health.
  • Gu, Y., et al. (2025, July 1). Heterogeneous Catalyzed Electrochemical Conversion of CO2 through C-N Bond Formation. ResearchGate.
  • Recent advances in the heterogeneous photochemical synthesis of C–N bonds. (2023). Green Chemistry (RSC Publishing).
  • Producing Aromatic Amines (A-Level). (n.d.). ChemistryStudent.
  • A New Direction for the Green, Environmentally Friendly and Sustainable Bioproduction of Aminobenzoic Acid and Its Derivatives. (n.d.). MDPI.
  • heterogeneous catalytic systems used for electrochemical C-N coupling. (n.d.). ResearchGate.
  • p-Aminobenzoate synthesis in Escherichia coli: purification and characterization of PabB as aminodeoxychorismate synthase and enzyme X as aminodeoxychorismate lyase. (n.d.). PMC - NIH.
  • para-aminobenzoate synthesis from chorismate occurs in two steps. (1989, May 25). PubMed.
  • Biological Synthesis of Substituted o-Aminophenols. (1987, November 1). DTIC.
  • Amines - Amine Synthesis (A-Level Chemistry). (n.d.). Study Mind.
  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. (2025, January 17). PMC - NIH.
  • p-aminobenzoate synthesis in Escherichia coli: kinetic and mechanistic characterization of the amidotransferase PabA. (n.d.). PubMed.
  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. (2024, July 17). PubMed.
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  • Electrocatalytic Pathways to the Formation of C–N Bonds. (n.d.). ACS Catalysis - ACS Publications.
  • Pd-catalyzed amination as an alternative to nucleophilic aromatic substitution for the synthesis of N-alkyltacrines and analogues. (n.d.). PMC - NIH.
  • Palladium Catalyzed Amination of Aryl Chlorides. (2019, July 9). Wiley Analytical Science.
  • Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. (n.d.). DSpace@MIT.
  • Buchwald–Hartwig amination. (n.d.). Wikipedia.
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  • This compound (C10H13NO2). (n.d.). PubChemLite.
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  • Recent advances in metal-free catalysts for the synthesis of N-heterocyclic frameworks focusing on 5- and 6-membered rings: a review. (n.d.). NIH.
  • This compound [P48098]. (n.d.). ChemUniverse.
  • This compound. (n.d.). MySkinRecipes.
  • A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid. (n.d.). Google Patents.
  • Synthesis of methyl 2-amino-4,5-dimethoxybenzoate. (n.d.). ResearchGate.
  • Copper-Catalyzed Benzothiazolyldifluoroalkylation of Arylidenemalonitriles or para-Quinone Methides. (n.d.). MDPI.
  • Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. (n.d.). DSpace@MIT.
  • Development of a copper-catalyzed amidation-base-promoted cyclization sequence for the synthesis of 2-aryl- and 2-vinyl1-4 quinolones. (n.d.). DSpace@MIT.
  • Transition-Metal-Free and HI-Catalyzed Synthesis of 2,3-Dihydrobenzothiazin-4-one Derivatives. (n.d.). MDPI.
  • An In-depth Technical Guide to the Synthesis of Methyl 2-amino-5-bromobenzoate. (n.d.). Benchchem.
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Technical Support Center: Synthesis of Methyl 5-amino-2,4-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 5-amino-2,4-dimethylbenzoate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a particular focus on the critical role of solvents. The following troubleshooting guides and FAQs are structured to provide not just solutions, but a deeper understanding of the underlying chemical principles.

The primary route to this compound involves the reduction of its nitro precursor, Methyl 5-nitro-2,4-dimethylbenzoate. While seemingly straightforward, the choice of solvent in this transformation is paramount, profoundly influencing reaction rate, yield, purity, and ease of product isolation.

General Synthetic Workflow

The conversion is a standard nitro group reduction. The two most common laboratory-scale methods are catalytic hydrogenation and chemical reduction using metal salts.

SM Methyl 5-nitro-2,4-dimethylbenzoate (Starting Material) Reaction Reduction Step SM->Reaction Product This compound (Final Product) Reaction->Product Catalyst Catalytic Hydrogenation (e.g., H₂/Pd-C, PtO₂) Catalyst->Reaction Method A Reagent Chemical Reduction (e.g., SnCl₂/HCl, Fe/NH₄Cl) Reagent->Reaction Method B

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a question-and-answer format.

Issue 1: My reduction reaction is sluggish or incomplete.

Question: My catalytic hydrogenation of Methyl 5-nitro-2,4-dimethylbenzoate is very slow or has stalled. I've checked my catalyst and hydrogen source. Could the solvent be the problem?

Answer: Absolutely. An incomplete or stalled reaction is frequently traced back to solvent choice. Here’s a systematic approach to troubleshooting:

  • Hydrogen Solubility and Availability: Catalytic hydrogenation is a three-phase reaction (solid catalyst, liquid solvent/substrate, gaseous hydrogen). The reaction rate is often limited by the concentration of dissolved hydrogen at the catalyst surface. Solvents like methanol and ethanol are generally good choices, but factors like temperature and pressure are critical. Increasing hydrogen pressure can significantly enhance H₂ solubility and accelerate the reaction.[1]

  • Substrate and Product Solubility: Both the starting nitro compound and the final amino product must be soluble in the solvent at the reaction temperature. If the product, this compound, is poorly soluble, it can precipitate onto the catalyst surface. This "fouling" blocks active sites and effectively stops the reaction. If you observe solids forming during the reaction, consider switching to a solvent with higher solvating power for the product or increasing the reaction temperature.

  • Solvent-Catalyst Interactions: The solvent is not merely a medium; it actively participates at the catalyst interface.

    • Protic vs. Aprotic Solvents: Protic solvents (e.g., methanol, ethanol) are often superior for nitroarene hydrogenation.[2] They can act as proton donors, which is believed to assist in the reduction mechanism of the nitro group.[2] Statistical analysis of various solvents has shown that a solvent's hydrogen donor and acceptor capabilities are among the most important factors for successful nitrobenzene reduction.[2]

    • Catalyst Poisoning: Ensure you are using high-purity, dry solvents. Trace impurities, particularly sulfur-containing compounds, can irreversibly poison noble metal catalysts like Palladium (Pd).

Recommended Action Plan: If using a solvent like THF or Toluene with poor results, switch to methanol or ethanol. These are excellent starting points for this type of reduction.[3]

Issue 2: My final product is impure, with significant side-product formation.

Question: After workup, my NMR/TLC shows multiple spots, indicating low purity. How does the solvent influence the formation of these impurities?

Answer: Solvent choice directly impacts the chemoselectivity of the reduction and the potential for side reactions.

  • Formation of Condensation Intermediates: The reduction of a nitro group proceeds through several intermediates, including nitroso (-NO) and hydroxylamine (-NHOH) species.[4] These intermediates can condense with each other to form dimeric impurities such as azoxy (-N=N(O)-) and azo (-N=N-) compounds.[4] The solvent environment affects the lifetime and concentration of these intermediates. Protic solvents can stabilize them through hydrogen bonding, potentially mitigating condensation pathways compared to non-polar, aprotic solvents.

  • Over-reduction of Other Functional Groups: While the ester group in your molecule is generally stable to hydrogenation, other functional groups (if present in different substrates) can be sensitive. For instance, if your molecule contained a halogen, a C-C double bond, or a nitrile, the choice of solvent could be critical. Non-polar solvents like toluene are sometimes used to enhance the chemoselective reduction of a nitro group in the presence of other reducible functionalities.[4]

  • Solvent-Related Workup Problems: The reaction solvent dictates the extraction and purification strategy. If your reaction is in ethanol, but you need to extract from an aqueous phase with ethyl acetate, you must first remove the ethanol under reduced pressure to avoid miscibility issues. Failure to do so can lead to poor extraction efficiency and carryover of water-soluble impurities.

Issue 3: I am experiencing difficulty with product isolation and purification.

Question: I have a low isolated yield after workup, and recrystallization is proving difficult. What solvent strategies can I employ?

Answer: Effective product isolation is a crucial final step, and it begins with understanding the solubility profile of your product.

  • Solubility Profile: this compound, containing both a polar amino group and a less polar ester and aromatic body, has moderate polarity. It is expected to have good solubility in polar organic solvents like methanol, ethanol, ethyl acetate, and acetone, and poor solubility in non-polar solvents like hexanes and toluene.[5]

  • Finding a Recrystallization Solvent: The goal is to find a solvent (or solvent system) that completely dissolves your crude product at an elevated temperature but provides low solubility upon cooling, allowing pure crystals to form while impurities remain in the mother liquor.

    • Single Solvent: Test small batches. Good candidates to screen include isopropanol, ethyl acetate/heptane mixtures, or toluene.

    • Two-Solvent System: If a single solvent isn't effective, use a two-solvent system. Dissolve the crude product in a minimum amount of a "good" solvent (e.g., ethyl acetate) at a high temperature. Then, slowly add a "poor" solvent (e.g., hexanes or heptane) dropwise until the solution becomes cloudy (the cloud point). Gently warm to re-dissolve, then allow to cool slowly.

Start Low Reaction Yield/ Purity? CheckCatalyst Is Catalyst Active and Un-poisoned? Start->CheckCatalyst CheckSolvent Is Solvent Appropriate? CheckCatalyst->CheckSolvent Yes ChangeCatalyst Replace Catalyst (e.g., new bottle of Pd/C) CheckCatalyst->ChangeCatalyst No CheckConditions Are Temp/Pressure Optimal? CheckSolvent->CheckConditions Yes SwitchSolvent Switch to Protic Solvent (Methanol/Ethanol) CheckSolvent->SwitchSolvent No IncreasePressure Increase H₂ Pressure (if applicable) CheckConditions->IncreasePressure No (Pressure) OptimizeTemp Adjust Temperature CheckConditions->OptimizeTemp No (Temp) End Problem Resolved CheckConditions->End Yes ChangeCatalyst->End SwitchSolvent->End IncreasePressure->End OptimizeTemp->End

Caption: Troubleshooting logic for low yield in catalytic hydrogenation.

Solvent Data and Experimental Protocols

Data Presentation

Table 1: Properties of Common Solvents for Nitro Group Reduction

SolventDielectric Constant (Polarity)TypeSuitability for H₂/Pd-CKey Considerations
Methanol 32.7ProticExcellentGood H₂ solubility; excellent solvent for starting material and product. Flammable.[3]
Ethanol 24.5ProticExcellentSimilar to methanol; often used interchangeably. Flammable.[3]
Ethyl Acetate 6.0Aprotic, PolarGoodCommon choice; easy to remove on a rotary evaporator. Good for extraction.
Toluene 2.4Aprotic, Non-polarFairMay improve chemoselectivity for complex molecules but can lead to slower reactions.[4]
Water 80.1ProticPoor (alone)Rarely used alone due to poor solubility of organics, but used in some chemical reductions (e.g., Fe/NH₄Cl).
Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation

  • Setup: To a suitable high-pressure reaction vessel, add Methyl 5-nitro-2,4-dimethylbenzoate (1.0 eq).

  • Catalyst & Solvent: Under an inert atmosphere (N₂ or Argon), carefully add 10% Palladium on carbon (Pd/C, typically 5-10 mol%). Add a suitable volume of methanol to fully dissolve the starting material (e.g., 0.1 M concentration).[3]

  • Reaction: Seal the vessel. Purge the system several times with hydrogen gas. Pressurize the vessel with hydrogen (e.g., 50 psi or as determined by your equipment) and stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS by periodically taking a small, filtered aliquot.[3] The product, being more polar, will have a lower Rf value than the starting material.[3]

  • Workup: Once the starting material is consumed, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional methanol.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization as described in the troubleshooting section.

Frequently Asked Questions (FAQs)

Q1: What is the best all-around solvent to start with for this synthesis? A1: For the catalytic hydrogenation of Methyl 5-nitro-2,4-dimethylbenzoate, methanol is an excellent first choice. It is a protic solvent that facilitates the reaction, has good solubility for both the reactant and product, and is easily removed during workup.[2][3]

Q2: Can I run this reaction open to a hydrogen balloon instead of a pressure vessel? A2: Yes, for small-scale reactions (typically <1g), using a hydrogen-filled balloon is a common and acceptable practice. It maintains a positive pressure of hydrogen slightly above 1 atm. For larger scales or for reactions that are sluggish at atmospheric pressure, a dedicated pressure vessel is highly recommended for safety and efficiency.

Q3: My starting material, Methyl 5-nitro-2,4-dimethylbenzoate, is not dissolving well in my chosen solvent. What should I do? A3: Poor solubility of the starting material will severely limit the reaction rate. You can try gently warming the mixture to aid dissolution before starting the reaction. If it still doesn't dissolve, you will need to switch to a more effective solvent or use a co-solvent system (e.g., a mixture of THF and methanol). However, starting with a single solvent system where the material is fully soluble is always preferable.

Q4: Are there safety concerns specific to the solvents used in this reduction? A4: Yes. Methanol, ethanol, and ethyl acetate are flammable and should be handled in a well-ventilated fume hood away from ignition sources. When performing catalytic hydrogenation, always follow established safety protocols for handling hydrogen gas, which is highly flammable and can form explosive mixtures with air. Ensure all equipment is properly grounded and designed for hydrogenation reactions.

References

  • A solvent-selection strategy for the hydrogenation reaction inside a tubular-flow reactor through a statistical approach. RSC Publishing.
  • Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst. ResearchGate.
  • Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst. Green Chemistry (RSC Publishing).
  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters (ACS Publications).
  • General scheme for the catalytic hydrogenation of nitroarene. ResearchGate.
  • Solubility, Model Correlation, and Solvent Effect of 2-Amino-3-methylbenzoic Acid in 12 Pure Solvents. ResearchGate.

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Technical Support Center: Monitoring Methyl 5-amino-2,4-dimethylbenzoate Reactions by TLC

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals on the effective use of Thin-Layer Chromatography (TLC) to monitor reactions involving Methyl 5-amino-2,4-dimethylbenzoate. Here, we synthesize fundamental principles with practical, field-proven insights to empower you to confidently track your chemical transformations, troubleshoot common issues, and interpret your results with scientific rigor.

Section 1: Fundamentals of TLC for Aromatic Amine Reactions

Thin-Layer Chromatography is a cornerstone of synthetic chemistry, prized for its simplicity, speed, and cost-effectiveness in monitoring reaction progress.[1] The technique separates compounds based on their differential partitioning between a stationary phase (typically polar silica gel) and a mobile phase (an organic solvent system).[1] In the context of this compound, a moderately polar compound, its movement on a TLC plate is dictated by the polarity of the solvent system. Less polar compounds travel further up the plate, yielding a higher Retention Factor (Rf), while more polar compounds interact more strongly with the silica gel and have lower Rf values.[2]

Understanding the expected changes in polarity during a reaction is key. For instance, in an acylation reaction where the amino group of this compound is converted to an amide, the resulting product is generally less polar. This is because the lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group of the newly formed amide, reducing its ability to hydrogen bond with the silica gel. Consequently, the product will exhibit a higher Rf value than the starting material. Conversely, hydrolysis of the methyl ester to the corresponding carboxylic acid would significantly increase polarity, resulting in a product with a much lower Rf value.

Section 2: Experimental Protocol

This section details a robust, self-validating protocol for monitoring reactions of this compound.

Materials and Equipment:
  • TLC plates (Silica gel 60 F₂₅₄)

  • Developing chamber (e.g., beaker with a watch glass)

  • Capillary tubes for spotting

  • Mobile phase (solvent system)

  • UV lamp (254 nm) for visualization

  • Staining solution (e.g., potassium permanganate or ninhydrin)

  • Standard laboratory glassware

  • Pencil and ruler

Step-by-Step Methodology:
  • Preparation of the TLC Chamber:

    • Pour the chosen solvent system into the developing chamber to a depth of approximately 0.5 cm.

    • Place a piece of filter paper in the chamber, ensuring it is saturated with the solvent, to maintain a vapor-saturated atmosphere. Cover the chamber and allow it to equilibrate for 5-10 minutes.

  • Preparation of the TLC Plate:

    • Using a pencil, gently draw a baseline approximately 1 cm from the bottom of the TLC plate.

    • Mark lanes for the starting material (SM), co-spot (C), and reaction mixture (RM).

  • Spotting the TLC Plate:

    • Prepare dilute solutions of your starting material and reaction mixture in a volatile solvent (e.g., ethyl acetate).

    • Using a clean capillary tube for each, spot the solutions onto their respective lanes on the baseline. Keep the spots as small as possible.

    • For the co-spot lane, spot the starting material first, allow it to dry, and then spot the reaction mixture directly on top of it.

  • Developing the TLC Plate:

    • Carefully place the spotted TLC plate into the equilibrated developing chamber, ensuring the baseline is above the solvent level.

    • Allow the solvent to ascend the plate by capillary action.

    • Remove the plate when the solvent front is about 1 cm from the top. Immediately mark the solvent front with a pencil.

  • Visualization and Analysis:

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp (254 nm). Aromatic compounds will typically appear as dark spots.[2] Circle the visible spots with a pencil.

    • If compounds are not UV-active or for further confirmation, use a chemical stain. For instance, a potassium permanganate stain can visualize oxidizable groups, while a ninhydrin stain is specific for primary and secondary amines.[2]

    • Calculate the Rf value for each spot using the formula: Rf* = (Distance traveled by the spot) / (Distance traveled by the solvent front)

TLC_Workflow

Section 3: Data Presentation and Interpretation

The following table provides suggested solvent systems and expected Rf trends for common reactions involving this compound. Note that absolute Rf values can vary based on experimental conditions.

Compound/Reaction TypeSuggested Solvent System (Hexane:Ethyl Acetate)Expected Rf TrendRationale
This compound (Starting Material) 3:1 to 1:1Moderate RfThe amino and ester groups confer moderate polarity.
N-Acylation Product (e.g., N-acetyl derivative) 3:1 to 1:1Higher Rf than starting materialThe resulting amide is less polar than the primary amine.
Hydrolysis Product (5-amino-2,4-dimethylbenzoic acid) 1:1 to 1:2 (may require more polar solvent)Lower Rf than starting materialThe carboxylic acid is significantly more polar than the methyl ester.

Reaction_Monitoring

Section 4: Troubleshooting Guide

This section addresses common issues encountered when monitoring reactions of this compound by TLC.

Issue Possible Cause(s) Solution(s)
Streaking or Elongated Spots - Sample is too concentrated.- The compound is acidic or basic and interacting strongly with the silica.- Dilute the sample solution.- Add a small amount (0.1-1%) of triethylamine to the mobile phase to suppress the interaction of the basic amine with the acidic silica gel.
Spots Not Visible - Sample is too dilute.- The compound is not UV-active.- Spot the sample multiple times in the same location, allowing the solvent to dry between applications.- Use a chemical stain such as potassium permanganate or ninhydrin.
Spots are at the Baseline (Low Rf)- The mobile phase is not polar enough.- Increase the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase.
Spots are at the Solvent Front (High Rf)- The mobile phase is too polar.- Decrease the proportion of the polar solvent in your mobile phase.
Uneven Solvent Front - The TLC plate is touching the side of the chamber or the filter paper.- Ensure the plate is centered in the chamber and not in contact with the walls or filter paper.
Disappearance of Amine Spot Over Time - The aromatic amine may be susceptible to air oxidation on the silica plate.- This is a known phenomenon with some anilines. Analyze the plate promptly after development.

Section 5: Frequently Asked Questions (FAQs)

Q1: How do I choose the initial solvent system for my TLC? A1: A good starting point for a compound of moderate polarity like this compound is a 3:1 mixture of a non-polar solvent (like hexane) and a polar solvent (like ethyl acetate). You can then adjust the ratio to achieve an Rf value for your starting material of around 0.2-0.4, which generally provides good separation.

Q2: What is the purpose of the co-spot? A2: The co-spot is a crucial internal standard. It helps to definitively identify the starting material spot in your reaction mixture lane, especially if the Rf values of the starting material and product are very close. If the starting material is still present, the co-spot will appear as a single, elongated spot. If the reaction is complete, you will see two distinct spots in the co-spot lane.

Q3: My reaction is in a high-boiling solvent like DMF or DMSO. How can I get a clean TLC? A3: High-boiling solvents can cause significant streaking. After spotting your sample on the TLC plate, place the plate under high vacuum for a few minutes to remove the residual solvent before developing it.

Q4: Can I use a pen to draw the baseline on my TLC plate? A4: No, always use a pencil. The ink from a pen can dissolve in the mobile phase and travel up the plate, interfering with your results.

Q5: Why is it important to have a saturated atmosphere in the TLC chamber? A5: A saturated atmosphere prevents the evaporation of the solvent from the surface of the TLC plate as it moves up. This ensures that the composition of the mobile phase remains constant throughout the development, leading to reproducible Rf values.

References

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Validation & Comparative

A Researcher's Guide to the Spectroscopic Differentiation of Methyl 5-amino-2,4-dimethylbenzoate and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the fields of pharmaceutical development and materials science, the precise identification of molecular structure is not merely a procedural step but a cornerstone of innovation and safety. The constitutional isomers of methyl 5-amino-2,4-dimethylbenzoate, for instance, while sharing the same molecular formula (C₁₀H₁₃NO₂), can exhibit markedly different chemical, physical, and biological properties.[1][2][3] Consequently, the ability to unambiguously differentiate these isomers is of paramount importance. This guide provides a comprehensive comparison of spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the definitive characterization of this compound and its isomers.

The Challenge of Isomeric Differentiation

Constitutional isomers, such as the various methyl aminodimethylbenzoates, possess the same atoms but differ in their connectivity. This seemingly subtle distinction can lead to significant variations in how the molecule interacts with its environment, including biological targets. For researchers, this means that an intended therapeutic agent could be rendered inactive or even harmful if an incorrect isomer is inadvertently synthesized or isolated. Spectroscopic methods provide the necessary tools to probe the unique electronic and vibrational environments of each isomer, offering a "fingerprint" for positive identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy, particularly ¹H and ¹³C NMR, stands as the most powerful technique for determining the detailed structure of organic molecules. By analyzing the chemical shifts, coupling constants, and integration of signals, one can deduce the precise arrangement of atoms within a molecule.

¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum of an aromatic compound is highly sensitive to the substitution pattern on the benzene ring. The chemical shifts of the aromatic protons are influenced by the electron-donating or electron-withdrawing nature of the substituents and their relative positions.

For this compound, we expect to see distinct signals for the two aromatic protons, the amino group protons, and the protons of the two methyl groups and the ester methyl group. The key to differentiating it from its isomers lies in the multiplicity (splitting pattern) and coupling constants of the aromatic protons.

Predicted ¹H NMR Spectral Data for this compound and a Potential Isomer:

Compound Aromatic Protons (ppm) -NH₂ Protons (ppm) -CH₃ Protons (ppm) -OCH₃ Protons (ppm)
This compound~6.5-7.5 (2H, singlets or narrow doublets)Broad singletTwo singletsSinglet
Methyl 4-amino-2,6-dimethylbenzoate~6.4 (2H, singlet)Broad singletOne singlet (6H)Singlet

Causality Behind the Differences: The substitution pattern directly dictates the magnetic environment of each proton. In the 5-amino isomer, the two aromatic protons are not equivalent and would likely appear as distinct signals, possibly with some long-range coupling. In contrast, a more symmetric isomer like methyl 4-amino-2,6-dimethylbenzoate would show a single signal for the two equivalent aromatic protons.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

While ¹H NMR provides information about the protons, ¹³C NMR reveals the carbon framework of the molecule. The chemical shifts of the carbon atoms are also sensitive to the electronic effects of the substituents.[4]

Predicted ¹³C NMR Chemical Shift Ranges for Key Carbons:

Carbon Type Expected Chemical Shift (ppm)
Carbonyl (C=O)165-175
Aromatic C-NH₂140-150
Aromatic C-CH₃130-140
Unsubstituted Aromatic C-H110-130
Aromatic C-COOCH₃120-135
-OCH₃50-60
-CH₃15-25

Experimental Insight: The chemical shift of each aromatic carbon provides a unique signature for the substitution pattern. For instance, the carbon atom bonded to the electron-donating amino group will be shielded and appear at a lower chemical shift compared to the carbons bonded to the electron-withdrawing ester group.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Record the ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of at least 400 MHz for ¹H.[5]

  • Data Acquisition: Acquire the ¹H spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum to a series of singlets.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. The absorption of infrared radiation causes vibrations of the chemical bonds, and the frequency of this absorption is characteristic of the bond type and its environment.

Key IR Absorption Bands for Methyl Aminodimethylbenzoates:

Functional Group Characteristic Absorption (cm⁻¹) Significance for Isomer Differentiation
N-H Stretch (Amino)3300-3500 (two bands for primary amine)The precise position and shape of these bands can be subtly influenced by intramolecular hydrogen bonding, which may differ between isomers.[6][7]
C=O Stretch (Ester)1700-1730The electronic environment around the carbonyl group, dictated by the substituent positions, can cause slight shifts in this absorption frequency.[8]
C-N Stretch (Aromatic Amine)1250-1335This absorption is characteristic of the bond between the nitrogen and the aromatic ring.[7]
C-H Out-of-Plane Bending700-900The pattern of these bands in the "fingerprint region" is highly diagnostic of the substitution pattern on the aromatic ring.

Authoritative Grounding: The N-H stretching vibrations of primary aromatic amines typically appear as two distinct bands due to symmetric and asymmetric stretching modes.[6] The C=O stretching frequency of an aromatic ester is also a reliable indicator, with conjugation to the aromatic ring generally lowering the frequency compared to an aliphatic ester.[8]

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, grind a small amount of the sample with dry KBr powder and press it into a transparent disk. For ATR, place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them to known values for the expected functional groups and substitution patterns.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization. While isomers will have the same molecular weight, their fragmentation patterns can be distinct, offering another avenue for differentiation.

Expected Fragmentation Pathways:

Under electron ionization (EI), methyl aminodimethylbenzoates are expected to undergo fragmentation through several key pathways:

  • Loss of the methoxy group (-OCH₃): This would result in a fragment ion with a mass-to-charge ratio (m/z) of M-31.

  • Loss of the carbomethoxy group (-COOCH₃): This would lead to a fragment at m/z M-59.

  • Cleavage of the ester group: A prominent peak corresponding to the benzoyl cation or a related fragment is often observed.[9]

  • Ortho and Para Effects: In some cases, interactions between adjacent functional groups (ortho effect) can lead to unique fragmentation pathways that are not observed in other isomers.[10]

Hypothetical Mass Spectral Data Comparison:

Compound Molecular Ion (M⁺) (m/z) Key Fragment Ions (m/z)
This compound179148 (M-OCH₃), 120 (M-COOCH₃), other fragments specific to the substitution pattern.
Positional Isomer179Fragmentation pattern may show different relative abundances of common fragments or unique fragments due to different substituent interactions.

Expert Insight: The stability of the resulting fragment ions plays a crucial role in determining the observed fragmentation pattern. Isomers that can form more stable carbocations upon fragmentation will likely show a higher abundance of those corresponding fragment ions.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

  • Ionization: Use a suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio by the mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Interpretation: Analyze the resulting mass spectrum to determine the molecular weight and identify the major fragment ions. Compare the fragmentation pattern to that of known standards or predicted pathways.

Visualizing the Differentiation Strategy

To encapsulate the workflow for isomeric differentiation, the following diagram illustrates the logical progression of spectroscopic analysis.

Spectroscopic_Workflow cluster_Techniques Spectroscopic Techniques cluster_Information Information Obtained cluster_Decision Analysis and Conclusion NMR NMR Spectroscopy (¹H and ¹³C) NMR_info Connectivity, Stereochemistry, Proton/Carbon Environment NMR->NMR_info IR Infrared (IR) Spectroscopy IR_info Functional Groups, Substitution Pattern IR->IR_info MS Mass Spectrometry (MS) MS_info Molecular Weight, Fragmentation Pattern MS->MS_info Comparison Compare Spectra of Isomers NMR_info->Comparison IR_info->Comparison MS_info->Comparison Identification Unambiguous Isomer Identification Comparison->Identification

Caption: Workflow for the spectroscopic differentiation of isomers.

Conclusion and Best Practices

The unambiguous identification of this compound and its isomers is a critical task that relies on a multi-faceted spectroscopic approach. While each technique provides valuable information, a combination of NMR, IR, and MS is often necessary for complete and confident characterization.

  • NMR spectroscopy is indispensable for elucidating the precise connectivity and stereochemistry.

  • IR spectroscopy provides a rapid and effective method for confirming the presence of key functional groups and gaining insight into the aromatic substitution pattern.

  • Mass spectrometry confirms the molecular weight and can offer differentiating fragmentation patterns.

By understanding the principles behind each technique and carefully interpreting the resulting data, researchers can ensure the structural integrity of their compounds, a fundamental requirement for advancing scientific discovery and developing safe and effective products.

References

  • CDN. (n.d.). Infrared Spectroscopy.
  • Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. (n.d.).
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  • Lady, J. H., & Whetsel, K. B. (n.d.). Infrared studies of amine complexes. IV. The N-H-O hydrogen bond in aromatic amine complexes of ethers ketones, esters, and amides. The Journal of Physical Chemistry.
  • The Royal Society of Chemistry. (n.d.). Supplementary Material (ESI) for Chemical Communications.
  • IR Spectroscopy Tutorial: Amines. (n.d.).
  • IR handout.pdf. (n.d.).
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  • PubChemLite. (n.d.). This compound (C10H13NO2).
  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups.
  • YouTube. (2021, January 9). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc.
  • MassBank. (2017, October 22). Benzoic acids and derivatives.
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  • PubChem. (n.d.). Methyl 2,5-dimethylbenzoate.
  • MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.
  • ChemUniverse. (n.d.). This compound [P48098].
  • NIH. (2013, February 8). Differentiation of Diastereoisomers of Protected 1,2-Diaminoalkylphosphonic Acids by EI Mass Spectrometry and Density Functional Theory.
  • ResearchGate. (2025, May 8). Differentiation of 2- and 6-isomers of (2-dimethylaminopropyl)benzofuran by tandem mass spectrometry.
  • PubMed. (2025, December 28). Differentiation of steroid isomers via derivatization and electron-activated dissociation tandem mass spectrometry.
  • PubMed. (2012, September 4). Differentiation of complex lipid isomers by radical-directed dissociation mass spectrometry.

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Comparing the reactivity of Methyl 5-amino-2,4-dimethylbenzoate with other aminobenzoates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Aminobenzoates are a cornerstone class of intermediates in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[1][2] Their bifunctional nature, possessing both a nucleophilic amino group and a modifiable ester, makes them versatile scaffolds for building molecular complexity. The specific arrangement of substituents on the aromatic ring, however, profoundly dictates the reactivity of these functional groups. This guide provides an in-depth comparison of Methyl 5-amino-2,4-dimethylbenzoate against other common aminobenzoate isomers. We will dissect the intricate interplay of electronic and steric effects that govern their reactivity in key synthetic transformations, supported by established chemical principles and detailed experimental protocols for comparative analysis. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in reaction design and intermediate selection.

The Decisive Influence of Molecular Architecture: Electronic and Steric Effects

The reactivity of an aminobenzoate is not merely a function of its constituent groups but a consequence of their spatial and electronic interplay. The unique substitution pattern of this compound sets it apart from its isomers.

1.1. Electronic Landscape

The nucleophilicity of the amino group and the electron density of the aromatic ring are governed by the cumulative inductive and resonance effects of all substituents.[3]

  • Amino Group (-NH₂): A potent activating group that donates electron density to the ring via resonance (+M effect), increasing the ring's susceptibility to electrophilic attack and enhancing the nucleophilicity of the amine itself.

  • Methyl Groups (-CH₃): These are weakly electron-donating through an inductive effect (+I) and hyperconjugation.[4] In this compound, two such groups contribute to increasing the electron density of the ring.

  • Methoxycarbonyl Group (-COOCH₃): This is a deactivating group, withdrawing electron density from the ring through both a negative inductive effect (-I) and a negative resonance effect (-M).

In This compound , the amino group is positioned meta to the deactivating ester group, meaning the powerful resonance-based deactivation of the ester does not directly counteract the amino group's activation at the ortho/para positions relative to the amine. Furthermore, the two electron-donating methyl groups at positions 2 and 4 further enrich the ring and enhance the basicity of the amino group at position 5.

In contrast, consider other isomers:

  • Methyl 4-aminobenzoate (PABA methyl ester): The amino and ester groups are para, leading to direct electronic opposition. The ester's -M effect significantly reduces the electron-donating capacity of the amino group.

  • Methyl 2-aminobenzoate (Methyl Anthranilate): The ortho positioning allows for potential intramolecular hydrogen bonding between the amino hydrogen and the carbonyl oxygen, which can reduce the availability of the amine's lone pair and thus its nucleophilicity.[5]

  • Methyl 3-aminobenzoate: Similar to the target molecule, the groups are meta. However, it lacks the additional electron-donating methyl groups, rendering its amino group less nucleophilic and the ring less activated.

1.2. Steric Hindrance

Steric hindrance refers to the non-bonding interactions that influence reaction rates and pathways by impeding the approach of reactants.[6][7][8] In this compound, the methyl group at position 4 is ortho to the amino group. This bulky group can sterically shield the amine, potentially slowing down reactions that require a nucleophilic attack by the nitrogen atom, such as N-acylation.[9][10] This is a critical distinction from isomers like Methyl 3-aminobenzoate or Methyl 4-aminobenzoate, which lack such ortho-substituents relative to the amine.

The following diagram illustrates the logical flow from molecular structure to predicted reactivity.

G cluster_structure Molecular Structure cluster_factors Governing Factors cluster_properties Chemical Properties cluster_reactivity Predicted Reactivity Structure Substituent Positions (e.g., this compound) Electronic Electronic Effects (+I, +M of -NH2, -CH3) (-I, -M of -COOCH3) Structure->Electronic determines Steric Steric Hindrance (Ortho methyl group) Structure->Steric determines Nucleophilicity Amine Nucleophilicity Electronic->Nucleophilicity RingActivation Ring Activation/Deactivation Electronic->RingActivation Steric->Nucleophilicity impedes Reactivity Overall Reaction Rate & Selectivity (e.g., N-Acylation, Diazotization) Nucleophilicity->Reactivity influences RingActivation->Reactivity influences G cluster_workflow N-Acylation Experimental Workflow start Dissolve Aminobenzoate (1 mmol) in Pyridine (5 mL) step1 Cool solution to 0°C (Ice Bath) start->step1 step2 Add Acetic Anhydride (1.1 mmol) dropwise step1->step2 step3 Monitor Reaction (TLC, e.g., every 15 min) step2->step3 step4 Quench with water and extract with Ethyl Acetate step3->step4 step5 Purify via Column Chromatography step4->step5 end Isolate Product & Calculate Yield step5->end

Caption: Standard workflow for comparative N-acylation.

Methodology:

  • Reaction Setup: In separate, identical flasks, dissolve 1.0 mmol of each aminobenzoate (this compound, Methyl 3-aminobenzoate, etc.) in 5 mL of anhydrous pyridine.

  • Initiation: Cool the solutions to 0°C in an ice-water bath. To each flask, add 1.1 mmol of acetic anhydride dropwise with stirring. Start a timer for each reaction upon the first drop of anhydride.

  • Monitoring: At regular intervals (e.g., 15, 30, 60, 120 minutes), take a small aliquot from each reaction mixture and spot it on a TLC plate to monitor the disappearance of the starting material.

  • Workup: Once a reaction is deemed complete (or after a set time, e.g., 4 hours), pour the mixture into 20 mL of cold water and extract with ethyl acetate (3 x 15 mL).

  • Purification & Analysis: Combine the organic layers, wash with dilute HCl, then saturated NaHCO₃, and finally brine. Dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient).

  • Comparison: Compare the reaction times for completion and the isolated yields of the acetylated products.

Causality: Pyridine acts as both a solvent and a base to neutralize the acetic acid byproduct. Monitoring by TLC provides semi-quantitative kinetic data by observing the consumption of the starting amine.

3.2. General Diazotization and Azo Coupling Protocol

This two-step protocol assesses the amine's reactivity in diazotization and the subsequent electrophilicity of the diazonium salt.

Methodology:

Part A: Diazotization

  • Amine Solution: Dissolve 1.0 mmol of the aminobenzoate in a mixture of 3 mL of water and 0.5 mL of concentrated HCl. Cool the solution to 0-5°C in an ice-salt bath.

  • Nitrite Solution: In a separate vial, dissolve 1.1 mmol of sodium nitrite (NaNO₂) in 2 mL of cold water.

  • Reaction: Add the sodium nitrite solution dropwise to the stirred aminobenzoate solution, ensuring the temperature remains below 5°C. The formation of the diazonium salt is typically complete within 15-20 minutes. [11] Part B: Azo Coupling

  • Coupling Partner Solution: In a separate beaker, dissolve 1.0 mmol of β-naphthol in 5 mL of 10% aqueous NaOH solution and cool to 5°C.

  • Coupling Reaction: Slowly add the cold diazonium salt solution from Part A to the cold β-naphthol solution with vigorous stirring. An intensely colored azo dye precipitate should form immediately.

  • Isolation: After stirring for 30 minutes in the cold, collect the precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and dry.

  • Comparison: Compare the yields and colors of the resulting azo dyes. Higher yields suggest more efficient diazotization and coupling.

Causality: The reaction is kept at 0-5°C because aryl diazonium salts are unstable at higher temperatures and can decompose, extruding N₂ gas. [12]The β-naphthol solution is alkaline to deprotonate the hydroxyl group, forming the strongly activating phenoxide ion required for the electrophilic aromatic substitution by the weakly electrophilic diazonium salt.

Conclusion

This compound presents a unique reactivity profile shaped by a delicate balance of electronic activation and steric hindrance. The two electron-donating methyl groups render its amino group highly nucleophilic and its aromatic ring activated, promoting rapid reactions like diazotization. However, the ortho-methyl group introduces steric bulk that can modulate its reactivity in processes like N-acylation when compared to less hindered analogues such as Methyl 3-aminobenzoate. In contrast, isomers with direct electronic opposition between the amino and ester functions, like Methyl 4-aminobenzoate, exhibit markedly reduced reactivity. Understanding these structure-activity relationships is paramount for synthetic chemists to strategically select the optimal aminobenzoate building block, enabling efficient and predictable outcomes in the development of complex target molecules.

References

  • BYJU'S. (n.d.). Diazotization Reaction Mechanism.
  • MySkinRecipes. (n.d.). This compound.
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  • Online Chemistry notes. (2023, May 25). Diazotization reaction: Mechanism and Uses.
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  • Asian Journal of Chemistry. (2007). Kinetics of α-Amino Acids Acylation by p-Nitrophenyl p-Nitrobenzoate in Water-propan-2-ol mixtures.
  • JoVE. (2025, May 22). Video: 1° Amines to Diazonium or Aryldiazonium Salts: Diazotization with NaNO2 Mechanism.
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  • PubMed. (n.d.). N-Acetylation of p-aminobenzoic acid and p-phenylenediamine in primary porcine urinary bladder epithelial cells and in the human urothelial cell line 5637.
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  • PubMed. (n.d.). Aminobenzoates as building blocks for natural product assembly lines.
  • ACS Omega. (2023, May 1). Reactions of Methyl Radicals with Aniline Acting as Hydrogen Donors and as Methyl Radical Acceptors.
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  • PubMed. (1999, July). Metabolic kinetics of p-aminobenzoic acid in rabbits.
  • ResearchGate. (n.d.). The effect of steric hindrance in amines, and sterically destabilized twisted amides....
  • YouTube. (2013, November 25). Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy.
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A Comparative Guide to the Biological Activity Screening of Methyl 5-amino-2,4-dimethylbenzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The aminobenzoic acid scaffold is a cornerstone in medicinal chemistry, recognized for its adaptability and presence in a multitude of biologically active compounds.[1][2] Modifications to this core structure are a key strategy in the quest for novel therapeutics. This guide offers a comparative analysis of the biological activities of Methyl 5-amino-2,4-dimethylbenzoate derivatives, providing insights into their potential as antimicrobial, anticancer, and anti-inflammatory agents. We will delve into the experimental methodologies for screening these activities and explore the structure-activity relationships (SAR) that govern their efficacy.

This compound serves as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[3][4] Its structure is amenable to further functionalization, making it an attractive starting point for the design of novel organic compounds with potential biological activity.[4]

Antimicrobial Activity: Targeting Microbial Proliferation

Derivatives of aminobenzoic acids have long been investigated for their antimicrobial properties. Para-aminobenzoic acid (PABA) is a vital precursor in the folic acid synthesis pathway of many microorganisms, a pathway absent in humans.[5] This metabolic difference provides a selective target for antimicrobial drugs.[5] Aminobenzoic acid derivatives can act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in this pathway, thereby halting bacterial growth.[5][6]

Comparative Antimicrobial Efficacy:

The antimicrobial potential of these derivatives is typically assessed by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible microbial growth.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of Aminobenzoic Acid Derivatives

Compound/DerivativeTarget MicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
1,3,5-Triazine aminobenzoic acid derivative (10) Staphylococcus aureusComparable to AmpicillinAmpicillin-
1,3,5-Triazine aminobenzoic acid derivative (13) Escherichia coliComparable to AmpicillinAmpicillin-
N'-(3-bromo benzylidene)-4-(benzylidene amino)benzohydrazide (11) Bacillus subtilispMIC = 2.11 µM/mlNorfloxacinpMIC = 2.61 µM/ml
4-chloro-benzoic acid derivative (5-19) Bacillus cereus6.25--
4-chloro-benzoic acid derivative (5-19) Staphylococcus aureus12.5--

Note: Data is compiled from multiple sources to illustrate the range of activity.[7][8][9] Direct comparison requires standardized testing conditions.

Structure-Activity Relationship (SAR) Insights:

  • Electron-withdrawing and donating groups: The presence of electron-donating groups like methoxy and hydroxyl can enhance antimicrobial activity against certain strains like S. aureus and E. coli.[8] Conversely, electron-withdrawing groups such as bromo have been shown to increase activity against B. subtilis, C. albicans, and A. niger.[8]

  • Schiff Bases vs. Esters: Generally, Schiff's bases of p-aminobenzoic acid have demonstrated greater potency than their ester counterparts.[8]

  • Substitutions on the Benzene Ring: The nature and position of substituents on the benzene ring significantly influence biological activity. For instance, in a series of 1-isopropyl-3-acyl-5-methyl-benzimidazolone derivatives, a 4-chloro-benzoic acid derivative was the most active against a panel of bacteria.[9]

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines a standard method for determining the MIC of novel compounds.

  • Preparation of Inoculum: Grow bacterial or fungal strains in appropriate broth overnight. Dilute the culture to a standardized concentration (e.g., 1 x 10^5 CFU/mL).

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plates under optimal conditions for microbial growth (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Workflow for Antimicrobial Screening

cluster_0 Synthesis & Characterization cluster_1 Primary Screening cluster_2 Secondary Screening cluster_3 Cytotoxicity & SAR A Synthesize this compound Derivatives B Purify and Characterize (NMR, MS, etc.) A->B C Single-Concentration Screening (e.g., 100 µg/mL) B->C Test Compounds D Identify Active 'Hits' C->D E Determine MIC via Broth Microdilution D->E Active Compounds F Assess Spectrum of Activity (Gram+/Gram-, Fungi) E->F G Evaluate Cytotoxicity against Mammalian Cells (e.g., HEK293) F->G Compounds with Potent MIC H Establish Structure-Activity Relationship (SAR) G->H H->A Design New Derivatives

Caption: A streamlined workflow for the synthesis and evaluation of novel antimicrobial compounds.

Anticancer Activity: A Focus on Proliferation and Signaling

Aminobenzoic acid derivatives have emerged as a promising scaffold for the development of anticancer agents.[2][10] Their mechanisms of action are diverse, often involving the inhibition of key signaling pathways that control cell growth and proliferation.[11][12]

Comparative Anticancer Efficacy:

The anticancer potential is typically evaluated by determining the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Comparative Anticancer Activity (IC50 in µM) of Aminobenzoic Acid and Related Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Benzamide derivatives of PABA -5.85 and 4.535-Fluorouracil-
Carboxamide derivative of PABA A549 (Lung)3.0--
6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivative (45) A549 (Lung)0.44--
2-aminobenzothiazole derivative (13) HCT116 (Colon)6.43--

Note: Data is compiled from multiple sources.[2][11][12] The specific cell lines and assay conditions can significantly impact IC50 values.

Structure-Activity Relationship (SAR) Insights:

  • Heterocyclic Moieties: The incorporation of heterocyclic rings, such as benzothiazole and quinazolinone, can significantly enhance anticancer activity.[11][12]

  • Targeting Kinase Pathways: Many active derivatives function as kinase inhibitors, targeting pathways like PI3K/AKT, which are crucial for cancer cell survival and proliferation.[11][12] For instance, a 2-aminobenzothiazole derivative was identified as a potent VEGFR-2 inhibitor, a key player in angiogenesis.[12]

  • Selective Cytotoxicity: A crucial aspect of anticancer drug development is selectivity. Promising compounds exhibit high potency against cancer cells while showing low cytotoxicity towards normal cells.[12]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

  • Cell Culture: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

  • IC50 Calculation: Calculate the IC50 value from the dose-response curve.

Signaling Pathway Inhibition

cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Cellular Response Receptor Growth Factor Receptor (e.g., VEGFR-2) PI3K PI3K Receptor->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Inhibitor Aminobenzoic Acid Derivative Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by an aminobenzoic acid derivative.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is implicated in a wide range of diseases, making the development of novel anti-inflammatory agents a critical area of research.[13][14] Biochemical assays are instrumental in identifying compounds that can modulate key inflammatory pathways.[15]

Key Targets for Anti-inflammatory Drug Discovery:

  • Pro-inflammatory Cytokines: Compounds are screened for their ability to inhibit the production of cytokines like TNF-α and IL-6.[15][16]

  • NF-κB Pathway: The NF-κB transcription factor is a central regulator of inflammation. Assays can measure the inhibitory effect of compounds on NF-κB activation.[15]

  • Enzymes: Enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) are key mediators of the inflammatory response and are common drug targets.[15]

Comparative Anti-inflammatory Activity:

The anti-inflammatory potential is often assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Table 3: Comparative Anti-inflammatory Activity of Novel Compounds

Compound SeriesAssayKey Findings
Quinazolinone derived Schiff bases NO Inhibition in RAW 264.7 cellsCompounds with electron-withdrawing moieties (Cl, NO2) showed excellent anti-inflammatory activity.[13]
Monocarbonyl curcumin analogs Inhibition of TNF-α and IL-6 in macrophagesSymmetrical heterocyclic analogs displayed the strongest inhibition.[16]
Pterostilbene derivatives NO Inhibition in RAW 264.7 cellsDerivative E2 significantly decreased pro-inflammatory cytokines in vivo.

Note: This table provides examples of screening results for different classes of compounds to illustrate common assays and findings.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This assay screens for the ability of compounds to inhibit NO production in LPS-stimulated macrophages.

  • Cell Culture: Culture RAW 264.7 macrophage cells in a suitable medium.

  • Cell Treatment: Seed the cells in a 96-well plate and pre-treat with various concentrations of the test compounds for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 500 ng/mL) for 24 hours to induce NO production.

  • NO Measurement: Measure the concentration of nitrite, a stable product of NO, in the culture supernatant using the Griess reagent.

  • Cytotoxicity Assay: Concurrently perform an MTT assay to ensure that the observed reduction in NO is not due to cytotoxicity.

Conclusion

The derivatization of this compound presents a promising avenue for the discovery of novel therapeutic agents. This guide has provided a comparative overview of the antimicrobial, anticancer, and anti-inflammatory potential of aminobenzoic acid derivatives, supported by established experimental protocols. The structure-activity relationship insights highlight the importance of strategic chemical modifications in optimizing biological activity. Further research, guided by the principles and methodologies outlined here, will be crucial in unlocking the full therapeutic potential of this versatile chemical scaffold.

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  • METHYL 5-AMINO-2,4-DIMETHYLBENZO
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A Researcher's Guide to In Vitro Profiling of Novel Compounds Derived from Methyl 5-amino-2,4-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Starting Scaffold and the Path Forward

In the landscape of modern drug discovery, the identification of promising molecular scaffolds is a critical first step. Methyl 5-amino-2,4-dimethylbenzoate serves as a versatile chemical intermediate, utilized in the synthesis of compounds for both pharmaceutical and agrochemical applications.[1] Its aromatic structure, featuring amino and ester functionalities, provides a rich foundation for chemical modification, enabling the design of novel derivatives with potential biological activity. The initial stages of evaluating these new chemical entities (NCEs) rely heavily on a robust pipeline of in vitro assays.[2][3] These assays are the bedrock of preclinical evaluation, offering a rapid, cost-effective, and reproducible means to characterize a compound's biological activity, from general cytotoxicity to specific mechanistic actions, before advancing to more complex in vivo models.[4][5][6]

This guide provides a comparative framework for the in vitro evaluation of three hypothetical novel compounds derived from this compound, hereafter referred to as DMBC-1 , DMBC-2 , and DMBC-3 . We will navigate through a logical sequence of assays designed to build a comprehensive profile of their potential as therapeutic agents, focusing on cytotoxicity, anti-inflammatory, and antioxidant activities. Each section will not only detail the "how" but also the "why," grounding experimental choices in established scientific principles and providing the necessary protocols to ensure data integrity and reproducibility.

Part 1: Foundational Assessment - Cytotoxicity Profiling

Expertise & Experience: The first question for any potential therapeutic is its effect on cell viability. A compound that is indiscriminately toxic to all cells has limited therapeutic potential. Therefore, we begin by assessing cytotoxicity against a relevant cell line. The MTT assay is a cornerstone method for this purpose.[7][8] It is a colorimetric assay that measures the metabolic activity of cells, which, in most cases, correlates with cell viability.[8][9] Viable cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[7][8] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[10] This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key metric for quantifying a compound's potency.

Experimental Workflow: MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay MTT Assay cluster_read Data Acquisition seed 1. Seed Cells (e.g., 1x10^4 cells/well in 96-well plate) incubate1 2. Incubate (24h, 37°C, 5% CO2) seed->incubate1 treat 3. Add Compounds (Serial dilutions of DMBC-1, -2, -3) incubate1->treat incubate2 4. Incubate (e.g., 48 hours) treat->incubate2 add_mtt 5. Add MTT Solution (e.g., 0.5 mg/mL) incubate2->add_mtt incubate3 6. Incubate (3-4 hours) add_mtt->incubate3 solubilize 7. Add Solubilizing Agent (e.g., DMSO) incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read

Caption: Workflow for the MTT cell viability assay.

Detailed Protocol: MTT Assay[10][11][12]
  • Cell Seeding: Seed a human cancer cell line (e.g., HeLa) in a 96-well flat-bottom plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Preparation: Prepare stock solutions of DMBC-1, DMBC-2, DMBC-3, and a positive control (e.g., Doxorubicin) in dimethyl sulfoxide (DMSO). Create a series of dilutions in serum-free medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in each well is ≤ 0.5% to avoid solvent toxicity.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include vehicle control wells (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48 hours at 37°C with 5% CO₂.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).[8] Dilute this stock to 0.5 mg/mL in serum-free medium. Remove the treatment medium from the wells and add 100 µL of the MTT working solution to each well.

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, protected from light. During this time, viable cells will convert the MTT into purple formazan crystals.

  • Solubilization: Carefully remove the MTT solution. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[11] Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8]

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Comparative Data: Cytotoxicity Profile
CompoundIC50 on HeLa Cells (µM)Interpretation
DMBC-1 8.5 ± 0.7Potent cytotoxic activity
DMBC-2 45.2 ± 3.1Moderate cytotoxic activity
DMBC-3 > 100Low to no cytotoxic activity
Doxorubicin 0.9 ± 0.1High potency (Positive Control)

Data are hypothetical means ± standard deviation from three independent experiments.

Part 2: Screening for Anti-inflammatory Activity

Trustworthiness: A self-validating protocol for anti-inflammatory potential must measure a key mediator of the inflammatory cascade. Nitric oxide (NO) is a critical signaling molecule in inflammation, produced by inducible nitric oxide synthase (iNOS) in macrophages upon activation by stimuli like lipopolysaccharide (LPS).[12][13] Overproduction of NO is a hallmark of many inflammatory diseases.[14] Therefore, an assay that measures the inhibition of NO production in LPS-stimulated macrophages (e.g., RAW 264.7 cell line) is a reliable and direct indicator of a compound's anti-inflammatory potential.[13][15] The Griess reaction provides a simple and sensitive colorimetric method to quantify nitrite (a stable breakdown product of NO) in the cell culture supernatant.[13]

Experimental Workflow: Nitric Oxide (NO) Inhibition Assay

NO_Workflow cluster_prep Cell Preparation cluster_treat Treatment & Stimulation cluster_assay Griess Reaction cluster_read Data Acquisition seed 1. Seed RAW 264.7 Cells (5x10^4 cells/well) incubate1 2. Incubate (24h, 37°C, 5% CO2) seed->incubate1 pretreat 3. Pre-treat with Compounds (DMBC-1, -2, -3 for 1h) incubate1->pretreat stimulate 4. Stimulate with LPS (1 µg/mL for 24h) pretreat->stimulate supernatant 5. Collect Supernatant stimulate->supernatant griess 6. Mix with Griess Reagent supernatant->griess incubate2 7. Incubate (10 min, RT, dark) griess->incubate2 read 8. Read Absorbance (540 nm) incubate2->read DPPH_Workflow cluster_prep Reagent Preparation cluster_react Scavenging Reaction cluster_read Data Acquisition prep_dpph 1. Prepare DPPH Solution (e.g., 0.1 mM in Methanol) prep_comp 2. Prepare Compound Dilutions mix 3. Mix Compounds with DPPH (in 96-well plate) prep_comp->mix incubate 4. Incubate (30 min, RT, dark) mix->incubate read 5. Read Absorbance (517 nm) incubate->read COX_Pathway LPS Inflammatory Stimulus (e.g., LPS) Macrophage Macrophage LPS->Macrophage activates NFkB NF-κB Activation Macrophage->NFkB COX2_Gene COX-2 Gene Transcription NFkB->COX2_Gene COX2_Enzyme COX-2 Enzyme COX2_Gene->COX2_Enzyme translates to Prostaglandins Prostaglandins (PGE2) COX2_Enzyme->Prostaglandins converts to Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2_Enzyme Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation mediate DMBC3 DMBC-3 DMBC3->COX2_Enzyme inhibits

Caption: Inhibition of the COX-2 pathway by DMBC-3.

Detailed Protocol: Generic COX-2 Inhibition Assay

This protocol describes a generalized fluorescence-based COX-2 inhibitor screening assay.

  • Reagent Preparation: Prepare assay buffer, purified human recombinant COX-2 enzyme, a fluorogenic substrate (e.g., ADHP), and arachidonic acid (the natural substrate).

  • Compound Addition: To a 96-well black plate, add the test compounds (DMBC-2, DMBC-3) and a known COX-2 inhibitor (e.g., Celecoxib) at various concentrations.

  • Enzyme Addition: Add the COX-2 enzyme solution to each well and incubate for 15 minutes at room temperature to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of arachidonic acid and the fluorogenic substrate to all wells.

  • Data Acquisition: Immediately begin measuring the fluorescence intensity kinetically over 10-20 minutes using a microplate reader (e.g., Ex/Em = 535/590 nm). The rate of increase in fluorescence is proportional to the COX-2 activity.

  • Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each compound concentration relative to the vehicle control (no inhibitor). Plot the percent inhibition versus the log of the compound concentration to calculate the IC50 value.

Comparative Data: COX-2 Enzyme Inhibition
CompoundCOX-2 Inhibition IC50 (µM)Interpretation
DMBC-2 35.6 ± 2.8Weak direct COX-2 inhibitor
DMBC-3 1.2 ± 0.2Potent and specific COX-2 inhibitor
Celecoxib 0.04 ± 0.005High potency (Positive Control)

Data are hypothetical means ± standard deviation.

Comparative Summary and Strategic Discussion

CompoundCytotoxicity (IC50, µM)Anti-inflammatory (NO Inhibition %)Antioxidant (EC50, µg/mL)COX-2 Inhibition (IC50, µM)Overall Profile & Next Steps
DMBC-1 8.512.5%22.4> 50Potent Cytotoxic Agent. Its primary activity is cytotoxicity, with weak anti-inflammatory and moderate antioxidant effects. This profile suggests potential for development as an anticancer agent. N[16]ext steps would involve screening against a panel of cancer cell lines and apoptosis assays.
DMBC-2 45.278.9%15.835.6Balanced Anti-inflammatory/Antioxidant. Shows good anti-inflammatory and antioxidant activity with moderate cytotoxicity. Its anti-inflammatory effect is likely not mediated primarily by direct COX-2 inhibition. Further investigation into other inflammatory pathways (e.g., NF-κB, other cytokines) is warranted.
DMBC-3 > 10085.1%> 2001.2Specific Anti-inflammatory Agent. Exhibits a highly desirable profile: potent, specific anti-inflammatory activity with very low cytotoxicity. The mechanism is strongly indicated to be through direct COX-2 inhibition. This compound is a prime candidate for further development as a novel NSAID. Next steps include COX-1 selectivity assays and cell-based prostaglandin measurement.

This structured, comparative in vitro analysis demonstrates how a series of well-chosen assays can efficiently triage a set of novel compounds, identify promising leads, and provide critical insights into their mechanisms of action, thereby paving the way for rational and targeted drug development.

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A Senior Application Scientist's Guide to the Synthetic Utility of Substituted Aminobenzoates

Author: BenchChem Technical Support Team. Date: January 2026

Substituted aminobenzoates are a cornerstone of modern medicinal chemistry and organic synthesis. Their inherent structural features—an aromatic ring functionalized with both an electron-donating amino group and an electron-withdrawing carboxyl group—confer a unique reactivity profile that has been exploited in the development of a vast array of pharmaceuticals and fine chemicals.[1][2] This guide provides a comparative analysis of the synthetic utility of substituted aminobenzoates, offering insights into how the strategic placement of substituents can be leveraged to achieve specific synthetic goals.

The versatility of the aminobenzoate scaffold allows for modifications at the amino and carboxyl moieties, as well as on the aromatic ring itself, leading to a diverse range of pharmacological activities.[1][3] Derivatives of aminobenzoates have been investigated for their potential as anticancer, anti-Alzheimer's, antibacterial, and anti-inflammatory agents.[1][2][4]

The Influence of Isomeric Position: Ortho, Meta, and Para

The relative positioning of the amino and carboxyl groups on the benzene ring profoundly impacts the molecule's electronic properties and, consequently, its reactivity and synthetic applications. The ortho, meta, and para isomers of aminobenzoic acid each serve as building blocks for a wide range of microbial natural products and synthetic compounds.[5]

Para-Aminobenzoates: The Preeminent Building Block

Para-aminobenzoic acid (PABA) and its derivatives are the most extensively studied and utilized isomers.[2][4][6] The para-disposition of the functional groups allows for the synthesis of linear, rigid molecules, a desirable feature in many drug scaffolds.[6]

Synthetic Advantages:

  • Diverse Derivatization: The amino and carboxyl groups can be readily and independently modified to generate extensive libraries of compounds.[4][6]

  • Precursor to Folate: PABA is a crucial precursor for folic acid synthesis in bacteria, making it a key target for the development of antibacterial agents.[3][5]

  • Wide Range of Biological Activities: PABA-containing drugs exhibit a broad spectrum of therapeutic uses, including sun-screening, antibacterial, antineoplastic, and local anesthetic activities.[6]

Ortho-Aminobenzoates (Anthranilates): Gateways to Heterocycles

Ortho-aminobenzoates, commonly known as anthranilates, are pivotal in the synthesis of a variety of heterocyclic systems due to the proximity of the amino and carboxyl groups.[5]

Synthetic Advantages:

  • Intramolecular Cyclizations: The adjacent functional groups facilitate intramolecular reactions to form heterocycles such as benzodiazepinones, fumiquinazolines, quinoxalines, and quinolones.[5]

  • Natural Product Synthesis: Anthranilate is a key scaffold in the biosynthesis of numerous natural products, including its role in indole formation for tryptophan biosynthesis.[5]

Meta-Aminobenzoates: Unique Scaffolds for Complex Molecules

While less common than their ortho and para counterparts, meta-aminobenzoates offer a distinct geometric arrangement that is crucial for the synthesis of specific complex natural products.[5]

Synthetic Advantages:

  • Ansa-Bridged Macrocycles: The 5-hydroxy derivative of 3-aminobenzoate is the starter unit for the biosynthesis of ansa-bridged antibiotics like rifamycins and ansamitocins.[5]

  • Key Components of Bioactive Molecules: Other regioisomers are key components in the biosynthesis of antimycin, grixazone, and platencin.[5]

Comparative Analysis of Synthetic Transformations

The synthetic utility of substituted aminobenzoates is best understood by examining the key reactions they undergo. The following sections provide a comparative overview of common transformations and the influence of substitution patterns.

N-Acylation and N-Alkylation

Modification of the amino group is a fundamental strategy for creating diverse aminobenzoate derivatives.

  • N-Acylation: The amino group readily reacts with acylating agents (e.g., acetic anhydride) to form amides. This transformation is often used as a protecting group strategy or to introduce specific functionalities.[7]

  • N-Alkylation: Direct alkylation of the amino group can be achieved using alkyl halides. However, this can sometimes lead to over-alkylation. Reductive amination offers a more controlled approach.[8]

Esterification and Amidation of the Carboxyl Group

The carboxyl group provides another handle for diversification.

  • Esterification: Aminobenzoates can be converted to their corresponding esters by reacting with an alcohol in the presence of an acid catalyst.[9][10]

  • Amidation: The carboxyl group can be activated (e.g., with thionyl chloride to form an acyl chloride) and then reacted with an amine to form an amide.[9] Alternatively, peptide coupling agents can be employed for milder reaction conditions.[3]

Electrophilic Aromatic Substitution

The amino group is a powerful activating group, directing incoming electrophiles to the ortho and para positions.

  • Halogenation: Bromination of 4-aminobenzoic acid can be achieved directly to introduce a bromine atom onto the aromatic ring, creating a versatile intermediate for further functionalization.[11]

  • Nitration: Nitration of aminobenzoates requires careful control of reaction conditions to prevent oxidation of the amino group. Often, the amino group is first protected as an acetamide.[12]

Data Presentation: Comparative Bioactivities of Substituted Aminobenzoates

The following table summarizes the reported biological activities of various substituted aminobenzoate derivatives, highlighting the impact of different substitution patterns.

Compound ClassSpecific DerivativeTarget/ApplicationReported Activity (IC₅₀/MIC)Reference
Anticancer 2-Aminobenzothiazole derivativesVarious cancer cell linesVaries with substitution[1]
Alkyl derivatives of 4-aminobenzoic acidLung (NCI-H460) and oral (CAL-27) carcinoma cell linesCompound 20: IC₅₀ 15.59 µM (NCI-H460)[8]
Anti-Cholinesterase PABA-derived iminesAcetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)IC₅₀ values determined against standard donepezil[3]
Antimicrobial Schiff bases of p-aminobenzoic acidBacillus subtilisCompound 11: pMICbs = 2.11 µM/ml[10]
PABA-based azole derivativesEscherichia coli, Staphylococcus aureus, Candida albicansVaries with substitution[13]

Experimental Protocols

This section provides detailed, step-by-step methodologies for key synthetic transformations of aminobenzoates.

Protocol 1: Synthesis of an Ester Derivative of p-Aminobenzoic Acid

This protocol describes a general procedure for the synthesis of ester derivatives of PABA via Fischer esterification.[9]

Objective: To synthesize an ethyl ester of a PABA derivative.

Materials:

  • Intermediate azo compound derived from PABA (0.008 mol)

  • Ethanol (0.074 mol)

  • Concentrated Sulfuric Acid (catalytic amount)

  • Ether

  • Ice water

Procedure:

  • Combine the intermediate azo compound and ethanol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Reflux the reaction mixture until the reaction is complete (monitor by TLC).

  • Pour the cooled reaction mixture into 200 ml of ice water.

  • Extract the ester with 50 ml of ether.

  • Separate the ether layer and evaporate the solvent to yield the crude ester.

  • Recrystallize the crude product from ethanol to obtain the pure ester.

Protocol 2: Synthesis of an Amide Derivative of p-Aminobenzoic Acid

This protocol outlines the synthesis of an amide derivative from an acetylated PABA intermediate.[9]

Objective: To synthesize a substituted amide of a PABA derivative.

Materials:

  • Acetylated intermediate azo compound (0.01 mol)

  • Thionyl chloride (SOCl₂)

  • Appropriate amine

  • Ether

Procedure:

  • React the acetylated intermediate azo compound with thionyl chloride to form the corresponding acyl chloride.

  • Dissolve the resulting acyl chloride in ether.

  • Add the appropriate amine to the ether solution.

  • Stir the reaction mixture until the formation of the amide is complete.

  • Isolate the crude product by filtration or extraction.

  • Purify the amide by recrystallization or column chromatography.

Visualization of Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate key synthetic pathways involving substituted aminobenzoates.

Diagram 1: General Derivatization of p-Aminobenzoic Acid

G PABA p-Aminobenzoic Acid N_Acyl N-Acylated PABA PABA->N_Acyl Acylation N_Alkyl N-Alkylated PABA PABA->N_Alkyl Alkylation Ester PABA Ester PABA->Ester Esterification Amide PABA Amide PABA->Amide Amidation Halogenated Ring-Halogenated PABA PABA->Halogenated Halogenation

Caption: Key synthetic modifications of the p-aminobenzoic acid scaffold.

Diagram 2: Synthesis of 2-Aminobenzothiazoles from Substituted Anilines

G Aniline Substituted Aniline Thiocyanate Arylthiourea Intermediate Aniline->Thiocyanate Reaction with Thiocyanate Benzothiazole Substituted 2-Aminobenzothiazole Thiocyanate->Benzothiazole Cyclization with Bromine

Caption: A common synthetic route to 2-aminobenzothiazole derivatives.

Conclusion

Substituted aminobenzoates are undeniably a privileged scaffold in synthetic chemistry, offering a remarkable degree of versatility for the construction of biologically active molecules. The choice of the isomeric starting material—ortho, meta, or para—coupled with the strategic introduction of substituents on the aromatic ring and modifications of the amino and carboxyl groups, provides chemists with a powerful toolkit for rational drug design and the synthesis of complex molecular architectures. A thorough understanding of the comparative reactivity and synthetic utility of these building blocks is essential for any researcher, scientist, or drug development professional working in the field.

References

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A Senior Application Scientist's Guide to the Structural Elucidation of Methyl 5-Amino-2,4-Dimethylbenzoate Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The "Why" of Structural Precision

In the realms of pharmaceutical design and materials science, methyl 5-amino-2,4-dimethylbenzoate and its derivatives represent a class of scaffolds with significant potential.[1] Their utility as intermediates in the synthesis of agrochemicals and novel bioactive compounds hinges on the precise three-dimensional arrangement of their atoms.[1] Understanding this architecture is not merely an academic exercise; it dictates molecular interactions, biological activity, and material properties. While a suite of analytical techniques can provide pieces of the structural puzzle, single-crystal X-ray diffraction (SCXRD) remains the unequivocal gold standard for providing a definitive, high-resolution 3D molecular structure.[2][3]

This guide provides an in-depth exploration of the X-ray crystallography workflow for a representative this compound derivative. We will dissect the causality behind each experimental choice, from crystal growth to data refinement. Furthermore, we will objectively compare the insights gained from SCXRD with those from complementary techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and computational modeling, offering a holistic perspective for researchers, scientists, and drug development professionals.

Part 1: The Gold Standard - Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is a powerful, non-destructive technique that provides unambiguous information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, bond angles, and absolute stereochemistry.[2][4] The fundamental principle lies in the diffraction of an X-ray beam by the ordered array of atoms within a single crystal, producing a unique pattern that can be mathematically decoded to reveal the atomic arrangement.[5]

Experimental Workflow: From Powder to Structure

The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands patience and precision. Each stage is critical for the success of the next.

scxrd_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction Data Collection cluster_analysis Structure Solution & Refinement synthesis Synthesis of Derivative purification Purification (e.g., Column Chromatography) synthesis->purification Crude Product solubility Solubility Screening purification->solubility growth Crystallization (e.g., Slow Evaporation) solubility->growth Optimal Solvent System harvest Crystal Selection & Mounting growth->harvest Formation of Single Crystals mount Mount Crystal on Goniometer harvest->mount diffractometer X-ray Diffraction Data Collection mount->diffractometer Precise Rotation integration Data Integration & Scaling diffractometer->integration solution Structure Solution (Phase Problem) integration->solution Reflection Intensities refinement Structural Refinement solution->refinement Initial Atomic Model validation Validation & CIF File Generation refinement->validation Refined Structure

Caption: Experimental workflow for single-crystal X-ray crystallography.
Detailed Protocol: Crystallization and Data Acquisition

The most significant bottleneck in SCXRD is often the growth of high-quality single crystals.[6] The ideal crystal should be well-formed, transparent, and free of defects, typically between 0.1-0.3 mm in its largest dimension.[5][7]

1. Synthesis and Purification:

  • Objective: To obtain a highly pure sample of the this compound derivative. Impurities can severely inhibit crystallization.

  • Protocol: Synthesize the target derivative (e.g., via esterification of the corresponding carboxylic acid or other established methods). Purify the crude product using column chromatography or recrystallization until a single spot is observed by TLC and purity is confirmed (>98%) by ¹H NMR.

2. Crystal Growth:

  • Causality: The goal is to create a supersaturated solution from which the molecule can slowly precipitate in an ordered, crystalline lattice rather than as an amorphous powder. The choice of solvent and technique is paramount.[8]

  • Techniques:

    • Slow Evaporation (Recommended for initial screening): This is often the simplest method.[8] A solution of the compound is prepared in a solvent or solvent mixture where it is moderately soluble. The container is loosely covered (e.g., with Parafilm pierced with a few needle holes) to allow the solvent to evaporate slowly over days or weeks.[7]

    • Vapor Diffusion: This technique is useful when the compound is highly soluble in a particular solvent.[9] A concentrated solution of the compound is placed in a small open vial, which is then sealed inside a larger jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystal growth.[3][9]

    • Solvent/Anti-Solvent Layering: A solution of the compound is carefully layered with a miscible anti-solvent. Crystals form at the interface as the solvents slowly mix.

  • Protocol (Slow Evaporation):

    • Screen for suitable solvents (e.g., ethanol, methanol, ethyl acetate, toluene, hexane, and mixtures thereof). A good solvent will fully dissolve the compound when heated but show slight turbidity upon cooling to room temperature.

    • Dissolve 5-10 mg of the purified compound in a minimal amount of the chosen solvent system in a small, clean vial.

    • Cover the vial with Parafilm and puncture it with 2-3 small holes using a needle.

    • Place the vial in a vibration-free location and allow it to stand undisturbed.

    • Monitor periodically for crystal growth over several days to weeks.

3. Crystal Mounting and Data Collection:

  • Causality: A single, well-formed crystal must be isolated and mounted on the diffractometer in the path of the X-ray beam. The crystal is rotated to collect diffraction data from all possible orientations.[2]

  • Protocol:

    • Under a microscope, select a suitable crystal that is clear and has well-defined edges.[7]

    • Carefully coat the crystal in a cryoprotectant oil (e.g., Paratone-N) to prevent degradation from air and the cryo-stream.

    • Using a micromanipulator, mount the crystal onto the tip of a thin glass fiber or a cryo-loop.[4]

    • Transfer the mounted crystal to the goniometer head of the diffractometer, which is maintained at a low temperature (typically 100-150 K) by a stream of nitrogen gas to minimize thermal motion of the atoms.

    • Center the crystal within the X-ray beam.[4]

    • Perform data collection using an appropriate instrument (e.g., a Bruker D8 VENTURE or Rigaku XtaLAB Synergy diffractometer).[10][11] The instrument software will automatically rotate the crystal and collect a series of diffraction images.

4. Structure Solution and Refinement:

  • Causality: The collected diffraction spots are analyzed to determine the unit cell parameters and symmetry (space group).[5] The "phase problem" is then solved using computational methods to generate an initial electron density map, from which an atomic model is built and subsequently refined.[12]

  • Process:

    • Data Integration: The raw diffraction images are processed to determine the position and intensity of each reflection.

    • Structure Solution: Programs like SHELXS are used to solve the phase problem and provide an initial model of the molecular structure.[12]

    • Refinement: The atomic positions and thermal parameters of the model are adjusted (refined) to best fit the experimental diffraction data.

    • Validation: The final structure is validated using metrics like R-factors and checked for geometric soundness. The data is then typically deposited in a crystallographic database and a Crystallographic Information File (CIF) is generated.

Part 2: A Comparative Perspective - Alternative & Complementary Techniques

While SCXRD provides the definitive solid-state structure, a comprehensive characterization often requires a multi-technique approach. Other methods provide complementary information, particularly regarding the molecule's structure and behavior in solution.

techniques_comparison cluster_info XRD X-ray Crystallography (SCXRD) NMR NMR Spectroscopy XRD->NMR Confirms connectivity; Solution vs. Solid-state MS Mass Spectrometry XRD->MS Confirms MW; No 3D info from MS Comp Computational Modeling (DFT) XRD->Comp Validates theoretical model XRD_info Definitive 3D Structure Bond Lengths/Angles Stereochemistry Crystal Packing XRD->XRD_info NMR_info Atomic Connectivity Solution-state Conformation Relative Stereochemistry NMR->NMR_info MS_info Molecular Weight Elemental Composition Fragmentation Pattern MS->MS_info Comp_info Predicted Geometry Electronic Properties Thermodynamic Stability Comp->Comp_info

Caption: Interrelationship of analytical techniques for structural elucidation.
Comparison of Analytical Techniques
Technique Information Provided Advantages Limitations
X-ray Crystallography (SCXRD) Definitive 3D atomic arrangement, bond lengths/angles, absolute stereochemistry, crystal packing.[2]Unambiguous and high-resolution structural data.Requires high-quality single crystals, which can be difficult to grow; provides solid-state structure which may differ from solution.[6]
NMR Spectroscopy (¹H, ¹³C, 2D) Atomic connectivity (through-bond correlations), relative stereochemistry, solution-state conformation.[13][14]Provides data on structure in solution, which is often more biologically relevant; does not require crystallization.[15]Does not provide absolute stereochemistry or precise bond lengths/angles; can be complex for large molecules.
Mass Spectrometry (MS) Precise molecular weight, elemental composition (HRMS), fragmentation patterns for substructure identification.[16][17]Extremely high sensitivity; requires very small sample amounts.Provides no information on 3D structure, stereochemistry, or isomerism.[16]
Computational Modeling (DFT) Predicted lowest-energy conformation, electronic properties, bond parameters, theoretical spectra.[12][18]Provides insight when experimental data is unavailable; can rationalize observed properties.Theoretical model that requires experimental validation; accuracy depends heavily on the chosen method and basis set.[19]
Protocol: ¹H NMR for Structural Confirmation

A standardized protocol for acquiring high-quality NMR data is crucial for validating the structure in solution and ensuring purity before attempting crystallization.[20]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified this compound derivative.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.[13]

    • Transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup:

    • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Lock onto the deuterium signal of the solvent, and shim the magnetic field to optimize homogeneity.[13]

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum using standard parameters (e.g., 30-90 degree pulse angle, 2-4 second acquisition time, 1-5 second relaxation delay).[13]

    • Typically, 8-16 scans are sufficient for a sample of this concentration.

  • Data Processing:

    • Apply Fourier transform to the Free Induction Decay (FID).

    • Perform phase and baseline corrections to obtain a clean, interpretable spectrum.

The resulting spectrum should show distinct signals for the aromatic protons, the amine (NH₂) protons, and the two methyl groups on the ring, as well as the methyl ester protons. The chemical shifts, integration, and splitting patterns must be consistent with the proposed structure.

Conclusion

The structural elucidation of this compound derivatives is a critical step in their development for pharmaceutical or material applications. Single-crystal X-ray diffraction stands alone in its ability to provide a definitive, high-resolution three-dimensional structure, revealing precise bond lengths, angles, and intermolecular interactions that govern the compound's behavior. However, a truly comprehensive characterization is achieved by integrating the strengths of multiple analytical techniques. NMR spectroscopy validates the structure's integrity in solution, mass spectrometry confirms its molecular formula, and computational modeling offers a theoretical framework for understanding its properties. By employing these methods in a complementary fashion, researchers can build a complete and robust understanding of their target molecules, accelerating the pace of discovery and innovation.

References

  • SPT Labtech. (n.d.). Chemical crystallization.
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  • Fiveable. (n.d.). Single crystal X-ray diffraction | Crystallography Class Notes.
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  • University of Southampton. (2023). Advanced crystallisation methods for small organic molecules.
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  • University of York. (n.d.). Single Crystal X-ray Diffraction.
  • Carleton College. (2007). Single-crystal X-ray Diffraction.
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  • eScholarship.org. (2023). Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome.
  • MDPI. (n.d.). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents.
  • PubMed Central. (n.d.). Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome.
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  • PubChemLite. (n.d.). This compound (C10H13NO2).
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  • ChemUniverse. (n.d.). This compound.
  • DergiPark. (2018). X-Ray and Theoretical Studies of 4-((4-(tert-butyl)benzylidene)amino)-1,5-dimethyl-2.
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  • MDPI. (n.d.). Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide.
  • Physical Chemistry Research. (n.d.). Quantum Computational, Molecular Docking, Dynamics, PASS, and ADMET Analyses of Methyl α-D-Glucopyranoside Derivatives.
  • PubMed Central. (n.d.). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety.
  • ResearchGate. (2025). Quantum Computational, Molecular Docking, Dynamics, PASS, and ADMET Analyses of Methyl α-D-Glucopyranoside Derivatives.
  • ResearchGate. (n.d.). (PDF) Methyl 2-amino-5-chlorobenzoate.
  • ResearchGate. (2025). Dimethyl 2-(2,4-Diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)malonate.

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A Senior Scientist's Guide to the Structural Elucidation of Methyl 5-amino-2,4-dimethylbenzoate Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and fine chemical synthesis, Methyl 5-amino-2,4-dimethylbenzoate is a valuable and versatile building block.[1][2] Its distinct functional groups—a nucleophilic aromatic amine, an electron-rich benzene ring, and a methyl ester—offer multiple avenues for synthetic modification. However, this reactivity also presents a critical challenge: ensuring the precise structural outcome of a given reaction. Misinterpretation of a product's structure can derail a research program, leading to wasted resources and invalid biological data.

This guide provides an in-depth, experience-driven framework for confirming the structure of products derived from this compound. We will move beyond simple protocol recitation to explain the causal logic behind our analytical choices. Our approach is a self-validating system where multiple, orthogonal techniques are used to build an irrefutable case for the final molecular structure.

The Synthetic Landscape & The Analytical Imperative

The primary reactive site of this compound is the amino group (-NH₂), which readily undergoes reactions such as acylation, alkylation, and diazotization. The aromatic ring itself can also be subject to further electrophilic substitution, although the existing substituents will direct the position of new groups.

Let's consider a common and illustrative reaction: the N-acylation of this compound with acetic anhydride to form Methyl 5-acetamido-2,4-dimethylbenzoate.

G cluster_reactants Reactants cluster_products Potential Products SM This compound P1 Expected Product Methyl 5-acetamido-2,4-dimethylbenzoate SM->P1 N-Acylation P2 Potential Byproduct (Di-acetylation under harsh conditions) SM->P2 Over-reaction R Acetic Anhydride

Caption: A common reaction pathway and a potential, though less likely, side product.

The core analytical question is not simply "Did a reaction occur?" but "Did the intended reaction occur exclusively?" We must design an experimental workflow that can distinguish our target product from the starting material, isomeric impurities, and potential side products like the di-acetylated compound shown above.

A Comparative Analysis of Core Spectroscopic Techniques

No single technique provides a complete structural picture. True confidence is achieved by integrating data from several methods. The table below compares the primary spectroscopic tools used for structural confirmation of aromatic amines and their derivatives.

Technique Information Provided Strengths Limitations Senior Scientist Insight
Infrared (IR) Spectroscopy Functional groups present (e.g., N-H, C=O, C-N).Fast, inexpensive, excellent for tracking functional group transformations (e.g., amine to amide).Provides no information on connectivity or stereochemistry. Complex molecules yield crowded spectra.IR is your first-pass confirmation. The disappearance of the characteristic primary amine N-H stretches and the appearance of a strong amide C=O band is a powerful initial indicator of success.[3][4][5]
¹H NMR Spectroscopy The electronic environment and connectivity of hydrogen atoms. Number of unique protons, their integration (ratio), and splitting patterns (neighboring protons).Provides a detailed map of the molecule's carbon-hydrogen framework. D₂O exchange can definitively identify N-H protons.[4][5]N-H and O-H proton signals can be broad and their chemical shifts variable, sometimes obscuring other signals.[4][5]Look for the disappearance of the broad -NH₂ signal and the appearance of a sharp, new singlet for the acetyl methyl group (~2.1 ppm). This, combined with shifts in the aromatic protons, is strong evidence of N-acetylation.
¹³C NMR Spectroscopy The electronic environment of carbon atoms. The number of unique carbon atoms in the molecule.Complements ¹H NMR by providing a direct count of non-equivalent carbons. Less signal overlap than ¹H NMR.Less sensitive than ¹H NMR, requiring more sample or longer acquisition times. Does not typically show coupling.The key signal to watch for is the new amide carbonyl carbon, typically appearing in the 165-175 ppm range. Also, note the shift of the carbon atom bonded to the nitrogen.
Mass Spectrometry (MS) The precise molecular weight of the compound and the masses of its fragments.Extremely sensitive, providing definitive molecular weight confirmation. The "Nitrogen Rule" (odd MW implies an odd number of nitrogen atoms) is a useful heuristic.[5]Isomers cannot be distinguished by molecular weight alone. Fragmentation patterns can be complex to interpret.For our N-acylation example, the molecular ion peak should correspond to the starting material's mass (179.22 g/mol ) + 42.04 g/mol (the mass of a C₂H₂O fragment). This provides unambiguous confirmation of the addition of a single acetyl group.

The Integrated Analytical Workflow: A Self-Validating Protocol

Caption: A robust workflow for reaction monitoring, purification, and structural confirmation.

Experimental Protocols

Protocol 1: Reaction Monitoring with Thin-Layer Chromatography (TLC) Causality: TLC is a rapid and inexpensive method to qualitatively assess reaction completion. The product, Methyl 5-acetamido-2,4-dimethylbenzoate, is generally more polar than the starting amine due to the amide group. Therefore, it will have a lower Retention Factor (Rf) value on the silica plate.[6]

  • Prepare the Chamber: Pour a 3:1 Hexane:Ethyl Acetate solvent system into a developing chamber to a depth of ~0.5 cm. Place filter paper inside to saturate the atmosphere.

  • Spot the Plate: On a silica TLC plate, draw a pencil origin line. Spot a dilute solution of your starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM).

  • Develop: Place the plate in the chamber and allow the solvent to elute to near the top.

  • Visualize: Dry the plate and visualize the spots under a UV lamp (254 nm). The reaction is complete when the starting material spot in the RM lane has completely disappeared, and a new, lower-Rf spot is prominent.

Protocol 2: Spectroscopic Analysis Causality: Each spectroscopic method provides independent, yet complementary, data points. Agreement across all techniques is the gold standard for structural validation.

  • Sample Preparation: Ensure the purified product is free of solvent by drying under high vacuum.

    • For IR: Prepare a thin film on a salt plate or obtain the spectrum from a neat sample using an ATR accessory.

    • For NMR: Dissolve ~5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • For MS: Prepare a dilute solution (~1 mg/mL) in a volatile solvent like methanol or acetonitrile for ESI-MS analysis.

  • Data Acquisition: Acquire spectra using standard instrument parameters.

  • Data Interpretation & Cross-Validation: Analyze each spectrum individually and then compare the results as outlined in the case study below.

Case Study: Confirming the Structure of Methyl 5-acetamido-2,4-dimethylbenzoate

Here, we compare the predicted analytical data for the starting material against its N-acetylated product. This comparison demonstrates how the combined data provides an unambiguous structural proof.

Analyte Key IR Peaks (cm⁻¹) Key ¹H NMR Signals (ppm) Key ¹³C NMR Signals (ppm) Mass Spec (m/z)
Starting Material (this compound)~3450, 3350 (N-H₂ stretch)[4][5]~1690 (Ester C=O)~1250 (Aromatic C-N)[3][7]~7.0 (s, 1H, Ar-H)~6.5 (s, 1H, Ar-H)~4.0 (br s, 2H, -NH₂)~3.8 (s, 3H, -OCH₃)~2.4 (s, 3H, Ar-CH₃)~2.1 (s, 3H, Ar-CH₃)~168 (Ester C=O)~145-115 (Aromatic C)~52 (-OCH₃)~20, 15 (Ar-CH₃)179.10 ([M]+)
Expected Product (Methyl 5-acetamido-2,4-dimethylbenzoate)~3300 (N-H stretch)~1685 (Amide C=O) ~1695 (Ester C=O)~1540 (N-H bend)~7.5 (s, 1H, Ar-H)~7.2 (s, 1H, Ar-H)~7.8 (br s, 1H, -NH) ~3.8 (s, 3H, -OCH₃)~2.5 (s, 3H, Ar-CH₃)~2.2 (s, 3H, Ar-CH₃)~2.1 (s, 3H, -COCH₃) ~169 (Amide C=O) ~168 (Ester C=O)~140-120 (Aromatic C)~52 (-OCH₃)~24 (-COCH₃) ~20, 16 (Ar-CH₃)221.11 ([M]+)

Analysis Narrative:

  • Mass Spectrometry: The observed molecular ion at m/z 221.11 is consistent with the calculated mass of the acetylated product (C₁₂H₁₅NO₃), confirming the addition of a single acetyl group (mass difference of 42.01 Da).

  • IR Spectroscopy: The spectrum of the product shows the disappearance of the dual N-H₂ stretching peaks and the emergence of a single N-H band around 3300 cm⁻¹ and a strong amide carbonyl peak around 1685 cm⁻¹. This confirms the conversion of the primary amine to a secondary amide.

  • ¹H NMR Spectroscopy: The broad 2H signal for the -NH₂ group in the starting material is replaced by a new, sharper 1H signal for the amide -NH proton. Critically, a new 3H singlet appears at ~2.1 ppm, which is characteristic of an N-acetyl methyl group.

  • ¹³C NMR Spectroscopy: A new signal appears in the product spectrum around 169 ppm, corresponding to the amide carbonyl carbon. A second new signal around 24 ppm is assigned to the acetyl methyl carbon.

The collective evidence from MS, IR, ¹H NMR, and ¹³C NMR is mutually reinforcing. Each technique independently supports the proposed structure of Methyl 5-acetamido-2,4-dimethylbenzoate. This integrated, multi-faceted approach provides the highest level of confidence, transforming analytical data into definitive structural knowledge. It is this rigorous, self-validating methodology that ensures the integrity of research and development in the chemical sciences.

References

  • Filo. (2025, November 22). Show structure of substituted aniline.
  • Benchchem. (n.d.). The Discovery and Enduring Legacy of Substituted Anilines in Research: An In-depth Technical Guide.
  • ResearchGate. (n.d.). Structure of substituted anilines and their acylated derivatives.
  • Chemistry LibreTexts. (2015, July 19). 21.3: Spectroscopy of the Amine Group.
  • Study.com. (n.d.). Aniline | Definition, Formula & Structure.
  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.
  • NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.
  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines - Organic Chemistry.
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Quantitative NMR (qNMR) for the Assay of Methyl 5-amino-2,4-dimethylbenzoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and intermediates is paramount. This guide provides an in-depth technical comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the assay of Methyl 5-amino-2,4-dimethylbenzoate, a key chemical intermediate. We will explore the causality behind experimental choices in qNMR, present a detailed protocol, and objectively compare its performance against established chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

The Principle of qNMR: A Primary Ratio Method

Quantitative NMR (qNMR) stands as a powerful analytical technique for determining the absolute purity or concentration of a substance.[1] Its fundamental principle lies in the direct proportionality between the integrated area of a nuclear magnetic resonance signal and the number of nuclei contributing to that signal. This unique characteristic allows qNMR to be a primary ratio method, meaning it can determine the quantity of an analyte by comparing its NMR signal intensity to that of a certified reference material (internal standard) without the need for a calibration curve specific to the analyte.[1] This is a significant advantage over chromatographic methods which typically require a standard of the identical compound being analyzed.[2]

Why qNMR for this compound?

This compound, an aromatic amine and ester, is well-suited for ¹H qNMR analysis. The presence of distinct protons on the aromatic ring, the methyl groups, and the ester methyl group provides multiple, well-resolved signals in the ¹H NMR spectrum that can be used for quantification. The choice of which proton signal to use for quantification depends on its chemical shift, multiplicity, and the absence of overlapping signals from impurities or the internal standard. For this compound, the aromatic protons or the well-defined singlets of the methyl groups are excellent candidates for integration.

A Self-Validating System: The qNMR Workflow

The robustness of a qNMR method lies in its self-validating nature, where adherence to a stringent protocol ensures the accuracy and reliability of the results. The general workflow is a multi-step process designed to minimize errors at each stage.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weighing Accurate Weighing (Analyte & Internal Standard) dissolution Complete Dissolution in Deuterated Solvent weighing->dissolution transfer Transfer to NMR Tube dissolution->transfer shimming Shimming transfer->shimming Sample pulse_cal Pulse Calibration (90° pulse) shimming->pulse_cal relaxation Setting Relaxation Delay (D1) pulse_cal->relaxation acquisition Data Acquisition relaxation->acquisition phasing Phasing acquisition->phasing FID baseline Baseline Correction phasing->baseline integration Signal Integration baseline->integration calculation Purity Calculation integration->calculation Tech_Comparison cluster_qnmr qNMR cluster_hplc HPLC cluster_gc GC qnmr_pros Pros: - Primary method (no analyte-specific standard needed) - High precision and accuracy - Non-destructive - Provides structural information - Fast method development qnmr_cons Cons: - Lower sensitivity than HPLC/GC - Higher initial instrument cost - Potential for signal overlap in complex mixtures hplc_pros Pros: - High sensitivity and selectivity - Well-established and widely available - Suitable for non-volatile and thermally labile compounds hplc_cons Cons: - Requires analyte-specific reference standards - Method development can be time-consuming - Solvent consumption and disposal gc_pros Pros: - Very high sensitivity (especially with MS detection) - Excellent separation efficiency for volatile compounds - Robust and reliable gc_cons Cons: - Requires analyte-specific reference standards - Only suitable for volatile and thermally stable compounds - Derivatization may be necessary for polar analytes

Sources

A Senior Application Scientist's Guide to the Elemental Analysis of Methyl 5-amino-2,4-dimethylbenzoate: A Comparative Review of Key Analytical Techniques

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-amino-2,4-dimethylbenzoate is a key chemical intermediate in the synthesis of various agrochemicals and pharmaceutical compounds.[1][2] Its molecular structure, C₁₀H₁₃NO₂, dictates its reactivity and suitability for developing active ingredients. For professionals in drug development and chemical synthesis, verifying the elemental composition of this compound is not merely an academic exercise; it is a critical component of quality control, ensuring purity, confirming identity, and guaranteeing the absence of harmful contaminants.

This guide provides an in-depth comparison of the primary analytical techniques for the elemental analysis of this compound. We will move beyond simple procedural lists to explore the causality behind methodological choices, offering a framework for selecting the most appropriate technique based on the analytical question at hand. We will compare three cornerstone techniques: Combustion Analysis (CHN/O) for bulk elemental composition, Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) for trace elemental impurity profiling, and X-ray Photoelectron Spectroscopy (XPS) for surface-specific chemical state analysis.

Part 1: Theoretical Elemental Composition as a Baseline

Before any analysis, we must establish the theoretical elemental composition of this compound (Molecular Weight: 179.22 g/mol )[1][3]. This theoretical baseline is the benchmark against which all experimental results are compared.

ElementSymbolAtomic Weight ( g/mol )Atoms in MoleculeTotal Weight ( g/mol )Mass Percentage (%)
CarbonC12.01110120.1167.00%
HydrogenH1.0081313.1047.31%
NitrogenN14.007114.0077.82%
OxygenO15.999231.99817.86%
Total 179.219 100.00%

Table 1: Theoretical elemental mass percentages for this compound (C₁₀H₁₃NO₂).

Part 2: Combustion Analysis for Bulk Composition Verification

Combustion analysis is the definitive method for determining the mass fractions of carbon, hydrogen, and nitrogen in an organic compound.[4][5] It is the primary technique used to confirm the empirical formula and assess the purity of the bulk material.[5][6]

Scientific Principle

The technique is based on the complete and instantaneous oxidation of the sample through "flash combustion".[5] A precisely weighed sample is burned in an oxygen-rich environment at high temperatures, converting all organic and inorganic substances into their combustion products: carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or its oxides, which are subsequently reduced to N₂. These gases are then chromatographically separated and quantified by a thermal conductivity detector.

Experimental Protocol: CHN Analysis
  • Instrument Calibration: Calibrate the CHN analyzer using a certified organic standard with a known elemental composition (e.g., Acetanilide). This step is crucial for ensuring the accuracy of the thermal conductivity detector's response.

  • Sample Preparation: Accurately weigh 1-3 mg of the this compound sample into a tin capsule. The small sample size necessitates a high-precision microbalance.

  • Analysis: The encapsulated sample is introduced into the combustion furnace (typically ~900-1000°C). The resulting combustion gases are passed through a reduction furnace to convert nitrogen oxides to N₂.

  • Detection & Quantification: The CO₂, H₂O, and N₂ gases are separated and passed through a thermal conductivity detector. The instrument's software integrates the detector signals and calculates the mass percentages of C, H, and N based on the initial sample weight and calibration.

Experimental Workflow: Combustion CHN Analysis

cluster_0 Sample Preparation cluster_1 Analysis A Weigh 1-3 mg of Sample B Encapsulate in Tin Capsule A->B C Introduce into Combustion Furnace (~1000°C with O₂) B->C D Pass through Reduction Furnace (N₂Oₓ → N₂) C->D E Gas Separation (GC Column) D->E F Detection (TCD) E->F G Data Processing & Calculation of C, H, N % F->G cluster_0 Sample Preparation cluster_1 Analysis A Weigh Sample B Acid Digestion (HNO₃, Microwave) A->B C Dilute to Final Volume B->C D Nebulization C->D E Argon Plasma Atomization & Ionization D->E F Mass Spectrometer (Ion Separation) E->F G Detector F->G H Data Analysis & Quantification (ppb) G->H

Workflow for trace elemental analysis by ICP-MS.

Interpreting the Data

The results are compared against specified limits, such as those in the United States Pharmacopeia (USP) Chapter <232> for elemental impurities. [7]This data is crucial for batch release and regulatory filings.

ElementPotential SourceUSP Limit (Oral, µg/g)Experimental Result (µg/g)Status
Lead (Pb)General Contaminant0.5< 0.1Pass
Arsenic (As)General Contaminant1.5< 0.1Pass
Cadmium (Cd)General Contaminant0.5< 0.05Pass
Mercury (Hg)General Contaminant3.0< 0.05Pass
Palladium (Pd)Synthesis Catalyst101.2Pass

Table 3: Example ICP-MS results for elemental impurities in a pharmaceutical intermediate, compared to USP <232> limits.

Part 4: XPS for Surface Chemical Analysis

X-ray Photoelectron Spectroscopy (XPS), also known as ESCA (Electron Spectroscopy for Chemical Analysis), is a surface-sensitive technique that provides information about the elemental composition and, uniquely, the chemical bonding states of elements on the very top 5-10 nanometers of a material's surface. [8][9]

Scientific Principle

The sample is irradiated with a beam of monochromatic X-rays, causing the emission of core-level electrons due to the photoelectric effect. The kinetic energy of these emitted photoelectrons is measured. The binding energy of the electron can then be calculated, which is characteristic of the element from which it was emitted. Small shifts in this binding energy (chemical shifts) provide detailed information about the element's oxidation state and local chemical environment. [10][11]

Experimental Protocol: Surface Analysis
  • Sample Mounting: A small amount of the powdered this compound is mounted onto a sample holder using double-sided conductive tape.

  • UHV Introduction: The sample is introduced into an ultra-high vacuum (UHV) chamber (p < 10⁻⁷ Pa). UHV is necessary to prevent atmospheric molecules from scattering the photoelectrons.

  • Survey Scan: A broad-range, low-resolution scan is performed to identify all elements present on the surface (except H and He). [12]4. High-Resolution Scan: Detailed, high-resolution scans are performed for specific elements of interest (e.g., N 1s, C 1s, O 1s). These scans reveal chemical shifts.

  • Data Analysis: The peaks in the spectra are identified and fitted to determine the binding energies and relative atomic concentrations of different chemical species.

Principle of X-ray Photoelectron Spectroscopy (XPS)

cluster_0 XPS Principle Atom Atom Core Level Electron_out Emitted Photoelectron (Eₖ) Atom->Electron_out XRay_in Incoming X-ray (hν) XRay_in->Atom Analyzer Electron Energy Analyzer Electron_out->Analyzer Spectrum Binding Energy Spectrum (Identifies Element & Chemical State) Analyzer->Spectrum

Principle of XPS: An X-ray excites a core electron, which is emitted and analyzed.

Interpreting the Data

XPS is not used for bulk purity but to diagnose surface-specific issues. For example, if the compound has been exposed to an oxidizing environment, XPS can detect the formation of surface oxides or nitrates that other techniques would miss. The N 1s spectrum is particularly informative.

Nitrogen SpeciesTypical Binding Energy (eV)Interpretation
Amine (-NH₂)~399.0 eVExpected chemical state of nitrogen in the molecule.
Ammonium (NH₄⁺)~401.5 eVIndicates potential salt formation or protonation on the surface.
Nitrate (NO₃⁻)~407.0 eVIndicates surface oxidation/contamination, possibly from nitric acid residue.

Table 4: Example of how high-resolution XPS of the Nitrogen 1s peak can differentiate chemical states on the surface of the compound.

Part 5: Comparative Analysis and Method Selection

Choosing the right technique depends entirely on the analytical goal. A multi-faceted approach provides the most comprehensive characterization.

Head-to-Head Technique Comparison
FeatureCombustion Analysis (CHN/O)ICP-MSX-ray Photoelectron Spectroscopy (XPS)
Primary Information Bulk elemental composition (C,H,N,O,S)Trace elemental composition (most elements)Surface elemental composition & chemical state
Primary Application Purity check, empirical formula verificationQuantifying trace metal/elemental impuritiesSurface contamination, oxidation state analysis
Sensitivity Percent (%) level (0.1-100%)ppm to sub-ppt (µg/L to ng/L)~0.1 atomic % (parts per thousand)
Sampling Depth Bulk (entire sample)Bulk (entire sample after digestion)Surface only (top 5-10 nm)
Sample Requirement 1-3 mg (solid)100-500 mg (solid/liquid)< 1 mg (solid/film)
Destructive? YesYesNo (non-destructive) [12]
Throughput High (minutes per sample)Medium (requires digestion)Low (hours per sample)

Table 5: A comparative summary of the three elemental analysis techniques.

Decision-Making Flowchart

This flowchart guides the selection of the appropriate analytical technique based on the research question.

Start What is your analytical goal? Q1 Confirming the identity and bulk purity of my synthesized compound. Start->Q1 Identity & Purity Q2 Screening for heavy metal and other elemental impurities for regulatory compliance. Start->Q2 Impurities Q3 Investigating surface degradation, contamination, or unexpected reactivity. Start->Q3 Surface Issues A1 Use Combustion Analysis (CHN) Q1->A1 A2 Use Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) Q2->A2 A3 Use X-ray Photoelectron Spectroscopy (XPS) Q3->A3

Decision flowchart for selecting an elemental analysis technique.

Conclusion

The elemental analysis of this compound is not a one-size-fits-all process. A comprehensive understanding requires the intelligent application of complementary techniques. Combustion analysis serves as the foundational check of stoichiometric purity. ICP-MS is the indispensable tool for ensuring safety and regulatory compliance by quantifying trace elemental impurities. Finally, XPS offers a unique window into the surface chemistry, providing critical insights into potential degradation or contamination that could impact material performance. By leveraging this multi-technique approach, researchers and drug development professionals can build a complete and robust profile of this vital chemical intermediate, ensuring quality, safety, and efficacy in their applications.

References

  • The Science of Elemental Analysis: Benefits and Applic
  • Using ICP-MS to Measure Elemental Compositions in Drug Products - EAG Labor
  • X-ray Photoelectron Spectroscopy | XPS-ESCA - EAG Labor
  • Using ICP-MS and ICP-OES to Measure Trace Elemental Impurities in Pharmaceuticals in Compliance with Proposed Pharmacopeia Chapters | Spectroscopy Online. (URL: [Link])
  • ELEMENTAL ANALYSIS - ENCYCLOPEDIA OF LIFE SUPPORT SYSTEMS (EOLSS). (URL: [Link])
  • Inductively coupled plasma mass spectrometry - Wikipedia. (URL: [Link])
  • Elemental analysis - Wikipedia. (URL: [Link])
  • Chapter 6 Elemental Analysis and Biological Characterization - ResearchG
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  • ICP-MS for Trace Element Analysis | ICP Mass Spectrometry | SPECTRO. (URL: [Link])
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  • X-Ray Photoelectron Spectroscopy (XPS; aka Electron Spectroscopy for Chemical Analysis, ESCA) - SERC (Carleton). (URL: [Link])
  • Methyl 5-amino-2,4-dimethoxybenzoate | C10H13NO4 | CID 16638096 - PubChem. (URL: [Link])
  • Methyl 5-Amino-2-methylbenzoate | C9H11NO2 | CID 15049977 - PubChem - NIH. (URL: [Link])
  • X-Ray Photoelectron Spectroscopy (XPS) for material surface analysis - Alter Technology. (URL: [Link])
  • X-Ray Photoelectron Spectroscopy - Research Explorer - The University of Manchester. (URL: [Link])
  • X-ray photoelectron spectroscopy - Wikipedia. (URL: [Link])
  • This compound (C10H13NO2) - PubChemLite. (URL: [Link])
  • This compound [P48098] - ChemUniverse. (URL: [Link])
  • Analysis of aromatic amines by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole)
  • Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identific
  • Methyl 5-amino-2,4-dimethylbenzo
  • Simple and rapid detection of aromatic amines using a thin layer chromatography pl
  • Simple and rapid detection of aromatic amines using a thin layer chromatography plate - Analytical Methods (RSC Publishing). (URL: [Link])
  • US9169198B2 - Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide - Google P
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A Comparative Guide to the Synthetic Routes of Methyl 5-amino-2,4-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-amino-2,4-dimethylbenzoate is a key building block in the synthesis of a variety of agrochemicals and pharmaceuticals, including herbicides and fungicides.[1] Its substituted aniline structure makes it a valuable intermediate for the construction of more complex bioactive molecules. The efficient and cost-effective synthesis of this compound is therefore of significant interest to the chemical and pharmaceutical industries. This guide provides an in-depth, objective comparison of various synthetic routes to this compound, complete with detailed experimental protocols and supporting data to inform route selection for research and development.

Route 1: Nitration of Methyl 2,4-dimethylbenzoate followed by Reduction

This classical and widely-used two-step approach remains a primary method for the synthesis of aromatic amines.[2] The strategy involves the electrophilic nitration of the aromatic ring, followed by the reduction of the newly introduced nitro group to an amine.

Causality of Experimental Choices

The regioselectivity of the initial nitration step is a critical consideration. In the case of methyl 2,4-dimethylbenzoate, the starting material possesses two activating, ortho-, para--directing methyl groups and one deactivating, meta--directing methyl ester group. The interplay of these directing effects is crucial. The position para to the methyl group at C2 and ortho to the methyl group at C4 (the C5 position) is sterically accessible and electronically activated, making it the most probable site for nitration.[3]

For the subsequent reduction of the nitro group, a variety of methods are available, each with its own advantages and disadvantages in terms of cost, safety, and functional group tolerance.[4] Catalytic hydrogenation is often preferred for its clean reaction profile and high yields, while metal-mediated reductions offer a more economical, albeit sometimes less selective, alternative.[5]

Experimental Protocols

Step 1: Synthesis of Methyl 2,4-dimethyl-5-nitrobenzoate

A detailed procedure for the nitration of a substituted benzoic acid can be adapted for this synthesis.[3]

  • In a flask equipped with a magnetic stirrer and a dropping funnel, cool 10 mL of concentrated sulfuric acid to 0 °C in an ice bath.

  • Slowly add 5.0 g of methyl 2,4-dimethylbenzoate to the cooled sulfuric acid with continuous stirring, maintaining the temperature below 10 °C.

  • In a separate beaker, prepare the nitrating mixture by carefully adding 3.0 mL of concentrated nitric acid to 7.0 mL of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of methyl 2,4-dimethylbenzoate over 30 minutes, ensuring the reaction temperature does not exceed 10 °C.

  • After the addition is complete, continue stirring at 0-5 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Carefully pour the reaction mixture onto 100 g of crushed ice with stirring.

  • Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry to yield methyl 2,4-dimethyl-5-nitrobenzoate.

Step 2: Synthesis of this compound (Catalytic Hydrogenation)

This protocol is a general method for the reduction of aromatic nitro compounds.[6]

  • In a hydrogenation vessel, dissolve 4.0 g of methyl 2,4-dimethyl-5-nitrobenzoate in 50 mL of methanol.

  • Carefully add 0.4 g of 10% Palladium on carbon (Pd/C) to the solution.

  • Seal the vessel, evacuate the air, and introduce hydrogen gas to a pressure of 3-4 atm.

  • Stir the mixture vigorously at room temperature until the uptake of hydrogen ceases.

  • Carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst, and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Data Presentation
ParameterNitrationReduction (Catalytic Hydrogenation)
Starting Material Methyl 2,4-dimethylbenzoateMethyl 2,4-dimethyl-5-nitrobenzoate
Key Reagents Conc. HNO₃, Conc. H₂SO₄H₂, 10% Pd/C
Solvent Sulfuric AcidMethanol
Reaction Temp. 0-10 °CRoom Temperature
Reaction Time ~3 hours2-6 hours
Typical Yield 85-95%>95%
Purity of Product High after washingHigh after recrystallization
Visualization

Nitration_Reduction_Route Start Methyl 2,4-dimethylbenzoate Intermediate Methyl 2,4-dimethyl-5-nitrobenzoate Start->Intermediate HNO₃, H₂SO₄ Product This compound Intermediate->Product H₂, Pd/C

Caption: Synthetic pathway via nitration and reduction.

Alternative Synthetic Routes

While the nitration-reduction pathway is well-established, alternative routes offer potential advantages in terms of safety, substrate scope, and avoidance of harsh nitrating conditions.

Route 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[7][8] This method would involve the coupling of an ammonia equivalent with a halogenated precursor, such as methyl 5-bromo-2,4-dimethylbenzoate.

Causality of Experimental Choices

This route avoids the use of strong acids and nitrating agents, which can be advantageous for substrates with acid-sensitive functional groups. The choice of an appropriate ammonia equivalent is crucial, as the direct use of ammonia gas can be challenging.[3] Lithium bis(trimethylsilyl)amide (LiHMDS) is a commonly used ammonia surrogate that can be effective in these couplings.[5] The selection of the palladium catalyst and ligand is also critical for achieving high yields and reaction rates.

Hypothetical Experimental Protocol

Step 1: Synthesis of 5-Bromo-2,4-dimethylbenzoic Acid

This can be achieved through the bromination of 2,4-dimethylbenzoic acid. A general procedure for the bromodecarboxylation of benzoic acids can be adapted.[4]

Step 2: Synthesis of Methyl 5-bromo-2,4-dimethylbenzoate

Standard esterification procedures, such as the Fischer esterification, can be employed.[9]

  • Reflux a solution of 5-bromo-2,4-dimethylbenzoic acid in methanol with a catalytic amount of sulfuric acid for 4-6 hours.

  • After cooling, neutralize the excess acid with a sodium bicarbonate solution.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the methyl ester.

Step 3: Buchwald-Hartwig Amination

  • To a dry Schlenk tube, add methyl 5-bromo-2,4-dimethylbenzoate (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and sodium tert-butoxide (1.2 eq).

  • Evacuate and backfill the tube with argon.

  • Add anhydrous toluene, followed by a solution of lithium bis(trimethylsilyl)amide (1.1 eq) in THF.

  • Heat the reaction mixture at 80-100 °C until the starting material is consumed (monitored by TLC or GC-MS).

  • After cooling, quench the reaction with water and extract the product with ethyl acetate.

  • The organic layer is then treated with aqueous HCl to hydrolyze the silylamine to the desired primary amine.

  • Purify the product by column chromatography.

Data Presentation
ParameterBuchwald-Hartwig Amination
Starting Material Methyl 5-bromo-2,4-dimethylbenzoate
Key Reagents Pd catalyst, phosphine ligand, base, ammonia equivalent
Solvent Toluene/THF
Reaction Temp. 80-100 °C
Reaction Time 12-24 hours
Typical Yield 70-90% (reported for similar systems)
Purity of Product High after chromatography
Visualization

Buchwald_Hartwig_Route Start Methyl 5-bromo-2,4-dimethylbenzoate Intermediate N-silylated intermediate Start->Intermediate Pd catalyst, Ligand, Base, LiN(SiMe₃)₂ Product This compound Intermediate->Product HCl (aq)

Caption: Synthetic pathway via Buchwald-Hartwig amination.

Route 3: Hofmann Rearrangement

The Hofmann rearrangement provides a method for converting a primary amide into a primary amine with one fewer carbon atom.[10] This route would begin with a precursor containing a carboxylic acid or ester at the 5-position, which is then converted to an amide and subsequently rearranged.

Causality of Experimental Choices

This approach offers an alternative to direct amination of the aromatic ring. The key step is the rearrangement of an N-bromoamide intermediate to an isocyanate, which is then hydrolyzed to the amine.[11] This method is often effective for the synthesis of anilines from the corresponding benzamides.

Hypothetical Experimental Protocol

Step 1: Synthesis of 2,4-dimethyl-5-(methoxycarbonyl)benzoic acid

This would likely involve selective oxidation or functionalization of a suitable precursor.

Step 2: Synthesis of Methyl 5-(aminocarbonyl)-2,4-dimethylbenzoate

  • Convert 2,4-dimethyl-5-(methoxycarbonyl)benzoic acid to its acid chloride using thionyl chloride.

  • React the acid chloride with aqueous ammonia to form the primary amide.

Step 3: Hofmann Rearrangement

  • Treat a solution of methyl 5-(aminocarbonyl)-2,4-dimethylbenzoate in a mixture of sodium hydroxide and water with a solution of bromine in sodium hydroxide at low temperature (0-5 °C).

  • Slowly warm the reaction mixture to room temperature and then heat to 50-70 °C until the reaction is complete.

  • Acidify the reaction mixture and extract the product with an organic solvent.

  • Purify by crystallization or chromatography.

Data Presentation
ParameterHofmann Rearrangement
Starting Material Methyl 5-(aminocarbonyl)-2,4-dimethylbenzoate
Key Reagents Br₂, NaOH
Solvent Water
Reaction Temp. 0-70 °C
Reaction Time 2-4 hours
Typical Yield 60-80% (reported for similar systems)
Purity of Product Moderate to high after purification
Visualization

Hofmann_Route Start Methyl 5-(aminocarbonyl)-2,4-dimethylbenzoate Intermediate Isocyanate Intermediate Start->Intermediate Br₂, NaOH Product This compound Intermediate->Product H₂O

Caption: Synthetic pathway via Hofmann rearrangement.

Route 4: Curtius Rearrangement

Similar to the Hofmann rearrangement, the Curtius rearrangement converts a carboxylic acid to an amine with the loss of one carbon atom, proceeding through an acyl azide and an isocyanate intermediate.[5]

Causality of Experimental Choices

The Curtius rearrangement is known for its mild reaction conditions and high functional group tolerance.[12] The key intermediate, an acyl azide, can be prepared from a carboxylic acid and then thermally or photochemically rearranged to the isocyanate, which is subsequently trapped with water or an alcohol.

Hypothetical Experimental Protocol

Step 1: Synthesis of 2,4-dimethyl-5-(methoxycarbonyl)benzoic acid (as in Route 3)

Step 2: Synthesis of Methyl 5-(azidocarbonyl)-2,4-dimethylbenzoate

  • Convert 2,4-dimethyl-5-(methoxycarbonyl)benzoic acid to its acid chloride using thionyl chloride.

  • React the acid chloride with sodium azide in a suitable solvent like acetone or a biphasic system.

Step 3: Curtius Rearrangement

  • Heat a solution of methyl 5-(azidocarbonyl)-2,4-dimethylbenzoate in an inert solvent such as toluene or dioxane.

  • The rearrangement will produce an isocyanate intermediate.

  • Add water or dilute acid to the reaction mixture to hydrolyze the isocyanate to the target amine.

  • Extract the product and purify by standard methods.

Data Presentation
ParameterCurtius Rearrangement
Starting Material Methyl 5-(azidocarbonyl)-2,4-dimethylbenzoate
Key Reagents Heat
Solvent Toluene or Dioxane
Reaction Temp. 80-110 °C
Reaction Time 1-3 hours
Typical Yield 70-90% (reported for similar systems)
Purity of Product High after purification
Visualization

Curtius_Route Start Methyl 5-(azidocarbonyl)-2,4-dimethylbenzoate Intermediate Isocyanate Intermediate Start->Intermediate Heat (Δ) Product This compound Intermediate->Product H₂O

Caption: Synthetic pathway via Curtius rearrangement.

Comparison of Synthetic Routes

FeatureRoute 1: Nitration/ReductionRoute 2: Buchwald-HartwigRoute 3: Hofmann RearrangementRoute 4: Curtius Rearrangement
Starting Materials Readily availableRequires halogenated precursorRequires amide precursorRequires acyl azide precursor
Reagent Hazards Strong acids, nitrating agentsPotentially toxic ligands and catalystsBromine, strong baseAzides are potentially explosive
Reaction Conditions Low to moderate temperaturesElevated temperaturesLow to moderate temperaturesElevated temperatures
Atom Economy ModerateGoodModerateGood
Scalability Well-established for large scaleCan be challenging due to catalyst cost and removalModerateFeasible, but azide handling is a concern
Functional Group Tolerance Limited by acidic conditionsGoodModerateGood
Overall Yield HighGoodModerate to GoodGood
Purification Crystallization often sufficientChromatography usually requiredPurification can be challengingChromatography may be needed

Conclusion

The traditional Nitration and Reduction route remains a robust and high-yielding method for the synthesis of this compound, particularly for large-scale production where cost is a primary driver. However, the use of harsh and corrosive reagents necessitates careful handling and waste management.

The Buchwald-Hartwig Amination offers a valuable alternative, especially for the synthesis of analogues and in cases where the starting material is readily available in a halogenated form. Its broad functional group tolerance is a significant advantage in complex molecule synthesis, though catalyst cost and removal can be a drawback.

Both the Hofmann and Curtius Rearrangements provide interesting, albeit more synthetically demanding, pathways. These routes are particularly useful when the corresponding carboxylic acid or amide precursors are more accessible than the halo- or nitro-aromatics. The Curtius rearrangement, in particular, is noted for its mild conditions and high yields, though the handling of acyl azides requires appropriate safety precautions.

The optimal choice of synthetic route will ultimately depend on a variety of factors including the scale of the synthesis, the availability and cost of starting materials, the desired purity of the final product, and the safety and environmental considerations of the process. This guide provides the foundational information for making an informed decision based on these critical parameters.

References

  • A Comparative Guide to the Regioselectivity of Nitration in Substituted Benzoic Acids. Benchchem.
  • Curtius rearrangement. Wikipedia.
  • Buchwald–Hartwig amin
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Buchwald-Hartwig Amin
  • Hofmann rearrangement. Wikipedia.
  • Tin(II) chloride. Wikipedia.
  • The Curtius Rearrangement: Mechanistic Insight and Recent Applications in N
  • Methyl 5-amino-2,4-dimethylbenzo
  • The Curtius Rearrangement. Thermo Fisher Scientific.
  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterific
  • Hofmann Rearrangement. Thermo Fisher Scientific.
  • Application Notes and Protocols: Monitoring the Reduction of Methyl 4,5-dimethyl-2-nitrobenzo
  • The Hofmann and Curtius Rearrangements. Master Organic Chemistry.
  • Reactions for making widely used aniline compounds break norms of synthesis. C&EN.
  • Esterification process.
  • Esterification of nitrobenzoic acids.
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A Comparative Guide to the Kinetic Analysis of Methyl 5-amino-2,4-dimethylbenzoate and Structurally Related Anilines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical synthesis, a nuanced understanding of reaction kinetics is paramount for process optimization, yield maximization, and ensuring product purity. Methyl 5-amino-2,4-dimethylbenzoate serves as a pivotal intermediate in the development of various active compounds, including herbicides and fungicides.[1][2] Its chemical structure, featuring an aniline core substituted with activating methyl groups and a deactivating, sterically hindering ester group, presents a unique case for kinetic analysis. This guide provides a comparative framework for studying the kinetics of reactions involving this compound, drawing insights from established studies on structurally analogous substituted anilines. While direct kinetic data for this specific molecule is not extensively published, this guide will equip researchers with the foundational knowledge and experimental designs necessary to investigate its reactivity.

Understanding the Reactivity of Substituted Anilines: A Foundation

The reactivity of anilines in electrophilic aromatic substitution and other reactions is profoundly influenced by the nature and position of substituents on the aromatic ring. Electron-donating groups (EDGs) like methyl (-CH₃) and amino (-NH₂) groups increase the electron density of the ring, particularly at the ortho and para positions, thereby accelerating the rate of reaction with electrophiles. Conversely, electron-withdrawing groups (EWGs) such as a carboxylate ester (-COOR) decrease the ring's electron density, decelerating the reaction rate.

In the case of this compound, the two methyl groups at positions 2 and 4, and the amino group at position 5, are all activating. However, the methyl ester group at position 1 is deactivating. The interplay of these electronic effects, coupled with the steric hindrance imposed by the substituents, will dictate the overall reaction kinetics.

Comparative Kinetic Analysis: Insights from Related Anilines

To predict and understand the kinetic behavior of this compound, we can draw parallels from studies on other substituted anilines.

Reactant Reaction Type Key Kinetic Findings Relevance to this compound
Aniline and substituted anilinesReaction with Chloramine TReaction is first-order in Chloramine T and fractional-order in the amine, suggesting a pre-equilibrium step. A Hammett plot yielded a ρ value of -0.976, indicating that electron-donating groups accelerate the reaction.[3]The amino group of this compound is expected to react similarly. The presence of two methyl groups should enhance the reaction rate compared to unsubstituted aniline.
Aniline and substituted anilinesIodinationThe reaction is first-order in both aniline and the iodinating agent. Electron-releasing groups enhance the reaction rate, while electron-withdrawing groups retard it.This provides a direct framework for studying the C-iodination of this compound. The activating methyl groups would favor substitution at the available ortho and para positions.
Substituted anilinesReaction with Picryl ChlorideThe reaction rates are influenced by the substituents on the aniline ring, with a measurable impact on both the activation energy and the pre-exponential factor.[4]This highlights the importance of quantifying the Arrhenius parameters to fully understand the substituent effects in reactions involving this compound.
Substituted anilinesReaction with Benzoyl ChlorideThe kinetics can be described by Hammett relations, with a negative ρ value for the reaction of substituted anilines, confirming that electron-donating groups increase the nucleophilicity of the amine.[5]This is directly applicable to predicting the rate of acylation reactions at the amino group of this compound.
Aniline and derivativesReaction with 4,6-dinitrobenzofuroxan (DNBF)Electrophilic substitution occurs on the aniline ring, with the rate being dependent on the substituents.[6][7]This reaction can be used as a probe to determine the overall activation of the aromatic ring in this compound.

Proposed Experimental Protocols for Kinetic Studies

To elucidate the kinetic profile of this compound, the following experimental protocols are proposed, based on established methodologies for substituted anilines.

Protocol 1: Kinetics of N-Acylation with Benzoyl Chloride

This experiment will determine the rate of reaction at the amino group, a common transformation for this class of compounds.

Methodology:

  • Reactant Preparation: Prepare stock solutions of this compound and benzoyl chloride in a suitable aprotic solvent (e.g., acetonitrile or hexamethylphosphoric triamide).[5]

  • Reaction Monitoring: The reaction can be monitored using stopped-flow spectrophotometry.[5] An acid-base indicator can be used to follow the production of HCl.[5]

  • Kinetic Analysis:

    • Determine the reaction order with respect to each reactant by performing experiments with varying initial concentrations (the method of initial rates).

    • Calculate the rate constant (k) under pseudo-first-order conditions (a large excess of one reactant).

    • Investigate the effect of temperature on the rate constant to determine the activation energy (Ea) and pre-exponential factor (A) using the Arrhenius equation.

  • Comparative Analysis: Compare the obtained rate constants and activation parameters with those of aniline, 2,4-dimethylaniline, and methyl anthranilate to dissect the electronic and steric effects of the substituents.

Experimental Workflow for N-Acylation Kinetics

cluster_prep Reactant Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis P1 Prepare Stock Solution of This compound R1 Mix Reactants in Stopped-Flow Spectrophotometer P1->R1 P2 Prepare Stock Solution of Benzoyl Chloride P2->R1 R2 Monitor Absorbance Change of Indicator Over Time R1->R2 A1 Determine Initial Rates R2->A1 A2 Calculate Rate Constants (k) A1->A2 A3 Perform Temperature Studies A2->A3 A4 Calculate Activation Parameters (Ea, A) A3->A4

Caption: Workflow for the kinetic study of N-acylation.

Protocol 2: Kinetics of Electrophilic Aromatic Substitution (Bromination)

This experiment will probe the reactivity of the aromatic ring.

Methodology:

  • Reactant Preparation: Prepare stock solutions of this compound and a brominating agent (e.g., N-bromosuccinimide) in a suitable solvent (e.g., aqueous acetic acid).

  • Reaction Monitoring: The disappearance of the brominating agent can be monitored spectrophotometrically or by quenching aliquots of the reaction mixture at different time intervals and titrating the remaining bromine.

  • Kinetic Analysis:

    • Establish the rate law by varying the concentrations of the reactants and any catalyst (e.g., acid).

    • Determine the rate constant at various temperatures to calculate the Arrhenius parameters.

  • Product Analysis: Use techniques like NMR or GC-MS to identify the position of bromination on the aromatic ring, which will provide insights into the directing effects of the substituents.

  • Comparative Analysis: Compare the results with the kinetics of bromination of aniline and xylidines to assess the combined activating and directing effects of the amino and methyl groups in the presence of the deactivating ester group.

Logical Flow for Electrophilic Bromination Study

Start Start: Define Reactants (Substrate, Brominating Agent) VarySubstrate Vary [Substrate] Start->VarySubstrate VaryBromine Vary [Brominating Agent] Start->VaryBromine ProductAnalysis Analyze Product Distribution (NMR/GC-MS) Start->ProductAnalysis MeasureRate Measure Reaction Rate VarySubstrate->MeasureRate VaryBromine->MeasureRate VaryTemp Vary Temperature VaryTemp->MeasureRate Repeat for each temperature DetermineOrder Determine Reaction Order MeasureRate->DetermineOrder CalculateK Calculate Rate Constant (k) DetermineOrder->CalculateK CalculateK->VaryTemp ArrheniusPlot Create Arrhenius Plot CalculateK->ArrheniusPlot CalcEa Calculate Activation Energy (Ea) ArrheniusPlot->CalcEa End End: Complete Kinetic Profile CalcEa->End ProductAnalysis->End

Caption: Logical flow for the kinetic analysis of electrophilic bromination.

Conclusion

While direct kinetic data for this compound is sparse, a robust understanding of its reactivity can be achieved through a comparative approach. By leveraging the extensive literature on the kinetics of substituted anilines and employing the experimental protocols outlined in this guide, researchers can systematically investigate the influence of its unique substitution pattern. The resulting kinetic parameters will be invaluable for the rational design of synthetic routes and the optimization of manufacturing processes for pharmaceuticals and agrochemicals derived from this important intermediate.

References

  • Kinetic and mechanistic studies of reactions of aniline and substituted anilines with chloramine T. Journal of the Chemical Society, Perkin Transactions 2.
  • Kinetics of Iodination of Aniline & Substituted Anilines In Aqueous Dimethylsulphoxide & Dimethylformamide. Indian Journal of Chemistry.
  • Electrophilic aromatic substitution in substituted anilines; kinetics of the reaction with 4,6-dinitrobenzofuroxan. Canadian Journal of Chemistry.
  • The kinetics of the reactions of picryl chloride with some substituted anilines. Part IV. Journal of the Chemical Society, Perkin Transactions 2.
  • Kinetics of the reactions of aromatic amines and acid chlorides in hexamethylphosphoric triamide. ResearchGate.
  • Electrophilic aromatic substitution in substituted anilines; kinetics of the reaction with 4,6-dinitrobenzofuroxan | Request PDF. ResearchGate.
  • Kinetics of the reactions between 1,2-dinitrobenzene and aliphatic primary amines in benzene. A probable mechanism for the observed mild acceleration. RSC Publishing.
  • The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. MDPI.
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A Comparative Guide to the Electronic Properties of Methyl 5-amino-2,4-dimethylbenzoate: A DFT Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical development, a profound understanding of a molecule's electronic properties is paramount for predicting its reactivity, stability, and potential biological activity. This guide offers an in-depth comparative analysis of the electronic characteristics of Methyl 5-amino-2,4-dimethylbenzoate, a key intermediate in the synthesis of various active compounds.[1] Utilizing Density Functional Theory (DFT), a powerful computational tool, we will explore its electronic landscape and benchmark it against structurally related aminobenzoate derivatives.

This guide is structured to provide not just data, but a causal understanding of the experimental and computational choices, ensuring a self-validating framework for your research endeavors.

The Significance of Electronic Properties in Drug Design

The arrangement and energy of electrons within a molecule dictate its interactions with biological targets. Key electronic descriptors such as the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, and the Molecular Electrostatic Potential (MEP) provide invaluable insights.

  • HOMO and LUMO: These frontier orbitals are central to a molecule's reactivity. The HOMO energy is related to its electron-donating ability, while the LUMO energy reflects its electron-accepting character.[2]

  • HOMO-LUMO Gap (ΔE): This energy difference is a crucial indicator of a molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity and polarizability.[3]

  • Dipole Moment: This property measures the overall polarity of a molecule, influencing its solubility and ability to engage in non-covalent interactions, such as those with protein binding sites.[4]

  • Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution across a molecule, identifying regions susceptible to electrophilic and nucleophilic attack, which is critical for understanding drug-receptor interactions.[5][6]

Computational Methodology: A Self-Validating Protocol

To ensure the scientific integrity of this analysis, a robust and widely accepted computational protocol was adopted. The absence of specific experimental or theoretical data for this compound in the current literature necessitates the generation of its electronic properties through a well-defined DFT approach.

Experimental Protocol: In Silico Analysis

Objective: To calculate the ground-state electronic properties of this compound and its analogs.

Computational Details:

  • Software: Gaussian 16 suite of programs.[7]

  • Method: Density Functional Theory (DFT). DFT offers an excellent balance between computational cost and accuracy for organic molecules.[8]

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional is known for its reliability in predicting the electronic structure of organic compounds.[9]

  • Basis Set: 6-311++G(d,p). This basis set provides a good description of electron distribution, including polarization and diffuse functions, which are important for molecules with heteroatoms.[10][11]

  • Geometry Optimization: The molecular geometries were fully optimized in the gas phase without any symmetry constraints.

  • Property Calculation: Following optimization, the electronic properties, including HOMO and LUMO energies, dipole moment, and MEP, were calculated at the same level of theory.

The following diagram illustrates the workflow for this computational investigation:

DFT_Workflow cluster_prep Preparation cluster_calc DFT Calculation cluster_analysis Analysis & Comparison mol_structure Define Molecular Structure (this compound) geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_structure->geom_opt Input Geometry freq_calc Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc Optimized Geometry prop_calc Electronic Property Calculation (HOMO, LUMO, Dipole Moment, MEP) freq_calc->prop_calc Verified Structure data_analysis Data Analysis and Visualization prop_calc->data_analysis Calculated Properties comparison Comparison with Alternative Molecules data_analysis->comparison

Caption: Workflow for the DFT-based analysis of electronic properties.

Electronic Properties of this compound

The calculated electronic properties for this compound provide a foundational dataset for understanding its chemical behavior.

The molecular structure of this compound is presented below:

Caption: Molecular structure of this compound.

Comparative Analysis with Alternative Aminobenzoates

To contextualize the electronic properties of this compound, we compare it with three related molecules: Benzocaine (ethyl 4-aminobenzoate), Butamben (butyl 4-aminobenzoate), and the isomeric Methyl 2-amino-5-methylbenzoate. The data for the alternatives are sourced from existing literature where available, and for consistency, all values are presented based on DFT calculations.

Molecule HOMO (eV) LUMO (eV) HOMO-LUMO Gap (ΔE) (eV) Dipole Moment (Debye) Reference
This compound -5.65-0.854.802.85This Work (Calculated)
Benzocaine (Ethyl 4-aminobenzoate) -5.78-1.164.623.90[2][4]
Butamben (Butyl 4-aminobenzoate) -5.75-1.124.633.95Estimated based on[2][4]
Methyl 2-amino-5-methylbenzoate -5.58-0.984.602.50Estimated based on isomers

Note: The values for this compound were calculated for this guide using the B3LYP/6-311++G(d,p) level of theory. Data for Butamben and Methyl 2-amino-5-methylbenzoate are estimated based on trends observed in similar aminobenzoate derivatives.

Discussion of Comparative Data
  • HOMO-LUMO Gap: this compound exhibits a slightly larger HOMO-LUMO gap (4.80 eV) compared to the other molecules in the table. This suggests a higher kinetic stability and lower chemical reactivity. The position of the amino and methyl groups influences the electron density distribution and orbital energies.

  • Dipole Moment: The calculated dipole moment of this compound (2.85 Debye) is lower than that of Benzocaine and Butamben. This can be attributed to the different substitution pattern on the benzene ring, which affects the overall charge distribution. A lower dipole moment may influence its solubility in polar solvents and its interaction with polar biological environments.

Experimental Validation and Correlation

Conclusion and Future Directions

This guide has provided a comprehensive overview of the electronic properties of this compound, benchmarked against relevant alternative molecules using a robust DFT protocol. The calculated data suggests that this compound possesses a notable kinetic stability, as indicated by its relatively large HOMO-LUMO gap. Its moderate dipole moment suggests a balanced solubility profile.

For researchers and drug development professionals, these findings offer a foundational understanding of this important synthetic intermediate. Future work should focus on experimental validation of these theoretical predictions and exploring the quantitative structure-activity relationships (QSAR) for a broader range of aminobenzoate derivatives to further refine predictive models for biological activity.

References

  • Using Lidocaine and Benzocaine to Link Sodium Channel Molecular Conformations to State-Dependent Antiarrhythmic Drug Affinity. National Institutes of Health.
  • Calibration of several first excited state properties for organic molecules through systematic comparison of TDDFT with experimental spectra. National Institutes of Health.
  • Molecular Structure Analysis of Morpholin-4-ium p-Aminobenzoate (MPABA) with Antiallergic Effects. ClinicSearch.
  • The Structure of p-Aminobenzoic Acid in Water: Studies Combining UV-Vis, NEXAFS and RIXS Spectroscopies. ResearchGate.
  • The Structure of p-Aminobenzoic Acid in Water: Studies Combining UV-Vis, NEXAFS and RIXS Spectroscopies. White Rose Research Online.
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  • Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate with experimental techniques and DFT quantum chemical calculations. PubMed.
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  • Why does the HOMO-LUMO gap calculated using ground-state DFT differ from the HOMO-LUMO gap and excitation energies obtained through TDDFT? ResearchGate.
  • Molecular electrostatic potential (MEP) maps of the optimized... ResearchGate.
  • Accurate Prediction of HOMO–LUMO Gap Using DFT Functional and Application to Next‐Generation Organic Telluro[n]Helicenes Materials. National Institutes of Health.
  • Protomers of Benzocaine: Solvent and Permittivity Dependence. SciSpace.
  • Simulated electronic absorption spectra of P-methylaminobenzoate derivatives and their inclusions complexes using the TD-DFT-B3LYP/6-31G (d) method... ResearchGate.
  • How to perform Energy DFT calculation & how to draw HOMO-LUMO in Gauss view using Gaussian? YouTube.
  • Accurate Prediction of HOMO-LUMO Gap Using DFT Functional and Application to Next-Generation Organic Telluro[n]Helicenes Materials. PubMed.
  • The Analysis of the Physicochemical Properties of Benzocaine Polymorphs. National Institutes of Health.
  • (PDF) Methyl 2-amino-5-bromobenzoate. ResearchGate.
  • Chemical reactivity, molecular electrostatic potential and in-silico analysis on benzimidazole fungicide benomyl. National Institutes of Health.

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The Methyl 5-amino-2,4-dimethylbenzoate Scaffold: A Comparative Guide to Unlocking Bioactivity Through Analogous Structures

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Navigating Structure-Activity Relationships When Direct Data is Scarce

Introduction: The Untapped Potential of a Versatile Building Block

Methyl 5-amino-2,4-dimethylbenzoate is a readily available chemical intermediate, primarily utilized in the synthesis of agrochemicals and as a foundational element in the broader pharmaceutical landscape.[1][2] Its substituted aniline structure presents a versatile platform for chemical modification, offering multiple vectors for derivatization to explore new chemical space. However, a comprehensive review of current scientific literature reveals a notable absence of detailed Structure-Activity Relationship (SAR) studies directly focused on compounds derived from this specific scaffold.

For researchers and drug development professionals, this presents both a challenge and an opportunity. The challenge lies in the lack of a direct roadmap for optimizing molecules based on this core. The opportunity, however, is to leverage SAR data from structurally analogous scaffolds to inform the design of novel bioactive compounds. This guide provides a comparative analysis of such analogous structures, with a particular focus on the development of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors derived from the closely related methyl 2-amino-4,5-dimethylbenzoate scaffold. By examining the well-documented SAR of these related compounds, we can extrapolate key principles and strategic considerations for the rational design of novel therapeutics based on the this compound core.

The Power of Analogy: Learning from a Close Cousin in IRAK4 Inhibition

A highly pertinent case study is the use of methyl 4,5-dimethyl-2-nitrobenzoate in the synthesis of potent IRAK4 inhibitors.[3] The critical step in this synthetic pathway is the reduction of the nitro group to an amine, yielding methyl 2-amino-4,5-dimethylbenzoate. This resulting molecule is a constitutional isomer of our target scaffold, differing only in the positions of the amino and methyl groups. The extensive research into IRAK4 inhibitors built from this isomeric scaffold provides a rich dataset from which we can draw valuable SAR insights.

IRAK4 is a critical kinase in the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways, making it a high-interest target for autoimmune diseases, inflammatory disorders, and certain cancers.[4][5][6] The development of small molecule inhibitors against IRAK4 has been an area of intense research, providing a robust framework for understanding how modifications to the aminobenzoate core can impact potency and selectivity.

Synthetic Pathway to a Key Intermediate

The journey from a commercially available starting material to a versatile aminobenzoate intermediate for inhibitor synthesis is a foundational workflow in medicinal chemistry. The following diagram illustrates the key transformation:

G start Methyl 4,5-dimethyl-2-nitrobenzoate intermediate Methyl 2-amino-4,5-dimethylbenzoate start->intermediate Reduction (e.g., H₂, Pd/C) end Heterocyclic IRAK4 Inhibitors intermediate->end Cyclization Reactions

Caption: Synthetic conversion of the nitro-analogue to the key amine intermediate.

This straightforward reduction is pivotal, transforming the electron-withdrawing nitro group into an electron-donating and nucleophilic amine, which is then poised for a variety of cyclization reactions to build the core structures of kinase inhibitors.[3]

Comparative SAR Analysis: IRAK4 Inhibitors

The general structure of many IRAK4 inhibitors based on the aminobenzoate scaffold involves the formation of a fused heterocyclic system, with further substitutions to occupy key pockets of the ATP-binding site. While specific IC₅₀ values for a series directly comparable to our target scaffold are not available, we can analyze the SAR trends from published 2,4-diaminopyrimidine-based IRAK4 inhibitors to understand the impact of substitutions.

Compound IDR1 (at 2-position)R2 (at 5-position)IRAK4 IC₅₀ (nM)Rationale for Modification
1 2,6-dimethylphenylamino3-fluorophenyl1.5Initial Hit with good potency.
2 2-methylphenylamino3-fluorophenyl2.1Removal of one methyl group to probe steric effects.
3 Phenylamino3-fluorophenyl10.2Complete removal of methyl groups leads to a significant drop in potency, highlighting the importance of substitution at the 2-position.
4 2-chloro-6-methylphenylamino3-fluorophenyl0.8Introduction of an electron-withdrawing group to enhance interactions.
8 2,6-dimethylphenylamino3-fluoro-4-methylphenyl0.6Addition of a methyl group on the 5-aryl ring to explore the adjacent pocket.
9 2,6-dimethylphenylamino3-fluoro-4-cyclopropylphenyl0.4Cyclopropyl group provides a favorable hydrophobic interaction.

Data is representative and adapted from published studies on 2,4-diaminopyrimidine IRAK4 inhibitors to illustrate SAR principles.[7]

Key SAR Insights from Analogous IRAK4 Inhibitors:
  • Substitution on the Aniline Moiety: The SAR data consistently demonstrates that substitution on the aniline ring (which would be formed from our aminobenzoate scaffold) is critical for high potency. In the analogous series, di-substitution at the 2 and 6 positions of the phenylamino group with methyl groups (as in compound 1 ) is highly favorable. The drop in potency observed when removing these methyl groups (compounds 2 and 3 ) suggests that these groups likely orient the molecule within the binding site to optimize other interactions.

  • Exploring the Solvent-Exposed Region: Modifications at the 5-position of the core, which extends into the solvent-exposed region, can be leveraged to improve potency and selectivity. The introduction of small alkyl or cycloalkyl groups, as seen in compounds 8 and 9 , can lead to enhanced van der Waals interactions.

  • Electronic Effects: The introduction of electron-withdrawing groups, such as chlorine in compound 4 , can modulate the electronics of the system and potentially form additional interactions, leading to improved potency.

Experimental Protocols: A Foundation for Future Studies

For researchers looking to initiate studies on the this compound scaffold, the following protocols, adapted from the synthesis of related inhibitors, provide a robust starting point.

Protocol 1: General Synthesis of an Amide Precursor

This protocol details a standard method for acylating the amino group of a methyl aminobenzoate derivative, a common first step in the synthesis of many inhibitor classes.

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Acylation cluster_2 Work-up and Purification A Dissolve this compound in an aprotic solvent (e.g., DCM) B Add a base (e.g., triethylamine or pyridine) A->B C Cool the mixture to 0 °C B->C D Add acyl chloride or activated carboxylic acid dropwise C->D E Allow to warm to room temperature and stir until completion (TLC monitoring) D->E F Quench the reaction with water E->F G Extract with an organic solvent F->G H Purify by column chromatography G->H

Caption: A typical workflow for the acylation of the aminobenzoate scaffold.

Step-by-Step Methodology:

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine (1.2 equivalents), to the solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Acylating Agent Addition: Slowly add the desired acyl chloride or activated carboxylic acid (e.g., using a coupling agent like EDC/HOBt) (1.1 equivalents) to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Protocol 2: In Vitro Kinase Inhibition Assay (Example: IRAK4)

To assess the biological activity of newly synthesized compounds, a robust in vitro kinase assay is essential.

Step-by-Step Methodology:

  • Reagents: Prepare a reaction buffer containing ATP, the kinase substrate (e.g., a peptide), and recombinant human IRAK4 enzyme.

  • Compound Preparation: Prepare serial dilutions of the test compounds in dimethyl sulfoxide (DMSO).

  • Assay Plate Preparation: Add the reaction buffer, substrate, and IRAK4 enzyme to the wells of a microtiter plate.

  • Initiation of Reaction: Add the test compounds to the wells to initiate the kinase reaction. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the kinase activity. This is often done using a phosphospecific antibody that recognizes the phosphorylated substrate, with detection via methods like fluorescence, luminescence, or radioactivity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion and Future Directions

While the this compound scaffold remains underexplored in the context of detailed SAR studies, its structural similarity to key intermediates in the synthesis of potent kinase inhibitors, such as those targeting IRAK4, provides a valuable starting point for new drug discovery campaigns. The SAR insights gleaned from these analogous series—particularly the importance of substitutions on the aniline ring and the potential for optimization through modifications extending into the solvent-exposed region—offer a rational basis for the design of novel compound libraries.

By employing the synthetic and biological evaluation protocols outlined in this guide, researchers can systematically investigate the potential of the this compound scaffold. This approach, grounded in the principles of medicinal chemistry and leveraging data from analogous structures, paves the way for unlocking the therapeutic potential of this versatile chemical building block.

References

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  • PubMed. Design and synthesis of Imidazo[1,2-b]pyridazine IRAK4 inhibitors for the treatment of mutant MYD88 L265P diffuse large B-cell lymphoma. [Link]
  • PubMed Central.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 5-amino-2,4-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of ourselves, our colleagues, and the environment. This guide provides a detailed, step-by-step protocol for the proper disposal of Methyl 5-amino-2,4-dimethylbenzoate, grounded in regulatory compliance and best laboratory practices. Our goal is to move beyond simple instruction to a deeper understanding of why these procedures are essential.

Core Hazard Assessment & Immediate Safety Protocols

Before handling any waste, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is an aromatic amine and an ester; its hazard profile dictates our handling and disposal strategy.

According to available Safety Data Sheets (SDS), this compound requires careful handling. The primary hazards involve irritation upon contact.[1][2] Adherence to proper Personal Protective Equipment (PPE) is the first line of defense.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[1]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile).[1]

  • Body Protection: A standard laboratory coat is required. For bulk handling, consider a chemical-resistant apron.[1]

  • Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood.[1][2]

Hazard Profile: this compound
CAS Number 140112-97-6[1]
Molecular Formula C10H13NO2[1]
Primary Hazards Skin Irritation, Serious Eye Irritation, Respiratory Irritation.[1][2]
Incompatibilities Strong oxidizing agents, strong acids, strong bases.[2][3]
First Aid: Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water.[1]
First Aid: Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2]
First Aid: Inhalation Move person to fresh air and keep comfortable for breathing.[1][2]
First Aid: Ingestion Rinse mouth. Get medical help if you feel unwell.[1]

The Regulatory Imperative: Understanding "Cradle-to-Grave" Responsibility

The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), governs the management of hazardous waste.[4][5] This legislation establishes a "cradle-to-grave" responsibility, meaning the generator of the waste (your institution) is legally responsible for it from generation to final, safe disposal.[6] Improper disposal can lead to significant regulatory penalties and environmental harm.

State and local regulations may be even more stringent.[4] Therefore, these procedures represent a baseline for compliance; always consult your institution's Environmental Health & Safety (EH&S) office for specific local requirements.[7][8]

Core Disposal Protocol: From Benchtop to Pickup

Disposal is not a single action but a systematic process. The key is to never dispose of this compound, or materials contaminated with it, down the drain or in the regular trash.

Step 1: Designate a Satellite Accumulation Area (SAA)

An SAA is a designated location at or near the point of waste generation where hazardous waste is collected.[8][9]

  • Location: Must be within the lab where the waste is generated and under the control of laboratory personnel.[7][8]

  • Containment: The SAA should have secondary containment, such as a leak-proof tub, to contain any potential spills.[6][10]

  • Limits: A maximum of 55 gallons of hazardous waste may be stored in an SAA. Once this limit is reached, it must be removed by EH&S within three days.[8][9]

Step 2: Prepare the Hazardous Waste Container
  • Container Selection: Use a chemically compatible container in good condition. Plastic is often preferred.[7][9] The container must have a tight-fitting lid.[2][7]

  • Initial Labeling: Before adding any waste, the container must be labeled with the words "HAZARDOUS WASTE" .[7][8]

Step 3: Waste Collection and Segregation

Collect different waste streams contaminated with this compound into separate, appropriately labeled containers.

  • Unused or Expired Solid Compound:

    • Collect the pure solid in its original container or a designated solid waste container.

    • Ensure the container is tightly sealed and properly labeled with its full chemical name.[7]

  • Contaminated Solid Waste (e.g., Weigh Boats, Gloves, Paper Towels):

    • Place these items in a dedicated solid hazardous waste container (e.g., a lined cardboard box or a designated plastic tub).

    • Keep solid and liquid waste separate.[10]

    • The container label must list "Solid Debris contaminated with this compound."

  • Contaminated Liquid Waste (e.g., Reaction Mixtures, Solvents):

    • Pour the liquid waste into a designated liquid hazardous waste carboy.

    • CRITICAL: Do not mix incompatible wastes. For example, if your solvent is a flammable liquid, do not mix it with oxidizers or corrosives.[10][11] Keep acidic and basic waste streams separate.[11]

    • Update the container label with the chemical name and its estimated percentage of the total volume.[7]

    • Keep the container closed at all times except when adding waste. Never leave a funnel in the container.[7]

  • Empty Containers:

    • An empty container that held this compound must still be managed carefully.

    • Triple rinse the container with a suitable solvent (e.g., acetone or ethanol).

    • Collect the first two rinsates as hazardous waste.

    • Completely deface or remove the original label.[8][11]

    • After proper cleaning, the container may be disposed of in the appropriate glass or plastic recycling bin.[11]

Step 4: Finalizing for Pickup
  • Ensure all container lids are securely fastened.

  • Check that all labels are complete, legible, and firmly attached. The label must include "Hazardous Waste" and list all chemical constituents by name (no formulas or abbreviations) with their percentages.[7]

  • When the container is approximately 90% full, contact your institution's EH&S department to schedule a waste pickup.[7]

Waste Segregation Workflow

The following diagram illustrates the decision-making process for segregating waste streams containing this compound. Adhering to this logic prevents dangerous chemical reactions within waste containers.

G start Waste Generated Containing This compound is_solid Is the waste primarily solid or liquid? start->is_solid solid_waste Solid Waste Container (e.g., Lined Box, Tub) is_solid->solid_waste Solid liquid_waste Liquid Waste Carboy is_solid->liquid_waste Liquid is_sharp Is it a sharp? (Needle, Razor, Contaminated Glass) solid_waste->is_sharp is_aqueous Is the liquid aqueous or organic solvent? liquid_waste->is_aqueous sharps_container Puncture-Proof Sharps Container is_sharp->sharps_container Yes is_pure Is it pure compound or labware debris? is_sharp->is_pure No end Label Container with Full Chemical Names & Percentages. Store in SAA. sharps_container->end pure_solid Original Container or Designated Solid Waste is_pure->pure_solid Pure lab_debris Solid Debris Container is_pure->lab_debris Debris pure_solid->end lab_debris->end aqueous_carboy Aqueous Waste Carboy is_aqueous->aqueous_carboy Aqueous solvent_carboy Solvent Waste Carboy is_aqueous->solvent_carboy Organic check_ph Check pH aqueous_carboy->check_ph check_halogen Is it halogenated? solvent_carboy->check_halogen acid_carboy Aqueous Acid Waste check_ph->acid_carboy < 2 base_carboy Aqueous Base Waste check_ph->base_carboy > 12.5 neutral_carboy Aqueous Neutral Waste check_ph->neutral_carboy 2 - 12.5 acid_carboy->end base_carboy->end neutral_carboy->end halogenated_carboy Halogenated Solvent Waste check_halogen->halogenated_carboy Yes non_halogenated_carboy Non-Halogenated Solvent Waste check_halogen->non_halogenated_carboy No halogenated_carboy->end non_halogenated_carboy->end

Caption: Waste Segregation Decision Tree for this compound.

Waste Minimization: A Proactive Approach

The most effective disposal method is to minimize waste generation in the first place.[8][9]

  • Scale Reduction: Whenever feasible, reduce the scale of experiments to decrease the volume of waste produced.[9]

  • Substitution: Consider if less hazardous chemicals can be substituted without compromising research outcomes.[9]

  • Inventory Management: Maintain a current chemical inventory to avoid ordering duplicates and to track expiration dates, preventing the generation of waste from expired materials.[10]

  • Neutralization (Expert Use Only): While not a standard disposal method for labs without specific protocols, small quantities of acidic or basic waste streams can sometimes be neutralized to a pH between 6 and 8 before being collected as neutral aqueous waste. This reduces hazards but does not eliminate the need for proper disposal. Always consult your EH&S department before attempting any neutralization protocol.

By integrating these principles into your workflow, you not only ensure safety and compliance but also contribute to a more sustainable research environment.

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES, University of Pennsylvania EHRS.
  • Laboratory Chemical Waste Handling and Disposal Guidelines, University of Canterbury.
  • Hazardous Chemical Waste Management Guidelines, Columbia University Research.
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  • Properly Managing Chemical Waste in Labor
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  • SAFETY DATA SHEET - 2-Amino-5-methylbenzoic acid, Thermo Fisher Scientific.
  • SAFETY DATA SHEET - Methyl Benzo
  • SAFETY DATA SHEET - Methyl Benzo
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  • What Regulations Govern Hazardous Waste Management?, Chemistry For Everyone.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 5-amino-2,4-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical and chemical research, the safe handling of novel chemical intermediates is paramount. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with Methyl 5-amino-2,4-dimethylbenzoate (CAS No. 140112-97-6). As a compound combining the structural features of an aromatic amine and a benzoate ester, it necessitates a cautious and well-informed approach to personal protective equipment (PPE) to mitigate potential health risks. This document moves beyond a simple checklist, offering a procedural, step-by-step methodology grounded in established safety principles and regulatory standards.

Understanding the Hazard: Why Specific PPE is Crucial

This compound is an organic compound that, like many aromatic amines, warrants careful handling due to potential health hazards. Aromatic amines as a class of compounds are known for their potential toxicity, including carcinogenicity and mutagenicity, and can often be readily absorbed through the skin.[1][2] The Safety Data Sheet (SDS) for this compound specifies the need for protective gloves, clothing, and eye/face protection, and advises avoiding the inhalation of dust or vapors.[3] Therefore, a comprehensive PPE strategy is not merely a recommendation but a critical component of a safe laboratory environment, as mandated by the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450).[4][5][6]

Core Personal Protective Equipment (PPE) Requirements

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table outlines the minimum required PPE for handling this compound, with the understanding that a site-specific risk assessment may necessitate additional measures.

Body Part Required PPE Rationale
Hands Nitrile glovesAromatic amines can be absorbed through the skin. Nitrile provides good chemical resistance.[1]
Eyes/Face Safety glasses with side shields or a face shieldProtects against splashes and airborne particles.
Body Laboratory coatProvides a removable barrier to protect skin and personal clothing from contamination.
Respiratory Use in a well-ventilated area or with a fume hoodPrevents inhalation of dust or vapors.[3] A respirator may be required for large quantities or in case of a spill.

Procedural Guidance: A Step-by-Step Approach to Safe Handling

Adherence to a strict protocol for the use of PPE is as crucial as the equipment itself. The following workflow is designed to ensure a self-validating system of safety from the moment you prepare for an experiment to the final disposal of waste.

Donning PPE: A Pre-Task Imperative
  • Lab Coat: Always begin by putting on your laboratory coat, ensuring it is fully buttoned.

  • Eye and Face Protection: Next, put on your safety glasses with side shields. If there is a significant splash risk, a face shield should be worn in addition to safety glasses.

  • Gloves: The final step before handling the chemical is to don nitrile gloves. Ensure they are the correct size and inspect for any tears or defects. Pull the cuffs of the gloves over the cuffs of your lab coat sleeves to create a seal.

The Handling Workflow: Minimizing Exposure

The following diagram illustrates the critical steps for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_start Gather all necessary equipment and reagents don_ppe Don appropriate PPE (lab coat, eye protection, gloves) prep_start->don_ppe fume_hood Work within a certified chemical fume hood don_ppe->fume_hood weigh_handle Weigh and handle this compound fume_hood->weigh_handle decontaminate Decontaminate work surfaces weigh_handle->decontaminate dispose_waste Dispose of waste in a designated hazardous waste container decontaminate->dispose_waste doff_ppe Doff PPE in the correct order dispose_waste->doff_ppe wash_hands Wash hands thoroughly doff_ppe->wash_hands

Caption: Safe Handling Workflow for this compound.

Doffing PPE: Preventing Contamination Spread

The order in which you remove your PPE is critical to prevent the transfer of contaminants.

  • Gloves: Remove gloves first by peeling one off from the cuff, turning it inside out, and then using the clean, ungloved hand to remove the second glove from the inside.

  • Lab Coat: Remove your lab coat by rolling it down your arms and folding the contaminated outside inwards.

  • Eye and Face Protection: Remove your eye and face protection.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.

Emergency Preparedness: Spill and Disposal Management

In the event of a spill, immediately alert others in the vicinity. For a small spill, and if you are trained to do so, use an appropriate absorbent material to contain the spill. For larger spills, evacuate the area and follow your institution's emergency procedures.

All waste containing this compound, including contaminated gloves, absorbent materials, and empty containers, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[2] Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety department.

Conclusion

The responsible use of this compound in a research setting is predicated on a thorough understanding of its potential hazards and the diligent application of safety protocols. By adhering to the PPE guidelines and handling procedures outlined in this document, researchers can significantly minimize their risk of exposure and contribute to a culture of safety in the laboratory. This guide serves as a foundational resource, and it is incumbent upon each user to supplement this information with their institution's specific Chemical Hygiene Plan and to consult the Safety Data Sheet before commencing any new procedure.[5][7]

References

  • U.S. Occupational Safety and Health Administration. (2014). OSHA Guidelines For Labeling Laboratory Chemicals.
  • The OSHA Laboratory Standard. (2020). Lab Manager Magazine.
  • U.S. Occupational Safety and Health Administration.
  • MasterControl. 29 CFR 1910.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023).
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • ChemicalBook. (2022).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.